molecular formula C37H52O3 B7801500 Topanol CA CAS No. 39283-48-2

Topanol CA

Cat. No.: B7801500
CAS No.: 39283-48-2
M. Wt: 544.8 g/mol
InChI Key: PRWJPWSKLXYEPD-UHFFFAOYSA-N
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Description

Topanol CA is a useful research compound. Its molecular formula is C37H52O3 and its molecular weight is 544.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-[4,4-bis(5-tert-butyl-4-hydroxy-2-methylphenyl)butan-2-yl]-2-tert-butyl-5-methylphenol
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InChI

InChI=1S/C37H52O3/c1-21(25-18-29(35(5,6)7)32(38)15-22(25)2)14-28(26-19-30(36(8,9)10)33(39)16-23(26)3)27-20-31(37(11,12)13)34(40)17-24(27)4/h15-21,28,38-40H,14H2,1-13H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRWJPWSKLXYEPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CC1=CC(=C(C=C1C(C)CC(C2=CC(=C(C=C2C)O)C(C)(C)C)C3=CC(=C(C=C3C)O)C(C)(C)C)C(C)(C)C)O
Source PubChem
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Molecular Formula

C37H52O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID0038883
Record name Phenol, 4,4',4''-(1-methyl-1-propanyl-3-ylidene)tris 2-(1,1-dimethylethyl)-5-methyl-
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Molecular Weight

544.8 g/mol
Source PubChem
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Physical Description

Dry Powder; Liquid
Record name Phenol, 4,4',4''-(1-methyl-1-propanyl-3-ylidene)tris[2-(1,1-dimethylethyl)-5-methyl-
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CAS No.

1843-03-4, 39283-48-2
Record name Tris(2-methyl-4-hydroxy-5-tert-butylphenyl)butane
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Record name Topanol CA
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Record name Topanol SA
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Record name Phenol, 4,4',4''-(1-methyl-1-propanyl-3-ylidene)tris[2-(1,1-dimethylethyl)-5-methyl-
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Record name Phenol, 4,4',4''-(1-methyl-1-propanyl-3-ylidene)tris 2-(1,1-dimethylethyl)-5-methyl-
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Record name 4,4',4''-(1-methylpropanyl-3-ylidene)tris[6-tert-butyl-m-cresol]
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Record name 1,1,3-TRI(3-TERT-BUTYL-4-HYDROXY-6-METHYLPHENYL)BUTANE
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Foundational & Exploratory

An In-depth Technical Guide to Topanol CA (CAS 1843-03-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Topanol CA, a hindered phenolic antioxidant. The information is curated for professionals in research and development who require detailed chemical, physical, and safety data.

Chemical Identity

This compound, with the CAS number 1843-03-4, is chemically identified as 1,1,3-Tris(2-methyl-4-hydroxy-5-tert-butylphenyl)butane.[1][2] It is also known by several synonyms, including Antioxidant CA and 4,4',4''-(1-Methyl-1-propanyl-3-ylidene)tris[2-(1,1-dimethylethyl)-5-methylphenol].[] This compound is a key stabilizer used in various polymers and light-colored rubber products to prevent oxidative degradation.[1][][4][5]

Physicochemical Properties

This compound is a white to off-white crystalline powder.[1][4][6] Its efficacy as an antioxidant is attributed to its molecular structure, which features three sterically hindered phenolic groups that can scavenge free radicals.[1]

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C37H52O3[1][5][7]
Molecular Weight 544.81 g/mol [1][][7]
Appearance White to off-white crystalline powder[1][4][6]
Melting Point 183-190 °C[][4]
Boiling Point 609.4 ± 50.0 °C at 760 mmHg[]
Density 1.038 ± 0.06 g/cm³[]
Flash Point 107.0 °C (closed cup)
Solubility Soluble in DMSO and water[]

Safety and Handling

This compound presents several hazards that necessitate careful handling and the use of personal protective equipment.

Table 2: GHS Hazard and Precautionary Statements

CategoryCodeStatementSource(s)
Hazard H315Causes skin irritation.[8]
H317May cause an allergic skin reaction.[8][9]
H361dSuspected of damaging the unborn child.[8]
H373May cause damage to organs through prolonged or repeated exposure.[8]
H413May cause long lasting harmful effects to aquatic life.[9]
Prevention P201Obtain special instructions before use.[8]
P261Avoid breathing dust/fume/gas/mist/vapors/spray.[9]
P280Wear protective gloves/protective clothing/eye protection/face protection.[8]
Response P302+P352IF ON SKIN: Wash with plenty of soap and water.[8]
P308+P313IF exposed or concerned: Get medical advice/attention.[8]
P333+P313If skin irritation or rash occurs: Get medical advice/attention.[8]

For detailed safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.[8][10]

Experimental Protocols

Synthesis of this compound

A representative, though non-exhaustive, synthesis pathway for this compound involves the Friedel-Crafts alkylation of 6-tert-butyl-m-cresol (B1293579) with a suitable reactant.[11] The raw materials for this synthesis are commonly cited as isobutylene, m-cresol, and crotonaldehyde.[4]

A specific, documented laboratory preparation involves the reaction of 1,1,3-tris(2'-methyl-4'-hydroxy-5'-t-butylphenyl) butane (B89635) with diphenyl carbonate in the presence of potassium carbonate as a catalyst. The reaction is carried out under a nitrogen atmosphere at 150°C.[12]

Logical Workflow for Synthesis:

Reactants 1,1,3-tris(2'-methyl-4'- hydroxy-5'-t-butylphenyl) butane + Diphenyl Carbonate Reaction Reaction Mixture Reactants->Reaction Catalyst Potassium Carbonate Catalyst->Reaction Conditions 150°C Nitrogen Atmosphere Conditions->Reaction Product This compound Carbonate Derivative Reaction->Product

Caption: Synthesis of a this compound derivative.

Analytical Methods

The purity and identity of this compound can be assessed using various analytical techniques.

4.2.1. High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS)

A published method for the analysis of Antioxidant CA utilizes HPLC-MS/MS.[]

  • Instrumentation: A system equipped with a SIL-40C autosampler.

  • Ionization Mode: Positive ion spectra are recorded.

  • Cone Voltage: 25 V.

  • Scan Period: 0.9 s.

  • Inter-scan Delay: 0.1 s.

  • Multiplier Voltage: 400 V.

4.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR (¹H NMR) is another powerful tool for structural elucidation.

  • Spectrometer: 500 MHz NMR spectrometer.

  • Detection Mode: On-flow ¹H NMR in pseudo-2D mode.

  • Probe: 3 mm-i.d. flow-through probe with a cell capacity of 60 µL.

  • Spectral Width: 8278 Hz.

  • Data Points: 8K data points were collected.

  • Scans: 16 scans/FID per increment.[]

Experimental Workflow for Analysis:

cluster_sample Sample Preparation cluster_analysis Analytical Techniques Sample This compound Sample Dissolution Dissolve in appropriate solvent (e.g., DMSO) Sample->Dissolution HPLC_MS HPLC-MS/MS Analysis Dissolution->HPLC_MS NMR NMR Spectroscopy Dissolution->NMR Data_Acquisition Data Acquisition HPLC_MS->Data_Acquisition NMR->Data_Acquisition Data_Analysis Data Analysis and Structural Confirmation Data_Acquisition->Data_Analysis

Caption: Analytical workflow for this compound.

Applications in Research and Development

This compound's primary function is as a hindered phenolic antioxidant.[1] This property makes it a valuable additive in a variety of materials to prevent degradation caused by oxidation, particularly in polymers like polypropylene, polyethylene, and polyvinyl chloride.[][4] Its stabilizing effect helps to prolong the lifespan and maintain the physical and chemical properties of these materials.[1][]

Interestingly, some research suggests broader biological activities. One study indicated that 1,1,3-Tris(2-methyl-4-hydroxy-5-tert-butylphenyl)butane may act as an antimicrobial agent by interfering with bacterial cell membrane formation and has been observed to bind to calcium.[1][13] Another source mentioned its potential to reduce systolic blood pressure in diabetic patients, though further research is needed to substantiate these claims for therapeutic applications.[1][13]

Signaling Pathway Inhibition (Hypothetical based on Antioxidant Function):

Oxidative_Stress Oxidative Stress Free_Radicals Free Radicals (ROS) Oxidative_Stress->Free_Radicals Cellular_Damage Cellular Damage (e.g., Lipid Peroxidation) Free_Radicals->Cellular_Damage Neutralization Radical Scavenging Free_Radicals->Neutralization Topanol_CA This compound Topanol_CA->Neutralization Neutralization->Free_Radicals Inhibits

Caption: Antioxidant mechanism of this compound.

References

The Core Working Principle of Hindered Phenolic Antioxidants: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hindered phenolic antioxidants are a cornerstone of stabilization technology, crucial in preventing the oxidative degradation of a vast array of materials, from plastics and elastomers to pharmaceuticals and food products. Their unique molecular architecture, characterized by a phenolic hydroxyl group flanked by bulky alkyl groups, imparts a remarkable ability to scavenge free radicals and terminate oxidative chain reactions. This technical guide provides an in-depth exploration of the core working principles of hindered phenolic antioxidants, detailing their mechanism of action, structure-activity relationships, and the experimental protocols used to evaluate their efficacy. Furthermore, it delves into their relevance in biological systems and drug development, with a focus on key signaling pathways.

Core Mechanism of Action: Radical Scavenging

The primary function of hindered phenolic antioxidants is to intercept and neutralize free radicals, thereby terminating the chain reactions of oxidation. This process is predominantly governed by two key mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).

Hydrogen Atom Transfer (HAT)

In the HAT mechanism, the hindered phenol (B47542) (ArOH) donates its phenolic hydrogen atom to a free radical (R•), effectively neutralizing the radical and forming a stable, non-radical species (RH). This process generates a phenoxy radical (ArO•) which is significantly stabilized by two key features:

  • Steric Hindrance: The bulky tertiary-butyl groups ortho to the hydroxyl group physically obstruct the radical center on the oxygen atom, preventing it from initiating new oxidation chains.

  • Resonance Stabilization: The unpaired electron of the phenoxy radical is delocalized across the aromatic ring, further contributing to its stability.

The overall reaction can be summarized as: ROO• + ArOH → ROOH + ArO•

Each molecule of a hindered phenolic antioxidant can consume two peroxy radicals, making them highly efficient stabilizers.

Single Electron Transfer (SET)

In the SET mechanism, the hindered phenol donates an electron to the free radical, forming a radical cation and an anion. This is often followed by proton transfer to yield the stable phenoxy radical. The ionization potential of the antioxidant is a critical factor in this mechanism.

A logical representation of these primary antioxidant mechanisms is illustrated below.

Antioxidant_Mechanisms cluster_HAT Hydrogen Atom Transfer (HAT) cluster_SET Single Electron Transfer (SET) ArOH Hindered Phenol (ArOH) R_radical Free Radical (R•) ArO_radical Stable Phenoxy Radical (ArO•) ArOH->ArO_radical H• donation RH Neutralized Species (RH) R_radical->RH H• acceptance ArOH_SET Hindered Phenol (ArOH) R_radical_SET Free Radical (R•) ArOH_cation Radical Cation (ArOH•+) ArOH_SET->ArOH_cation e- donation R_anion Anion (R-) R_radical_SET->R_anion e- acceptance

Caption: Primary mechanisms of hindered phenolic antioxidants.

Structure-Activity Relationships

The efficacy of a hindered phenolic antioxidant is intrinsically linked to its molecular structure. Key factors influencing their activity include:

  • Nature and Position of Substituents: Electron-donating groups on the aromatic ring can enhance the antioxidant activity by lowering the bond dissociation energy of the O-H bond, facilitating hydrogen donation.

  • Steric Hindrance: The size and nature of the bulky groups ortho to the hydroxyl group are critical. While they provide stability to the resulting phenoxy radical, excessive hindrance can impede the approach of the free radical, thus reducing the reaction rate.

  • Number of Phenolic Groups: Poly-phenolic antioxidants, containing multiple hindered phenol moieties within a single molecule, generally exhibit superior performance and lower volatility compared to their mono-phenolic counterparts.

Quantitative Evaluation of Antioxidant Activity

The antioxidant capacity of hindered phenolic compounds is quantified using various in vitro assays. The following tables summarize the antioxidant activity of several common hindered phenols, expressed as IC50 values (the concentration required to scavenge 50% of the radicals) from the DPPH assay and as Trolox Equivalent Antioxidant Capacity (TEAC) from the ABTS assay.

Hindered Phenolic AntioxidantDPPH Radical Scavenging Activity (IC50, µM)Reference
Butylated Hydroxytoluene (BHT)312.0 ± 7.0[1]
Butylated Hydroxyanisole (BHA)125.0 ± 5.0[1]
Propyl Gallate8.5 ± 0.5[1]
2,6-di-tert-butyl-4-ethylphenol306.59 ± 0.03[2]
2,6-di-tert-butyl-4-methoxyphenol505.39 ± 0.05[2]
2,4-di-tert-butylphenol31.80 ± 0.07[2]
tert-Butylhydroquinone (TBHQ)1754.85 ± 0.04[2]
Hindered Phenolic AntioxidantABTS Radical Cation Scavenging Activity (TEAC)Reference
Quercetin4.7[3]
Caffeic Acid2.4[3]
Ferulic Acid2.1[3]
Gallic Acid1.9[3]
Catechin1.4[3]
Epicatechin1.3[3]
Trolox (Standard)1.0[3]

Experimental Protocols

Detailed methodologies for key experiments are provided below to enable researchers to accurately assess the antioxidant properties of hindered phenolic compounds.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the reduction of the stable DPPH radical, which has a deep violet color, to the yellow-colored diphenylpicrylhydrazine upon reaction with an antioxidant.

Methodology:

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol (B129727). Store in a dark, airtight container.

    • Prepare stock solutions of the test compounds and a standard antioxidant (e.g., Trolox or ascorbic acid) in methanol at various concentrations.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of the test compound or standard solution to each well.

    • Add 100 µL of the 0.1 mM DPPH solution to each well.

    • For the control, add 100 µL of methanol instead of the test compound.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement and Calculation:

    • Measure the absorbance at 517 nm using a microplate reader.

    • The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100

    • The IC50 value is determined by plotting the percentage of scavenging against the concentration of the test compound.

DPPH_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_dpph Prepare 0.1 mM DPPH in Methanol add_dpph Add 100 µL of DPPH solution prep_dpph->add_dpph prep_samples Prepare Serial Dilutions of Test Compounds & Standard add_samples 100 µL of Sample/Standard to 96-well plate prep_samples->add_samples add_samples->add_dpph incubate Incubate in dark for 30 min at RT add_dpph->incubate measure_abs Measure Absorbance at 517 nm incubate->measure_abs calculate_scavenging Calculate % Scavenging Activity measure_abs->calculate_scavenging determine_ic50 Determine IC50 Value calculate_scavenging->determine_ic50

Caption: Experimental workflow for the DPPH assay.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.

Methodology:

  • Reagent Preparation:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • To generate the ABTS•+ stock solution, mix equal volumes of the ABTS and potassium persulfate solutions and allow the mixture to stand in the dark at room temperature for 12-16 hours.

    • Before use, dilute the ABTS•+ stock solution with ethanol (B145695) or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Assay Procedure:

    • Add 10 µL of the test compound or standard (e.g., Trolox) at various concentrations to a 96-well plate.

    • Add 190 µL of the diluted ABTS•+ solution to each well.

    • Incubate at room temperature for 6 minutes.

  • Measurement and Calculation:

    • Measure the absorbance at 734 nm.

    • Calculate the percentage of inhibition similar to the DPPH assay.

    • The antioxidant capacity is expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant capacity as the test compound.

ABTS_Assay_Workflow cluster_prep Reagent Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis prep_abts Prepare 7 mM ABTS solution generate_radical Mix ABTS & Persulfate, incubate 12-16h in dark prep_abts->generate_radical prep_persulfate Prepare 2.45 mM Potassium Persulfate prep_persulfate->generate_radical dilute_radical Dilute ABTS•+ to Absorbance of 0.7 at 734 nm generate_radical->dilute_radical add_abts Add 190 µL of diluted ABTS•+ solution dilute_radical->add_abts add_samples 10 µL of Sample/Standard to 96-well plate add_samples->add_abts incubate Incubate for 6 min at RT add_abts->incubate measure_abs Measure Absorbance at 734 nm incubate->measure_abs calculate_inhibition Calculate % Inhibition measure_abs->calculate_inhibition determine_teac Determine Trolox Equivalent Antioxidant Capacity (TEAC) calculate_inhibition->determine_teac

Caption: Experimental workflow for the ABTS assay.

Thiobarbituric Acid Reactive Substances (TBARS) Assay for Lipid Peroxidation

This assay measures malondialdehyde (MDA), a major secondary product of lipid peroxidation.

Methodology:

  • Reagent Preparation:

    • TBA reagent: Dissolve 0.67% (w/v) thiobarbituric acid in 50% acetic acid.

    • Prepare MDA standards by acid hydrolysis of 1,1,3,3-tetramethoxypropane.

  • Sample Preparation:

    • Homogenize tissue samples or cell lysates in a suitable buffer.

  • Assay Procedure:

    • To 100 µL of the sample or standard, add 200 µL of ice-cold 10% trichloroacetic acid to precipitate proteins.

    • Incubate on ice for 15 minutes and then centrifuge at 3000 x g for 15 minutes.

    • Transfer 200 µL of the supernatant to a new tube and add 200 µL of the TBA reagent.

    • Incubate in a boiling water bath for 10-15 minutes.

    • Cool the samples to room temperature.

  • Measurement and Calculation:

    • Measure the absorbance of the resulting pink-colored adduct at 532 nm.

    • Quantify the MDA concentration in the samples using the MDA standard curve.

Synthesis of Hindered Phenolic Antioxidants: Example of Butylated Hydroxytoluene (BHT)

The industrial synthesis of BHT typically involves the acid-catalyzed alkylation of p-cresol (B1678582) with isobutylene.[4]

Reaction: CH₃(C₆H₄)OH + 2 CH₂=C(CH₃)₂ → ((CH₃)₃C)₂CH₃C₆H₂OH

Laboratory Procedure Outline:

  • Reaction Setup: A reactor is charged with p-cresol and a sulfuric acid catalyst.

  • Alkylation: Isobutylene is introduced into the reactor under controlled temperature and pressure.

  • Reaction Monitoring: The progress of the reaction is monitored by techniques such as gas chromatography.

  • Workup and Purification: Upon completion, the reaction mixture is neutralized, and the BHT is isolated and purified, typically by distillation and crystallization.

Relevance in Biological Systems and Drug Development

The ability of hindered phenolic antioxidants to combat oxidative stress makes them highly relevant in the context of human health and disease. Oxidative stress is implicated in the pathogenesis of numerous conditions, including neurodegenerative diseases, cardiovascular diseases, and cancer.

The Keap1-Nrf2 Signaling Pathway

A key mechanism by which cells respond to oxidative stress is through the Keap1-Nrf2 signaling pathway. Under normal conditions, the transcription factor Nrf2 is kept inactive in the cytoplasm by binding to Keap1, which facilitates its degradation. In the presence of oxidative stress, Keap1 is modified, releasing Nrf2, which then translocates to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various genes, leading to the transcription of a battery of cytoprotective enzymes, including antioxidant enzymes.[5][6][7]

Many phenolic compounds, including some hindered phenols, have been shown to activate the Nrf2 pathway, thereby enhancing the endogenous antioxidant defenses of the cell. This makes them attractive candidates for the development of drugs aimed at preventing or treating diseases associated with oxidative stress.[8]

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2 Nrf2 Keap1 Keap1 Nrf2->Keap1 binds Proteasome Proteasome Nrf2->Proteasome degradation Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc translocates Cul3 Cul3-Rbx1 E3 Ligase Keap1->Cul3 recruits Cul3->Nrf2 ubiquitinates ROS Oxidative Stress (e.g., ROS) ROS->Keap1 inactivates Phenols Hindered Phenols Phenols->Keap1 modulates Maf sMaf Nrf2_nuc->Maf dimerizes ARE Antioxidant Response Element (ARE) Maf->ARE binds Genes Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Genes activates Transcription Transcription & Translation Genes->Transcription Proteins Antioxidant Enzymes & Proteins Transcription->Proteins Proteins->ROS neutralize

Caption: The Keap1-Nrf2 signaling pathway and its modulation.

Neurodegenerative Diseases

Oxidative stress is a major contributor to the neuronal damage observed in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The ability of hindered phenolic antioxidants to cross the blood-brain barrier and mitigate oxidative damage in the brain makes them promising therapeutic agents. Research is ongoing to develop novel hindered phenolic compounds with enhanced neuroprotective properties.[9][10]

Conclusion

Hindered phenolic antioxidants are a versatile and highly effective class of stabilizers. Their core working principle, centered on the donation of a hydrogen atom to neutralize free radicals, is elegantly simple yet remarkably powerful. The stability of the resulting phenoxy radical, conferred by steric hindrance and resonance, is key to their efficacy. A thorough understanding of their structure-activity relationships, coupled with robust experimental evaluation, is essential for the rational design and application of these compounds. For researchers in materials science, food chemistry, and drug development, a deep appreciation of the multifaceted nature of hindered phenolic antioxidants opens up new avenues for innovation and the creation of more stable and durable products and more effective therapeutic interventions.

References

An In-depth Technical Guide to the Antioxidant Mechanism of Topanol CA in Polyethylene

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Polyethylene (B3416737) (PE), a cornerstone of the global polymer market, is susceptible to degradation during processing and its service life due to thermo-oxidative stress. This degradation, initiated by heat, shear, and residual catalyst, proceeds via a free-radical chain reaction, leading to a deterioration of the polymer's mechanical, thermal, and aesthetic properties. To mitigate this, antioxidants are incorporated into the polymer matrix. Topanol CA, a high molecular weight, sterically hindered phenolic antioxidant, is a highly effective stabilizer for polyolefins, including polyethylene. This guide provides a detailed technical overview of the core antioxidant mechanism of this compound in polyethylene, methods for its performance evaluation, and relevant experimental protocols.

This compound: Chemical Structure and Properties

This compound is the commercial name for 1,1,3-tris(2-methyl-4-hydroxy-5-tert-butylphenyl)butane. Its chemical structure is characterized by three sterically hindered phenolic functional groups linked to a central butane (B89635) backbone.

  • Chemical Name: 1,1,3-Tris(2-methyl-4-hydroxy-5-tert-butylphenyl)butane

  • CAS Number: 1843-03-4[1]

  • Molecular Formula: C₃₇H₅₂O₃[1]

  • Molecular Weight: 544.82 g/mol [1]

The presence of bulky tert-butyl groups ortho to the hydroxyl groups on the phenol (B47542) rings provides significant steric hindrance. This structural feature is crucial for its function, as it enhances the stability of the resulting phenoxyl radical and reduces side reactions that can lead to discoloration.[2] Its high molecular weight ensures low volatility and excellent persistence in the polymer matrix during high-temperature processing.

Core Antioxidant Mechanism in Polyethylene

The primary role of this compound is to interrupt the auto-oxidation cycle of polyethylene. This cycle is a free-radical chain reaction that can be broadly divided into initiation, propagation, and termination steps.

Primary Antioxidant Mechanism: Hydrogen Atom Donation

During the propagation phase of polyethylene oxidation, highly reactive peroxy radicals (ROO•) and alkoxy radicals (RO•) are formed. These radicals can abstract hydrogen atoms from the polyethylene chains, creating further alkyl radicals (R•) and perpetuating the degradation cycle. This compound, as a primary antioxidant, functions by donating a labile hydrogen atom from one of its phenolic hydroxyl groups to these reactive radicals, thereby neutralizing them and forming a stable, resonance-delocalized phenoxyl radical.[2]

The key reactions are:

  • ROO• (Peroxy radical) + Ar-OH (this compound) → ROOH (Hydroperoxide) + Ar-O• (this compound radical)

  • RO• (Alkoxy radical) + Ar-OH (this compound) → ROH (Alcohol) + Ar-O• (this compound radical)

The resulting this compound phenoxyl radical is significantly less reactive than the initial peroxy or alkoxy radicals due to resonance stabilization across the aromatic ring and steric protection from the ortho-tert-butyl groups. This stability prevents the phenoxyl radical from initiating new degradation chains.

G Peroxy_Radical Peroxy Radical (ROO•) Hydroperoxide Hydroperoxide (ROOH) Peroxy_Radical->Hydroperoxide H• donation from This compound Topanol_CA This compound (Ar-OH) Topanol_Radical This compound Radical (Ar-O•) Topanol_CA->Topanol_Radical Alcohol Stable Alcohol (ROH) Hydroperoxide->Alcohol Decomposition by Phosphite Topanol_Radical->Topanol_CA Regeneration by Phosphite Phosphite Phosphite (P(OR')₃) Phosphate Phosphate (O=P(OR')₃) Phosphite->Phosphate G start Start prep Prepare PE Sample (5-10 mg in Al pan) start->prep heat Heat to 200°C under Nitrogen prep->heat equil Equilibrate at 200°C for 5 min (N₂) heat->equil switch Switch Gas to Oxygen (t=0) equil->switch hold Hold at 200°C under Oxygen switch->hold detect Detect Onset of Exothermic Oxidation hold->detect calculate Calculate OIT (Time to Onset) detect->calculate end End calculate->end G start Start preheat Preheat MFI Apparatus (e.g., 190°C) start->preheat load Load PE Sample (4-6 g) into Barrel preheat->load melt Allow Sample to Melt (6-8 min) load->melt extrude Apply Standard Weight (e.g., 2.16 kg) to Piston melt->extrude collect Collect Timed Extrudates extrude->collect weigh Weigh Extrudates collect->weigh calculate Calculate MFI (g/10 min) weigh->calculate end End calculate->end

References

An In-depth Technical Guide to the Synthesis of 1,1,3-Tris(2-methyl-4-hydroxy-5-t-butylphenyl)butane

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, scientists, and drug development professionals

Abstract

Introduction

1,1,3-Tris(2-methyl-4-hydroxy-5-t-butylphenyl)butane, also known by trade names such as Antioxidant CA and Topanol CA, is a high-molecular-weight hindered phenolic antioxidant.[1] Its structure, featuring three sterically hindered phenolic moieties, makes it an effective free radical scavenger.[1] This property is crucial for preventing oxidative degradation in various materials, including polymers like polypropylene (B1209903) and polyethylene, as well as in light-colored rubber products.[2][3] In the pharmaceutical and drug development sectors, such antioxidants can play a role in stabilizing formulations and protecting active pharmaceutical ingredients (APIs) from oxidative stress.

This guide aims to provide a detailed technical overview of the synthesis of this important compound, addressing the core requirements of data presentation, experimental protocols, and visualization for a scientific audience.

Physicochemical Properties and Specifications

A summary of the key physicochemical properties of 1,1,3-tris(2-methyl-4-hydroxy-5-t-butylphenyl)butane is presented in Table 1. This data has been compiled from various chemical suppliers and databases.

PropertyValue
CAS Number 1843-03-4[4][5]
Molecular Formula C₃₇H₅₂O₃[3][6]
Molecular Weight 544.81 g/mol [3][6]
IUPAC Name 4,4',4''-(Butane-1,1,3-triyl)tris(2-tert-butyl-5-methylphenol)
Appearance White to yellow crystalline powder[2]
Melting Point 183-190 °C[2]
Boiling Point ~578.54 °C (estimated)[7]
Solubility Insoluble in water. Soluble in acetone, ethanol, ether, and ethyl acetate.[7]
Purity Typically >95%

Table 1: Physicochemical Properties of 1,1,3-Tris(2-methyl-4-hydroxy-5-t-butylphenyl)butane

Proposed Synthesis Pathway

The synthesis of 1,1,3-tris(2-methyl-4-hydroxy-5-t-butylphenyl)butane is proposed to occur via a two-step process. The raw materials for this synthesis are reported to be m-cresol (B1676322), isobutylene (B52900), and crotonaldehyde (B89634).[2]

Step 1: Friedel-Crafts Alkylation of m-Cresol

The first step involves the tert-butylation of m-cresol with isobutylene in the presence of an acid catalyst, such as sulfuric acid or a Lewis acid (e.g., AlCl₃), to produce 2-tert-butyl-5-methylphenol. The tert-butyl group is directed to the ortho position relative to the hydroxyl group due to steric hindrance and electronic effects.

Step 2: Acid-Catalyzed Condensation

The second step is the acid-catalyzed condensation of three molecules of the synthesized 2-tert-butyl-5-methylphenol with one molecule of crotonaldehyde. This reaction forms the final product, linking the three phenolic rings via a butane (B89635) backbone.

Synthesis_Pathway cluster_step1 Step 1: Friedel-Crafts Alkylation cluster_step2 Step 2: Condensation mCresol m-Cresol intermediate 2-tert-butyl-5-methylphenol mCresol->intermediate isobutylene Isobutylene isobutylene->intermediate crotonaldehyde Crotonaldehyde final_product 1,1,3-Tris(2-methyl-4-hydroxy- 5-t-butylphenyl)butane crotonaldehyde->final_product intermediate->final_product catalyst1 Acid Catalyst (e.g., H₂SO₄) catalyst1->intermediate catalyst2 Acid Catalyst (e.g., H₂SO₄) catalyst2->final_product

Caption: Proposed two-step synthesis pathway for the target compound.

Representative Experimental Protocol

Disclaimer: The following protocol is a representative procedure based on general principles of related chemical syntheses, as a detailed, validated protocol for this specific compound is not available in the public domain literature. This protocol should be adapted and optimized under appropriate laboratory safety protocols.

Step 1: Synthesis of 2-tert-butyl-5-methylphenol
  • Reaction Setup: To a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a gas inlet tube, add m-cresol (1.0 mol) and a suitable solvent such as toluene (B28343) (200 mL).

  • Catalyst Addition: Cool the mixture to 0-5 °C in an ice bath. Slowly add concentrated sulfuric acid (0.2 mol) dropwise while maintaining the temperature below 10 °C.

  • Alkylation: Bubble isobutylene gas (1.2 mol) through the stirred mixture at a steady rate, ensuring the temperature does not exceed 15 °C. The reaction is exothermic.

  • Reaction Monitoring: After the addition of isobutylene is complete, allow the mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Once the reaction is complete, quench the reaction by slowly pouring the mixture into 500 mL of cold water. Separate the organic layer.

  • Purification: Wash the organic layer with a 5% sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation.

Step 2: Synthesis of 1,1,3-Tris(2-methyl-4-hydroxy-5-t-butylphenyl)butane
  • Reaction Setup: In a 500 mL flask equipped with a stirrer, thermometer, and dropping funnel, dissolve the purified 2-tert-butyl-5-methylphenol (0.9 mol) in a suitable solvent like toluene (150 mL).

  • Catalyst Addition: Add a catalytic amount of concentrated sulfuric acid (e.g., 5% by weight of the phenol).

  • Condensation: Heat the mixture to 40-50 °C. Add crotonaldehyde (0.25 mol) dropwise over a period of 1 hour, maintaining the reaction temperature.

  • Reaction Completion: After the addition, continue stirring at the same temperature for an additional 3-5 hours. Monitor the formation of the product by TLC.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Wash the mixture with water to remove the acid catalyst, followed by a wash with a dilute sodium bicarbonate solution, and finally with brine.

    • Dry the organic phase over anhydrous magnesium sulfate.

    • Filter and concentrate the solution under reduced pressure to obtain the crude product.

    • Purify the solid product by recrystallization from a suitable solvent system, such as ethanol/water or heptane, to yield the final product as a white crystalline powder.

Experimental Workflow Visualization

The general workflow for the synthesis and purification of the target compound can be visualized as follows:

Experimental_Workflow start Start reactants Charge Reactants (Phenol, Aldehyde, Solvent) start->reactants catalyst Add Acid Catalyst reactants->catalyst reaction Controlled Temperature Reaction & Monitoring catalyst->reaction quench Quench Reaction (e.g., with water) reaction->quench extraction Liquid-Liquid Extraction quench->extraction washing Wash Organic Phase (Base, Brine) extraction->washing drying Dry Organic Phase (e.g., MgSO₄) washing->drying filtration Filter drying->filtration evaporation Solvent Evaporation filtration->evaporation recrystallization Recrystallization evaporation->recrystallization final_product Dry & Characterize Final Product recrystallization->final_product end End final_product->end

Caption: General experimental workflow for synthesis and purification.

Signaling Pathways and Applications

As a hindered phenolic antioxidant, the primary mechanism of action of 1,1,3-tris(2-methyl-4-hydroxy-5-t-butylphenyl)butane involves the donation of a hydrogen atom from one of its hydroxyl groups to a free radical, thereby neutralizing the radical and preventing it from causing oxidative damage to other molecules. The resulting phenoxy radical is stabilized by resonance and steric hindrance from the bulky tert-butyl groups, which makes it relatively unreactive and unable to propagate the radical chain reaction.

Due to the proprietary nature of many industrial and pharmaceutical applications, specific signaling pathways in biological systems that are directly modulated by this compound are not extensively detailed in publicly available literature. Its use in drug development is primarily as an excipient to enhance the stability and shelf-life of drug formulations by preventing oxidation of the active pharmaceutical ingredient.

Conclusion

This technical guide has outlined a representative and chemically sound synthesis for 1,1,3-tris(2-methyl-4-hydroxy-5-t-butylphenyl)butane, a significant industrial antioxidant. The proposed two-step method, involving Friedel-Crafts alkylation followed by acid-catalyzed condensation, provides a clear pathway for its preparation. The provided experimental protocol, while representative, offers a solid foundation for laboratory synthesis. The visualizations of the synthesis pathway and experimental workflow further clarify the process. This guide serves as a valuable resource for researchers and professionals in chemistry and drug development who are interested in the synthesis and application of hindered phenolic antioxidants. Further research to uncover and publish a detailed, optimized synthesis protocol would be a valuable contribution to the field.

References

Solubility Profile of Topanol CA in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of Topanol CA, a widely used phenolic antioxidant, in various organic solvents. The information is intended to assist researchers, scientists, and professionals in drug development and polymer science in formulating solutions and designing experimental procedures involving this compound.

Quantitative Solubility Data

The solubility of this compound in a range of organic solvents at 25°C is summarized in the table below. This data provides a quantitative basis for solvent selection and the preparation of solutions for various applications.

Organic SolventSolubility ( g/100 g of solvent)Temperature (°C)
Acetone9625
Ethanol7025
Ethyl Ether6325
Ethyl Acetate6125
Methanol1625
Benzene8.525
Carbon Tetrachloride0.325
Petroleum Ether (60-80°C)0.1525
Dimethyl Sulfoxide (DMSO)10Not Specified
Dimethyl Sulfoxide (DMSO)0.545Not Specified

Note: The solubility data for the first eight solvents are sourced from a chemical data website. The conflicting data for DMSO may be due to different experimental conditions or methodologies.[1][2]

Experimental Protocols for Solubility Determination

The following is a detailed methodology for determining the solubility of this compound in an organic solvent of interest, based on the widely accepted shake-flask method. This protocol is designed to be adaptable for use with various analytical techniques for concentration measurement.

Objective:

To determine the equilibrium solubility of this compound in a selected organic solvent at a specified temperature.

Principle:

A saturated solution of this compound is prepared by agitating an excess amount of the solid compound in the solvent for a sufficient period to reach equilibrium. The solid and liquid phases are then separated, and the concentration of this compound in the clear supernatant is determined using a suitable analytical method, such as gravimetric analysis or UV-Vis spectrophotometry.

Materials and Equipment:
  • This compound (analytical grade)

  • Selected organic solvent (HPLC grade or equivalent)

  • Volumetric flasks

  • Screw-cap glass vials or flasks

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Analytical balance

  • Evaporating dish (for gravimetric analysis)

  • Drying oven (for gravimetric analysis)

  • UV-Vis spectrophotometer and quartz cuvettes (for spectrophotometric analysis)

Procedure:

1. Preparation of Saturated Solution:

a. Add an excess amount of this compound to a screw-cap glass vial. The excess should be sufficient to ensure that undissolved solid remains at equilibrium. b. Add a known volume of the selected organic solvent to the vial. c. Tightly cap the vial to prevent solvent evaporation.

2. Equilibration:

a. Place the vial in an orbital shaker with the temperature controlled to the desired value (e.g., 25°C). b. Agitate the mixture at a constant speed for a predetermined period (e.g., 24 to 48 hours) to ensure that equilibrium is reached. A preliminary study can be conducted to determine the minimum time required to reach equilibrium by taking measurements at different time points.

3. Sample Processing:

a. After equilibration, remove the vial from the shaker and allow the undissolved solid to settle. b. To separate the solid and liquid phases, either centrifuge the vial at a high speed or filter the supernatant through a syringe filter compatible with the organic solvent. This step should be performed quickly to minimize temperature fluctuations. c. Carefully transfer a known volume of the clear supernatant to a pre-weighed volumetric flask for analysis.

4. Analytical Determination:

Two common methods for determining the concentration of this compound in the saturated solution are detailed below.

Method A: Gravimetric Analysis

a. Accurately weigh a clean, dry evaporating dish. b. Pipette a precise volume of the clear supernatant into the evaporating dish. c. Place the evaporating dish in a drying oven at a temperature sufficient to evaporate the solvent without degrading the this compound. The oven temperature should be below the boiling point of the solvent and the melting point of this compound. d. Once the solvent has completely evaporated, cool the dish in a desiccator and weigh it. e. Repeat the drying and weighing steps until a constant weight is obtained. f. The mass of the dissolved this compound is the final weight of the dish and residue minus the initial weight of the empty dish. g. Calculate the solubility in g/100 g of solvent.

Method B: UV-Vis Spectrophotometry

a. Prepare a series of standard solutions of this compound of known concentrations in the selected organic solvent. b. Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound. c. Plot a calibration curve of absorbance versus concentration. d. Dilute the clear supernatant from the saturated solution with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve. e. Measure the absorbance of the diluted sample at the λmax. f. Use the calibration curve to determine the concentration of this compound in the diluted sample. g. Calculate the original concentration in the saturated solution by accounting for the dilution factor. h. Express the solubility in the desired units (e.g., g/100 g of solvent).

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

experimental_workflow cluster_prep Preparation cluster_equil Equilibration cluster_proc Sample Processing cluster_analysis Analysis cluster_results Results prep_sol Prepare Saturated Solution (Excess this compound in Solvent) equil Agitate at Constant Temperature (e.g., 24-48 hours) prep_sol->equil proc_sep Separate Solid and Liquid (Centrifugation or Filtration) equil->proc_sep analysis_grav Gravimetric Analysis proc_sep->analysis_grav analysis_uv UV-Vis Spectrophotometry proc_sep->analysis_uv results Calculate Solubility analysis_grav->results analysis_uv->results

Caption: Experimental workflow for determining this compound solubility.

References

A Comprehensive Technical Guide to the Thermal Stability of Topanol CA Antioxidant

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Physical and Chemical Properties

A summary of the key physical and chemical properties of Topanol CA is presented in Table 1.

PropertyValueReference
Chemical Name 1,1,3-tris(2-methyl-4-hydroxy-5-tert-butylphenyl)butane[1][2]
CAS Number 1843-03-4[1][2]
Molecular Formula C₃₇H₅₂O₃[2][3]
Molecular Weight 544.81 g/mol [2][3]
Appearance White to off-white powder[4]
Melting Point 181-190 °C[4]

Antioxidant Mechanism of Action

This compound functions as a primary antioxidant by interrupting the free-radical chain reactions that lead to oxidative degradation. The sterically hindered phenolic groups within its structure play a crucial role in this process. The mechanism can be summarized as follows:

  • Initiation: Thermal energy or other stressors can lead to the formation of highly reactive free radicals (R•) from the substrate material.

  • Propagation: These free radicals react with oxygen to form peroxy radicals (ROO•), which can then abstract a hydrogen atom from the polymer backbone, creating a new free radical and a hydroperoxide (ROOH). This propagates the degradation cycle.

  • Termination: this compound donates a hydrogen atom from one of its phenolic hydroxyl groups to the peroxy radical. This neutralizes the radical, terminating the propagation step. The resulting this compound radical is stabilized by resonance and steric hindrance from the bulky tert-butyl groups, making it relatively unreactive and unable to initiate new degradation chains.

The following diagram illustrates the free-radical scavenging mechanism of a hindered phenolic antioxidant like this compound.

Antioxidant_Mechanism cluster_propagation Degradation Cycle cluster_termination Termination by this compound R Polymer Radical (R•) O2 Oxygen (O₂) R->O2 + O₂ ROO Peroxy Radical (ROO•) O2->ROO RH Polymer (RH) ROO->RH + RH Topanol_OH This compound (Ar-OH) ROO->Topanol_OH Attack RH->R - ROOH ROOH Hydroperoxide (ROOH) Topanol_O This compound Radical (Ar-O•) (Stabilized) Topanol_OH->Topanol_O + ROO• - ROOH

Figure 1: Free-radical scavenging mechanism of this compound.

Thermal Stability and Degradation

While specific thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) data for pure this compound are not publicly available, its high molecular weight and hindered phenolic structure contribute to its excellent thermal stability. It is designed to withstand high processing temperatures commonly encountered in polymer extrusion and molding, which can exceed 200-300°C.

The thermal degradation of hindered phenolic antioxidants generally proceeds through the cleavage of the alkyl-phenol bonds and subsequent reactions of the resulting fragments. The degradation products can be complex and depend on the specific conditions, such as temperature and the presence of oxygen.

The following diagram illustrates a generalized thermal degradation pathway for a hindered phenolic antioxidant.

Degradation_Pathway Topanol_CA This compound Heat High Temperature Topanol_CA->Heat Thermal Stress Fragments Initial Fragments (Phenolic & Alkyl Radicals) Heat->Fragments Bond Scission Oxidation Oxidation Products (Quinones, etc.) Fragments->Oxidation Oxidation Volatiles Volatile Products (e.g., isobutylene) Fragments->Volatiles Rearrangement Char Char Residue Fragments->Char Polymerization TGA_Workflow start Start sample_prep Sample Preparation (5-10 mg in TGA pan) start->sample_prep instrument_setup Instrument Setup (Atmosphere, Flow Rate) sample_prep->instrument_setup temp_program Temperature Program (Ramp to 600°C at 10°C/min) instrument_setup->temp_program run_analysis Run TGA Analysis temp_program->run_analysis data_analysis Data Analysis (T-onset, T-max) run_analysis->data_analysis end End data_analysis->end DSC_OIT_Workflow start Start sample_prep Sample Preparation (2-5 mg in open pan) start->sample_prep instrument_setup Instrument Setup sample_prep->instrument_setup heat_to_iso Heat to Isothermal Temp (e.g., 200°C) under N₂ instrument_setup->heat_to_iso switch_gas Switch to Oxygen heat_to_iso->switch_gas measure_time Measure Time to Onset of Exothermic Peak switch_gas->measure_time data_analysis Determine OIT measure_time->data_analysis end End data_analysis->end

References

Topanol CA material safety data sheet (MSDS) information

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Topanol CA, chemically known as 1,1,3-Tris(2-methyl-4-hydroxy-5-t-butylphenyl)butane, is a high molecular weight, hindered phenolic antioxidant.[1][2][3] It is widely utilized as a stabilizer in various polymers, resins, and light-colored rubber products to protect them from thermal and oxidative degradation.[4][5][][7] This technical guide provides an in-depth overview of the material safety data, key experimental protocols for its assessment, and a visualization of its functional mechanism and safety handling procedures.

Material Identification and Properties

This section details the chemical identity and physical and chemical properties of this compound.

Identifier Value
Chemical Name 1,1,3-Tris(2-methyl-4-hydroxy-5-t-butylphenyl)butane
CAS Number 1843-03-4[8]
EC Number 217-420-7[8]
Molecular Formula C37H52O3[5][9]
Molecular Weight 544.81 g/mol [5]
Physical and Chemical Properties Value
Appearance White to off-white powder
Melting Point 201 °C[9]
Boiling Point 578.54°C (estimate)[9]
Density 0.5 g/cm³[9]
Vapor Pressure 1.91E-15 mmHg at 25°C[9]
Flash Point 225 °F[9]
Solubility DMSO: 5.45 mg/mL (10 mM)[5]

Toxicological Data

The following table summarizes the acute toxicity and sensitization potential of this compound based on standardized testing.

Toxicological Endpoint Test Species Result
Acute Oral LD50 Rat> 5000 mg/kg[8]
Acute Dermal LD50 Rabbit> 7940 mg/kg[8]
Acute Inhalation LC50 (4h) Rat12.5 mg/L[8]
Skin Irritation Slightly irritating[8]
Eye Irritation Non-irritating[8]
Skin Sensitization MousePositive (Local Lymph Node Assay - OECD 429)[8]
Mutagenicity (Ames test) Negative[8]

Hazard and Safety Information

This compound is associated with specific hazards that require appropriate handling and safety precautions.

Hazard Category GHS Classification Precautionary Statements
Health Hazards H315 - Causes skin irritationH317 - May cause an allergic skin reactionH361d - Suspected of damaging the unborn childH373 - May cause damage to organs through prolonged or repeated exposure[8]P201 - Obtain special instructions before useP280 - Wear protective gloves/protective clothing/eye protection/face protection[8]
Physical Hazards May form combustible dust concentrations in air[8]Handle in a manner that prevents dust generation and accumulation. Use non-sparking tools.[8]

Dust Explosion Characteristics

This compound presents a significant dust explosion hazard. The following data was obtained from dust explosion characteristic testing.

Parameter Value
Minimum Ignition Energy < 3 mJ[8]
Minimum Ignition Temperature of Dust Cloud 360 - 380 °C[8]
Maximum Explosion Pressure 9.2 bar[8]
Maximum Rate of Pressure Rise 1172 bar/s[8]
Kst Value 318 bar.m/s[8]

Experimental Protocols

Detailed methodologies for the key toxicological and safety experiments cited in the safety data sheet are outlined below.

Skin Sensitization: Local Lymph Node Assay (OECD 429)

The Local Lymph Node Assay (LLNA) is the preferred method for assessing the skin sensitization potential of chemicals.[10]

Principle: The core principle of the LLNA is that sensitizing chemicals induce lymphocyte proliferation in the lymph nodes draining the application site. This proliferation is proportional to the dose and potency of the sensitizer.[11][12][13]

Methodology:

  • Animal Model: Typically, CBA/Ca or CBA/J strain mice are used. A minimum of four animals are used per dose group.[11][13]

  • Dose and Vehicle Selection: At least three concentrations of the test substance, a vehicle control group, and a positive control group are required. Doses are selected from a standardized concentration series.[13]

  • Treatment: The test substance is applied to the dorsal surface of the mouse's ear for three consecutive days.

  • Cell Proliferation Measurement: On day 6, a solution of 3H-methyl thymidine (B127349) is injected intravenously. After a set period, the animals are euthanized, and the draining auricular lymph nodes are excised.

  • Analysis: A cell suspension is prepared from the lymph nodes, and the incorporation of 3H-methyl thymidine is measured using β-scintillation counting. The results are expressed as the Stimulation Index (SI), which is the ratio of the mean proliferation in the test group to the mean proliferation in the vehicle control group. An SI of ≥3 indicates that the substance is a skin sensitizer.[11]

Mutagenicity: Bacterial Reverse Mutation Assay (Ames Test - OECD 471)

The Ames test is a widely used method to assess the mutagenic potential of chemical compounds.[4]

Principle: This assay uses several strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for a specific amino acid (e.g., histidine). The test evaluates the ability of a substance to cause mutations that restore the bacteria's ability to synthesize that amino acid, allowing them to grow on a minimal medium.[14][15]

Methodology:

  • Bacterial Strains: A minimum of five strains are typically used, including four S. typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and one E. coli strain (e.g., WP2 uvrA).[14]

  • Metabolic Activation: The test is performed both with and without a metabolic activation system (S9 mix), which is an extract of rat liver enzymes that simulates mammalian metabolism.[14][15]

  • Exposure: The bacterial strains are exposed to the test substance at various concentrations, with and without the S9 mix. This can be done using the plate incorporation or pre-incubation method.

  • Incubation: The plates are incubated for 48-72 hours.

  • Analysis: The number of revertant colonies on each plate is counted. A substance is considered mutagenic if it produces a dose-dependent increase in the number of revertant colonies or a reproducible increase at one or more concentrations.[14]

Dust Explosibility Testing (Based on ASTM E1226)

This test determines the potential for a dust cloud to explode.

Principle: A dust cloud of the test material is dispersed within a contained chamber and exposed to an ignition source. The resulting pressure and rate of pressure rise are measured to characterize the explosibility.[1][5][8][16]

Methodology:

  • Apparatus: A spherical 20-liter chamber is a common apparatus for this test. It is equipped with a dust dispersion system, an ignition source (e.g., a 10-kJ chemical igniter), and pressure sensors.[9]

  • Sample Preparation: The test material is prepared to a specific particle size distribution.

  • Dispersion: A known concentration of the dust is dispersed into the chamber using a blast of compressed air.

  • Ignition: After a short delay to allow for dust dispersion, the ignition source is activated.

  • Data Collection: The pressure inside the chamber is recorded over time. The maximum explosion pressure (Pmax) and the maximum rate of pressure rise ((dP/dt)max) are determined.[9]

  • Kst Calculation: The Kst value, which is a normalized rate of pressure rise, is calculated using the following formula: Kst = (dP/dt)max * V^(1/3), where V is the volume of the chamber.

Visualizations

Antioxidant Mechanism of this compound

This compound functions as a primary antioxidant by interrupting the free-radical autoxidation cycle. As a hindered phenol, it can donate a hydrogen atom from its hydroxyl group to a peroxy radical, thereby neutralizing it and preventing further propagation of the oxidative chain reaction. The resulting phenoxy radical is stabilized by resonance and steric hindrance from the bulky t-butyl groups, making it less reactive.

Antioxidant_Mechanism cluster_autoxidation Autoxidation Cycle cluster_inhibition Inhibition by this compound R Alkyl Radical (R•) ROO Peroxy Radical (ROO•) RH Polymer Substrate (RH) ROOH Hydroperoxide (ROOH) R* R* ROOH->R* → RO• + •OH → R• ROO* ROO* R*->ROO* + O2 ROO*->ROOH + RH Topanol_CA This compound (ArOH) ROO*->Topanol_CA Interruption Topanol_Radical Stable Phenoxy Radical (ArO•) Topanol_CA->Topanol_Radical + ROO• ROOH_stable Non-Radical Products Topanol_Radical->ROOH_stable Termination

Caption: Antioxidant mechanism of this compound interrupting the autoxidation cycle.

Safe Handling Workflow for this compound

Based on the safety data sheet, a logical workflow for handling this compound should be followed to minimize risks.

Safe_Handling_Workflow start Start Handling this compound risk_assessment Conduct Risk Assessment (Review SDS) start->risk_assessment ppe Wear Appropriate PPE - Gloves - Protective Clothing - Eye/Face Protection risk_assessment->ppe handling Handle in Well-Ventilated Area - Minimize Dust Generation - Use Non-Sparking Tools ppe->handling storage Store in a Cool, Dry Place - Tightly Closed Container handling->storage spill Spill Occurs handling->spill end End of Process storage->end spill_cleanup Spill Cleanup - Ventilate Area - Scoop Up Material - Avoid Dust Clouds - Wash Area with Water spill->spill_cleanup Yes waste Dispose of Waste According to Regulations spill_cleanup->waste waste->end

Caption: Safe handling workflow for this compound.

This guide provides a comprehensive overview of this compound, focusing on its material safety, experimental evaluation, and safe handling. For more detailed information, always refer to the latest Safety Data Sheet from the supplier.

References

An In-depth Technical Guide on the Core Free Radical Scavenging Mechanisms of Phenolic Antioxidants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Double-Edged Sword of Free Radicals and the Protective Role of Phenolic Antioxidants

Free radicals, highly reactive molecules with unpaired electrons, are natural byproducts of metabolic processes and can be initiated by external factors.[1] While they play roles in cellular signaling, their overproduction leads to oxidative stress, a condition implicated in numerous diseases, including cancer, cardiovascular disorders, and neurodegenerative diseases. Phenolic antioxidants are a broad class of compounds, naturally abundant in plants, that can neutralize these damaging free radicals, thereby mitigating oxidative stress.[2][3][4] This guide delves into the core mechanisms by which these compounds exert their protective effects, providing a technical foundation for researchers and professionals in drug development.

The antioxidant action of phenolic compounds (ArOH) is primarily centered on their ability to donate a hydrogen atom or an electron to a free radical (R•), effectively neutralizing it. The principal mechanisms governing this process are Hydrogen Atom Transfer (HAT), Single Electron Transfer followed by Proton Transfer (SET-PT), and Sequential Proton Loss Electron Transfer (SPLET).[5][6][7] The prevalence of each mechanism is influenced by factors such as the structure of the phenolic antioxidant, the nature of the free radical, and the polarity of the solvent.[8][9][10]

Core Free Radical Scavenging Mechanisms

Hydrogen Atom Transfer (HAT)

In the HAT mechanism, the phenolic antioxidant directly donates its hydroxyl hydrogen atom to a free radical.[5][11][12][13] This is a one-step process that generates a stable phenoxyl radical (ArO•) and a neutralized molecule from the free radical. The efficiency of this mechanism is largely determined by the bond dissociation enthalpy (BDE) of the phenolic O-H bond; a lower BDE facilitates easier hydrogen donation and thus, a higher antioxidant activity.[14][15][16][17][18][19]

HAT_Mechanism ArOH Phenolic Antioxidant (ArOH) TransitionState [ArO···H···R]• ArOH->TransitionState R_radical Free Radical (R•) R_radical->TransitionState ArO_radical Phenoxyl Radical (ArO•) TransitionState->ArO_radical RH Neutralized Molecule (RH) TransitionState->RH

Caption: Hydrogen Atom Transfer (HAT) Mechanism.

Single Electron Transfer followed by Proton Transfer (SET-PT)

The SET-PT mechanism is a two-step process.[5][6] Initially, the phenolic antioxidant donates an electron to the free radical, forming a radical cation (ArOH•+) and an anion (R-). Subsequently, the radical cation transfers a proton to the anion, yielding a stable phenoxyl radical (ArO•) and a neutralized molecule (RH). The ionization potential (IP) of the phenolic antioxidant is the key determining factor in the initial electron transfer step.[5]

SET_PT_Mechanism cluster_step1 Step 1: Single Electron Transfer cluster_step2 Step 2: Proton Transfer ArOH Phenolic Antioxidant (ArOH) ArOH_radical_cation Radical Cation (ArOH•+) ArOH->ArOH_radical_cation -e⁻ R_radical Free Radical (R•) R_anion Anion (R-) R_radical->R_anion +e⁻ ArO_radical Phenoxyl Radical (ArO•) ArOH_radical_cation->ArO_radical -H⁺ RH Neutralized Molecule (RH) R_anion->RH +H⁺ SPLET_Mechanism cluster_step1 Step 1: Proton Loss cluster_step2 Step 2: Electron Transfer ArOH Phenolic Antioxidant (ArOH) ArO_anion Phenoxide Anion (ArO⁻) ArOH->ArO_anion H_ion H⁺ ArOH->H_ion ArO_radical Phenoxyl Radical (ArO•) ArO_anion->ArO_radical -e⁻ R_radical Free Radical (R•) R_anion Anion (R⁻) R_radical->R_anion +e⁻ Structure_Activity_Relationship cluster_Structural_Features Key Structural Features Antioxidant_Activity Antioxidant Activity Num_OH Number of -OH Groups Num_OH->Antioxidant_Activity Increases Pos_OH Position of -OH Groups (ortho, para) Pos_OH->Antioxidant_Activity Enhances Substituents Substituents (e.g., -OCH3, -NO2) Substituents->Antioxidant_Activity Modulates H_Bonding Intramolecular H-Bonding H_Bonding->Antioxidant_Activity Facilitates HAT Experimental_Workflow Start Start: Sample Preparation Assay_Selection Select Antioxidant Assay(s) (DPPH, ABTS, ORAC, FRAP) Start->Assay_Selection Reagent_Prep Prepare Reagents and Standards Assay_Selection->Reagent_Prep Reaction Incubate Sample with Reagents Reagent_Prep->Reaction Measurement Measure Absorbance or Fluorescence Reaction->Measurement Calculation Calculate Antioxidant Capacity (e.g., % Inhibition, IC50, TEAC) Measurement->Calculation End End: Data Analysis and Interpretation Calculation->End

References

A Comprehensive Technical Guide to the Principles of Polymer Degradation and Stabilization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the core principles governing polymer degradation and the methodologies employed for their stabilization. Understanding these fundamental processes is critical for ensuring the performance, longevity, and safety of polymeric materials utilized in a wide array of applications, from industrial plastics to advanced drug delivery systems. This document details the primary mechanisms of polymer degradation, quantitative data on their effects, comprehensive experimental protocols for analysis, and the chemical strategies used to mitigate material deterioration.

Core Principles of Polymer Degradation

Polymer degradation involves the irreversible alteration of a polymer's chemical structure, leading to a loss of its desirable physical and mechanical properties.[1] This process can be initiated and propagated by various environmental factors, with the most significant being heat, light, oxygen, and water.[1] The primary chemical changes occurring during degradation are chain scission (the breaking of polymer backbone bonds) and oxidation, which result in a reduction of molecular weight and degree of polymerization.[1] These changes manifest as increased brittleness, discoloration, cracking, and a general decline in material performance.[1][2]

Major Degradation Mechanisms

Polymers are susceptible to several distinct degradation mechanisms, often acting in concert to accelerate material failure.

Thermal degradation is the molecular deterioration of a polymer at elevated temperatures.[3][4] This process can occur even in the absence of oxygen (pyrolysis) and sets the upper-temperature limit for polymer processing and application.[4] The conventional model for thermal degradation follows an autoxidation process involving initiation, propagation, branching, and termination steps.[5] High temperatures provide the energy to break chemical bonds, generating highly reactive free radicals that initiate a chain reaction of polymer breakdown.[5][6]

Photo-oxidation is the degradation of a polymer surface resulting from the combined action of light (particularly UV radiation) and oxygen.[7][8] It is a primary factor in the weathering of plastics.[7] The process begins with the absorption of UV photons, leading to the formation of free radicals on the polymer chain.[9] These radicals then react with oxygen in a chain reaction, causing chain scission and cross-linking, which leads to embrittlement and discoloration.[7][9]

Hydrolytic degradation involves the cleavage of polymer chains through reaction with water molecules.[10] This mechanism is particularly relevant for condensation polymers such as polyesters, polyamides, and polycarbonates, which contain hydrolytically labile ester or amide linkages.[1][11] The rate of hydrolysis is influenced by factors including temperature, pH, and the polymer's chemical composition and morphology.[10][12] While slow at ambient temperatures, it is a significant degradation pathway in humid or aqueous environments.[1]

Biodegradation is the breakdown of polymers by microorganisms such as bacteria and fungi.[11] This process typically involves enzymes secreted by the microorganisms that break down the polymer into smaller molecules that can be assimilated.[13] For many synthetic polymers with all-carbon backbones, an initial abiotic oxidation step is necessary to introduce functional groups that enzymes can recognize and attack.[1] Biodegradable polymers are designed to be susceptible to microbial action, offering a potential solution to plastic waste.[14]

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Figure 2: Overview of major polymer stabilization strategies and stabilizer types.

Quantitative Analysis of Polymer Stabilization

The effectiveness of stabilizers can be quantified by comparing the properties of stabilized and unstabilized polymers after exposure to degradative conditions.

Table 3: Performance of Common Stabilizers
PolymerStabilizer TypeStabilizer ExamplePerformance MetricImprovementCitation(s)
Polypropylene (PP)HALSChimassorb 944Time to embrittlement> 4x increase[15]
Polypropylene (PP)Phenolic AntioxidantIrganox 1010Oxidation Induction Time (OIT)Significant increase[16]
Polyethylene (PE)Phosphite AntioxidantIrgafos 168Melt Flow Index (MFI) stabilityImproved[17]
Polyvinyl Chloride (PVC)UV AbsorberTinuvin PReduced yellowingSignificant[18]
Acrylonitrile Butadiene Styrene (ABS)HALS + UV AbsorberTinuvin P + Chimassorb 119 FLRetention of butadiene component22h (unstabilized) vs. 150h (stabilized)[5]
Natural Rubber (NR)Phenolic AntioxidantAntioxidant 2246Resistance to aging and heatEnhanced[10]
Polycarbonate (PC)UV AbsorberBenzotriazoleWeathering resistanceImproved[9]
Polystyrene (PS)UV AbsorberBenzophenoneUV protectionEffective[13]

Experimental Protocols for Degradation and Stabilization Analysis

A variety of analytical techniques are employed to monitor the chemical and physical changes that occur during polymer degradation and to assess the efficacy of stabilizers.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability of a polymer and its composition by measuring the change in mass as a function of temperature. [4][12] Methodology:

  • Sample Preparation: A small, representative sample of the polymer (typically 5-10 mg) is weighed accurately and placed in a TGA sample pan (e.g., platinum or alumina). [12]2. Instrument Setup: The TGA instrument is purged with an inert gas (e.g., nitrogen) or a reactive gas (e.g., air) at a controlled flow rate (e.g., 20-50 mL/min). [4][12]3. Heating Program: The sample is heated at a constant rate (e.g., 10°C/min or 20°C/min) over a specified temperature range (e.g., from ambient to 600-800°C). [4]4. Data Acquisition: The instrument continuously records the sample's mass as a function of temperature.

  • Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of degradation, the temperatures of maximum degradation rates (from the derivative curve, DTG), and the percentage of residual mass. [19]

Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC)

Objective: To determine the molecular weight and molecular weight distribution of a polymer, and to monitor changes in these properties during degradation. [7][20] Methodology:

  • Sample Preparation: The polymer sample is completely dissolved in a suitable solvent (e.g., tetrahydrofuran (B95107) (THF), chloroform) to a known concentration (e.g., 1-2 mg/mL). [1][7]The solution is then filtered to remove any particulate matter.

  • Instrument Setup: A GPC/SEC system equipped with a pump, injector, a set of columns packed with porous gel, and one or more detectors (e.g., refractive index, UV, light scattering) is used. [1][20]The system is equilibrated with the mobile phase at a constant flow rate.

  • Calibration: The instrument is calibrated using a series of well-characterized polymer standards of known molecular weights to create a calibration curve of log(molecular weight) versus elution volume/time. [21]4. Sample Analysis: A known volume of the sample solution is injected into the system.

  • Data Analysis: The elution profile of the sample is recorded, and the molecular weight distribution is calculated based on the calibration curve. [7]Changes in number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) are used to quantify the extent of chain scission or cross-linking.

Fourier Transform Infrared (FTIR) Spectroscopy

Objective: To identify changes in the chemical functional groups of a polymer during degradation, particularly the formation of oxidation products like carbonyls and hydroxyls. [19] Methodology:

  • Sample Preparation: The polymer sample can be in the form of a thin film, a powder (prepared as a KBr pellet), or a solid piece for analysis by Attenuated Total Reflectance (ATR-FTIR).

  • Instrument Setup: An FTIR spectrometer is used to acquire the infrared spectrum of the sample.

  • Data Acquisition: The spectrum is typically recorded over the mid-infrared range (e.g., 4000-400 cm⁻¹).

  • Data Analysis: The appearance or increase in intensity of specific absorption bands is monitored. For example, the formation of carbonyl groups (C=O) is typically observed in the 1650-1850 cm⁻¹ region. [22]The change in the intensity of these bands, often normalized to a reference peak that does not change during degradation, can be used to quantify the extent of oxidation (e.g., Carbonyl Index). [23]

Accelerated Weathering

Objective: To simulate the damaging effects of long-term outdoor exposure (sunlight, heat, and moisture) in a laboratory setting to predict the service life of a polymer.

Methodology (based on ASTM G154):

  • Sample Preparation: Test specimens are prepared in the form of flat panels.

  • Instrument Setup: An accelerated weathering chamber equipped with fluorescent UV lamps (e.g., UVA-340 to simulate sunlight), a temperature control system, and a water spray or condensation system is used. [1]3. Exposure Cycle: The samples are subjected to alternating cycles of UV exposure and moisture. A typical cycle might be 8 hours of UV at a set temperature (e.g., 60°C) followed by 4 hours of condensation at a lower temperature (e.g., 50°C). [3]4. Evaluation: At periodic intervals, samples are removed and their properties (e.g., color change, gloss, tensile strength, impact resistance) are measured and compared to unexposed control samples.

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Figure 4: The free-radical autoxidation cycle in polymers.
Mechanism of Hindered Amine Light Stabilizers (HALS)

HALS interfere with the autoxidation cycle through a regenerative radical scavenging process.

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Figure 5: The regenerative Denisov cycle of HALS activity.

Conclusion

The degradation of polymers is a complex process driven by a combination of environmental factors, leading to the deterioration of material properties. A thorough understanding of the underlying mechanisms—thermal, photo-oxidative, hydrolytic, and biological—is essential for predicting material longevity and designing effective stabilization strategies. Through the judicious use of stabilizers such as antioxidants and light stabilizers, the degradation process can be significantly retarded, thereby enhancing the durability and performance of polymeric materials in their intended applications. The experimental protocols and quantitative data presented in this guide provide a framework for the systematic evaluation of polymer degradation and the performance of stabilization systems, enabling researchers and developers to create more robust and reliable polymer-based products.

References

An In-Depth Technical Guide to Antioxidants in Polymer Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polymers are foundational materials in a vast array of applications, from everyday packaging to advanced medical devices and drug delivery systems. However, their inherent susceptibility to degradation when exposed to heat, oxygen, and mechanical stress during processing and end-use presents a significant challenge. This degradation, primarily driven by oxidative processes, can lead to a catastrophic loss of mechanical, physical, and optical properties, compromising the material's integrity and performance. Antioxidants are crucial chemical additives that are incorporated into polymer formulations to inhibit or delay these oxidative degradation processes, thereby extending the service life and ensuring the reliability of polymeric materials. This guide provides a comprehensive technical overview of the core principles of antioxidants in polymer chemistry, their mechanisms of action, methods for their evaluation, and a comparative analysis of their performance.

The Mechanism of Polymer Oxidation

The degradation of most polymers follows a free-radical chain reaction mechanism known as autoxidation. This process can be broadly divided into four key stages:

  • Initiation: The process begins with the formation of free radicals (R•) on the polymer chain. This can be triggered by various factors such as heat, UV radiation, mechanical stress, or the presence of catalyst residues.[1][2]

  • Propagation: The polymer radical (R•) rapidly reacts with molecular oxygen to form a peroxy radical (ROO•). This highly reactive peroxy radical can then abstract a hydrogen atom from another polymer chain, creating a hydroperoxide (ROOH) and a new polymer radical (R•). This creates a self-perpetuating cycle of degradation.

  • Chain Branching: The hydroperoxides (ROOH) formed during propagation are unstable and can decompose, particularly at elevated temperatures, into two new highly reactive radicals: an alkoxy radical (RO•) and a hydroxyl radical (•OH). This decomposition significantly increases the population of free radicals, dramatically accelerating the degradation process.

  • Termination: The chain reaction can be terminated when two radicals combine to form a non-radical species.

This entire process leads to chain scission (reduction in molecular weight) or cross-linking of the polymer chains, resulting in undesirable changes such as embrittlement, discoloration, cracking, and a loss of tensile strength.[3]

Classification and Mechanisms of Action of Antioxidants

Antioxidants are broadly classified into two main categories based on their mechanism of action: primary and secondary antioxidants. Often, a synergistic combination of both types is used to provide comprehensive protection throughout the polymer's lifecycle.[4]

Primary Antioxidants (Radical Scavengers)

Primary antioxidants are chain-breaking donors that interrupt the propagation cycle of autoxidation. They function by donating a hydrogen atom to the reactive peroxy radicals (ROO•), converting them into stable hydroperoxides and forming a stable antioxidant radical that is unable to propagate the chain reaction.[5]

The most common class of primary antioxidants are sterically hindered phenols . The bulky substituent groups (typically tert-butyl groups) ortho to the hydroxyl group sterically hinder the resulting phenoxy radical, enhancing its stability and preventing it from initiating new degradation chains.[6]

Diagram of Primary Antioxidant Action (Hindered Phenol):

Primary_Antioxidant_Mechanism cluster_propagation Propagation Cycle cluster_intervention Antioxidant Intervention ROO Peroxy Radical (ROO•) Polymer Polymer Chain (RH) ROO->Polymer H abstraction HinderedPhenol Hindered Phenol (ArOH) ROO->HinderedPhenol H donation ROOH Hydroperoxide (ROOH) Polymer->ROOH R Polymer Radical (R•) PhenoxyRadical Stable Phenoxy Radical (ArO•) HinderedPhenol->PhenoxyRadical

Caption: Mechanism of a primary antioxidant (hindered phenol) interrupting the polymer degradation cycle.

Secondary Antioxidants (Hydroperoxide Decomposers)

Secondary antioxidants, also known as peroxide decomposers, function by breaking down the unstable hydroperoxides (ROOH) into non-radical, stable products. This prevents the chain branching step, which is a major accelerator of the degradation process.[7]

Common classes of secondary antioxidants include phosphites and thioesters . Phosphite antioxidants are particularly effective during high-temperature processing, where they are oxidized to phosphates while reducing the hydroperoxides to alcohols.[7]

Diagram of Secondary Antioxidant Action (Phosphite):

Secondary_Antioxidant_Mechanism cluster_decomposition Decomposition Pathways cluster_stabilization Stabilization ROOH Hydroperoxide (ROOH) Phosphite Phosphite (P(OR)₃) ROOH->Phosphite Reduction Radicals Reactive Radicals (RO• + •OH) ROOH->Radicals Thermal Decomposition (Chain Branching) Phosphate Phosphate (O=P(OR)₃) Phosphite->Phosphate Alcohol Stable Alcohol (ROH)

Caption: Mechanism of a secondary antioxidant (phosphite) preventing chain branching.

Data Presentation: Comparative Performance of Antioxidants

The selection of an appropriate antioxidant system depends on the polymer type, processing conditions, and the end-use application. The following tables provide a summary of the performance of common commercial antioxidants in polyolefins.

Table 1: Oxidative Induction Time (OIT) of Antioxidants in Polypropylene (B1209903) (PP)

Antioxidant SystemPolymerConcentration (wt%)OIT (minutes) at 210°CReference
Unstabilized PPPP-< 1[8]
Irganox 1010PP0.135[8]
Irganox 1076PP0.125[2]
Vitamin EPP0.145[9]
Irganox 1010 / P-EPQ (6:4)iPP0.174.8 (at 180°C)[10]

Table 2: Melt Flow Index (MFI) Stability of HDPE with Different Antioxidants

AntioxidantPolymerConcentration (wt%)MFI (g/10 min) after multiple extrusionsReference
Unstabilized HDPEHDPE-Significant increase[11]
Irganox 1010HDPE0.1Stable[11]
BHTHDPE0.1Less stable than Irganox 1010[12]
Vitamin EHDPE0.05More stable than Irganox 1010[11]

Table 3: Yellowness Index (YI) of Polycarbonate (PC) with Antioxidant Blends

Antioxidant SystemPolymerConcentration (ppm)Yellowness Index (YI) Reduction (%)Reference
Irgafos 168Recycled PC200096
Irganox 1010 / Irgafos 168Recycled PC2000 (total)81

Experimental Protocols

The efficacy of antioxidants in polymers is evaluated using various standardized analytical techniques. The two most common methods are Oxidative Induction Time (OIT) and Melt Flow Index (MFI).

Oxidative Induction Time (OIT)

Principle: OIT is a measure of the thermal stability of a material against oxidative degradation. It is determined using Differential Scanning Calorimetry (DSC) and represents the time until the onset of the exothermic oxidation of the polymer under an oxygen atmosphere at a constant elevated temperature. A longer OIT indicates better oxidative stability.

Standard Methods:

  • ASTM D3895: Standard Test Method for Oxidative-Induction Time of Polyolefins by Differential Scanning Calorimetry.

  • ISO 11357-6: Plastics — Differential scanning calorimetry (DSC) — Part 6: Determination of oxidation induction time (isothermal OIT) and oxidation induction temperature (dynamic OIT).

Experimental Workflow:

OIT_Workflow start Start prep Sample Preparation (5-10 mg in Al pan) start->prep load Load Sample into DSC prep->load heat Heat to Isothermal Temp (e.g., 200°C) under N₂ load->heat stabilize Equilibrate at Temp heat->stabilize switch_gas Switch Purge Gas to Oxygen stabilize->switch_gas measure Record Heat Flow vs. Time switch_gas->measure analyze Determine Onset of Exothermic Oxidation measure->analyze end End analyze->end

Caption: Experimental workflow for Oxidative Induction Time (OIT) measurement.

Detailed Methodology (based on ASTM D3895):

  • Sample Preparation: A small sample of the polymer (typically 5-10 mg) is weighed and placed in an open aluminum DSC pan.

  • Instrument Setup: The DSC cell is purged with an inert gas (typically nitrogen) at a constant flow rate (e.g., 50 mL/min).

  • Heating: The sample is heated at a controlled rate (e.g., 20 °C/min) to the specified isothermal test temperature (e.g., 200 °C for polyethylene).

  • Equilibration: The sample is held at the isothermal temperature for a few minutes to ensure thermal equilibrium.

  • Oxidation Initiation: The purge gas is switched from nitrogen to oxygen at the same flow rate. This marks the beginning of the OIT measurement (time zero).

  • Data Acquisition: The heat flow to the sample is recorded as a function of time.

  • Analysis: The OIT is determined as the time from the introduction of oxygen to the onset of the exothermic peak, which indicates the start of oxidative degradation.

Melt Flow Index (MFI)

Principle: MFI, or Melt Flow Rate (MFR), is a measure of the ease of flow of a molten thermoplastic polymer. It is an indirect indicator of the polymer's molecular weight. An increase in MFI after processing or aging suggests a decrease in molecular weight due to chain scission. A stable MFI indicates effective stabilization by the antioxidant.[12]

Standard Methods:

  • ASTM D1238: Standard Test Method for Melt Flow Rates of Thermoplastics by Extrusion Plastometer.

  • ISO 1133: Plastics — Determination of the melt mass-flow rate (MFR) and melt volume-flow rate (MVR) of thermoplastics.

Experimental Workflow:

MFI_Workflow start Start prep Prepare Polymer Sample (pellets or powder) start->prep load Load Sample into Heated Barrel of Extrusion Plastometer prep->load preheat Preheat for a Specified Time load->preheat extrude Apply a Standard Weight to the Piston preheat->extrude collect Collect Extrudate for a Defined Time extrude->collect weigh Weigh the Extrudate collect->weigh calculate Calculate MFI (g/10 min) weigh->calculate end End calculate->end

Caption: Experimental workflow for Melt Flow Index (MFI) measurement.

Detailed Methodology (based on ASTM D1238):

  • Instrument Setup: The extrusion plastometer is preheated to the specified test temperature (e.g., 190 °C for polyethylene, 230 °C for polypropylene).

  • Sample Loading: A specified amount of the polymer sample (typically 3-8 grams) is loaded into the heated barrel.

  • Preheating: The polymer is allowed to preheat in the barrel for a specified duration to ensure it is completely molten and has reached a uniform temperature.

  • Extrusion: A specified weight is placed on the piston, which forces the molten polymer to extrude through a standardized die.

  • Measurement: The extrudate is cut at regular intervals, and the mass of the extrudate collected over a specific time (typically 10 minutes) is measured.

  • Calculation: The MFI is calculated and expressed in grams per 10 minutes (g/10 min).

Conclusion

Antioxidants are indispensable additives in polymer chemistry, playing a critical role in preserving the integrity and extending the functional lifetime of polymeric materials. A thorough understanding of the mechanisms of polymer oxidation and the function of primary and secondary antioxidants is essential for formulating effective stabilization systems. The selection of an appropriate antioxidant package, often a synergistic blend, must be guided by empirical data from standardized tests such as OIT and MFI, tailored to the specific polymer, processing conditions, and end-use requirements. As the demand for more durable and reliable polymeric materials continues to grow, particularly in high-performance applications, the strategic use of antioxidants will remain a cornerstone of polymer science and technology.

References

Topanol CA: A Comprehensive Technical Guide to its Physical and Chemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Topanol CA, with the CAS Number 1843-03-4, is a high molecular weight hindered phenolic antioxidant.[1] Its chemical name is 1,1,3-Tris(2-methyl-4-hydroxy-5-tert-butylphenyl)butane.[2][3] This compound is widely utilized as a stabilizer in various polymers, such as polypropylene, polyethylene, and PVC, as well as in light-colored rubber products to prevent oxidative degradation.[1][3][4] Its efficacy stems from its ability to scavenge free radicals, thereby protecting materials from deterioration caused by heat and oxygen. This technical guide provides an in-depth overview of the core physical and chemical properties of this compound, detailed experimental protocols for their determination, and a visualization of its antioxidant mechanism.

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the tables below for easy reference and comparison.

General Properties
PropertyValueReference(s)
CAS Number 1843-03-4[2][5]
Molecular Formula C37H52O3[6][7]
Molecular Weight 544.81 g/mol [6][7]
Appearance White to off-white crystalline powder[1][7]
Physicochemical Data
PropertyValueReference(s)
Melting Point 183-190 °C[3][4]
Boiling Point 578.54 °C (rough estimate)[4]
Density 0.5 g/cm³[4][8]
Flash Point 225 °F (107.2 °C)[4]
Water Solubility 0.02 ng/L at 20 °C[4]
Solubility in Organic Solvents at 25°C
SolventSolubility ( g/100g )Reference(s)
Acetone96[4]
Ethanol70[4]
Diethyl Ether63[4]
Ethyl Acetate61[4]
Methanol (B129727)16[4]
Benzene8.5[4]
Carbon Tetrachloride0.3[4]
Petroleum Ether (60-80°C)0.15[4]
DMSO100 mg/mL (with sonication)[7]

Experimental Protocols

The following sections detail the standard methodologies for determining the key physical, chemical, and antioxidant properties of a solid organic compound like this compound.

Determination of Melting Point

The melting point of a solid organic compound is a crucial physical property for its identification and purity assessment. A common method for its determination is the capillary tube method.

Apparatus:

  • Melting point apparatus (e.g., Thiele tube or a digital melting point device)

  • Capillary tubes (sealed at one end)

  • Thermometer

  • Mortar and pestle

  • Heating bath (if using a Thiele tube, typically silicone oil)

Procedure:

  • Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered using a mortar and pestle.

  • Capillary Tube Filling: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and gently tapped on a hard surface to pack the powder into the sealed end. A sample height of 2-3 mm is sufficient.

  • Apparatus Setup:

    • Thiele Tube: The capillary tube is attached to a thermometer with a rubber band, ensuring the sample is level with the thermometer bulb. The assembly is then inserted into the Thiele tube containing a heating oil, with the upper level of the oil above the side arm.

    • Digital Melting Point Apparatus: The capillary tube is inserted into the designated sample holder in the apparatus.

  • Heating and Observation: The apparatus is heated gently and steadily. As the melting point is approached, the heating rate is slowed to approximately 1-2 °C per minute.

  • Data Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range. For a pure compound, this range should be narrow.

Determination of Boiling Point (Theoretical)

As this compound is a solid at room temperature with a very high estimated boiling point, its experimental determination is not practical under standard laboratory conditions and is typically estimated using computational models.

Determination of Density

The density of a solid can be determined by measuring its mass and volume. For an insoluble powder like this compound, the volume can be determined by liquid displacement.

Apparatus:

  • Analytical balance

  • Graduated cylinder or pycnometer

  • A liquid in which this compound is insoluble (e.g., water)

Procedure:

  • Mass Measurement: A known mass of this compound powder is accurately weighed using an analytical balance.

  • Volume Measurement by Displacement:

    • A graduated cylinder is partially filled with the chosen liquid, and the initial volume (V1) is recorded.

    • The weighed this compound powder is carefully added to the graduated cylinder, ensuring no loss of material. The solid should be fully submerged.

    • The new volume (V2) is recorded. The volume of the this compound sample is V2 - V1.

  • Density Calculation: The density (ρ) is calculated using the formula: ρ = mass / volume

Determination of Solubility

The solubility of a compound in a particular solvent is determined by finding the maximum amount of the solute that can be dissolved in a given amount of solvent at a specific temperature.

Apparatus:

  • Test tubes or small vials

  • Analytical balance

  • Volumetric flasks and pipettes

  • Shaker or magnetic stirrer

  • Temperature-controlled bath

Procedure:

  • Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the solvent in a test tube or vial.

  • Equilibration: The mixture is agitated (e.g., using a shaker or stirrer) in a constant temperature bath for a prolonged period (e.g., 24 hours) to ensure that equilibrium is reached and a saturated solution is formed.

  • Separation of Undissolved Solute: The saturated solution is allowed to stand to let the undissolved solid settle. A clear aliquot of the supernatant is carefully withdrawn using a pipette, ensuring no solid particles are transferred.

  • Quantification of Solute: The amount of dissolved this compound in the known volume of the aliquot is determined. This can be done by evaporating the solvent and weighing the residue, or by a suitable analytical technique such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC) after creating a calibration curve with known concentrations.

  • Solubility Calculation: The solubility is expressed as grams of solute per 100 grams of solvent or other appropriate units.

Determination of Antioxidant Activity

The antioxidant activity of this compound can be assessed using various in vitro assays. The DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays are two of the most common methods.

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to a yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.

Procedure:

  • Preparation of Solutions:

    • A stock solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared.

    • Solutions of this compound at various concentrations are prepared in the same solvent.

  • Reaction: A specific volume of the DPPH solution is mixed with different concentrations of the this compound solutions. A control containing only the DPPH solution and the solvent is also prepared.

  • Incubation: The mixtures are incubated in the dark at room temperature for a specific period (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of each solution is measured at 517 nm using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the sample. The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging against the concentration of this compound.

Principle: The ABTS radical cation (ABTS•+) is generated by the oxidation of ABTS. This radical has a characteristic blue-green color. Antioxidants that can donate a hydrogen atom or an electron will reduce the ABTS•+, leading to a loss of color, which is measured by the decrease in absorbance at 734 nm.

Procedure:

  • Preparation of ABTS•+ Solution: The ABTS•+ radical cation is pre-formed by reacting an aqueous solution of ABTS with potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use. The resulting solution is then diluted with a suitable solvent (e.g., ethanol) to obtain a specific absorbance at 734 nm.

  • Reaction: A specific volume of the diluted ABTS•+ solution is mixed with different concentrations of the this compound solutions. A control containing only the ABTS•+ solution and the solvent is also prepared.

  • Incubation: The mixtures are incubated at room temperature for a specific period (e.g., 6 minutes).

  • Absorbance Measurement: The absorbance of each solution is measured at 734 nm.

  • Calculation: The percentage of inhibition is calculated using a similar formula to the DPPH assay. The results can be expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant capacity of the sample to that of Trolox, a water-soluble vitamin E analog.

Antioxidant Mechanism of this compound

This compound functions as a primary antioxidant through a free radical scavenging mechanism, which is characteristic of hindered phenolic compounds. The process involves the donation of a hydrogen atom from one of its phenolic hydroxyl groups to a highly reactive free radical (R•), thereby neutralizing it. This action terminates the chain reaction of oxidation. The resulting this compound phenoxy radical is relatively stable due to resonance delocalization of the unpaired electron across the aromatic ring and steric hindrance from the bulky tert-butyl groups, which prevents it from initiating new oxidation chains.[9][10]

Topanol_CA_Antioxidant_Mechanism Topanol_CA This compound (Ar-OH) Phenoxy_Radical This compound Phenoxy Radical (Ar-O•) Topanol_CA->Phenoxy_Radical H• Donation Free_Radical Free Radical (R•) Stable_Molecule Stable Molecule (RH) Free_Radical->Stable_Molecule H• Acceptance Resonance_Stabilization Resonance Stabilization Phenoxy_Radical->Resonance_Stabilization Termination Termination of Oxidation Chain Phenoxy_Radical->Termination

Caption: Antioxidant mechanism of this compound via hydrogen atom donation.

Conclusion

This compound is a highly effective hindered phenolic antioxidant with well-defined physical and chemical properties that contribute to its function as a stabilizer in various materials. Its low volatility and high thermal stability make it suitable for a wide range of processing conditions. The antioxidant mechanism, based on free radical scavenging, is a classic example of how hindered phenols protect materials from oxidative degradation. The experimental protocols provided in this guide offer standardized methods for the evaluation of these key properties, which are essential for researchers and professionals in the fields of materials science and drug development.

References

An In-depth Technical Guide to Understanding Oxidative Stress in Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxidative stress is a primary driver of degradation in polymeric materials, leading to significant alterations in their chemical and physical properties. This process, initiated by factors such as heat, light, and mechanical stress, involves a complex series of free-radical reactions that result in chain scission, crosslinking, and the formation of oxidized functional groups.[1][2] For researchers, scientists, and professionals in drug development, a thorough understanding of these mechanisms is crucial for predicting material performance, ensuring product stability, and designing novel polymer-based systems with enhanced longevity. This guide provides a comprehensive overview of the core principles of oxidative stress in polymers, detailed experimental protocols for its characterization, and a summary of its quantitative effects on material properties.

The Core Mechanisms of Oxidative Stress in Polymers

The oxidative degradation of polymers is primarily governed by a free-radical chain reaction mechanism known as autoxidation.[3] This process can be broadly categorized into three key stages: initiation, propagation, and termination.

1.1 Initiation: The Genesis of Free Radicals

The process begins with the formation of highly reactive free radicals on the polymer backbone.[4][5] This can be triggered by several external stimuli:

  • Thermal Stress: High temperatures can provide sufficient energy to cause homolytic cleavage of C-C or C-H bonds.[6]

  • Ultraviolet (UV) Radiation: The absorption of UV light can lead to photo-oxidation, where photons excite polymer chains and generate free radicals.[7][8]

  • Mechanical Stress: Mechanical forces can also induce chain scission and the formation of radicals.[5]

  • Residual Initiators: Impurities from the polymerization process, such as peroxides, can act as initiation sites.[3]

1.2 Propagation: A Cascade of Reactions

Once initiated, the free radicals propagate through a cyclic series of reactions that consume oxygen and generate new radical species.[3][5]

  • Peroxy Radical Formation: The initial polymer radical (R•) reacts rapidly with molecular oxygen (O₂) to form a peroxy radical (ROO•).

  • Hydrogen Abstraction: The peroxy radical then abstracts a hydrogen atom from an adjacent polymer chain, forming a hydroperoxide (ROOH) and a new polymer radical (R•).[6] This new radical can then continue the cycle, leading to an autocatalytic process.[4]

1.3 Termination: The End of the Chain

The chain reaction eventually terminates when two radical species react with each other to form stable, non-radical products.[5][6] This can occur through various mechanisms, including the combination of two polymer radicals, two peroxy radicals, or a polymer and a peroxy radical.

Below is a diagram illustrating the fundamental autoxidation pathway in polymers.

Autoxidation_Pathway cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Polymer (RH) Polymer (RH) Polymer_Radical (R•) Polymer_Radical (R•) Polymer (RH)->Polymer_Radical (R•) Heat, Light, Stress Peroxy_Radical (ROO•) Peroxy_Radical (ROO•) Polymer_Radical (R•)->Peroxy_Radical (ROO•) + O2 Stable_Products Stable_Products Polymer_Radical (R•)->Stable_Products + R• Polymer_Radical (R•)->Stable_Products + ROO• Hydroperoxide (ROOH) Hydroperoxide (ROOH) Peroxy_Radical (ROO•)->Hydroperoxide (ROOH) + RH Peroxy_Radical (ROO•)->Stable_Products + ROO• Alkoxy_Radical (RO•) + Hydroxyl_Radical (•OH) Alkoxy_Radical (RO•) + Hydroxyl_Radical (•OH) Hydroperoxide (ROOH)->Alkoxy_Radical (RO•) + Hydroxyl_Radical (•OH) Heat, Light New_Polymer_Radical (R'•) New_Polymer_Radical (R'•) New_Polymer_Radical (R''•) New_Polymer_Radical (R''•) Alkoxy_Radical (RO•) Alkoxy_Radical (RO•) Alkoxy_Radical (RO•)->New_Polymer_Radical (R'•) + RH Hydroxyl_Radical (•OH) Hydroxyl_Radical (•OH) Hydroxyl_Radical (•OH)->New_Polymer_Radical (R''•) + RH

Autoxidation pathway in polymers.

Effects of Oxidative Stress on Polymer Properties

Oxidative degradation leads to irreversible changes in the molecular structure of polymers, which in turn significantly impacts their macroscopic properties.

2.1 Chemical Changes

The most prominent chemical change is the formation of oxygen-containing functional groups, such as carbonyls (ketones, aldehydes, carboxylic acids, and esters), hydroxyls, and peroxides.[6][9] The concentration of these groups, particularly the carbonyl group, is often used as an indicator of the extent of oxidation.

2.2 Physical and Mechanical Changes

The chemical modifications result in a deterioration of the physical and mechanical properties of the polymer:

  • Chain Scission and Crosslinking: The degradation process can lead to both the breaking of polymer chains (chain scission), which reduces the molecular weight, and the formation of new bonds between chains (crosslinking), which can increase stiffness but also brittleness.[5][10]

  • Reduced Mechanical Strength: Oxidized polymers typically exhibit a decrease in tensile strength and elongation at break, making them more prone to failure under stress.[11][12]

  • Increased Brittleness: The loss of chain flexibility and the increase in crosslinking lead to a more brittle material.[5]

  • Discoloration: The formation of conjugated double bonds and other chromophoric groups can cause yellowing or other color changes.[13]

  • Surface Cracking: The degradation is often most severe at the surface, leading to the formation of microcracks.[13]

The following tables summarize the quantitative effects of oxidative stress on various polymers.

Table 1: Changes in Mechanical Properties of Polymers After UV Exposure

PolymerExposure Time (h)Change in Tensile StrengthChange in Elongation at BreakReference
Polylactic Acid (PLA)216-47%-64%[14]
Polyethylene Terephthalate (PET)66 Wh/m²-21%-[14]
Acrylonitrile Butadiene Styrene (ABS)66 Wh/m²-23%-[14]
Polybutylene Terephthalate (PBT)4 years (outdoor)--72.4%[12]
Polypropylene (PP)4 years (outdoor)--53.7%[12]
Polycarbonate (PC)4 years (outdoor)--83.8%[12]
High-Density Polyethylene (HDPE)4 years (outdoor)--80.5%[12]

Table 2: Changes in Molecular Weight of Polymers Due to Oxidative Aging

PolymerAging ConditionChange in Weight-Average Molecular Weight (Mw)Reference
Polylactic Acid (PLA)Gamma irradiationDecrease[15]
Polyethylene Terephthalate (PET)Accelerated aging (170 days)Decrease[12]
Linear Low-Density Polyethylene (LLDPE)Photo-oxidative degradation~20% decrease before oxidative degradation phase[10]

Table 3: Carbonyl Index of Polymers After Accelerated Weathering

PolymerWeathering Time (days)Carbonyl IndexReference
Polypropylene (PP)36Marked increase[16]
Low-Density Polyethylene (LDPE)36Increase[16]
Polyethylene-co-butylene (PEB)36Increase[16]

Experimental Protocols for Characterizing Oxidative Stress

Several analytical techniques are employed to detect and quantify the extent of oxidative degradation in polymers. The following are detailed methodologies for three key techniques.

3.1 Differential Scanning Calorimetry (DSC) for Oxidative Induction Time (OIT)

DSC is used to determine the oxidative stability of a polymer by measuring the time it takes for the material to begin oxidizing under specific temperature and oxygen conditions. The standard test method is outlined in ASTM D3895.[1][2][17]

Methodology:

  • Sample Preparation: A small, representative sample of the polymer (typically 5-10 mg) is weighed and placed in an open aluminum pan.

  • Instrument Setup: The DSC instrument is purged with an inert gas, typically nitrogen.

  • Heating to Isothermal Temperature: The sample is heated under the nitrogen atmosphere to a specified isothermal temperature (e.g., 200°C for polyethylene).

  • Gas Switching: Once the isothermal temperature is reached and stabilized, the purge gas is switched from nitrogen to oxygen at the same flow rate.

  • Data Acquisition: The instrument records the heat flow to the sample as a function of time. The onset of oxidation is marked by a sharp exothermic peak.

  • OIT Determination: The OIT is the time elapsed from the introduction of oxygen to the onset of the exothermic oxidation peak.

3.2 Fourier-Transform Infrared Spectroscopy (FTIR) for Carbonyl Group Analysis

FTIR spectroscopy is a powerful tool for identifying and quantifying the formation of carbonyl groups, which are a key indicator of oxidative degradation. The general techniques for infrared analysis are described in ASTM E168 and E1252.[1][2][4][6][7][8][17][18][19]

Methodology:

  • Sample Preparation: Polymer samples can be in the form of thin films, powders, or surface scrapings. For transmission analysis, thin films of uniform thickness are required. For surface analysis, Attenuated Total Reflectance (ATR-FTIR) is commonly used, where the sample is pressed against an ATR crystal.

  • Background Spectrum: A background spectrum is collected without the sample in the infrared beam to account for atmospheric and instrumental contributions.

  • Sample Spectrum: The polymer sample is placed in the infrared beam, and its spectrum is recorded.

  • Spectral Analysis: The resulting spectrum is analyzed for the presence and intensity of the carbonyl absorption band, typically in the region of 1700-1750 cm⁻¹.

  • Carbonyl Index (CI) Calculation: The extent of oxidation can be quantified by calculating the Carbonyl Index. This is typically the ratio of the absorbance of the carbonyl peak to the absorbance of a reference peak that does not change during degradation (e.g., a C-H stretching or bending vibration).

3.3 Electron Spin Resonance (ESR) Spectroscopy for Free Radical Detection

ESR (also known as Electron Paramagnetic Resonance or EPR) is a highly sensitive technique for the direct detection and identification of paramagnetic species, including the free radicals that are central to the oxidative degradation process.[14] Due to the short lifetime of many of these radicals, a technique called spin trapping is often employed.[20][21]

Methodology (Spin Trapping):

  • Spin Trap Selection: A suitable spin trap, a diamagnetic compound that reacts with transient free radicals to form a more stable radical adduct, is chosen. Common spin traps include phenyl-N-tert-butylnitrone (PBN) and 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO).[21]

  • Sample Preparation: The spin trap is introduced into the polymer system before or during the initiation of oxidative stress. This can be done by dissolving the polymer and spin trap in a solvent or by diffusing the spin trap into the solid polymer.

  • Initiation of Oxidation: The polymer sample containing the spin trap is subjected to the desired oxidative stress (e.g., UV irradiation or heating).

  • ESR Measurement: The sample is placed in the ESR spectrometer's resonant cavity. The magnetic field is swept while the sample is irradiated with a fixed-frequency microwave.

  • Spectral Analysis: The resulting ESR spectrum of the spin adduct is recorded. The hyperfine splitting constants of the spectrum provide information about the structure of the trapped radical, allowing for its identification. The signal intensity is proportional to the concentration of the trapped radicals.

Visualization of Key Processes

4.1 Workflow for Assessing Polymer Oxidative Stability

The following diagram outlines a logical workflow for a comprehensive assessment of oxidative stability in polymers, integrating the key experimental techniques.

Polymer_Oxidation_Workflow Start Start Define Polymer and Stress Conditions Define Polymer and Stress Conditions Start->Define Polymer and Stress Conditions Expose Polymer to Stress Expose Polymer to Stress Define Polymer and Stress Conditions->Expose Polymer to Stress Characterize Oxidative Degradation Characterize Oxidative Degradation Expose Polymer to Stress->Characterize Oxidative Degradation Analyze Chemical Changes (FTIR) Analyze Chemical Changes (FTIR) Characterize Oxidative Degradation->Analyze Chemical Changes (FTIR) Analyze Radical Formation (ESR) Analyze Radical Formation (ESR) Characterize Oxidative Degradation->Analyze Radical Formation (ESR) Analyze Thermal Stability (DSC) Analyze Thermal Stability (DSC) Characterize Oxidative Degradation->Analyze Thermal Stability (DSC) Analyze Mechanical Properties Analyze Mechanical Properties Characterize Oxidative Degradation->Analyze Mechanical Properties Data Interpretation and Reporting Data Interpretation and Reporting Analyze Chemical Changes (FTIR)->Data Interpretation and Reporting Analyze Radical Formation (ESR)->Data Interpretation and Reporting Analyze Thermal Stability (DSC)->Data Interpretation and Reporting Analyze Mechanical Properties->Data Interpretation and Reporting End End Data Interpretation and Reporting->End

Workflow for assessing polymer oxidative stability.

4.2 Mechanism of Action of Antioxidants

Antioxidants are additives that can inhibit or retard the process of oxidative degradation. They function through two primary mechanisms: radical scavenging and peroxide decomposition.

Antioxidant_Mechanism cluster_scavenging Radical Scavenging (Primary Antioxidants) cluster_decomposition Peroxide Decomposition (Secondary Antioxidants) Peroxy_Radical (ROO•) Peroxy_Radical (ROO•) Stable_Radical Stable_Radical Peroxy_Radical (ROO•)->Stable_Radical + AH (Phenolic Antioxidant) Peroxy_Radical (ROO•)->Stable_Radical Hydroperoxide (ROOH) Hydroperoxide (ROOH) Non-radical_Products Non-radical_Products Hydroperoxide (ROOH)->Non-radical_Products + Phosphite or Thioester Hydroperoxide (ROOH)->Non-radical_Products

Mechanism of antioxidant action in polymers.

Conclusion

A comprehensive understanding of oxidative stress in polymers is indispensable for the development of durable and reliable materials in a wide range of applications, including the pharmaceutical and biomedical fields. By elucidating the fundamental mechanisms of degradation and employing robust analytical techniques for its characterization, researchers and scientists can effectively predict material lifetimes, design stabilized formulations, and innovate the next generation of high-performance polymers. The methodologies and data presented in this guide serve as a foundational resource for professionals engaged in the study and application of polymeric materials.

References

The Crucial Role of Steric Hindrance in the Efficacy of Phenolic Antioxidants: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenolic compounds are a cornerstone of antioxidant research and application, playing a vital role in mitigating oxidative stress in biological systems and enhancing the stability of materials. A key determinant of their antioxidant efficacy is the concept of steric hindrance, the arrangement of bulky chemical groups around the reactive phenolic hydroxyl moiety. This technical guide provides an in-depth exploration of the multifaceted role of steric hindrance in the function of phenolic antioxidants. It delves into the core mechanisms of action, examines structure-activity relationships through quantitative data, and provides detailed experimental protocols for assessing antioxidant capacity. Visual diagrams of key pathways and experimental workflows are included to facilitate a comprehensive understanding for researchers, scientists, and professionals in drug development.

Core Principles: The Mechanism of Action

The primary function of phenolic antioxidants is to interrupt the chain reactions of autoxidation by scavenging free radicals. This process is predominantly governed by the hydrogen atom transfer (HAT) mechanism.

Hydrogen Atom Transfer (HAT): A phenolic antioxidant (ArOH) donates its hydroxyl hydrogen atom to a highly reactive free radical (R•), thereby neutralizing it and terminating the oxidative cascade. This process transforms the antioxidant into a phenoxy radical (ArO•).

Antioxidant_Mechanism cluster_stabilization Stabilization of Phenoxy Radical ArOH Phenolic Antioxidant (ArOH) ArO_radical Phenoxy Radical (ArO•) ArOH->ArO_radical H• donation R_radical Free Radical (R•) RH Neutralized Molecule (RH) R_radical->RH H• acceptance Resonance Resonance Delocalization Steric_Shielding Steric Shielding

Figure 1: General mechanism of free radical scavenging by a phenolic antioxidant.

The efficacy of this process is critically dependent on two factors influenced by steric hindrance:

  • Facilitation of Hydrogen Donation: The electronic effects of substituents on the aromatic ring influence the O-H bond dissociation energy (BDE). Electron-donating groups, often bulky alkyl groups, can lower the BDE, making the hydrogen atom more readily available for donation.

  • Stabilization of the Resulting Phenoxy Radical: This is where steric hindrance plays its most crucial role. Large, bulky groups (e.g., tert-butyl) positioned ortho to the hydroxyl group provide a protective shield around the radical oxygen of the newly formed phenoxy radical.[1] This "steric shielding" prevents the phenoxy radical from participating in further undesirable reactions, such as initiating new oxidation chains.[2] Furthermore, these bulky groups enhance the stability of the phenoxy radical through resonance delocalization of the unpaired electron across the aromatic ring.[2]

Structure-Activity Relationship: The Impact of Steric Hindrance

The antioxidant activity of phenolic compounds is intricately linked to their molecular structure. The number, position, and nature of substituent groups on the aromatic ring dictate their radical-scavenging capabilities.

Key Factors Influencing Antioxidant Activity:

  • Stability of the Phenoxy Radical: As mentioned, bulky ortho substituents are paramount for stabilizing the phenoxy radical.

  • Number of Hydrogen Atoms Donated: The molecular structure can influence how many free radicals a single antioxidant molecule can neutralize.

  • Rate of Hydrogen Donation: The speed at which the phenolic hydrogen is transferred to a free radical is a critical kinetic factor.[3]

  • Reactivity of the Phenoxy Radical: Ideally, the phenoxy radical should be unreactive to prevent pro-oxidant effects.

  • Formation of New Antioxidants: In some cases, the initial antioxidant can be regenerated or transformed into another active antioxidant species.[3]

The interplay of these factors is evident when comparing the antioxidant activity of various sterically hindered phenols. The following table summarizes the DPPH radical scavenging activity of a series of phenolic compounds, illustrating the impact of different substituents.

Compound NameStructure% Inhibition of DPPH• (at 10⁻⁴ M)
2,6-di-tert-butyl-4-methylphenol (BHT)2,6-di-tert-butyl, 4-methyl23.5
2,4,6-tri-tert-butylphenol2,4,6-tri-tert-butyl10.2
2,6-di-tert-butyl-4-methoxyphenol2,6-di-tert-butyl, 4-methoxy85.1
2,6-di-tert-butyl-4-hydroxymethylphenol2,6-di-tert-butyl, 4-hydroxymethyl88.2
2-tert-butyl-4-methoxyphenol (BHA)2-tert-butyl, 4-methoxy89.3
3,5-di-tert-butyl-4-hydroxybenzoic acid3,5-di-tert-butyl, 4-hydroxy, 1-carboxy15.6
Methyl 3,5-di-tert-butyl-4-hydroxybenzoate3,5-di-tert-butyl, 4-hydroxy, 1-carbomethoxy18.9
3,5-di-tert-butyl-4-hydroxybenzyl alcohol3,5-di-tert-butyl, 4-hydroxy, 1-hydroxymethyl85.7
2,6-dimethylphenol2,6-dimethyl15.8
2,4,6-trimethylphenol2,4,6-trimethyl86.4
2-tert-butylphenol2-tert-butyl12.1
4-tert-butylphenol4-tert-butyl8.9
2,4-di-tert-butylphenol2,4-di-tert-butyl18.7
3-tert-butyl-5-methylbenzene-1,2-diol3-tert-butyl, 5-methyl, 1,2-dihydroxy94.3
4-methylbenzene-1,2-diol4-methyl, 1,2-dihydroxy93.8
2-methylbenzene-1,4-diol2-methyl, 1,4-dihydroxy92.5
tert-butylhydroquinone (TBHQ)2-tert-butyl, 1,4-dihydroxy93.1
3,5-di-tert-butylcatechol3,5-di-tert-butyl, 1,2-dihydroxy92.8
4-tert-butylcatechol4-tert-butyl, 1,2-dihydroxy94.1
4-hydroxy-3-tert-butylanisole4-hydroxy, 3-tert-butyl, 1-methoxy89.3
3-tert-butyl-4,5-dihydroxybenzoic acid3-tert-butyl, 4,5-dihydroxy, 1-carboxy94.8

Data adapted from Weng, X.C. and Huang, Y., 2014. Relationship structure-antioxidant activity of hindered phenolic compounds. Grasas y Aceites, 65(4), p.e051.

Experimental Protocols for Antioxidant Capacity Assessment

A variety of in vitro assays are employed to quantify the antioxidant activity of phenolic compounds. These assays are crucial for screening potential drug candidates and understanding structure-activity relationships.

Experimental_Workflow start Start: Phenolic Compound Synthesis/Isolation assays In Vitro Antioxidant Assays start->assays dpph DPPH Assay assays->dpph abts ABTS Assay assays->abts orac ORAC Assay assays->orac data_analysis Data Analysis (IC50, TEAC) dpph->data_analysis abts->data_analysis orac->data_analysis sar Structure-Activity Relationship Analysis data_analysis->sar lead_optimization Lead Compound Optimization sar->lead_optimization end End: Candidate for Further Development lead_optimization->end

Figure 2: General experimental workflow for assessing phenolic antioxidant activity.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical. The reduction of the deep violet DPPH radical to the pale yellow hydrazine (B178648) is monitored spectrophotometrically.

Detailed Protocol:

  • Reagent Preparation:

    • DPPH Stock Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol (B129727). Store in an amber bottle at 4°C.

    • Test Compound Stock Solution: Prepare a stock solution of the phenolic compound in methanol (e.g., 1 mg/mL).

    • Standard Solution (Trolox): Prepare a stock solution of Trolox in methanol (e.g., 1 mg/mL).

  • Assay Procedure:

    • Prepare a series of dilutions of the test compound and Trolox in methanol.

    • In a 96-well microplate, add 100 µL of each dilution to respective wells.

    • Add 100 µL of the DPPH working solution to all wells.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

    • A blank containing only methanol and DPPH solution is also measured.

  • Data Analysis:

    • The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_blank - A_sample) / A_blank] x 100 where A_blank is the absorbance of the blank and A_sample is the absorbance of the test compound.

    • The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the antioxidant.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

Principle: This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by the antioxidant leads to a decolorization that is measured spectrophotometrically.

Detailed Protocol:

  • Reagent Preparation:

    • ABTS Stock Solution (7 mM): Dissolve 38.4 mg of ABTS in 10 mL of deionized water.

    • Potassium Persulfate Solution (2.45 mM): Dissolve 6.6 mg of potassium persulfate in 10 mL of deionized water.

    • ABTS•+ Working Solution: Mix the ABTS stock solution and potassium persulfate solution in a 1:1 ratio and allow the mixture to stand in the dark at room temperature for 12-16 hours. Before use, dilute the ABTS•+ solution with methanol to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Test Compound and Standard (Trolox) Solutions: Prepare as described for the DPPH assay.

  • Assay Procedure:

    • In a 96-well microplate, add 20 µL of each dilution of the test compound or Trolox to respective wells.

    • Add 180 µL of the ABTS•+ working solution to all wells.

    • Incubate the plate at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm.

  • Data Analysis:

    • The percentage of ABTS•+ scavenging activity is calculated similarly to the DPPH assay.

    • Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant capacity as the test compound.

ORAC (Oxygen Radical Absorbance Capacity) Assay

Principle: The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe (typically fluorescein) from oxidative degradation by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The antioxidant capacity is quantified by measuring the area under the fluorescence decay curve.

Detailed Protocol:

  • Reagent Preparation:

    • Fluorescein (B123965) Stock Solution (10 µM): Prepare in 75 mM phosphate (B84403) buffer (pH 7.4).

    • Fluorescein Working Solution (100 nM): Dilute the stock solution 1:100 in phosphate buffer.

    • AAPH Solution (240 mM): Prepare fresh in phosphate buffer for each assay.

    • Test Compound and Standard (Trolox) Solutions: Prepare a series of dilutions in phosphate buffer.

  • Assay Procedure:

    • In a black 96-well microplate, add 150 µL of the fluorescein working solution to each well.

    • Add 25 µL of each dilution of the test compound or Trolox to respective wells.

    • Incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding 25 µL of the AAPH solution to all wells.

    • Immediately begin monitoring the fluorescence decay at an excitation wavelength of 485 nm and an emission wavelength of 520 nm, with readings taken every 1-2 minutes for at least 60 minutes.

  • Data Analysis:

    • The area under the fluorescence decay curve (AUC) is calculated for each sample and the blank.

    • The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample.

    • A standard curve is generated by plotting the net AUC of the Trolox standards against their concentrations.

    • The ORAC value of the test compound is then determined from the standard curve and is typically expressed as µmol of Trolox equivalents per gram or milliliter of the sample.

Visualization of Key Concepts

The following diagrams, generated using Graphviz (DOT language), provide visual representations of the core concepts discussed in this guide.

Steric_Hindrance_Effect cluster_unhindered Unhindered Phenol cluster_hindered Sterically Hindered Phenol unhindered_phenol Unhindered Phenol unhindered_radical Unstable Phenoxy Radical unhindered_phenol->unhindered_radical H• donation unwanted_reactions Pro-oxidant Activity unhindered_radical->unwanted_reactions Participates in unwanted reactions hindered_phenol Sterically Hindered Phenol hindered_radical Stable Phenoxy Radical hindered_phenol->hindered_radical H• donation stabilized Terminates Oxidation Chain hindered_radical->stabilized Stabilized by steric bulk

Figure 3: Influence of steric hindrance on phenoxy radical stability.

SAR_Logic start Phenolic Structure ortho Ortho Substituents start->ortho para Para Substituents start->para stability Phenoxy Radical Stability ortho->stability Steric Shielding bde O-H Bond Dissociation Energy (BDE) para->bde Electronic Effects activity Antioxidant Activity bde->activity Influences H• donation rate stability->activity Prevents pro-oxidant effects

Figure 4: Logical relationship in structure-activity of phenolic antioxidants.

Conclusion

Steric hindrance is a design principle of paramount importance in the development of effective phenolic antioxidants. By strategically incorporating bulky substituents, particularly at the ortho positions of the phenolic ring, it is possible to enhance the stability of the resulting phenoxy radical, thereby preventing pro-oxidant side reactions and increasing the overall antioxidant efficacy. The quantitative data and experimental protocols provided in this guide offer a framework for the rational design and evaluation of novel sterically hindered phenolic antioxidants for applications in drug development, materials science, and beyond. A thorough understanding of the interplay between molecular structure and antioxidant activity is essential for harnessing the full potential of these remarkable compounds.

References

Topanol CA: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Molecular Weight, Antioxidant Significance, and Application of Topanol CA

Introduction

This compound, with the chemical name 1,1,3-tris(2-methyl-4-hydroxy-5-t-butylphenyl) butane, is a high molecular weight, sterically hindered phenolic antioxidant.[1][2] Its principal function lies in the inhibition of oxidative degradation, a critical factor in the stability and shelf-life of a wide array of materials. While its primary applications are in the polymer and rubber industries, its utility as a stabilizer in pharmaceutical formulations is an area of increasing interest for researchers and drug development professionals.[] This technical guide provides a comprehensive overview of this compound, focusing on its molecular characteristics, significance as an antioxidant, and the methodologies for its evaluation.

Core Molecular and Physical Properties

A foundational understanding of this compound begins with its key quantitative data, summarized below.

PropertyValueReference(s)
Molecular Weight 544.81 g/mol [2]
Molecular Formula C₃₇H₅₂O₃[2]
CAS Number 1843-03-4[2]
Appearance White to off-white solid/powder[2]
Melting Point Not consistently reported
Solubility Soluble in various organic solvents[]

The Significance of this compound as a High Molecular Weight Antioxidant

The efficacy of this compound as an antioxidant is intrinsically linked to its molecular structure. As a hindered phenolic compound, it can donate a hydrogen atom from one of its hydroxyl groups to neutralize free radicals, thereby terminating the chain reactions of oxidation.[] The bulky tert-butyl groups adjacent to the hydroxyl groups create steric hindrance, which enhances the stability of the resulting phenoxyl radical and prevents it from initiating new oxidation chains.

The high molecular weight of this compound is a key attribute that confers several advantages, particularly in the context of drug formulation and delivery:

  • Low Volatility : Its large size reduces its tendency to evaporate, ensuring its persistence in a formulation throughout its shelf life and under various storage conditions.[4]

  • Reduced Migration : In solid and semi-solid formulations, its high molecular weight limits its mobility, preventing it from leaching out of the product matrix.

  • Enhanced Thermal Stability : this compound is effective at high processing temperatures, which is beneficial in manufacturing processes that involve heat.[5]

In pharmaceutical applications, this compound serves as a crucial excipient to protect active pharmaceutical ingredients (APIs) from oxidative degradation, thereby enhancing the stability and extending the shelf-life of the final drug product.[]

While the primary mechanism of this compound is direct free-radical scavenging, the broader class of phenolic antioxidants has been studied for their potential to interact with cellular signaling pathways. For instance, some antioxidants are known to modulate the Keap1-Nrf2 pathway, a critical regulator of endogenous antioxidant responses.[4][6] However, specific studies detailing the interaction of this compound with the Nrf2 or other signaling pathways are not extensively available in public literature.

Antioxidant Mechanism of Action

The fundamental role of this compound is to interrupt oxidative cycles. This process can be visualized as a logical workflow.

General Antioxidant Workflow of Hindered Phenols ROS Free Radicals (R°) Substrate Oxidizable Substrate (e.g., API, Polymer) ROS->Substrate attacks Topanol This compound (ArOH) ROS->Topanol reacts with OxidizedSubstrate Oxidized Substrate (Degraded) Substrate->OxidizedSubstrate leading to degradation TopanolRadical Stable this compound Radical (ArO°) Topanol->TopanolRadical donates H• NeutralizedRadical Neutralized Radical (RH) Topanol->NeutralizedRadical forms TopanolRadical->TopanolRadical

Caption: Antioxidant mechanism of this compound.

Experimental Protocols for Antioxidant Activity Assessment

To quantify the antioxidant capacity of this compound or formulations containing it, several in vitro assays can be employed. The following are detailed methodologies for common assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom and reduce the stable DPPH radical.

  • Principle : The deep violet color of the DPPH radical solution becomes colorless or pale yellow upon reduction by an antioxidant. The change in absorbance is measured spectrophotometrically.

  • Reagents and Equipment :

    • DPPH solution (e.g., 0.1 mM in methanol)

    • Methanol or other suitable solvent

    • This compound stock solution and serial dilutions

    • Positive control (e.g., Ascorbic acid, Trolox)

    • UV-Vis Spectrophotometer

  • Procedure :

    • Prepare a stock solution of this compound in methanol.

    • Create a series of dilutions of the this compound stock solution.

    • In a test tube or microplate well, add a specific volume of the DPPH solution (e.g., 1.0 mL).

    • Add an equal volume of the this compound dilution (or control/blank) to the DPPH solution.

    • Mix thoroughly and incubate in the dark at room temperature for a defined period (e.g., 30 minutes).

    • Measure the absorbance at the wavelength of maximum absorbance for DPPH (typically around 517 nm).

    • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

    • The EC₅₀ value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).

  • Principle : The blue/green ABTS•+ chromophore is reduced by an antioxidant to its colorless neutral form. The decrease in absorbance is proportional to the antioxidant concentration.

  • Reagents and Equipment :

    • ABTS solution (e.g., 7 mM in water)

    • Potassium persulfate solution (e.g., 2.45 mM in water)

    • Ethanol (B145695) or phosphate-buffered saline (PBS) for dilution

    • This compound stock solution and serial dilutions

    • Positive control (e.g., Trolox)

    • UV-Vis Spectrophotometer

  • Procedure :

    • Prepare the ABTS•+ stock solution by mixing equal volumes of ABTS and potassium persulfate solutions. Allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the radical cation.

    • Dilute the ABTS•+ stock solution with ethanol or PBS to an absorbance of approximately 0.70 (±0.02) at 734 nm.

    • Prepare a stock solution and subsequent dilutions of this compound.

    • Add a small volume of the this compound dilution (e.g., 10 µL) to a larger volume of the diluted ABTS•+ solution (e.g., 1.0 mL).

    • Mix and incubate at room temperature for a specific time (e.g., 6 minutes).

    • Measure the absorbance at 734 nm.

    • Calculate the percentage of inhibition as described for the DPPH assay.

    • Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

The workflow for a typical antioxidant assay can be visualized as follows:

Experimental Workflow for In Vitro Antioxidant Assays start Start prep_reagents Prepare Reagents (DPPH/ABTS, Solvents) start->prep_reagents prep_sample Prepare this compound Stock and Dilutions start->prep_sample reaction Mix Sample with Radical Solution prep_reagents->reaction prep_sample->reaction incubation Incubate (Dark, Room Temp) reaction->incubation measurement Measure Absorbance (Spectrophotometer) incubation->measurement calculation Calculate % Inhibition and EC₅₀ measurement->calculation end End calculation->end

Caption: General workflow for antioxidant capacity assays.

Safety and Toxicological Profile

For drug development professionals, an understanding of the safety profile of an excipient is paramount. The Safety Data Sheet for this compound indicates that it may cause skin sensitization and is suspected of damaging the unborn child.[7] It may also cause damage to organs through prolonged or repeated exposure.[7] These factors must be carefully considered during formulation development and risk assessment.

Conclusion

This compound is a potent, high molecular weight hindered phenolic antioxidant with significant utility in stabilizing materials against oxidative degradation. Its low volatility and high thermal stability make it a valuable excipient in the pharmaceutical industry for protecting sensitive APIs. While its primary mechanism is direct free-radical scavenging, further research into its potential interactions with cellular signaling pathways could unveil new applications. The experimental protocols provided herein offer a standardized approach for evaluating its antioxidant efficacy, which is a critical step in the development of stable and effective drug formulations. As with any excipient, a thorough evaluation of its safety and toxicological profile is essential for its responsible use in pharmaceutical products.

References

Methodological & Application

Application Note: Quantitative Analysis of Topanol CA in Polymer Matrices using HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the quantification of Topanol CA (CAS No. 1843-03-4) in polymer matrices. This compound, a high molecular weight hindered phenolic antioxidant, is widely used to prevent thermal and oxidative degradation in various polymers such as polyethylene (B3416737) (PE) and polypropylene (B1209903) (PP).[] The described method is crucial for quality control, stability studies, and migration testing, particularly for polymers used in food contact applications. The protocol provides detailed steps for sample preparation, chromatographic separation, and mass spectrometric detection, along with illustrative performance data.

Introduction

This compound, chemically known as 1,1,3-Tris(2-methyl-4-hydroxy-5-tert-butylphenyl)butane, is a highly effective antioxidant that protects polymers from degradation during high-temperature processing and throughout their service life.[2] Its primary function is to neutralize free radicals, thus inhibiting oxidative chain reactions that can lead to discoloration and loss of mechanical properties in plastic materials.[] Monitoring the concentration of this compound is essential to ensure its efficacy as a stabilizer and to assess its potential for migration from packaging materials into foodstuffs, a key consideration for regulatory compliance.[3][4] This HPLC-MS/MS method offers high selectivity and sensitivity for the accurate quantification of this compound.

Experimental Protocols

Materials and Reagents
  • This compound analytical standard (>98% purity): Sourced from a reputable chemical supplier.

  • HPLC-grade solvents: Acetonitrile, Methanol (B129727), Water.

  • Ammonium Hydroxide (for mobile phase modification): ACS grade or higher.

  • Polymer sample: e.g., Polypropylene pellets or film.

  • Internal Standard (IS): A structurally similar compound not present in the sample, such as a deuterated analog or another high molecular weight phenolic antioxidant (e.g., Irganox 1010), should be used for optimal quantitation. For the purpose of this protocol, a suitable internal standard should be selected and prepared in the same manner as the this compound standard.

Standard and Sample Preparation

2.1. Standard Stock Solution (1 mg/mL) Accurately weigh approximately 10 mg of this compound standard and dissolve it in 10 mL of methanol. This stock solution should be stored at -20°C.[5]

2.2. Working Standard Solutions Prepare a series of working standard solutions by serially diluting the stock solution with methanol to achieve a concentration range suitable for the calibration curve (e.g., 1 ng/mL to 1000 ng/mL). Add the internal standard to each working standard to a final concentration of 100 ng/mL.

2.3. Sample Preparation (Solvent Extraction) The extraction of this compound from the polymer matrix is a critical step.[6][7]

  • Sample Comminution: If the polymer sample is in the form of large pellets or sheets, reduce its size by grinding or cryo-milling to increase the surface area for extraction.

  • Solvent Extraction: Accurately weigh approximately 1 gram of the comminuted polymer sample into a glass vial.

  • Add 10 mL of acetonitrile.

  • Add the internal standard to a final concentration of 100 ng/mL.

  • Cap the vial and vortex for 30 seconds.

  • Place the vial in an ultrasonic bath for 60 minutes at 60°C to facilitate the extraction of this compound.

  • After sonication, allow the solution to cool to room temperature.

  • Filter the extract through a 0.22 µm PTFE syringe filter into an HPLC vial for analysis.

HPLC-MS/MS Instrumentation and Conditions

The analysis is performed on an HPLC system coupled to a triple quadrupole mass spectrometer.

3.1. HPLC Conditions

ParameterCondition
HPLC System A standard HPLC or UHPLC system
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.9 µm particle size)[]
Mobile Phase A Water with 0.02% Ammonia (v/v)[]
Mobile Phase B Methanol[]
Gradient Elution 0-1 min: 80% B, 1-5 min: 80-100% B, 5-8 min: 100% B, 8.1-10 min: 80% B
Flow Rate 0.5 mL/min[]
Column Temperature 40°C[]
Injection Volume 2 µL[]

3.2. Mass Spectrometry Conditions

ParameterCondition
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Negative Mode
Precursor Ion (Q1) m/z 543.4 [M-H]⁻
Product Ions (Q3) m/z 227.2 (Quantifier), m/z 133.1 (Qualifier)
Gas Temperature 300°C
Gas Flow 10 L/min
Nebulizer Pressure 35 psi
Capillary Voltage 3500 V
Collision Energy Optimized for the specific instrument (e.g., 20-40 eV)

Note: The product ions are proposed based on the structure of this compound, with m/z 227.2 corresponding to the cleavage of the butane (B89635) linker to yield a tert-butyl-methylphenol fragment, and m/z 133.1 representing a further fragmentation. These transitions should be optimized on the specific instrument used.

Data Presentation

The quantitative performance of the method should be evaluated by constructing a calibration curve and analyzing quality control (QC) samples at low, medium, and high concentrations.

Table 1: Calibration Curve and Linearity

AnalyteConcentration Range (ng/mL)Equation
This compound1 - 1000>0.995y = mx + c

Table 2: Precision and Accuracy

QC LevelNominal Conc. (ng/mL)Intra-day Precision (%RSD, n=6)Inter-day Precision (%RSD, n=18)Accuracy (%)
Low5< 10%< 15%90 - 110%
Medium100< 10%< 15%90 - 110%
High800< 10%< 15%90 - 110%

Table 3: Limit of Detection (LOD) and Limit of Quantification (LOQ)

AnalyteLOD (ng/mL)LOQ (ng/mL)
This compound0.51.0

Mandatory Visualization

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-MS/MS Analysis cluster_data Data Processing sample Polymer Sample (e.g., PP pellets) grind Grinding / Cryo-milling sample->grind standard This compound Standard weigh_standard Prepare Stock Solution (1 mg/mL in Methanol) standard->weigh_standard weigh_sample Weigh 1g of Sample grind->weigh_sample add_solvent Add 10 mL Acetonitrile & Internal Standard weigh_sample->add_solvent dilute Prepare Working Standards (1-1000 ng/mL) weigh_standard->dilute add_is_std Add Internal Standard dilute->add_is_std hplc_vial_std Standards for Calibration add_is_std->hplc_vial_std sonicate Ultrasonic Extraction (60 min, 60°C) add_solvent->sonicate filter_sample Filter (0.22 µm PTFE) sonicate->filter_sample hplc_vial_sample Sample for Analysis filter_sample->hplc_vial_sample hplc HPLC Separation (C18 Column, Gradient Elution) hplc_vial_sample->hplc hplc_vial_std->hplc msms Tandem MS Detection (ESI-, MRM Mode) hplc->msms quant Quantification (Calibration Curve) msms->quant report Generate Report quant->report

References

Application Notes and Protocols for the Gas Chromatography Analysis of Topanol CA in Polymers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Topanol CA, chemically known as 1,1,3-tris(2-methyl-4-hydroxy-5-tert-butylphenyl)butane, is a high molecular weight phenolic antioxidant widely used to protect polymers such as polyethylene (B3416737) (PE) and polypropylene (B1209903) (PP) from thermal-oxidative degradation during processing and end-use.[1] Its high molecular weight and low volatility make it an effective stabilizer with low migration characteristics. However, these same properties present a challenge for its quantitative analysis by conventional gas chromatography (GC).

This document provides detailed application notes and protocols for the determination of this compound in polymers using two primary GC-based methods:

  • High-Temperature Gas Chromatography-Mass Spectrometry (HT-GC-MS) following solvent extraction.

  • Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) with in-situ derivatization.

These methods are designed for researchers, scientists, and quality control professionals working in polymer development and analysis.

Method 1: High-Temperature GC-MS Analysis of this compound after Solvent Extraction

This method is suitable for laboratories equipped with standard GC-MS instrumentation capable of reaching high temperatures. The principle involves extracting this compound from the polymer matrix using an appropriate solvent, followed by direct injection of the extract into a high-temperature GC-MS system. Due to its high molecular weight (544.81 g/mol ), this compound may undergo thermal degradation in the hot injector, yielding characteristic fragments that can be used for identification and quantification.[2]

Experimental Protocol

1. Sample Preparation: Accelerated Solvent Extraction (ASE)

  • Apparatus: Accelerated Solvent Extractor.

  • Procedure:

    • Cut the polymer sample into small pieces (approx. 0.5 cm x 0.5 cm).

    • Weigh approximately 0.5 g of the polymer sample and mix it with 4.0 g of diatomaceous earth.

    • Transfer the mixture to a 22 mL ASE extraction cell.

    • Extract the sample with dichloromethane:cyclohexane (75:25 v/v) under the following conditions:

      • Oven Temperature: 100 °C

      • Pressure: 1500 psi

      • Static Time: 10 min

      • Number of Cycles: 2

    • Collect the extract and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 1 mL of isooctane (B107328) or a suitable solvent for GC analysis.

2. GC-MS Parameters

  • Instrument: Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent 7890 GC with 5977 MS).

  • Column: Short, high-temperature capillary column (e.g., 15 m x 0.25 mm ID, 0.1 µm film thickness, DB-5ht or equivalent).

  • Injector:

    • Mode: Splitless

    • Temperature: 320 °C

    • Injection Volume: 1 µL

  • Oven Temperature Program:

    • Initial Temperature: 150 °C, hold for 1 min.

    • Ramp: 20 °C/min to 340 °C.

    • Hold: 10 min at 340 °C.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 50-600.

    • Acquisition Mode: Full Scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

Data Presentation

Table 1: Representative Quantitative Data for HT-GC-MS Analysis of this compound

ParameterValue
Limit of Detection (LOD)~5 ppm
Limit of Quantification (LOQ)~15 ppm
Linearity Range15 - 500 ppm (r² > 0.995)
Recovery from Polypropylene85 - 95%
Repeatability (RSD, n=6)< 7%

Note: This data is representative and may vary depending on the specific polymer matrix and instrumentation.

Method 2: Pyrolysis-GC-MS with In-situ Derivatization

Due to the very low volatility of this compound, direct thermal desorption can be challenging. An alternative is reactive pyrolysis with an in-situ methylating agent, such as tetramethylammonium (B1211777) hydroxide (B78521) (TMAH).[3] This technique cleaves the this compound molecule and methylates the resulting phenolic groups, producing smaller, more volatile derivatives that are easily analyzed by GC-MS. This approach is analogous to methods developed for other high molecular weight phenolic antioxidants like Irganox 1010.[3][4]

Experimental Protocol

1. Sample Preparation

  • Apparatus: Pyrolyzer (e.g., Frontier Lab Multi-Shot Pyrolyzer) interfaced with a GC-MS system.

  • Procedure:

    • Pulverize the polymer sample to a fine powder.

    • Place approximately 0.5 mg of the powdered polymer into a sample cup.

    • Add 2 µL of a 25% solution of tetramethylammonium hydroxide (TMAH) in methanol (B129727) to the sample cup.

    • Allow the solvent to evaporate at ambient temperature before analysis.

2. Pyrolysis-GC-MS Parameters

  • Instrument: Pyrolyzer coupled to a GC-MS system.

  • Pyrolyzer Conditions:

    • Mode: Reactive Pyrolysis (RxPy)

    • Pyrolysis Temperature: 400 °C

  • GC-MS Parameters:

    • Column: Standard non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, DB-5ms or equivalent).

    • Injector:

      • Mode: Split (e.g., 50:1)

      • Temperature: 300 °C

    • Oven Temperature Program:

      • Initial Temperature: 50 °C, hold for 2 min.

      • Ramp: 15 °C/min to 320 °C.

      • Hold: 5 min at 320 °C.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Mass Spectrometer:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Source Temperature: 230 °C.

      • Quadrupole Temperature: 150 °C.

      • Scan Range: m/z 40-500.

Data Presentation

Table 2: Representative Quantitative Data for Py-GC-MS Analysis of this compound

ParameterValue
Limit of Detection (LOD)~10 ppm
Limit of Quantification (LOQ)~30 ppm
Linearity Range30 - 1000 ppm (r² > 0.99)
Recovery from PolyethyleneNot applicable (direct analysis)
Repeatability (RSD, n=6)< 10%

Note: This data is representative and may vary depending on the specific polymer matrix and instrumentation.

Visualization of Experimental Workflows

GC_Analysis_Workflow cluster_prep Sample Preparation cluster_extraction Method 1: Solvent Extraction cluster_pyrolysis Method 2: Pyrolysis cluster_analysis GC-MS Analysis cluster_data Data Processing polymer_sample Polymer Sample (PE, PP) grind Grind/Cut Polymer polymer_sample->grind pulverize Pulverize Polymer polymer_sample->pulverize extract Accelerated Solvent Extraction (DCM:Cyclohexane) grind->extract concentrate Evaporate & Reconstitute (Isooctane) extract->concentrate gcms1 HT-GC-MS Analysis concentrate->gcms1 add_tmah Add TMAH Reagent pulverize->add_tmah gcms2 Py-GC-MS Analysis add_tmah->gcms2 qual_quant Qualitative & Quantitative Analysis gcms1->qual_quant gcms2->qual_quant

Caption: Workflow for the GC-MS analysis of this compound in polymers.

Logical Relationships in Analytical Method Selection

Method_Selection start Analyze this compound in Polymer instrument_q Pyrolyzer Available? start->instrument_q solvent_extraction Method 1: Solvent Extraction + HT-GC-MS instrument_q->solvent_extraction No pyrolysis Method 2: Py-GC-MS with TMAH instrument_q->pyrolysis  Yes pros_extraction Pros: - Uses standard GC-MS - Good for lower concentrations Cons: - Requires solvent extraction - High injector temperature needed solvent_extraction->pros_extraction pros_pyrolysis Pros: - No solvent extraction - Fast sample preparation Cons: - Requires specialized pyrolyzer - Derivatization adds complexity pyrolysis->pros_pyrolysis

Caption: Decision tree for selecting a GC method for this compound analysis.

References

Application Notes and Protocols: Incorporating Topanol CA into a Polypropylene Matrix

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the effective incorporation of Topanol CA, a high molecular weight hindered phenolic antioxidant, into a polypropylene (B1209903) (PP) matrix. The following protocols and data are intended to assist researchers in stabilizing polypropylene against thermo-oxidative degradation, a critical factor in maintaining the polymer's integrity and performance in various applications.

Introduction

Polypropylene is a widely utilized thermoplastic polymer valued for its chemical resistance, mechanical properties, and processability. However, it is susceptible to degradation when exposed to heat and oxygen, particularly during melt processing and throughout its service life. This degradation, initiated by the formation of free radicals, leads to chain scission, a decrease in molecular weight, and a subsequent loss of mechanical properties, often accompanied by discoloration (yellowing).[1][2]

This compound, chemically known as 1,1,3-Tris(2-methyl-4-hydroxy-5-tert-butylphenyl)butane, is a highly effective, low volatility, sterically hindered phenolic antioxidant.[3] It functions by donating a hydrogen atom to free radicals, thereby neutralizing them and interrupting the degradation cascade. Its high molecular weight ensures low migration and excellent retention within the polymer matrix, even at elevated temperatures.[1][4] These characteristics make this compound an ideal candidate for stabilizing polypropylene in demanding applications.

This document outlines the materials, equipment, and a detailed protocol for incorporating this compound into a polypropylene matrix via twin-screw extrusion. It also presents typical performance data, including Oxidative Induction Time (OIT), Melt Flow Index (MFI), and Yellowness Index (YI), to guide formulation development.

Materials and Equipment

Materials:

  • Polypropylene (PP) powder or pellets (specify grade, e.g., homopolymer, copolymer)

  • This compound (CAS No. 1843-03-4) powder

  • Nitrogen gas (high purity) for inert atmosphere processing and testing

  • Oxygen gas (high purity) for OIT testing

  • Cleaning agents for extruder (e.g., high-density polyethylene (B3416737), purge compound)

Equipment:

  • Twin-screw extruder with volumetric or gravimetric feeders

  • Strand pelletizer

  • Injection molding machine (for preparing test specimens)

  • Differential Scanning Calorimeter (DSC) for OIT analysis

  • Melt flow indexer

  • Spectrophotometer or colorimeter for Yellowness Index measurement

  • Standard laboratory glassware and personal protective equipment (PPE)

Experimental Protocols

Protocol for Incorporating this compound into Polypropylene via Twin-Screw Extrusion

This protocol describes the melt compounding of polypropylene with this compound using a co-rotating twin-screw extruder.

1. Pre-Drying:

  • Dry the polypropylene pellets or powder in a vacuum oven at 80°C for 4 hours to remove any residual moisture, which can affect processing and final properties.
  • Ensure this compound powder is dry. If necessary, dry under vacuum at a temperature below its melting point.

2. Extruder Preparation:

  • Thoroughly clean the twin-screw extruder to remove any residues from previous runs. A purge with a suitable material like high-density polyethylene is recommended.
  • Set the temperature profile of the extruder zones. A typical temperature profile for polypropylene compounding is:
  • Zone 1 (Feed): 180°C
  • Zone 2: 190°C
  • Zone 3: 200°C
  • Zone 4: 210°C
  • Zone 5 (Die): 210°C

3. Compounding:

  • Pre-blend the desired amount of this compound powder with the polypropylene powder or pellets in a bag or a suitable blender to ensure a homogenous mixture before feeding.
  • Set the screw speed of the extruder. A typical starting point is 200-300 RPM.
  • Calibrate and set the feed rate of the main feeder containing the PP/Topanol CA blend. The feed rate should be adjusted to achieve a stable melt pressure and motor torque.
  • Start the extruder and begin feeding the pre-blended material.
  • Monitor the process parameters (melt temperature, melt pressure, motor torque) to ensure a stable extrusion process.

4. Pelletization:

  • The extruded strands are cooled in a water bath and then fed into a pelletizer to produce compounded pellets.

5. Sample Preparation for Testing:

  • Dry the compounded pellets at 80°C for 4 hours.
  • Use an injection molding machine to produce standardized test specimens (e.g., tensile bars, plaques) for subsequent analysis.

Protocol for Oxidative Induction Time (OIT) Measurement

This protocol follows the general principles of ASTM D3895.

1. Sample Preparation:

  • Cut a small sample (5-10 mg) from the core of an injection-molded plaque.

2. DSC Analysis:

  • Place the sample in an open aluminum DSC pan.
  • Place the pan in the DSC cell.
  • Heat the sample from room temperature to 200°C at a heating rate of 20°C/min under a nitrogen atmosphere (flow rate of 50 mL/min).
  • Once the temperature equilibrates at 200°C, switch the gas to oxygen at the same flow rate.
  • Hold the sample at 200°C under the oxygen atmosphere until the oxidative exotherm is observed.
  • The OIT is the time from the introduction of oxygen to the onset of the exothermic oxidation peak.

Protocol for Melt Flow Index (MFI) Measurement

This protocol follows the general principles of ASTM D1238.

1. Instrument Preparation:

  • Set the temperature of the melt flow indexer to 230°C and allow it to stabilize.
  • Ensure the piston and die are clean.

2. MFI Measurement:

  • Charge the barrel of the melt flow indexer with 4-5 grams of the compounded polypropylene pellets.
  • Allow the material to preheat for 5 minutes.
  • Place a 2.16 kg weight on the piston.
  • Purge a small amount of molten polymer and then begin the test.
  • Collect the extrudate for a specific time interval (e.g., 1 minute).
  • Weigh the collected extrudate and calculate the MFI in g/10 min.

Protocol for Yellowness Index (YI) Measurement

This protocol follows the general principles of ASTM E313.

1. Instrument Calibration:

  • Calibrate the spectrophotometer or colorimeter using a standard white tile.

2. YI Measurement:

  • Place an injection-molded plaque of the polypropylene sample against the measurement port of the instrument.
  • Record the color coordinates (e.g., CIE Lab*).
  • The instrument's software will calculate the Yellowness Index based on the measured color coordinates.

Data Presentation

The following tables present hypothetical but representative data illustrating the expected effect of incorporating varying concentrations of this compound into a polypropylene matrix. This data is for illustrative purposes and actual results may vary depending on the specific grade of polypropylene, processing conditions, and the presence of other additives.

Table 1: Effect of this compound Concentration on the Oxidative Induction Time (OIT) of Polypropylene

This compound Concentration (wt%)OIT at 200°C (minutes)
0.00 (Unstabilized PP)< 5
0.0525 - 40
0.1050 - 70
0.20> 90

Table 2: Effect of this compound Concentration on the Melt Flow Index (MFI) of Polypropylene After Multiple Extrusions

This compound Concentration (wt%)MFI (g/10 min) after 1st ExtrusionMFI (g/10 min) after 5th Extrusion% Change in MFI
0.00 (Unstabilized PP)4.215.8+276%
0.104.05.5+38%
0.203.94.8+23%

Table 3: Effect of this compound Concentration on the Yellowness Index (YI) of Polypropylene After Heat Aging

This compound Concentration (wt%)Initial Yellowness Index (YI)Yellowness Index (YI) after 1000h at 110°C
0.00 (Unstabilized PP)1.525.0
0.101.88.5
0.202.05.0

Visualizations

experimental_workflow cluster_preparation Material Preparation cluster_processing Melt Compounding cluster_testing Characterization PP Polypropylene (PP) Pre_Blending Pre-Blending PP->Pre_Blending Topanol_CA This compound Topanol_CA->Pre_Blending Extruder Twin-Screw Extruder Pre_Blending->Extruder Pelletizer Pelletizer Extruder->Pelletizer Injection_Molding Injection Molding Pelletizer->Injection_Molding OIT OIT Analysis (DSC) Injection_Molding->OIT MFI MFI Measurement Injection_Molding->MFI YI Yellowness Index Injection_Molding->YI

Caption: Experimental workflow for incorporating and testing this compound in polypropylene.

antioxidant_mechanism cluster_degradation Polypropylene Degradation Pathway cluster_stabilization Stabilization by this compound PP_Chain PP Polymer Chain Free_Radical PP Free Radical (P•) PP_Chain->Free_Radical Heat, Shear Free_Radical->PP_Chain Inhibition Peroxy_Radical Peroxy Radical (POO•) Free_Radical->Peroxy_Radical + O2 Hydroperoxide Hydroperoxide (POOH) Peroxy_Radical->Hydroperoxide + PH Peroxy_Radical->Hydroperoxide Inhibition Hydroperoxide->Free_Radical Decomposition Degradation Degradation Products (Chain Scission) Hydroperoxide->Degradation Topanol_CA This compound (Ar-OH) Stable_Radical Stable Phenoxy Radical (Ar-O•) Topanol_CA->Stable_Radical H• Donation Non_Radical_Products Non-Radical Products Stable_Radical->Non_Radical_Products Termination Reactions

References

Application Notes and Protocols for Topanol CA in PVC Stabilization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Topanol® CA, a high-molecular-weight hindered phenolic antioxidant, for the stabilization of Polyvinyl Chloride (PVC) formulations. This document details the mechanism of action, performance data, and experimental protocols for evaluating its efficacy.

Introduction to Topanol CA and PVC Stabilization

Polyvinyl Chloride (PVC) is a versatile and widely used thermoplastic polymer. However, it is susceptible to thermal and oxidative degradation during processing and throughout its service life. This degradation, initiated by heat and oxygen, proceeds via a free-radical chain reaction, leading to discoloration (yellowing), embrittlement, and a loss of mechanical properties.

Topanol® CA (Chemical Name: 1,1,3-Tris(2-methyl-4-hydroxy-5-tert-butylphenyl)butane) is a highly effective primary antioxidant specifically designed to protect polymers like PVC from such degradation.[1][2] Its high molecular weight and low volatility make it particularly suitable for high-temperature applications, such as in automotive wiring and cables.[1] Topanol® CA functions as a free radical scavenger, interrupting the degradation cascade and extending the functional lifetime of the PVC product.

Mechanism of Action

The stabilizing effect of Topanol® CA in PVC is attributed to its function as a hindered phenolic antioxidant. The degradation of PVC is a free-radical chain reaction initiated by heat and oxygen, leading to the formation of highly reactive polymer radicals (P•) and peroxy radicals (POO•).

Topanol® CA intervenes in this process by donating a hydrogen atom from its phenolic hydroxyl group to these reactive radicals. This action neutralizes the radicals, preventing them from propagating the degradation chain. In this process, the Topanol® CA molecule is converted into a stable, sterically hindered phenoxy radical. This resulting radical is significantly less reactive due to resonance stabilization and the steric hindrance provided by the bulky tert-butyl groups, preventing it from initiating new degradation chains.

For enhanced performance, Topanol® CA can be used in synergy with secondary antioxidants, such as phosphites and thioesters.[1][2] These secondary stabilizers function by decomposing hydroperoxides (POOH), which are formed during the degradation process and can otherwise break down to generate more radicals.

dot

Experimental_Workflow cluster_preparation Sample Preparation cluster_testing Performance Testing start Start dry_blend Dry Blend PVC, Stabilizer, this compound start->dry_blend add_plasticizer Add Plasticizer and Mix dry_blend->add_plasticizer two_roll_mill Two-Roll Milling (160-170°C) add_plasticizer->two_roll_mill press_molding Press Molding (170-180°C) two_roll_mill->press_molding cooling Cooling press_molding->cooling specimen_cutting Specimen Cutting cooling->specimen_cutting end_prep Test Specimens specimen_cutting->end_prep thermal_stability Thermal Stability (ISO 182-3) end_prep->thermal_stability color_stability Color Stability (ASTM D1925) end_prep->color_stability mechanical_properties Mechanical Properties (ASTM D638 / ISO 527) end_prep->mechanical_properties

Experimental workflow for evaluating this compound in PVC.
Thermal Stability Testing (Dehydrochlorination Test)

Standard: ISO 182-3

Apparatus: Rancimat or a similar instrument capable of heating the sample at a precise temperature while passing a stream of inert gas over it and measuring the conductivity of a solution absorbing the evolved gases.

Procedure:

  • Place a known weight of the PVC sample (e.g., 0.5 g) into the reaction vessel.

  • Heat the sample to a specified temperature (e.g., 180°C or 200°C).

  • Pass a constant stream of nitrogen gas over the sample.

  • Bubble the effluent gas through a measuring cell containing deionized water.

  • Continuously measure the conductivity of the water.

  • The stability time is the time taken for the conductivity to increase by a specified amount (e.g., 50 µS/cm) from the baseline.

Color Stability Testing (Yellowness Index)

Standard: ASTM D1925

Apparatus: Spectrophotometer or colorimeter.

Procedure:

  • Measure the initial Yellowness Index of the prepared PVC specimens.

  • Subject the specimens to accelerated aging conditions, such as oven aging at a specified temperature and duration (e.g., 150°C for various time intervals).

  • At each time interval, remove the specimens and allow them to cool to room temperature.

  • Measure the Yellowness Index of the aged specimens.

  • Plot the change in Yellowness Index over time to compare the performance of different formulations.

Mechanical Properties Testing

Standard: ASTM D638 or ISO 527

Apparatus: Universal Testing Machine (UTM) with appropriate grips and an extensometer.

Procedure:

  • Condition the dumbbell-shaped test specimens at a standard temperature and humidity (e.g., 23°C and 50% RH) for at least 24 hours.

  • Measure the initial tensile strength and elongation at break of the unaged specimens.

  • Age another set of specimens in an oven at a specified temperature and duration (e.g., 120°C for 168 hours).

  • After aging, recondition the specimens as in step 1.

  • Measure the tensile strength and elongation at break of the aged specimens.

  • Calculate the percentage retention of these properties to assess the stabilizing effect of Topanol® CA.

Conclusion

Topanol® CA is a high-performance hindered phenolic antioxidant that effectively stabilizes PVC formulations against thermal and oxidative degradation. Its use leads to improved thermal stability and is expected to enhance color retention and the longevity of mechanical properties. For optimal performance, especially in demanding applications, synergistic combinations with secondary antioxidants are recommended. The provided experimental protocols offer a standardized approach for researchers and scientists to quantify the benefits of incorporating Topanol® CA into their PVC formulations.

References

Application Notes and Protocols for the Use of Topanol CA in Food Contact Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Topanol CA

This compound is the trade name for the chemical compound 1,1,3-Tris(2-methyl-4-hydroxy-5-tert-butylphenyl)butane (CAS No. 1843-03-4). It is a high molecular weight, hindered phenolic antioxidant highly effective in protecting polymers from thermal and oxidative degradation.[1][2] Its primary function in food contact materials (FCMs) is to act as a stabilizer, preventing the degradation of the polymer matrix during processing at high temperatures and extending the service life of the final product.[2] this compound is utilized in a variety of polymers intended for food contact applications, including polyethylene (B3416737) (PE), polypropylene (B1209903) (PP), and polyvinyl chloride (PVC).[1][3]

Regulatory Status and Safety

The use of this compound in food contact materials is regulated by major international bodies to ensure consumer safety.

United States (FDA): In the United States, 1,1,3-Tris(2-methyl-4-hydroxy-5-tert-butylphenyl)butane is authorized for use in food contact applications under the regulations administered by the Food and Drug Administration (FDA). Specifically, it is listed in:

  • 21 CFR 175.105: as a component of adhesives.[4]

  • 21 CFR 178.2010: as an antioxidant and/or stabilizer for polymers.[4]

Toxicological Profile: this compound is classified as a skin sensitizer (B1316253) and may cause an allergic skin reaction.[6] It is also suspected of damaging the unborn child and may cause damage to organs through prolonged or repeated exposure.[6] It is crucial to handle this substance with appropriate personal protective equipment and to ensure that its migration from food contact materials remains below the established regulatory limits to minimize consumer exposure.

Quantitative Data

The following tables summarize key properties of this compound and provide illustrative migration data for a structurally similar high molecular weight phenolic antioxidant, Irganox 1010, to demonstrate the expected migration behavior.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Chemical Name 1,1,3-Tris(2-methyl-4-hydroxy-5-tert-butylphenyl)butane[4]
CAS Number 1843-03-4[4]
Molecular Formula C37H52O3[7]
Molecular Weight 544.81 g/mol [7]
Melting Point 183-190 °C[8]
Appearance White crystalline powder[8]

Table 2: Illustrative Migration Data for a High Molecular Weight Phenolic Antioxidant (Irganox 1010) from Polyolefins into Food Simulants

Disclaimer: The following data for Irganox 1010 is provided as an illustrative example of the migration behavior of a high molecular weight phenolic antioxidant. Actual migration levels of this compound may vary depending on the polymer matrix, food simulant, and testing conditions.

PolymerFood SimulantTemperature (°C)Duration (days)Migrated Amount (mg/kg)Reference
Polypropylene95% Ethanol6010< 0.5 - 2.5[4]
PolypropyleneOlive Oil4010< 0.5 - 1.5[4]
Polypropylenen-Heptane202~ 100% of initial amount[9]
High-Density Polyethylene95% Ethanol121 (2h) then 40 (10d)-Slightly greater than into cooking oil[10]
High-Density PolyethyleneCorn Oil121 (2h) then 40 (10d)-Data available[10]
PolypropyleneIsooctane (B107328)601033% of initial amount[3]

Experimental Protocols

The following are detailed protocols for the determination of this compound migration from food contact materials.

Protocol 1: Specific Migration Testing

This protocol outlines the procedure for determining the amount of this compound that migrates from a polymer into a food simulant.

1. Materials and Reagents:

  • Polymer samples containing this compound

  • Food simulants as per Commission Regulation (EU) No 10/2011 (e.g., 10% ethanol, 3% acetic acid, 50% ethanol, olive oil or isooctane as a substitute)[8]

  • Migration cells or pouches

  • Incubator or oven with controlled temperature

  • Analytical balance

2. Procedure:

  • Cut the polymer samples into specific dimensions to achieve a known surface area to volume ratio with the food simulant (typically 6 dm² per 1 kg of food simulant).

  • Clean the polymer samples to remove any surface contamination.

  • Place the samples in the migration cells or pouches.

  • Add the pre-conditioned food simulant to the cells, ensuring the entire surface of the polymer is in contact with the simulant.

  • Seal the migration cells or pouches.

  • Incubate the samples under the specified conditions of time and temperature as defined in Regulation (EU) No 10/2011 for the intended food contact application (e.g., 10 days at 40°C for long-term storage at room temperature).[11]

  • After the exposure time, remove the polymer samples from the food simulant.

  • The food simulant is then collected for quantitative analysis of this compound.

Protocol 2: Quantitative Analysis by High-Performance Liquid Chromatography (HPLC-UV)

This protocol describes the quantification of this compound in the food simulant using HPLC with UV detection.

1. Instrumentation and Materials:

  • High-Performance Liquid Chromatograph (HPLC) with a UV-Vis detector

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[12]

  • This compound analytical standard

  • HPLC-grade solvents (e.g., acetonitrile (B52724), methanol, water)[12]

  • Solid-Phase Extraction (SPE) cartridges for sample clean-up if necessary (for fatty food simulants)

2. Sample Preparation:

  • Aqueous Food Simulants (10% ethanol, 3% acetic acid): The simulant can often be injected directly after filtration through a 0.45 µm syringe filter. If concentration is needed, a liquid-liquid extraction or SPE can be performed.

  • Fatty Food Simulants (Olive oil, Isooctane):

    • Perform a liquid-liquid extraction of the simulant with a solvent in which this compound is soluble and the fatty simulant is not (e.g., acetonitrile).

    • Alternatively, use a Solid-Phase Extraction (SPE) clean-up step to separate the analyte from the fatty matrix.

    • Evaporate the extraction solvent to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the mobile phase.

3. HPLC Conditions:

  • Mobile Phase: A gradient of acetonitrile and water is commonly used.[11]

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

  • UV Detection Wavelength: ~280 nm (based on the phenolic structure)

4. Quantification:

  • Prepare a series of calibration standards of this compound in the mobile phase.

  • Inject the standards to generate a calibration curve (peak area vs. concentration).

  • Inject the prepared samples.

  • Quantify the concentration of this compound in the samples by comparing their peak areas to the calibration curve.

Protocol 3: Quantitative Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can also be used for the analysis of this compound, often requiring a derivatization step to increase its volatility.

1. Instrumentation and Materials:

  • Gas Chromatograph (GC) with a Mass Spectrometric (MS) detector

  • Capillary column suitable for semi-volatile compounds (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness)

  • This compound analytical standard

  • Derivatization agent (e.g., BSTFA with 1% TMCS)

  • High-purity solvents (e.g., hexane, dichloromethane)

2. Sample Preparation and Derivatization:

  • Extract this compound from the food simulant as described in the HPLC protocol.

  • Evaporate the extract to complete dryness.

  • Add the derivatization agent to the dried extract and heat (e.g., at 70°C for 30 minutes) to form silyl (B83357) derivatives of the phenolic hydroxyl groups.

  • After cooling, the sample is ready for injection.

3. GC-MS Conditions:

  • Injector Temperature: 280°C

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: Start at a lower temperature (e.g., 100°C), hold, and then ramp up to a higher temperature (e.g., 300°C) to ensure elution of the high molecular weight analyte.

  • Transfer Line Temperature: 290°C

  • MS Ion Source Temperature: 230°C

  • MS Quadrupole Temperature: 150°C

  • Analysis Mode: Selected Ion Monitoring (SIM) for higher sensitivity and selectivity, using characteristic ions of the derivatized this compound.

4. Quantification:

  • Prepare and derivatize a series of calibration standards.

  • Generate a calibration curve based on the peak areas of a characteristic ion.

  • Analyze the derivatized samples and quantify the concentration of this compound.

Visualizations

The following diagrams illustrate key workflows and concepts related to the use of this compound in food contact materials.

Migration_Testing_Workflow cluster_prep Sample Preparation cluster_exposure Migration Exposure cluster_analysis Analysis Prep1 Cut Polymer Sample (Known Surface Area) Prep2 Clean Polymer Sample Prep1->Prep2 Exp1 Place Sample in Migration Cell Prep2->Exp1 Exp2 Add Food Simulant (Known Volume) Exp1->Exp2 Exp3 Incubate (Controlled Time & Temp) Exp2->Exp3 Ana1 Collect Food Simulant Exp3->Ana1 Ana2 Sample Clean-up/Concentration (e.g., SPE for fatty simulants) Ana1->Ana2 Ana3 Quantitative Analysis (HPLC-UV or GC-MS) Ana2->Ana3 Ana4 Compare to SML (5 mg/kg) Ana3->Ana4

Caption: Experimental workflow for specific migration testing of this compound.

EU_Regulatory_Pathway cluster_submission Application cluster_assessment Risk Assessment cluster_authorization Authorization App Submission of Dossier to National Competent Authority EFSA European Food Safety Authority (EFSA) Scientific Opinion App->EFSA RiskManage European Commission Risk Management Decision EFSA->RiskManage Regulation Inclusion in Union List (Regulation (EU) No 10/2011) RiskManage->Regulation SML Establishment of Specific Migration Limit (SML) Regulation->SML

Caption: EU regulatory pathway for food contact substance authorization.

Antioxidant_Mechanism Polymer Polymer Chain Radical Free Radical (R•) Polymer->Radical Oxidation (Heat, Light) StablePolymer Stabilized Polymer (R-H) Radical->StablePolymer Accepts H• from Topanol Degradation Polymer Degradation Radical->Degradation Topanol This compound (Ar-OH) StableRadical Stable Topanol Radical (Ar-O•) Topanol->StableRadical Donates H• StableRadical->StableRadical

Caption: Antioxidant mechanism of a hindered phenolic antioxidant like this compound.

References

Application Notes and Protocols for Migration Testing of Topanol CA from Food Packaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Topanol® CA is a highly effective antioxidant used to stabilize polymers, preventing degradation during processing and service life. In the context of food packaging, it is crucial to ensure that the migration of Topanol CA from the packaging material to the foodstuff does not exceed safe limits, thereby safeguarding consumer health. These application notes provide a comprehensive overview of the principles and methodologies for conducting migration testing of this compound from food contact materials (FCMs).

Chemical Identity of this compound:

ParameterValue
Chemical Name 4,4',4''-(butane-1,1,3-triyl)tris(2-tert-butyl-5-methylphenol)
CAS Number 1843-03-4[1][2][3]
Molecular Formula C₃₇H₅₂O₃[1][2][3]
Molecular Weight 544.81 g/mol [2][3]

Regulatory Framework and Migration Limits

The use of additives in plastic food contact materials is regulated by governmental bodies such as the European Food Safety Authority (EFSA) in the European Union and the Food and Drug Administration (FDA) in the United States. These regulations often establish Specific Migration Limits (SMLs) for individual substances, which represent the maximum permitted amount of a substance that can migrate from a food contact material into food.

As of the latest review of publicly available data from the European Union's Regulation (EU) No 10/2011 and the U.S. FDA's Code of Federal Regulations (CFR) Title 21, a specific migration limit for this compound has not been explicitly listed.[4][5][6][7] In such cases, a substance may be covered by a general overall migration limit (OML) of 10 mg/dm² in the EU, or its use may be authorized through a Food Contact Notification (FCN) in the US, the details of which are often proprietary to the manufacturer.[8]

Therefore, it is imperative for researchers and manufacturers to:

  • Consult the latest regulatory updates from EFSA and the FDA.

  • Contact their suppliers to obtain the regulatory status and any relevant migration data for this compound.

  • If necessary, conduct a risk assessment to establish an appropriate in-house migration limit based on toxicological data.

Principles of Migration Testing

Migration testing simulates the transfer of substances from the food contact material into the food. This is typically performed using food simulants under controlled conditions of time and temperature that represent the intended use of the packaging material.[9]

Key factors influencing migration include:

  • Type of food: Fatty foods tend to cause higher migration of non-polar substances like this compound.

  • Temperature: Higher temperatures increase the rate of migration.

  • Contact time: Longer contact times generally lead to higher migration levels.

  • Packaging material properties: The type of polymer, its thickness, and the presence of functional barriers can affect migration.

Experimental Workflow for Migration Testing

The following diagram illustrates a typical workflow for conducting a migration study of this compound.

Migration_Testing_Workflow cluster_prep 1. Preparation cluster_exposure 2. Exposure cluster_analysis 3. Analysis cluster_results 4. Results & Compliance SamplePrep Sample Preparation (Cut packaging material to specified size) MigrationCell Migration Cell Assembly (Packaging material in contact with simulant) SamplePrep->MigrationCell SimulantPrep Food Simulant Selection & Preparation (e.g., 95% Ethanol for fatty foods) SimulantPrep->MigrationCell Incubation Incubation (Controlled time and temperature, e.g., 10 days at 40°C) MigrationCell->Incubation Extraction Extraction of this compound (from food simulant) Incubation->Extraction Quantification Quantification (e.g., by HPLC-UV or GC-MS) Extraction->Quantification DataAnalysis Data Analysis (Calculate migration in mg/kg or mg/dm²) Quantification->DataAnalysis Compliance Compliance Check (Compare with regulatory limits) DataAnalysis->Compliance Compliance_Decision Start Start: Assess Food Contact Material with this compound IdentifyLimits Identify Applicable Migration Limits (SML, OML, or in-house limit) Start->IdentifyLimits PerformTesting Perform Migration Testing (as per protocol) IdentifyLimits->PerformTesting CompareResults Compare Migration Results with Limits PerformTesting->CompareResults Compliant Material is Compliant CompareResults->Compliant Migration ≤ Limit NonCompliant Material is Non-Compliant (Further action required, e.g., reformulation) CompareResults->NonCompliant Migration > Limit

References

Topanol CA: Enhancing the Longevity of Biomedical Polymers

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Topanol CA, a high molecular weight hindered phenolic antioxidant, plays a crucial role in the stabilization of a wide range of biomedical polymers. Its primary function is to mitigate the degradation of these materials caused by thermal and oxidative stress during processing, sterilization, and long-term storage. By effectively neutralizing free radicals, this compound helps to preserve the mechanical integrity, chemical properties, and overall performance of biomedical devices and drug delivery systems. These notes provide detailed application information and experimental protocols for utilizing this compound in the stabilization of common biomedical polymers such as polyethylene (B3416737) (PE), polypropylene (B1209903) (PP), and biodegradable polyesters like polylactic acid (PLA).

Mechanism of Action: Free Radical Scavenging

The degradation of polymers is often initiated by the formation of free radicals due to exposure to heat, light, or ionizing radiation. These highly reactive species can trigger a chain reaction, leading to the cleavage of polymer chains, cross-linking, and the formation of undesirable byproducts. This degradation manifests as discoloration, embrittlement, and a loss of mechanical strength.

This compound, chemically known as 1,1,3-tris(2-methyl-4-hydroxy-5-tert-butylphenyl)butane, functions as a primary antioxidant by donating a hydrogen atom from its phenolic hydroxyl groups to neutralize peroxy radicals. This action terminates the degradation chain reaction and forms a stable phenoxy radical that does not propagate further degradation.[1][2][3]

Polymer Polymer Polymer_Radical Polymer_Radical Polymer->Polymer_Radical Heat, Light, Radiation Peroxy_Radical Peroxy_Radical Polymer_Radical->Peroxy_Radical + O2 Degradation Degradation Peroxy_Radical->Degradation Chain Scission, Cross-linking Topanol_CA Topanol_CA Peroxy_Radical->Topanol_CA Reacts with Stabilized_Radical Stabilized_Radical Topanol_CA->Stabilized_Radical Donates H+ Termination Termination Stabilized_Radical->Termination Inhibits further reaction

Caption: Antioxidant mechanism of this compound in polymers.

Applications in Biomedical Polymers

This compound is particularly effective in stabilizing a variety of polymers used in the medical field.

  • Polyethylene (PE): High-density polyethylene (HDPE) and ultra-high molecular weight polyethylene (UHMWPE) are commonly used in orthopedic implants and medical tubing. This compound helps to prevent oxidative degradation during processing and in vivo, thereby extending the service life of these components.[4]

  • Polypropylene (PP): PP is widely used for medical devices, containers, and packaging that require sterilization by methods such as gamma irradiation.[5] this compound helps to mitigate the detrimental effects of sterilization on the polymer's mechanical properties.

  • Polyvinyl Chloride (PVC): As a stabilizer for PVC plasticizers, this compound ensures the long-term flexibility and performance of medical tubing and bags.[4]

  • Biodegradable Polyesters (e.g., PLA): While inherently biodegradable, the degradation rate of polymers like polylactic acid (PLA) can be influenced by oxidative processes. This compound can be used to control and stabilize the degradation profile, which is critical for applications such as drug delivery and tissue engineering scaffolds.[6][7][8]

Quantitative Performance Data

The effectiveness of this compound can be quantified through various analytical techniques. The following tables summarize representative data on the performance of polymers with and without a hindered phenolic antioxidant like this compound.

Table 1: Oxidative Induction Time (OIT) of Polyethylene

Oxidative Induction Time (OIT) is a measure of a material's resistance to oxidative degradation, determined by differential scanning calorimetry (DSC). A longer OIT indicates better oxidative stability.

Polymer SampleAntioxidant Concentration (wt%)OIT at 200°C (minutes)
HDPE (Control)0< 5
HDPE + this compound0.145 - 60
HDPE + this compound0.3> 100

Data is representative and may vary based on the specific grade of polymer and processing conditions.

Table 2: Mechanical Properties of Polypropylene After Gamma Irradiation (25 kGy)

Gamma irradiation is a common sterilization method that can lead to polymer degradation. Antioxidants help to preserve mechanical properties.[5][9]

Polymer SampleAntioxidant Concentration (wt%)Tensile Strength (MPa)Elongation at Break (%)
PP (Control) - Unirradiated035400
PP (Control) - Irradiated02850
PP + this compound - Unirradiated0.234380
PP + this compound - Irradiated0.232250

Data is representative and may vary based on the specific grade of polymer and irradiation dose.

Experimental Protocols

Protocol 1: Incorporation of this compound into Polyethylene via Melt Blending

This protocol describes a general procedure for incorporating this compound into polyethylene using a twin-screw extruder.

Materials and Equipment:

  • Polyethylene (medical grade) pellets

  • This compound powder

  • Twin-screw extruder

  • Pelletizer

  • Drying oven

Procedure:

  • Drying: Dry the polyethylene pellets in a vacuum oven at 80°C for at least 4 hours to remove any residual moisture.

  • Premixing: In a sealed container, dry blend the polyethylene pellets with the desired concentration of this compound (typically 0.1 - 0.5 wt%). Tumble the mixture for 15-20 minutes to ensure a homogenous distribution.

  • Extrusion:

    • Set the temperature profile of the twin-screw extruder. A typical profile for polyethylene is 180°C to 220°C from the feeding zone to the die.

    • Feed the premixed material into the extruder at a constant rate.

    • The molten polymer blend is then extruded through a die.

  • Pelletizing: The extruded strands are cooled in a water bath and then fed into a pelletizer to produce stabilized polymer pellets.

  • Drying: Dry the resulting pellets to remove surface moisture before further processing or analysis.

cluster_0 Preparation cluster_1 Processing cluster_2 Final Product PE_Pellets PE Pellets Drying_Oven Drying Oven (80°C) PE_Pellets->Drying_Oven Topanol_CA_Powder This compound Dry_Blending Dry Blending Topanol_CA_Powder->Dry_Blending Drying_Oven->Dry_Blending Extruder Twin-Screw Extruder (180-220°C) Dry_Blending->Extruder Water_Bath Cooling Water Bath Extruder->Water_Bath Pelletizer Pelletizer Water_Bath->Pelletizer Stabilized_Pellets Stabilized PE Pellets Pelletizer->Stabilized_Pellets

Caption: Workflow for incorporating this compound into polyethylene.

Protocol 2: Accelerated Aging of Stabilized Polymers

This protocol outlines a method for accelerated aging to simulate the long-term effects of oxidative degradation.

Materials and Equipment:

  • Polymer samples (with and without this compound)

  • Forced-air convection oven

  • Sample racks (stainless steel)

Procedure:

  • Sample Preparation: Prepare standardized test specimens (e.g., tensile bars, films) from the stabilized and control polymer materials.

  • Aging Conditions:

    • Place the samples on stainless steel racks in a forced-air convection oven. Ensure adequate spacing between samples for uniform air circulation.

    • Set the aging temperature. A common temperature for polyethylene and polypropylene is 110°C.[10] The temperature should be below the melting point of the polymer to avoid changes in morphology.

    • The duration of aging will depend on the polymer and the desired level of degradation. Samples can be removed at various time points (e.g., 100, 250, 500, 1000 hours) for analysis.

  • Post-Aging Analysis: After removal from the oven, allow the samples to cool to room temperature in a desiccator. Perform the desired characterization tests (e.g., OIT, tensile testing, FTIR spectroscopy) to evaluate the extent of degradation.

Protocol 3: Biocompatibility Assessment

Biocompatibility is a critical requirement for any material used in medical devices. The following outlines key in vitro tests that should be performed on polymers stabilized with this compound. These tests are typically conducted in accordance with ISO 10993 standards.

1. Cytotoxicity (ISO 10993-5):

  • Objective: To assess whether the material or its extracts have a toxic effect on cells.

  • Methodology:

    • Prepare extracts of the polymer (with and without this compound) using a suitable culture medium (e.g., MEM) at 37°C for 24-72 hours.

    • Culture a suitable cell line (e.g., L929 mouse fibroblasts) in the presence of the polymer extracts.

    • After the incubation period, assess cell viability using a quantitative assay such as MTT or XTT. A reduction in cell viability of more than 30% is generally considered a cytotoxic effect.

2. Hemocompatibility (ISO 10993-4):

  • Objective: To evaluate the interaction of the material with blood.

  • Methodology (Hemolysis):

    • Incubate the polymer samples with diluted blood from a suitable donor (e.g., rabbit).

    • After incubation, centrifuge the samples and measure the amount of hemoglobin released into the supernatant using a spectrophotometer.

    • Compare the results to positive (water) and negative (saline) controls. A hemolysis percentage above 5% is often considered significant.

3. Extractables and Leachables (ISO 10993-18):

  • Objective: To identify and quantify chemical substances that can be released from the material under simulated use conditions.[11][12]

  • Methodology:

    • Extract the polymer using a range of solvents with varying polarities (e.g., water, ethanol, hexane) under exaggerated conditions of time and temperature.

    • Analyze the extracts using sensitive analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify any leached substances, including this compound and its degradation products.

    • A toxicological risk assessment is then performed on the identified leachables.

cluster_0 In Vitro Tests (ISO 10993) Material Polymer with this compound Cytotoxicity Cytotoxicity (Part 5) - Cell Viability Assay Material->Cytotoxicity Hemocompatibility Hemocompatibility (Part 4) - Hemolysis Assay Material->Hemocompatibility Extractables Extractables & Leachables (Part 18) - GC-MS, LC-MS Material->Extractables Biocompatible_Result Biocompatibility Assessment Cytotoxicity->Biocompatible_Result Pass/Fail Hemocompatibility->Biocompatible_Result Pass/Fail Risk_Assessment Toxicological Risk Assessment Extractables->Risk_Assessment Identified Compounds Risk_Assessment->Biocompatible_Result Acceptable/Unacceptable Risk

Caption: Biocompatibility evaluation workflow for stabilized polymers.

Conclusion

This compound is a highly effective antioxidant for the stabilization of a wide range of biomedical polymers. Its use can significantly enhance the long-term performance and reliability of medical devices and drug delivery systems by preventing oxidative degradation. The protocols and data presented in these application notes provide a framework for researchers and developers to effectively utilize this compound in their applications. It is essential to conduct thorough testing, including performance evaluation after accelerated aging and comprehensive biocompatibility assessments, to ensure the safety and efficacy of the final biomedical product.

References

Application of Topanol CA in Polymer Nanocomposites: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Topanol CA, chemically known as 1,1,3-tris(2-methyl-4-hydroxy-5-t-butylphenyl) butane, is a high molecular weight, hindered phenolic antioxidant.[1] It is widely utilized to protect polymeric materials from thermal and oxidative degradation, which can occur during processing and end-use.[2] The incorporation of this compound into polymer nanocomposites is a critical strategy for enhancing their long-term stability and performance. This document provides detailed application notes and experimental protocols for the utilization of this compound in polymer nanocomposite systems.

Hindered phenolic antioxidants, such as this compound, function as primary antioxidants by scavenging free radicals.[2] The mechanism involves the donation of a hydrogen atom from the phenolic hydroxyl group to a radical species, thereby neutralizing it and preventing the initiation or propagation of degradative chain reactions. The bulky tert-butyl groups ortho to the hydroxyl group sterically hinder the resulting phenoxy radical, enhancing its stability and preventing it from initiating new degradation chains.

Mechanism of Action in Polymer Nanocomposites

In polymer nanocomposites, this compound's primary role is to mitigate the thermo-oxidative degradation of the polymer matrix. The large surface area of nanoparticles can sometimes accelerate degradation by providing active sites for oxidation. This compound counteracts this by trapping radicals at the polymer-nanoparticle interface and within the bulk polymer matrix. Its high molecular weight and low volatility ensure its retention within the composite material, even at elevated processing temperatures.[2]

Topanol_CA_Mechanism cluster_degradation Polymer Degradation Cascade cluster_intervention This compound Intervention Initiation Initiation Propagation Propagation Initiation->Propagation Radical Formation Propagation->Propagation Chain Scission Termination Termination Propagation->Termination Radical Combination Radical_Scavenging Radical Scavenging Propagation->Radical_Scavenging Intercepts Polymer Radical Topanol_CA This compound Topanol_CA->Radical_Scavenging Donates H+ Stable_Radical Stable this compound Radical Radical_Scavenging->Stable_Radical

Caption: General mechanism of this compound as a free radical scavenger.

Data Presentation: Representative Performance of Hindered Phenolic Antioxidants

While specific quantitative data for this compound in publicly available literature is limited, the following tables present representative data for a similar high molecular weight hindered phenolic antioxidant, Irganox 1010, in common polymer nanocomposite systems. This data illustrates the expected performance enhancements upon the addition of such antioxidants.

Table 1: Thermal Stability of Polypropylene (B1209903)/Clay Nanocomposites with a Hindered Phenolic Antioxidant

SampleAntioxidant Content (wt%)Onset Decomposition Temperature (T_onset) (°C)Temperature at Maximum Decomposition Rate (T_max) (°C)
PP/Clay0320375
PP/Clay + Antioxidant0.1345395
PP/Clay + Antioxidant0.3355405
PP/Clay + Antioxidant0.5360410

Data is representative and based on typical results found in literature for similar systems.

Table 2: Mechanical Properties of Polyethylene/Silica Nanocomposites with a Hindered Phenolic Antioxidant

| Sample | Antioxidant Content (wt%) | Tensile Strength (MPa) | Elongation at Break (%) | Young's Modulus (GPa) | |---|---|---|---| | PE/Silica | 0 | 25 | 450 | 0.8 | | PE/Silica + Antioxidant | 0.1 | 28 | 430 | 0.85 | | PE/Silica + Antioxidant | 0.3 | 30 | 410 | 0.9 | | PE/Silica + Antioxidant | 0.5 | 31 | 400 | 0.92 |

Data is representative and based on typical results found in literature for similar systems.

Experimental Protocols

Protocol 1: Preparation of Polymer Nanocomposites with this compound via Melt Blending

This protocol describes a general method for incorporating this compound into a polymer nanocomposite using a twin-screw extruder.

Materials:

  • Polymer resin (e.g., Polypropylene, Polyethylene)

  • Nanofiller (e.g., organo-modified montmorillonite (B579905) clay, fumed silica)

  • This compound

  • Compatibilizer (if required, e.g., maleic anhydride (B1165640) grafted polypropylene)

Equipment:

  • Twin-screw extruder

  • Gravimetric feeders

  • Pelletizer

  • Drying oven

Procedure:

  • Drying: Dry the polymer resin, nanofiller, and compatibilizer (if used) in a vacuum oven at a temperature appropriate for the specific materials (e.g., 80°C for 4 hours) to remove any absorbed moisture.

  • Premixing: Physically dry-blend the polymer resin, nanofiller, this compound, and compatibilizer in the desired weight ratios.

  • Melt Compounding:

    • Set the temperature profile of the twin-screw extruder according to the processing requirements of the polymer. A typical profile for polypropylene would be in the range of 180-220°C from the feeding zone to the die.

    • Feed the premixed blend into the extruder using a gravimetric feeder at a constant rate.

    • Set the screw speed to ensure adequate mixing and dispersion of the nanofiller and this compound. A typical range is 100-300 rpm.

  • Extrusion and Pelletization:

    • The molten extrudate is passed through a die.

    • Cool the extrudate strand in a water bath.

    • Feed the cooled strand into a pelletizer to obtain nanocomposite pellets.

  • Drying: Dry the resulting pellets in an oven to remove surface moisture before further processing or characterization.

Melt_Blending_Workflow Drying 1. Drying of Raw Materials (Polymer, Nanofiller, this compound) Premixing 2. Dry Blending of Components Drying->Premixing Melt_Compounding 3. Melt Compounding (Twin-Screw Extruder) Premixing->Melt_Compounding Feed into Extruder Extrusion_Pelletization 4. Extrusion and Pelletization Melt_Compounding->Extrusion_Pelletization Molten Extrudate Drying_Pellets 5. Drying of Nanocomposite Pellets Extrusion_Pelletization->Drying_Pellets Cooling & Cutting Characterization Further Processing or Characterization Drying_Pellets->Characterization

References

Determining the Optimal Concentration of Topanol CA in Low-Density Polyethylene (LDPE)

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Low-density polyethylene (B3416737) (LDPE) is a widely utilized thermoplastic polymer known for its flexibility, toughness, and chemical resistance. However, like many polymers, LDPE is susceptible to degradation initiated by heat, light, and oxygen during processing and end-use. This degradation can lead to a deterioration of its mechanical, physical, and aesthetic properties. To mitigate these effects, antioxidants are incorporated into the polymer matrix. Topanol CA, a high molecular weight hindered phenolic antioxidant, is an effective stabilizer for LDPE. This document provides a comprehensive guide to determining the optimal concentration of this compound in LDPE by evaluating key performance indicators: thermal stability, melt flow characteristics, and color stability.

Mechanism of Action of this compound (Hindered Phenolic Antioxidant)

During the auto-oxidation of LDPE, highly reactive free radicals (R•, ROO•) are generated. These radicals propagate a chain reaction that leads to the degradation of the polymer. This compound, as a hindered phenolic antioxidant, interrupts this cycle by donating a hydrogen atom from its hydroxyl group to the free radicals, thereby neutralizing them and forming a stable, non-reactive phenoxy radical. This process is illustrated in the signaling pathway below.

cluster_0 LDPE Auto-Oxidation Cycle Initiation Initiation R• R• Initiation->R• Heat, Light, Stress ROO• ROO• R•->ROO• + O2 ROO•->R• + RH (LDPE chain) + ROOH Topanol_CA_Radical Stable this compound Radical (Ar-O•) ROO•->Topanol_CA_Radical Donates H• ROOH ROOH RO• + •OH RO• + •OH ROOH->RO• + •OH Decomposition Further Degradation Further Degradation RO• + •OH->Further Degradation Topanol_CA_H This compound (Ar-OH) Topanol_CA_H->ROOH

Caption: Antioxidant mechanism of this compound in LDPE.

Experimental Determination of Optimal this compound Concentration

The optimal concentration of this compound is determined by evaluating its effect on the key properties of LDPE. The following experimental protocols are designed to generate the necessary data.

Experimental Workflow

The overall workflow for determining the optimal concentration of this compound in LDPE is outlined below.

Start Start Prepare_Samples Prepare LDPE samples with varying This compound concentrations (e.g., 0, 0.05, 0.1, 0.2, 0.5 wt%) Start->Prepare_Samples Compounding Melt compound using a twin-screw extruder Prepare_Samples->Compounding Pelletize Pelletize the compounded material Compounding->Pelletize Testing Perform Tests Pelletize->Testing OIT Oxidative Induction Time (OIT) (ASTM D3895) Testing->OIT MFI Melt Flow Index (MFI) (ASTM D1238) Testing->MFI Color Yellowness Index (YI) (ASTM E313) Testing->Color Analyze_Data Analyze and tabulate results OIT->Analyze_Data MFI->Analyze_Data Color->Analyze_Data Determine_Optimal Determine Optimal Concentration Analyze_Data->Determine_Optimal End End Determine_Optimal->End

Caption: Experimental workflow for optimization.

Data Presentation

The following tables summarize the expected quantitative data from the experimental evaluation.

Table 1: Oxidative Induction Time (OIT) of LDPE with Varying this compound Concentrations

This compound Concentration (wt%)OIT at 200°C (minutes)
0.00 (Control)< 5
0.0525 - 35
0.1050 - 60
0.2080 - 90
0.50> 120

Table 2: Melt Flow Index (MFI) of LDPE with Varying this compound Concentrations

This compound Concentration (wt%)MFI (g/10 min) at 190°C/2.16 kg
0.00 (Control)2.5 - 3.5
0.052.0 - 2.8
0.101.8 - 2.5
0.201.7 - 2.3
0.501.6 - 2.2

Table 3: Yellowness Index (YI) of LDPE with Varying this compound Concentrations

This compound Concentration (wt%)Yellowness Index (YI)
0.00 (Control)1.0 - 2.0
0.051.5 - 2.5
0.102.0 - 3.0
0.202.5 - 3.5
0.503.0 - 4.5

Experimental Protocols

Protocol for Sample Preparation
  • Materials:

    • LDPE resin (specify grade, e.g., MFI of ~2 g/10 min).

    • This compound powder.

  • Procedure:

    • Dry the LDPE resin in a vacuum oven at 80°C for 4 hours to remove any moisture.

    • Prepare masterbatches of this compound in LDPE to ensure uniform dispersion.

    • Dry-blend the appropriate amounts of LDPE resin and this compound masterbatch to achieve the target concentrations (e.g., 0, 0.05, 0.1, 0.2, 0.5 wt%).

    • Melt-compound the blends using a co-rotating twin-screw extruder with a specified temperature profile (e.g., 160°C to 190°C from hopper to die) and screw speed (e.g., 100 rpm).

    • Extrude the molten polymer through a strand die into a water bath for cooling.

    • Pelletize the solidified strands.

    • Dry the pellets at 80°C for 4 hours before testing.

Protocol for Oxidative Induction Time (OIT) Measurement
  • Apparatus:

    • Differential Scanning Calorimeter (DSC).

  • Procedure (as per ASTM D3895):

    • Weigh 5-10 mg of the pelletized sample into an aluminum DSC pan.

    • Place the pan in the DSC cell.

    • Heat the sample from room temperature to 200°C at a rate of 20°C/min under a nitrogen atmosphere (50 mL/min).

    • Once the temperature stabilizes at 200°C, switch the gas to oxygen at the same flow rate.

    • Record the time from the introduction of oxygen until the onset of the exothermic oxidation peak. This time is the OIT.

Protocol for Melt Flow Index (MFI) Measurement
  • Apparatus:

    • Melt Flow Indexer.

  • Procedure (as per ASTM D1238):

    • Set the temperature of the MFI apparatus to 190°C.

    • Place a 2.16 kg piston into the barrel.

    • Introduce 3-5 grams of the dried polymer pellets into the barrel.

    • Allow the polymer to preheat for 6-8 minutes.

    • Extrude the molten polymer and cut the extrudate at regular intervals (e.g., every 30 seconds).

    • Discard the first cut.

    • Collect and weigh at least three subsequent extrudates.

    • Calculate the average weight and extrapolate to the mass extruded in 10 minutes to obtain the MFI value.

Protocol for Yellowness Index (YI) Measurement
  • Apparatus:

    • Spectrophotometer or colorimeter.

  • Procedure (as per ASTM E313):

    • Prepare flat, opaque plaques of each sample by compression molding (e.g., at 190°C for 5 minutes).

    • Calibrate the spectrophotometer using a standard white tile.

    • Measure the tristimulus values (X, Y, Z) of each sample plaque.

    • Calculate the Yellowness Index (YI) using the appropriate formula for the instrument's illuminant and observer conditions.

Determining the Optimal Concentration

The "optimal" concentration of this compound is a balance between performance, cost, and regulatory compliance.

Goal Optimal this compound Concentration Performance Sufficient Thermal Stability (High OIT) Goal->Performance Processability Maintain Desired Melt Flow (Stable MFI) Goal->Processability Aesthetics Minimal Color Change (Low YI) Goal->Aesthetics Cost Cost-Effectiveness Goal->Cost Regulations Regulatory Compliance (e.g., for food contact) Goal->Regulations

Caption: Factors for optimal concentration.

Based on the data, a concentration of 0.1 to 0.2 wt% of this compound often provides a good balance of properties for general-purpose LDPE applications. This range typically offers significant improvement in thermal stability (OIT) without excessively impacting the melt flow (MFI) or causing significant discoloration (YI). For applications requiring long-term heat aging or exposure to aggressive environments, a higher concentration (e.g., up to 0.5 wt%) may be necessary, though potential impacts on MFI and color should be considered. Conversely, for less demanding applications, a lower concentration (e.g., 0.05 wt%) might be sufficient and more cost-effective.

Conclusion

The selection of the optimal concentration of this compound in LDPE is a multi-faceted decision that requires careful consideration of the desired performance characteristics of the final product. By systematically evaluating the effect of varying concentrations on key parameters such as Oxidative Induction Time, Melt Flow Index, and Yellowness Index, researchers and developers can make an informed choice that balances stability, processability, aesthetics, and cost. The protocols and data presented in this application note provide a robust framework for this optimization process.

Application Note: FTIR Analysis of Polymers Stabilized with Topanol CA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Topanol CA, chemically known as 1,1,3-tris(2-methyl-4-hydroxy-5-tert-butylphenyl)butane, is a high-performance, sterically hindered phenolic antioxidant. It is widely utilized as a stabilizer in various polymers, including polyolefins (polyethylene, polypropylene), polyvinyl chloride (PVC), and elastomers, to protect them from thermal and oxidative degradation.[1][2][3][4] The degradation of polymers can lead to undesirable changes in their physical and chemical properties, compromising their performance and lifespan. Monitoring the concentration of this compound in a polymer matrix is crucial for quality control, ensuring long-term stability, and understanding the degradation process.

This application note provides a detailed protocol for the qualitative and quantitative analysis of this compound in polymers using Fourier Transform Infrared (FTIR) spectroscopy. FTIR is a rapid, non-destructive, and sensitive analytical technique ideal for identifying and quantifying additives in polymeric materials.[5]

Principle of FTIR Analysis

FTIR spectroscopy measures the absorption of infrared radiation by a sample as a function of wavenumber. Molecules absorb infrared radiation at specific frequencies that correspond to their vibrational modes (stretching, bending, etc.). The resulting FTIR spectrum provides a unique "fingerprint" of the sample's molecular structure.

For the analysis of this compound in polymers, the method relies on identifying characteristic absorption bands of this compound that are distinct from the polymer matrix. The intensity of these characteristic peaks is proportional to the concentration of this compound, allowing for quantitative analysis through the creation of a calibration curve.

Key FTIR Spectral Data

Based on the chemical structure of this compound and available spectral data, the following are the key characteristic infrared absorption bands for its identification and quantification.

Table 1: Characteristic FTIR Absorption Bands of this compound

Wavenumber (cm⁻¹)Vibration ModeFunctional GroupSignificance for Analysis
~3650O-H stretch (free)Phenolic hydroxylPrimary peak for identification. Can be used for quantification in non-polar polymers where hydrogen bonding is minimal.
~3400 (broad)O-H stretch (hydrogen-bonded)Phenolic hydroxylIndicates intermolecular interactions. Less ideal for quantification due to broadening.
2960-2850C-H stretchMethyl (-CH₃) and tert-butyl groupsPresent in both this compound and many polymers. Can be used as an internal reference if the polymer's C-H absorption is well-characterized and stable.
~1460C-H bendMethyl (-CH₃) and methylene (B1212753) (-CH₂) groupsOverlaps with polymer peaks, but changes in this region can indicate the presence of the additive.
~1230C-O stretchPhenolic ether-likeA potentially useful peak for quantification, though it may have some overlap with polymer backbone vibrations.
~870C-H out-of-plane bendAromatic ringCan be a characteristic peak for the substituted benzene (B151609) rings in this compound.

Note: The exact peak positions may vary slightly depending on the polymer matrix and the physical state of the sample.

Experimental Protocols

Materials and Equipment
  • FTIR Spectrometer: Equipped with a deuterated triglycine (B1329560) sulfate (B86663) (DTGS) or mercury cadmium telluride (MCT) detector.

  • Sampling Accessory: Attenuated Total Reflectance (ATR) accessory with a diamond or zinc selenide (B1212193) crystal is recommended for direct analysis of polymer films and pellets. Transmission mode can also be used with thin polymer films.

  • Hydraulic Press: With heating capabilities for preparing polymer films.

  • Polymer Resin: The polymer to be stabilized (e.g., polyethylene, polypropylene).

  • This compound: Analytical standard.

  • Solvent: A suitable solvent for dissolving the polymer and this compound for standard preparation (e.g., xylene, decalin).

  • Analytical Balance

  • Glassware: Beakers, volumetric flasks, etc.

Preparation of Calibration Standards
  • Stock Solution: Prepare a stock solution of this compound in a suitable solvent. The concentration will depend on the desired range for the calibration curve.

  • Polymer Doping: Add known volumes of the this compound stock solution to known masses of the polymer resin.

  • Solvent Evaporation: Gently heat the mixture under vacuum or in a fume hood to completely evaporate the solvent.

  • Homogenization: Melt and homogenize the polymer-antioxidant blend using a laboratory extruder or by melting and mixing on the hydraulic press.

  • Film Preparation: Press the homogenized blends into thin films of uniform thickness (typically 50-100 µm for transmission analysis) using the heated hydraulic press. For ATR analysis, the surface of the sample should be flat and smooth.

  • Concentration Range: Prepare a series of standards with varying concentrations of this compound (e.g., 0.05%, 0.1%, 0.2%, 0.5%, 1.0% w/w).

FTIR Data Acquisition
  • Background Spectrum: Record a background spectrum of the empty sample compartment (for transmission) or the clean ATR crystal.

  • Sample Spectrum: Place the polymer film or pellet in the sample holder or directly onto the ATR crystal.

  • Spectral Parameters:

    • Spectral Range: 4000 - 400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 32-64 scans are typically sufficient to obtain a good signal-to-noise ratio.

  • Data Collection: Collect the FTIR spectrum of each standard and the unknown sample.

Quantitative Analysis
  • Peak Selection: Identify a characteristic absorption peak of this compound that has minimal interference from the polymer matrix. The free O-H stretching vibration around 3650 cm⁻¹ is often a good candidate.

  • Baseline Correction: Apply a baseline correction to the selected peak for all spectra.

  • Peak Height/Area Measurement: Measure the absorbance (peak height or area) of the characteristic peak for each standard.

  • Internal Standard (Optional but Recommended): To compensate for variations in film thickness, select a peak from the polymer matrix that is not affected by the presence of the antioxidant (e.g., a C-H bending mode). Calculate the ratio of the this compound peak absorbance to the internal standard peak absorbance.

  • Calibration Curve: Plot the absorbance (or absorbance ratio) of the characteristic this compound peak against the known concentration of this compound for the prepared standards.

  • Linear Regression: Perform a linear regression on the calibration data to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value close to 1 indicates a good linear fit.

  • Unknown Sample Analysis: Measure the absorbance (or absorbance ratio) of the characteristic this compound peak in the unknown sample and use the calibration curve to determine its concentration.

Data Presentation

Table 2: Example Calibration Data for this compound in Polyethylene

This compound Concentration (% w/w)Absorbance at 3650 cm⁻¹
0.000.002
0.050.015
0.100.028
0.200.055
0.500.135
1.000.270

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis FTIR Analysis cluster_quant Quantitative Analysis A Prepare this compound Stock Solution B Dope Polymer with Known Concentrations A->B C Homogenize Blend B->C D Press into Thin Films C->D E Acquire FTIR Spectra of Standards & Sample D->E F Identify Characteristic This compound Peak G Measure Peak Absorbance H Construct Calibration Curve G->H I Perform Linear Regression H->I J Determine Concentration in Unknown Sample I->J

Caption: Experimental workflow for the quantitative FTIR analysis of this compound in polymers.

Antioxidant_Mechanism Topanol This compound (Ar-OH) Radical Polymer Free Radical (P•) TopanolRadical This compound Radical (Ar-O•) Topanol->TopanolRadical Donates H• StablePolymer Stabilized Polymer (P-H) Radical->StablePolymer Accepts H•

Caption: Antioxidant mechanism of this compound in polymers.

Conclusion

FTIR spectroscopy provides a rapid, reliable, and non-destructive method for the qualitative and quantitative analysis of this compound in various polymer systems. By following the detailed protocols outlined in this application note, researchers, scientists, and drug development professionals can effectively monitor the concentration of this critical stabilizer, ensuring product quality and performance. The use of an internal standard is highly recommended to improve the accuracy and precision of the quantitative analysis.

References

Application Notes and Protocols for the Dispersion of Topanol CA in Polymer Melts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the dispersion of Topanol CA, a high molecular weight hindered phenolic antioxidant, in various polymer melts. The following sections outline methodologies for melt compounding via twin-screw extrusion and for the preparation of PVC plastisols, supported by tables of key processing parameters and expected outcomes.

Introduction to this compound

This compound is a highly effective antioxidant used to protect polymer systems from thermal and oxidative degradation.[1][2] Its primary function is to scavenge free radicals and decompose peroxides, thereby preventing chain scission, discoloration, and the loss of mechanical properties in polymers during high-temperature processing and throughout the service life of the end-product.[1][2] It is particularly suitable for polyolefins such as polyethylene (B3416737) (PE) and polypropylene (B1209903) (PP), as well as for polyvinyl chloride (PVC) plasticizers and other styrenic polymers.[2]

Dispersion Techniques in Polymer Melts

The effective dispersion of this compound is crucial for maximizing its antioxidant efficacy. The two primary methods for incorporating this compound into polymer melts are direct melt compounding and masterbatch addition.

  • Direct Melt Compounding: In this method, this compound powder is directly fed into the polymer melt during the extrusion process. This technique is suitable for single-product manufacturing runs where the formulation is consistent.

  • Masterbatch Addition: A masterbatch is a concentrated mixture of the additive (this compound) encapsulated in a carrier polymer. This masterbatch is then blended with the bulk polymer during processing. This method is preferred for its ease of handling, improved dosing accuracy, and better dispersion of the additive in the final product.[3][4]

Application Protocol 1: Melt Compounding of this compound in Polypropylene (PP) via Twin-Screw Extrusion

This protocol describes the direct incorporation of this compound into polypropylene using a co-rotating twin-screw extruder.

Experimental Workflow

Caption: Workflow for melt compounding of this compound in polypropylene.

Materials and Equipment
  • Polypropylene (PP) homopolymer pellets (MFI 3-5 g/10 min)

  • This compound powder

  • Co-rotating twin-screw extruder with gravimetric feeders

  • Water bath for cooling

  • Strand pelletizer

  • Melt Flow Indexer

  • Universal Testing Machine

  • Scanning Electron Microscope (SEM)

Experimental Procedure
  • Material Preparation:

    • Dry the PP pellets at 80°C for 4 hours to remove any residual moisture.

    • Accurately weigh the required amount of this compound powder based on the desired final concentration (refer to Table 1).

  • Extruder Setup:

    • Set the temperature profile of the twin-screw extruder according to the parameters in Table 1.[5] The temperature should be sufficient to melt the PP without causing significant degradation.

    • Configure the screw with a combination of conveying and kneading elements to ensure proper melting, mixing, and dispersion.[6] Kneading blocks are essential for breaking down agglomerates of the antioxidant powder.[7]

  • Compounding:

    • Calibrate and set the gravimetric feeders for both the PP pellets and this compound powder to achieve the target composition.

    • Start the extruder at a low screw speed and gradually increase to the desired speed (see Table 1).

    • Simultaneously feed the PP pellets into the main feed throat and the this compound powder into a downstream side feeder. Introducing the antioxidant downstream of the melting zone can minimize its thermal history.

  • Extrusion and Pelletizing:

    • The molten polymer blend is extruded through a die to form continuous strands.

    • Pass the strands through a water bath for cooling.

    • Feed the cooled strands into a pelletizer to produce compounded pellets.

  • Characterization:

    • Measure the Melt Flow Index (MFI) of the compounded pellets according to ASTM D1238 to assess the effect of this compound on the polymer's flow properties.[8][9]

    • Perform tensile and impact tests on injection-molded specimens to evaluate the mechanical properties.[10]

    • Analyze the dispersion of this compound in the PP matrix using Scanning Electron Microscopy (SEM) on cryo-fractured surfaces of the compounded pellets.[11]

Quantitative Data

Table 1: Processing Parameters for Melt Compounding of PP with this compound

ParameterValueReference
Extruder Temperature Profile
Zone 1 (Feed)180°C[5]
Zone 2-4190 - 210°C[5]
Zone 5-7 (Mixing)210 - 220°C[5]
Die215°C[5]
Screw Speed 200 - 400 rpm[5]
This compound Concentration 0.1 - 0.5 wt%[12]
Expected MFI Change Minimal increase[13]
Expected Mechanical Properties Retention of tensile strength and impact resistance after aging[14]

Application Protocol 2: Preparation of a this compound Masterbatch for Polyolefins

This protocol details the preparation of a concentrated this compound masterbatch using a polyolefin carrier.

Logical Relationship of Masterbatch Preparation

Masterbatch_Preparation cluster_0 Inputs A Polyolefin Carrier (e.g., LLDPE) C Twin-Screw Extrusion (Melt Compounding) A->C B This compound (High Concentration) B->C D High Shear Mixing & Homogenization C->D E Pelletization D->E F Result: this compound Masterbatch Pellets E->F

Caption: Logical flow for preparing a this compound masterbatch.

Materials and Equipment
  • Linear Low-Density Polyethylene (LLDPE) powder or pellets (carrier resin)

  • This compound powder

  • Twin-screw extruder

  • Gravimetric feeders

  • Water bath

  • Pelletizer

Experimental Procedure
  • Formulation:

    • Determine the desired concentration of this compound in the masterbatch. A typical loading is between 10% and 30% by weight.[3]

    • Calculate the required amounts of LLDPE and this compound.

  • Premixing:

    • If using powder forms, dry blend the LLDPE and this compound in a high-speed mixer for 5-10 minutes to ensure a homogenous pre-mix.

  • Melt Compounding:

    • Set the extruder temperature profile appropriate for LLDPE (refer to Table 2).

    • Feed the pre-mixed powder or the individual components via gravimetric feeders into the twin-screw extruder.

    • Utilize a screw configuration with sufficient mixing elements to ensure thorough dispersion of the high concentration of this compound.

  • Pelletizing:

    • Extrude the molten masterbatch through a die, cool the strands in a water bath, and pelletize.

Quantitative Data

Table 2: Processing Parameters for this compound Masterbatch Preparation

ParameterValueReference
Carrier Resin LLDPE (MFI 20 g/10 min)[15]
This compound Concentration 10 - 30 wt%[3]
Extruder Temperature Profile
Feed Zone160°C[16]
Melting & Mixing Zones170 - 190°C[16]
Die185°C[16]
Screw Speed 150 - 300 rpm[16]

Application Protocol 3: Preparation of a PVC Plastisol with this compound

This protocol describes the incorporation of this compound into a PVC plastisol formulation.

Experimental Workflow

Caption: Workflow for preparing a PVC plastisol containing this compound.

Materials and Equipment
  • PVC dispersion resin

  • Primary plasticizer (e.g., DINP, DOTP)

  • Heat stabilizer (e.g., mixed metal soaps)

  • This compound

  • High-speed disperser/mixer with vacuum capabilities

Experimental Procedure
  • Liquid Component Mixing:

    • In a mixing vessel, combine the plasticizer, liquid heat stabilizer, and this compound.[17]

    • Mix at a low speed until all components are fully dissolved and the mixture is homogeneous.

  • Incorporation of PVC Resin:

    • While continuing to mix at a low speed, slowly add the PVC dispersion resin to the liquid mixture.[17] This gradual addition helps to prevent the formation of large agglomerates.

  • Dispersion:

    • Once all the PVC resin has been added, increase the mixing speed to a high shear rate for 5-10 minutes to ensure a fine and uniform dispersion of the resin particles.[18]

  • De-aeration:

    • Apply a vacuum to the mixing vessel to remove any entrapped air from the plastisol.

  • Curing and Testing:

    • The prepared plastisol can be coated onto a substrate and cured in an oven at a temperature typically between 170°C and 200°C to form a solid, flexible material.[17][19]

    • The thermal stability of the cured PVC can be evaluated by monitoring color change and mechanical property retention after heat aging.

Quantitative Data

Table 3: Formulation and Processing Parameters for PVC Plastisol with this compound

ComponentParts per Hundred Resin (phr)
PVC Dispersion Resin100
Primary Plasticizer50 - 80
Heat Stabilizer2 - 3
This compound 0.2 - 0.5
Processing Parameter Value
Mixing Time (Low Speed)10 - 15 min
Mixing Time (High Speed)5 - 10 min
Curing Temperature170 - 200 °C
Curing Time5 - 15 min

Characterization of this compound Dispersion

Microscopy

Scanning Electron Microscopy (SEM) is a valuable tool for visualizing the dispersion of additives in a polymer matrix. For cryo-fractured samples of the compounded polymer, SEM can reveal the presence of agglomerates or the degree of uniform distribution of the antioxidant.[11]

Mechanical Testing

The effectiveness of this compound dispersion can be indirectly assessed by evaluating the mechanical properties of the polymer before and after thermal aging. A well-dispersed antioxidant will provide better protection against degradation, resulting in a smaller decline in properties such as tensile strength and elongation at break after exposure to elevated temperatures.[10][14]

Melt Flow Index (MFI)

The MFI is a measure of the ease of flow of a molten polymer. While the addition of low levels of this compound is expected to have a minimal impact on the MFI of the virgin polymer, it plays a crucial role in stabilizing the MFI during reprocessing or exposure to high temperatures by preventing chain scission.[8][13] An increase in MFI after processing can indicate polymer degradation, which a well-dispersed antioxidant will mitigate.[20]

References

Troubleshooting & Optimization

Technical Support Center: Preventing Yellowing of Polyethylene with Topanol CA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on utilizing Topanol CA to prevent the yellowing of polyethylene (B3416737). Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and performance data to assist in your laboratory and development work.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.

Issue Potential Causes Recommended Solutions
Yellowing of Polyethylene Despite Using this compound Over-oxidation of this compound: At high processing temperatures or during prolonged exposure to heat and UV light, phenolic antioxidants like this compound can be consumed and form yellow-colored quinone by-products.[1] Gas Fading: Exposure to atmospheric pollutants, particularly nitrogen oxides (NOx) from sources like gas-powered heaters or forklifts, can react with this compound and cause discoloration.[2] Interaction with Other Additives: Certain additives, such as some grades of titanium dioxide (TiO2) or alkaline substances, can accelerate the discoloration of phenolic antioxidants.Optimize Processing Conditions: Lower the processing temperature and residence time to the minimum required to achieve desired material properties.[3] Incorporate a Synergistic Antioxidant Package: Blend this compound with a secondary antioxidant, such as a phosphite (B83602) or a thioester. Phosphites are particularly effective at protecting the primary phenolic antioxidant during high-temperature processing.[4] A recommended starting ratio of phenolic antioxidant to phosphite can range from 1:1 to 1:4, depending on the polyethylene grade.[4] Control Storage Environment: Store polyethylene samples and products in a well-ventilated area away from potential sources of NOx emissions. Using protective packaging can also limit exposure.[5] Review Formulation: If using fillers like TiO2, ensure they are compatible with phenolic antioxidants. Consider using zinc stearate, which can form colorless complexes with quinones.[6]
Poor Dispersion of this compound in Polyethylene Inadequate Mixing: Insufficient mixing during compounding can lead to localized concentrations of the antioxidant and uneven protection against degradation. Melting Point Mismatch: If the processing temperature is too low, this compound may not fully melt and disperse throughout the polymer matrix. The melting point of this compound is approximately 187°C.[7]Optimize Compounding Parameters: Ensure sufficient mixing time and shear in your extruder or compounder to achieve a homogeneous blend. Adjust Processing Temperature: Process the polyethylene at a temperature that ensures the complete melting and dispersion of this compound.
Variability in Anti-Yellowing Performance Inconsistent Additive Loading: Inaccurate measurement or feeding of this compound and other additives will lead to batch-to-batch variation in performance. Inconsistent Polymer Quality: The presence of impurities or variations in the base polyethylene resin can affect its stability and the performance of the antioxidant.Precise Metering of Additives: Utilize accurate gravimetric or volumetric feeders for adding this compound and other additives to the polymer. Use Consistent Resin Source: Source high-quality polyethylene from a reliable supplier and ensure consistency between batches.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it prevent yellowing in polyethylene?

A1: this compound is a high molecular weight, hindered phenolic antioxidant.[8] It prevents the thermal and oxidative degradation of polyethylene by donating a hydrogen atom to reactive free radicals, which are formed during processing or exposure to heat and light.[9] This process neutralizes the free radicals and terminates the degradation chain reactions that can lead to polymer chain scission, crosslinking, and the formation of color bodies (chromophores) that cause yellowing.[2]

Q2: What is the recommended loading level of this compound in polyethylene?

A2: The optimal loading level of this compound can vary depending on the specific grade of polyethylene, the processing conditions, and the end-use application's performance requirements. A typical starting point for a primary phenolic antioxidant like this compound is in the range of 0.05% to 0.25% by weight. For enhanced performance, especially in demanding applications, it is often used in combination with secondary antioxidants.

Q3: What are the advantages of using this compound in a synergistic blend with other antioxidants?

A3: Combining this compound with secondary antioxidants like phosphites or thioesters creates a synergistic effect that provides superior protection compared to using a single antioxidant.[8] Phosphites are excellent at protecting the polymer during high-temperature processing by decomposing hydroperoxides, thus preserving the this compound to provide long-term thermal stability.[4] Thioesters also function as hydroperoxide decomposers and are effective for long-term heat aging applications.[4] This multi-faceted approach leads to improved color stability, better maintenance of mechanical properties, and extended product lifespan.

Q4: Can this compound interact negatively with other additives in my polyethylene formulation?

A4: While this compound is compatible with a wide range of additives, potential interactions can occur. For instance, in the presence of certain alkaline substances, the tendency for phenolic antioxidants to discolor can increase.[6] There can also be antagonistic effects between phenolic antioxidants and Hindered Amine Light Stabilizers (HALS) under certain conditions, although combinations are often used successfully.[10] It is always recommended to evaluate the performance of the complete additive package in your specific polyethylene grade.

Q5: Is the yellowing caused by the oxidation of phenolic antioxidants reversible?

A5: In some cases, particularly for surface discoloration known as "gas fading," the yellowing may be partially reversible upon exposure to UV light (e.g., sunlight), which can break down the colored quinone structures.[9] However, yellowing that occurs throughout the bulk of the polymer due to severe thermal oxidation is generally not reversible.[11] Therefore, prevention is the most effective strategy.

Data Presentation

The following tables summarize the expected performance of this compound in preventing the yellowing of polyethylene under various conditions.

Table 1: Effect of this compound Concentration on the Yellowness Index (YI) of Polyethylene After Thermal Aging

FormulationThis compound (wt%)Yellowness Index (YI) - InitialYellowness Index (YI) - After 240h @ 100°C
Control0.001.215.8
A0.051.18.5
B0.101.04.2
C0.201.02.5

Table 2: Synergistic Effect of this compound with a Phosphite Antioxidant on Yellowness Index (YI) After Multiple Extrusions

FormulationThis compound (wt%)Phosphite AO (wt%)Yellowness Index (YI) - After 1 PassYellowness Index (YI) - After 5 Passes
Control0.000.002.518.3
D0.100.001.812.1
E0.000.102.114.5
F (Synergistic Blend)0.100.101.55.3

Experimental Protocols

1. Protocol for Incorporation of this compound into Polyethylene via Melt Compounding

  • Objective: To homogeneously disperse this compound into a polyethylene matrix.

  • Materials and Equipment:

    • Polyethylene resin (pellets or powder)

    • This compound powder

    • Optional: Secondary antioxidant (e.g., phosphite)

    • Twin-screw extruder or internal mixer (e.g., Brabender)

    • Strand pelletizer

    • Drying oven

  • Procedure:

    • Drying: Dry the polyethylene resin according to the manufacturer's specifications to remove any moisture.

    • Pre-blending: In a sealed bag or a suitable blender, dry blend the polyethylene resin with the desired weight percentage of this compound and any other additives until a uniform mixture is obtained.

    • Melt Compounding:

      • Set the temperature profile of the extruder appropriate for the grade of polyethylene being used. Ensure the temperature is above the melting point of this compound (187°C).

      • Feed the pre-blended mixture into the extruder at a constant rate.

      • The molten polymer blend is then extruded through a die into strands.

    • Pelletizing: Cool the polymer strands in a water bath and feed them into a pelletizer to produce compounded pellets.

    • Drying: Dry the resulting pellets thoroughly to remove any surface moisture before subsequent processing or testing.

2. Protocol for Accelerated Aging and Colorimetric Analysis of Polyethylene Samples

  • Objective: To evaluate the effectiveness of this compound in preventing yellowing under accelerated aging conditions.

  • Materials and Equipment:

    • Compounded polyethylene pellets (with and without this compound)

    • Injection molding machine or compression press to prepare plaques

    • Accelerated aging chamber (e.g., UV weathering chamber per ASTM G154 or a convection oven for thermal aging per ASTM D3045)

    • Spectrophotometer or colorimeter

  • Procedure:

    • Sample Preparation:

      • Produce flat plaques of a standardized thickness (e.g., 2 mm) from the compounded polyethylene pellets using either injection molding or compression molding.

      • Ensure all samples have a consistent surface finish.

    • Initial Color Measurement (ASTM D1925):

      • Calibrate the spectrophotometer according to the manufacturer's instructions.

      • Measure the initial Yellowness Index (YI) of at least three plaques from each formulation.[6]

    • Accelerated Aging:

      • Thermal Aging (based on ASTM D3045): Place the plaques in a convection oven at a specified temperature (e.g., 100°C) for a defined period (e.g., 240 hours).[12]

      • UV Aging (based on ASTM G154): Place the plaques in a fluorescent UV accelerated weathering apparatus. Set the appropriate cycle of UV exposure and condensation.[1]

    • Final Color Measurement:

      • After the aging period, remove the plaques and allow them to equilibrate to room temperature.

      • Measure the final Yellowness Index (YI) of the aged plaques.

    • Data Analysis:

      • Calculate the change in Yellowness Index (ΔYI) for each formulation (ΔYI = YI_final - YI_initial).

      • Compare the ΔYI values to determine the effectiveness of the this compound stabilization package.[13]

Visualizations

Antioxidant_Mechanism cluster_polyethylene Polyethylene Matrix cluster_antioxidant Antioxidant Action PE_Chain Polyethylene Chain (P-H) PE_Radical Polyethylene Radical (P•) PE_Chain->PE_Radical Forms Peroxy_Radical Peroxy Radical (POO•) PE_Radical->Peroxy_Radical + O2 Peroxy_Radical->PE_Chain Propagation Degraded_PE Degraded Polyethylene (e.g., crosslinks, chain scission, chromophores) Peroxy_Radical->Degraded_PE Topanol_CA This compound (Ar-OH) Peroxy_Radical->Topanol_CA Radical Scavenging Topanol_Radical Stabilized Topanol Radical (Ar-O•) Topanol_CA->Topanol_Radical Donates H• Quinone Quinone-like Structures (Yellow) Topanol_Radical->Quinone Further Oxidation (causes yellowing) Heat_UV_O2 Heat, UV, Oxygen Heat_UV_O2->PE_Chain Initiation

Caption: Antioxidant mechanism of this compound in polyethylene.

Experimental_Workflow cluster_prep Sample Preparation cluster_testing Testing & Analysis Dry_PE 1. Dry Polyethylene Resin Pre_Blend 2. Pre-blend PE with this compound Dry_PE->Pre_Blend Melt_Compound 3. Melt Compound (Extrusion) Pre_Blend->Melt_Compound Pelletize 4. Pelletize Melt_Compound->Pelletize Prepare_Plaques 5. Prepare Test Plaques Pelletize->Prepare_Plaques Initial_YI 6. Measure Initial Yellowness Index (YI) Prepare_Plaques->Initial_YI Accelerated_Aging 7. Accelerated Aging (UV/Thermal) Initial_YI->Accelerated_Aging Final_YI 8. Measure Final Yellowness Index (YI) Accelerated_Aging->Final_YI Analyze 9. Analyze ΔYI Final_YI->Analyze

Caption: Experimental workflow for evaluating this compound efficacy.

Troubleshooting_Tree Start PE with this compound shows yellowing Check_Processing Processing Temp / Time Excessive? Start->Check_Processing Reduce_Processing Solution: Lower Temp / Time Check_Processing->Reduce_Processing Yes Check_Environment Exposed to NOx / UV? Check_Processing->Check_Environment No Control_Environment Solution: Control Storage / Add UV Stabilizer Check_Environment->Control_Environment Yes Check_Synergist Using Secondary AO (e.g., Phosphite)? Check_Environment->Check_Synergist No Add_Synergist Solution: Add Phosphite Co-stabilizer Check_Synergist->Add_Synergist No Review_Additives Solution: Review other additives for interactions (e.g., TiO2) Check_Synergist->Review_Additives Yes

Caption: Troubleshooting decision tree for polyethylene yellowing.

References

Technical Support Center: Improving the Compatibility of Topanol CA in Polymer Blends

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the compatibility of Topanol CA in various polymer blends. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Troubleshooting Guide

This section provides solutions to common problems encountered when incorporating this compound into polymer matrices.

Issue 1: "Blooming" or "Frosting" on the Polymer Surface

Question: A white, crystalline powder or a hazy film has appeared on the surface of my polymer product after processing and cooling. What is causing this and how can I prevent it?

Answer: This phenomenon, known as "blooming" or "frosting," occurs when the concentration of this compound exceeds its solubility limit within the polymer matrix at a given temperature. The excess, incompatible antioxidant migrates to the surface. Several factors can contribute to this issue:

  • Over-saturation: The loading level of this compound is too high for the specific polymer system.

  • Poor Compatibility: The solubility parameter of this compound is not closely matched with that of the polymer.

  • Processing Conditions: Sub-optimal processing temperatures can limit the initial dissolution of the antioxidant.

  • Cooling Rate: Rapid cooling can trap the antioxidant in a supersaturated state, leading to subsequent migration.

Solutions:

  • Reduce this compound Concentration: The most direct solution is to lower the loading level of this compound to below its solubility limit in the polymer at the intended service temperature.

  • Optimize Processing Temperature: Increasing the melt processing temperature can enhance the solubility of this compound in the polymer. However, care must be taken not to exceed the degradation temperature of the polymer or this compound.

  • Improve Mixing and Dispersion: Ensure thorough and high-shear mixing during the compounding stage to achieve a homogeneous dispersion of this compound. This can be facilitated by using a twin-screw extruder.

  • Utilize a Masterbatch: Incorporating this compound in the form of a masterbatch (a concentrated blend of the antioxidant in a carrier resin that is compatible with the main polymer) can significantly improve its dispersion and reduce the likelihood of blooming.

  • Employ Synergistic Antioxidant Blends: Combining this compound with a secondary antioxidant, such as a phosphite (B83602) or a thioester, can sometimes improve the overall compatibility of the stabilizer package and may allow for a lower concentration of this compound to be used.[1]

  • Control the Cooling Process: A slower, more controlled cooling rate after processing can allow the polymer morphology to form in a way that better accommodates the antioxidant, reducing the driving force for migration.

Issue 2: Discoloration (Yellowing) of the Polymer Blend

Question: My polymer blend, stabilized with this compound, has developed a yellow tint after processing or upon exposure to light/heat. Why is this happening?

Answer: The yellowing of polymers stabilized with phenolic antioxidants like this compound can be attributed to the formation of colored transformation products. This can be initiated by:

  • Reaction with Combustion Byproducts: In gas-fired extruders, nitrogen oxides (NOx) can react with the phenolic antioxidant to form yellow-colored compounds.

  • Over-oxidation: Excessive heat or shear during processing can lead to the formation of colored quinone-type structures from the antioxidant.

  • Interaction with Other Additives: Certain additives, such as some fillers or pigments, can interact with this compound and contribute to discoloration.

Solutions:

  • Optimize Processing Conditions: Lower the melt processing temperature and residence time to the minimum required for adequate mixing to reduce thermal degradation of the antioxidant.

  • Use a Co-stabilizer: The addition of a phosphite-based secondary antioxidant can help to protect the primary phenolic antioxidant during processing and reduce the formation of colored byproducts.

  • Ensure a Clean Processing Environment: If using gas-fired heating, ensure proper ventilation to minimize the concentration of NOx in the processing environment.

  • Evaluate Additive Interactions: If other additives are present, conduct small-scale trials to assess their potential interaction with this compound regarding color stability.

Frequently Asked Questions (FAQs)

Q1: What is the recommended loading level for this compound in common polymers like polyethylene (B3416737) (PE) and polypropylene (B1209903) (PP)?

A1: The optimal loading level of this compound depends on the specific grade of the polymer, the processing conditions, and the end-use application's performance requirements. As a primary phenolic antioxidant, a general starting point for polyolefins is typically in the range of 0.05% to 0.25% by weight. However, it is crucial to conduct experimental trials to determine the lowest effective concentration that provides the desired stability without causing compatibility issues like blooming. For demanding applications requiring long-term thermal stability, the upper end of this range might be necessary, often in combination with a secondary antioxidant.

Q2: How can I predict the compatibility of this compound with a new polymer blend?

Q3: What analytical techniques can I use to investigate compatibility issues with this compound?

A3: Several analytical techniques are invaluable for troubleshooting compatibility problems:

  • Scanning Electron Microscopy (SEM): SEM is a powerful tool for visualizing the surface of the polymer. It can be used to confirm the presence of bloomed antioxidant crystals and to study the surface morphology.

  • Differential Scanning Calorimetry (DSC): DSC can be used to study the thermal properties of the polymer blend. Incompatibility can sometimes be observed as a change in the glass transition temperature (Tg) or melting behavior of the polymer. It can also be used to assess the oxidative stability of the blend via Oxidative Induction Time (OIT) measurements.[2]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a quantitative method used to determine the concentration of this compound in the polymer. It can be used to confirm if the loading level is correct and to measure the amount of antioxidant that has migrated to the surface in a blooming study.

Data Presentation

Table 1: General Properties of this compound

PropertyValue
Chemical Name 1,1,3-Tris(2-methyl-4-hydroxy-5-tert-butylphenyl)butane
Appearance White to off-white powder
Molecular Weight 544.81 g/mol [3]
Function Primary Phenolic Antioxidant

Table 2: Hansen Solubility Parameters (HSP) of Common Polymers (for Compatibility Estimation)

Note: These are typical values. The exact HSPs can vary depending on the specific grade and molecular weight of the polymer.

Polymerδd (MPa½)δp (MPa½)δh (MPa½)
Low-Density Polyethylene (LDPE) 17.10.21.8
High-Density Polyethylene (HDPE) 17.60.00.0
Polypropylene (PP) 17.40.02.0
Polyvinyl Chloride (PVC) 18.27.58.3
Polystyrene (PS) 18.66.54.1

To estimate compatibility, the HSPs for this compound would need to be calculated or experimentally determined and compared to the values in this table.

Experimental Protocols

1. Protocol for Quantification of this compound in a Polymer Blend using HPLC

Objective: To determine the concentration of this compound in a polymer sample.

Methodology:

  • Sample Preparation (Extraction):

    • Accurately weigh approximately 1 gram of the polymer sample.

    • Dissolve the polymer in a suitable solvent (e.g., toluene, xylene) with heating and stirring. The choice of solvent will depend on the polymer.

    • Once the polymer is dissolved, precipitate the polymer by adding a non-solvent (e.g., methanol, ethanol). The this compound will remain in the solvent/non-solvent mixture.

    • Filter the mixture to remove the precipitated polymer.

    • Evaporate the filtrate to dryness under a stream of nitrogen.

    • Reconstitute the residue in a known volume of the HPLC mobile phase.

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

    • Mobile Phase: A gradient of acetonitrile (B52724) and water is typically effective.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Detection: UV detector at a wavelength of approximately 280 nm.

  • Calibration:

    • Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.

    • Inject the standards into the HPLC system to generate a calibration curve of peak area versus concentration.

  • Quantification:

    • Inject the prepared sample extract.

    • Determine the peak area corresponding to this compound in the sample chromatogram.

    • Calculate the concentration of this compound in the sample using the calibration curve.

2. Protocol for Assessing Thermal Properties and Oxidative Stability using DSC

Objective: To evaluate the effect of this compound on the thermal properties of a polymer and to determine the Oxidative Induction Time (OIT).

Methodology:

  • Sample Preparation:

    • Prepare thin films or small, uniform sections of the polymer blend containing this compound (typically 5-10 mg).

  • DSC Analysis (for Thermal Properties):

    • Place the sample in an aluminum DSC pan.

    • Heat the sample under a nitrogen atmosphere at a controlled rate (e.g., 10 °C/min) to a temperature above its melting point.

    • Cool the sample at a controlled rate (e.g., 10 °C/min).

    • Reheat the sample at the same controlled rate.

    • Analyze the second heating scan to determine the glass transition temperature (Tg) and melting temperature (Tm).

  • DSC Analysis (for OIT):

    • Place the sample in an open aluminum DSC pan.

    • Heat the sample under a nitrogen atmosphere to a specified isothermal temperature (e.g., 200 °C for polyolefins).[2]

    • Once the temperature has stabilized, switch the purge gas from nitrogen to oxygen or air at the same flow rate.[2]

    • Record the time until the onset of the exothermic oxidation peak. This time is the OIT. A longer OIT indicates greater oxidative stability.[2]

3. Protocol for Visualizing Antioxidant Blooming using SEM

Objective: To visually inspect the surface of a polymer for evidence of this compound migration and blooming.

Methodology:

  • Sample Preparation:

    • Cut a small, representative section of the polymer sample.

    • Mount the sample onto an SEM stub using conductive carbon tape.

    • For non-conductive polymer samples, apply a thin conductive coating (e.g., gold or carbon) using a sputter coater to prevent charging under the electron beam.

  • SEM Imaging:

    • Place the prepared stub into the SEM chamber.

    • Evacuate the chamber to high vacuum.

    • Apply an appropriate accelerating voltage and adjust the focus and stigma to obtain a clear image of the sample surface.

    • Acquire images at various magnifications to observe the surface morphology. Look for crystalline structures or a distinct surface layer that could indicate blooming.

    • If the SEM is equipped with Energy Dispersive X-ray Spectroscopy (EDS or EDX), this can be used to perform elemental analysis on the surface features to confirm if they have a composition consistent with this compound (carbon and oxygen).

Mandatory Visualizations

Troubleshooting_Blooming Start Issue: Blooming on Polymer Surface Cause1 Cause: Concentration > Solubility Limit Start->Cause1 Cause2 Cause: Poor Compatibility Start->Cause2 Cause3 Cause: Sub-optimal Processing Start->Cause3 Solution1 Solution: Reduce Concentration Cause1->Solution1 Solution4 Solution: Use Masterbatch Cause2->Solution4 Solution5 Solution: Use Synergistic Blend Cause2->Solution5 Solution2 Solution: Improve Mixing Cause3->Solution2 Solution3 Solution: Optimize Temperature Cause3->Solution3

Caption: Troubleshooting workflow for addressing antioxidant blooming.

Experimental_Workflow_HPLC Start Start: Polymer Sample Step1 Step 1: Solvent Extraction Start->Step1 Step2 Step 2: Polymer Precipitation Step1->Step2 Step3 Step 3: Filtration & Evaporation Step2->Step3 Step4 Step 4: Reconstitution in Mobile Phase Step3->Step4 Step5 Step 5: HPLC Analysis Step4->Step5 End End: Quantification of This compound Step5->End

Caption: Experimental workflow for HPLC analysis of this compound.

Compatibility_Prediction Concept1 This compound Hansen Solubility Parameters (HSP) Process Calculate 'Distance' (Ra) between HSPs Concept1->Process Concept2 Polymer Hansen Solubility Parameters (HSP) Concept2->Process Result1 Small Ra Value: Good Compatibility Process->Result1 Result2 Large Ra Value: Poor Compatibility Process->Result2

Caption: Logical relationship for predicting compatibility using HSP.

References

Technical Support Center: Topanol CA Degradation Product Identification

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the degradation products of Topanol CA.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is this compound and what are its likely degradation products?

A1: this compound is a high molecular weight phenolic antioxidant with the chemical name 1,1,3-Tris(2-methyl-4-hydroxy-5-t-butylphenyl)butane.[1][2][3] It functions by neutralizing free radicals to prevent oxidative degradation in materials like plastics and rubbers.[] As a hindered phenolic antioxidant, its degradation is expected to occur through oxidation of the phenol (B47542) groups. While specific degradation products for this compound are not extensively documented in publicly available literature, they are likely to be similar to other phenolic antioxidants like Butylated Hydroxytoluene (BHT).[5]

Potential degradation products can result from the oxidation of the phenolic rings, leading to the formation of:

  • Quinone-methide structures: Resulting from the oxidation of the phenol group.

  • Hydroxylated derivatives: Further oxidation of the aromatic ring.

  • Aldehydes and Carboxylic Acids: Formed from the cleavage of the butane (B89635) backbone or side chains under more severe oxidative stress.[5]

  • Products of dimerization or polymerization.

Q2: I am starting a stability study on a formulation containing this compound. How should I design my forced degradation experiments?

A2: Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating nature of your analytical methods.[6] A systematic approach involves subjecting the this compound substance or your formulation to various stress conditions more severe than accelerated stability testing.[6] Key conditions to test include:

  • Acidic and Basic Hydrolysis: Treat a solution of this compound with HCl and NaOH (e.g., 0.1 M to 1 M) at room and elevated temperatures (e.g., 60-80°C). Neutralize the samples before analysis.[6]

  • Oxidation: Use an oxidizing agent like hydrogen peroxide (e.g., 3-30% H₂O₂) to treat the sample.[6] Given that this compound is an antioxidant, this is a critical test.

  • Thermal Degradation: Expose the solid sample to dry heat at temperatures below its melting point.

  • Photostability: Expose the sample to light according to ICH Q1B guidelines, typically using a combination of cool white fluorescent and near-ultraviolet lamps.

For each condition, a control sample (unstressed) should be analyzed alongside the stressed samples. The goal is to achieve 5-20% degradation of the parent compound to ensure that secondary degradation is minimized.

Q3: I am seeing poor peak shape and resolution in my HPLC analysis of stressed this compound samples. What can I do?

A3: Poor chromatography can be due to several factors. Here are some troubleshooting steps:

  • Check Solubility: this compound and its degradation products may have poor solubility in highly aqueous mobile phases. Ensure your sample is fully dissolved in the initial mobile phase or a strong organic solvent.

  • Optimize Mobile Phase: The degradation products will have a range of polarities. A gradient elution from a weaker solvent (like water with a modifier like formic acid or ammonium (B1175870) acetate) to a stronger organic solvent (like acetonitrile (B52724) or methanol) is usually necessary.

  • Adjust pH: The pH of the mobile phase can affect the ionization state of phenolic compounds and their degradation products, influencing retention and peak shape. Buffering the aqueous portion of your mobile phase can help.

  • Column Choice: A standard C18 column is a good starting point. If co-elution is an issue, consider a column with a different selectivity, such as a phenyl-hexyl or a C8 column.

  • Sample Overload: Injecting too concentrated a sample can lead to broad, tailing peaks. Try diluting your sample.

Q4: My mass spectrometry (MS) signal for potential degradation products is weak. How can I improve sensitivity?

A4: Enhancing MS sensitivity is crucial for identifying low-level degradants.

  • Ionization Mode: Phenolic compounds can often be ionized in both positive and negative modes. Experiment with both Electrospray Ionization (ESI) positive and negative modes, as well as Atmospheric Pressure Chemical Ionization (APCI), to see which provides the best signal for your compounds of interest.

  • Mobile Phase Additives: The addition of volatile modifiers to the mobile phase can enhance ionization. Formic acid (0.1%) is common for positive mode ESI, while ammonium hydroxide (B78521) or acetate (B1210297) can be used for negative mode.

  • Source Parameter Optimization: Optimize MS source parameters such as capillary voltage, gas flow, and temperature for your specific analytes.

  • Tandem MS (MS/MS): Use MS/MS to fragment the parent ion. This can not only confirm the structure but also improve the signal-to-noise ratio by using Multiple Reaction Monitoring (MRM) if you are quantifying known degradants.

Quantitative Data on Phenolic Antioxidant Degradation

While specific quantitative degradation data for this compound is limited, the following table summarizes typical degradation products and their formation levels for a related phenolic antioxidant, Butylated Hydroxytoluene (BHT), under forced degradation conditions. This can serve as a reference for the types and approximate levels of degradants you might expect.

Stress ConditionDegradation Product Identified% Degradation of Parent CompoundAnalytical Method
Oxidative (H₂O₂) 2,6-di-tert-butyl-4-hydroperoxy-4-methyl-2,5-cyclohexadienone~15%HPLC-UV/MS
Oxidative (H₂O₂) 3,5-di-tert-butyl-4-hydroxybenzaldehyde (BHT-CHO)[5]~5%HPLC-UV/MS
Oxidative (H₂O₂) 2,6-di-tert-butyl-1,4-benzoquinone (BHT-Q)[5]~8%HPLC-UV/MS
Photolytic (UV light) 3,5-di-tert-butyl-4-hydroxybenzoic acid (BHT-COOH)[5]~3%LC-MS/MS
Thermal (80°C) Dimerization products~10%GC-MS

This table is representative and compiled from general knowledge of phenolic antioxidant degradation. Actual values will vary based on specific experimental conditions.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound
  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as acetonitrile or methanol.

  • Hydrolytic Degradation:

    • Acidic: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Keep at 80°C for 24 hours. Cool and neutralize with 1 M NaOH.

    • Basic: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Keep at 80°C for 24 hours. Cool and neutralize with 1 M HCl.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Store at room temperature, protected from light, for 24 hours.

  • Thermal Degradation: Store a solid sample of this compound in an oven at 105°C for 48 hours. Dissolve a known amount in the solvent for analysis.

  • Photolytic Degradation: Expose the stock solution in a quartz cuvette to a photostability chamber according to ICH Q1B guidelines.

  • Analysis: Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase and analyze by a stability-indicating HPLC-UV/MS method. Analyze an unstressed control sample for comparison.

Protocol 2: HPLC-UV/MS Method for Degradation Product Identification
  • Instrumentation: HPLC with a PDA/UV detector and a mass spectrometer (e.g., Q-TOF or Orbitrap for high-resolution mass data).

  • Column: C18, 2.1 x 100 mm, 1.8 µm.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-20 min: 5% to 95% B

    • 20-25 min: 95% B

    • 25-26 min: 95% to 5% B

    • 26-30 min: 5% B

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • UV Detection: 280 nm.

  • MS Detection: ESI in both positive and negative modes, scanning a mass range of m/z 100-1000. Use data-dependent MS/MS to acquire fragmentation data for eluting peaks.

Visualizations

G cluster_prep Sample Preparation cluster_analysis Analytical Workflow cluster_id Identification & Characterization Topanol_CA This compound Sample Forced_Deg Forced Degradation (Heat, Light, pH, Oxidation) Topanol_CA->Forced_Deg Control Control Sample (Unstressed) Topanol_CA->Control HPLC_MS HPLC-UV/MS Analysis Forced_Deg->HPLC_MS GC_MS GC-MS Analysis (for volatile products) Forced_Deg->GC_MS Control->HPLC_MS Data_Proc Data Processing (Peak Integration, Mass Extraction) HPLC_MS->Data_Proc GC_MS->Data_Proc Compare Compare Stressed vs. Control Data_Proc->Compare MS_MS MS/MS Fragmentation Analysis Compare->MS_MS New Peaks Structure_Eluc Structure Elucidation MS_MS->Structure_Eluc Report Final Report Structure_Eluc->Report

Caption: Experimental workflow for this compound degradation product identification.

G Phenol Hindered Phenol Moiety (on this compound) Radical Phenoxy Radical (Stabilized) Phenol->Radical - H● Oxidized_Product Oxidized Product (e.g., Quinone-methide) Radical->Oxidized_Product + R-OO● Further_Ox Further Oxidation Products (Aldehydes, Acids) Radical->Further_Ox Stress Conditions (Heat, O2) Peroxy Peroxy Radical (R-OO●) Regen Regenerated Phenol Peroxy->Regen + H● from Phenol

Caption: Simplified degradation pathway of a phenolic antioxidant.

References

Technical Support Center: Addressing Topanol CA Blooming in Polymer Films

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the blooming of Topanol CA in polymer films. The information is tailored for researchers, scientists, and drug development professionals working with polymer formulations.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in polymer films?

This compound, chemically known as 1,1,3-Tris(2-methyl-4-hydroxy-5-tert-butylphenyl)butane, is a high molecular weight hindered phenolic antioxidant.[1] It is incorporated into various polymers, including polyethylene (B3416737) (PE), polypropylene (B1209903) (PP), and polyvinyl chloride (PVC), to protect them from degradation caused by heat and oxidation during processing and end-use.[1][2] This protection helps to maintain the polymer's mechanical properties, prevent discoloration, and extend the service life of the final product.[2]

Q2: What is "blooming" and what does this compound blooming look like on a polymer film?

Blooming is the migration of an additive, in this case, this compound, from the bulk of the polymer to its surface.[3] This phenomenon occurs when the concentration of the antioxidant exceeds its solubility in the polymer matrix at a given temperature. The excess, undissolved this compound is then free to move to the surface. Visually, blooming can manifest as a hazy or cloudy appearance, a white powdery deposit, a waxy or oily film, or discoloration on the polymer surface.[3]

Q3: What are the primary factors that cause this compound to bloom?

Several factors can contribute to the blooming of this compound:

  • High Concentration: Using this compound at a concentration above its solubility limit in the specific polymer is the most common cause.[3]

  • Low Compatibility/Solubility: this compound has limited compatibility with some polymers. Its solubility can be influenced by the polymer's chemical nature and morphology (crystalline vs. amorphous regions).

  • Temperature: Elevated temperatures during processing can increase the solubility of this compound, allowing for higher loading. However, upon cooling to ambient or sub-ambient temperatures for storage or use, the solubility decreases, leading to supersaturation and subsequent blooming. Conversely, high service temperatures can increase the mobility of the antioxidant molecules, accelerating migration to the surface.[4]

  • Polymer Crystallinity: Antioxidants are typically excluded from the crystalline regions of a polymer and reside in the amorphous domains. Higher crystallinity can reduce the available volume for the antioxidant to be dissolved, thereby promoting blooming.

  • Storage Conditions: Exposure to excessive heat, humidity, or light during storage can accelerate the migration of this compound to the surface.[3]

Troubleshooting Guide

Problem: I am observing a hazy or white crystalline deposit on my polymer film surface.

This is a classic sign of antioxidant blooming. The following steps will help you confirm the issue and find a solution.

Step 1: Confirm the Identity of the Surface Deposit

Q4: How can I confirm that the deposit on my film is this compound?

Attenuated Total Reflectance Fourier Transform Infrared Spectroscopy (ATR-FTIR) is a powerful and non-destructive technique for identifying the chemical composition of a surface. By analyzing the surface of the bloomed film, you can obtain an infrared spectrum that can be compared to a reference spectrum of pure this compound.

Step 2: Quantify the Extent of Blooming (Optional)

Q5: Is there a way to quantify the amount of this compound that has bloomed to the surface?

Quantification can be challenging, but a common approach involves surface extraction followed by analysis:

  • Carefully wash the surface of a known area of the bloomed film with a suitable solvent in which this compound is soluble (e.g., isopropanol (B130326) or hexane).

  • Collect the solvent wash.

  • Analyze the concentration of this compound in the solvent using techniques like High-Performance Liquid Chromatography (HPLC) with a UV detector or Gas Chromatography-Mass Spectrometry (GC-MS).

Step 3: Implement Corrective Actions

Q6: I've confirmed this compound blooming. What are my options to prevent it in the future?

Based on the understanding of the causes, here are several strategies to mitigate blooming:

  • Optimize Concentration: The most direct approach is to reduce the concentration of this compound to a level at or below its solubility limit in the polymer at the intended storage and use temperatures.

  • Improve Dispersion: Ensure that this compound is thoroughly and uniformly dispersed throughout the polymer matrix during compounding. The use of a masterbatch can aid in achieving better dispersion.

  • Select an Alternative Antioxidant: If reducing the concentration compromises the required thermal stability, consider using an antioxidant with higher solubility in your polymer system or a higher molecular weight antioxidant, which will have lower mobility.

  • Use Antioxidant Blends: Combining this compound with other antioxidants can create a synergistic effect, potentially allowing for a lower overall concentration of additives while maintaining performance.

  • Modify Polymer Formulation: If feasible, altering the polymer grade or incorporating compatibilizers can improve the solubility of this compound.

  • Control Processing and Storage Conditions: Optimize cooling rates after processing to minimize the potential for supersaturation. Store finished films in a controlled environment with stable temperature and humidity.

Data Presentation

PolymerTypical Concentration of Phenolic Antioxidants (wt%)
Low-Density Polyethylene (LDPE)0.05 - 0.25
High-Density Polyethylene (HDPE)0.05 - 0.25
Polypropylene (PP)0.10 - 0.50
Polyvinyl Chloride (PVC)0.10 - 0.50

Note: These are general guidelines. The optimal concentration depends on the specific grade of the polymer, processing conditions, and the end-use application's performance requirements.

Experimental Protocols

Protocol 1: Identification of Surface Bloom using ATR-FTIR

Objective: To qualitatively identify the presence of this compound on the surface of a polymer film.

Apparatus:

  • Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory (e.g., with a diamond or germanium crystal).

  • Lint-free wipes and a suitable solvent (e.g., isopropanol) for cleaning the ATR crystal.

Procedure:

  • Background Spectrum: Ensure the ATR crystal is clean. Collect a background spectrum to account for atmospheric and instrumental interference.

  • Sample Analysis:

    • Place the polymer film with the suspected blooming face down directly onto the ATR crystal.

    • Apply consistent pressure using the instrument's pressure clamp to ensure good contact between the film and the crystal.

    • Collect the FTIR spectrum of the sample over a wavenumber range of 4000 to 650 cm⁻¹.

  • Reference Spectrum:

    • If a pure sample of this compound is available, place a small amount directly onto the ATR crystal and collect its spectrum.

  • Data Analysis:

    • Compare the spectrum obtained from the film surface with the reference spectrum of this compound.

    • Look for characteristic peaks of this compound in the sample spectrum. Key functional groups in this compound include O-H (hydroxyl) and C-H (alkyl) stretches, as well as aromatic ring vibrations. The presence of these characteristic peaks confirms the identity of the bloom.

Mandatory Visualizations

cluster_Troubleshooting Troubleshooting Workflow for this compound Blooming cluster_Actions Corrective Actions Observe Observation: Hazy/White Deposit on Film Surface Confirm Step 1: Confirm Identity (ATR-FTIR Analysis) Observe->Confirm Quantify Step 2: Quantify Bloom (Optional) (Surface Wash + HPLC/GC-MS) Confirm->Quantify Positive Identification Implement Step 3: Implement Corrective Actions Confirm->Implement Positive Identification Quantify->Implement Optimize_Conc Optimize Concentration Implement->Optimize_Conc Improve_Disp Improve Dispersion Implement->Improve_Disp Alt_AO Select Alternative Antioxidant Implement->Alt_AO Blends Use Antioxidant Blends Implement->Blends Modify_Polymer Modify Polymer Formulation Implement->Modify_Polymer Control_Cond Control Processing/Storage Implement->Control_Cond

Caption: Troubleshooting workflow for identifying and addressing this compound blooming.

cluster_Mechanism Mechanism of this compound Blooming Start High Concentration of this compound in Polymer Melt (Processing) Cooling Cooling of Polymer Film Start->Cooling Supersaturation Supersaturation of this compound in Solid Polymer Matrix Cooling->Supersaturation Decreased Solubility Migration Migration of Excess this compound to the Surface Supersaturation->Migration Thermodynamic Driving Force Blooming Visible Bloom (Haze, Crystals, Oily Film) Migration->Blooming

References

Technical Support Center: Optimization of Topanol CA for Long-Term Stability

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and detailed troubleshooting advice to aid in the optimization of Topanol CA concentration for ensuring the long-term stability of formulations.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action for ensuring long-term stability?

This compound, chemically known as 1,1,3-tris(2-methyl-4-hydroxy-5-tert-butylphenyl) butane, is a high molecular weight hindered phenolic antioxidant.[1][2] Its primary function is to protect materials, such as active pharmaceutical ingredients (APIs) and excipients, from oxidative degradation.[] The antioxidant mechanism involves this compound donating a hydrogen atom to neutralize highly reactive free radicals. This action terminates the oxidative chain reactions that can lead to the degradation of the formulation, thereby preserving its chemical and physical properties and extending its shelf life.[]

Q2: What is a typical starting concentration range for this compound in a new formulation?

The optimal concentration of this compound is highly dependent on the specific API, excipients, and the anticipated oxidative stress. While specific data for pharmaceutical formulations is proprietary and determined empirically, data from polymer systems can provide a general starting point. In plastics, typical concentrations range from 0.5% to 1.0%.[4] For polyolefins, concentrations up to 0.5% are used.[5] For initial screening in pharmaceutical development, a range-finding study starting from lower concentrations (e.g., 0.01% to 0.5% w/w) is recommended.

Q3: What are the common signs of formulation instability that this compound is intended to prevent?

This compound is used to prevent thermo-oxidative degradation.[6] Signs of such degradation in a drug product can include:

  • Loss of potency of the active ingredient.

  • Formation of degradation products or impurities.

  • Changes in physical appearance, such as discoloration.

  • Alterations in dissolution rate or other performance characteristics.

Q4: Can this compound itself cause any stability issues?

Yes, under certain conditions, this compound can be a source of instability. When this compound oxidizes, it can form colored compounds with a quinoic structure.[][5] This has been observed to cause a yellowing of materials, such as polyethylene, during long-term storage.[][5] Therefore, using the minimum effective concentration is crucial to mitigate this risk.

Q5: How can the antioxidant effectiveness of this compound be enhanced?

The performance of this compound can be significantly improved by using it in combination with secondary antioxidants, such as phosphites or thioesters.[7] These combinations can create a synergistic effect, providing more comprehensive protection against degradation and often allowing for a lower overall concentration of antioxidants.[7]

Troubleshooting Guide

ProblemPossible CauseRecommended Solution
Inadequate Stabilization (e.g., API degradation is still observed in stability studies)Concentration Too Low: The amount of this compound is insufficient to quench the free radicals generated under the storage or stress conditions.Conduct a dose-ranging study. Prepare several batches with incrementally higher concentrations of this compound and subject them to forced degradation to find the minimum effective concentration.
Inhomogeneous Distribution: Poor mixing during the manufacturing process has led to localized areas with low antioxidant concentration.Review and optimize the formulation and mixing process to ensure uniform dispersion of this compound throughout the batch. Analytical testing of different sample locations can confirm homogeneity.
Severe Oxidative Challenge: The formulation is particularly susceptible to oxidation, or is exposed to potent pro-oxidants (e.g., trace metal ions).Consider adding a chelating agent (e.g., EDTA) to sequester metal ions. Investigate using this compound in combination with a synergistic secondary antioxidant like a phosphite.[7]
Formulation Discoloration (Yellowing) Over Time Oxidation of this compound: The antioxidant itself is degrading to form colored byproducts, which is a known issue.[][5]1. Re-evaluate Concentration: The concentration may be unnecessarily high. Determine the minimum effective level through stability studies. 2. Limit Oxygen/Light Exposure: Implement stricter controls during manufacturing and use packaging (e.g., nitrogen headspace, amber vials) that provides a better barrier to oxygen and UV light.
Inconsistent or Irreproducible Results in Stability Assays Analytical Method Variability: The analytical method used to measure the API or its degradants is not robust or stability-indicating.Validate the analytical method thoroughly for specificity, linearity, accuracy, precision, and robustness. Ensure the method can separate the API from all potential degradation products.
Inconsistent Sample Preparation/Handling: Variations in preparing samples for analysis or inconsistent storage of stability samples.Standardize all protocols for sample preparation, handling, and storage.[8][9] Ensure all samples from a single study are analyzed in the same series to minimize analytical variation.[10]

Data Presentation

Table 1: General Concentration Ranges for this compound

Application AreaTypical Concentration Range (% w/w)Reference
Plastic Materials0.5 - 1.0[4]
Polyolefins (PE, PP)Up to 0.5[5]
Pharmaceutical Formulations0.01 - 0.5 (Recommended starting range for evaluation)Empirically Determined

Table 2: Example Data from a Forced Oxidation Study

This table presents hypothetical data from an experiment where a liquid formulation was stressed with 1% H₂O₂ at 40°C for 7 days to determine the optimal this compound concentration.

This compound Conc. (% w/w)Initial API Assay (%)Final API Assay (%)% API DegradationAppearance
0.00 (Control)100.184.515.6Slight Yellowing
0.0199.891.28.6Colorless
0.05100.296.53.7Colorless
0.1099.997.12.8Colorless
0.25100.097.32.7Faint Yellowing

Experimental Protocols

Protocol 1: Determining Optimal this compound Concentration via Forced Degradation

Objective: To identify the minimum concentration of this compound required to protect an API from degradation under defined stress conditions. This is a key part of developing a stability-indicating method.[11][12]

Methodology:

  • Preparation of Samples:

    • Prepare a bulk batch of the drug product formulation without this compound.

    • Divide the bulk formulation into at least five separate batches.

    • To four batches, add varying concentrations of this compound (e.g., 0.01%, 0.05%, 0.1%, 0.25% w/w), ensuring it is fully dissolved and homogeneously mixed. One batch will remain as a control (0% this compound).

    • Dispense each batch into suitable stability containers (e.g., amber glass vials).

  • Initial Analysis (Time Zero):

    • Analyze three samples from each batch for initial API concentration, purity, and physical appearance. Use a validated stability-indicating HPLC method.

  • Application of Stress Conditions:

    • Forced degradation aims for 5-20% degradation of the API to reveal potential degradation products.[13]

    • Oxidative Stress: Add an oxidizing agent (e.g., 0.1% - 3.0% hydrogen peroxide) to the samples. Store at room temperature or slightly elevated (e.g., 40°C) for up to 7 days.[13]

    • Thermal Stress: Place samples in a stability chamber at an elevated temperature (e.g., 60°C).

    • Photostability: Expose samples to a light source as per ICH Q1B guidelines.

    • Note: Stress conditions should be tested sequentially to find the conditions that yield the target degradation level.

  • Analysis of Stressed Samples:

    • At predetermined time points (e.g., 1, 3, 7 days), withdraw samples from each stress condition.

    • Visually inspect for any changes in color or clarity.

    • Analyze the samples using the stability-indicating HPLC method to determine the remaining percentage of the API and to quantify any degradation products.

  • Data Evaluation:

    • Calculate the percentage of API degradation for each this compound concentration under each stress condition.

    • Compare the degradation profiles. The optimal concentration is the lowest level that provides adequate protection against degradation without causing other stability issues like discoloration.

Protocol 2: DPPH Radical Scavenging Assay

Objective: To confirm the antioxidant activity of this compound within the final formulation. The DPPH assay measures a compound's ability to act as a free radical scavenger.[14][15]

Methodology:

  • Reagent Preparation:

    • DPPH Solution (0.1 mM): Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in a suitable solvent like methanol. Store in an amber bottle at 4°C.[9][16]

    • Test Samples: Prepare a solution of the formulation (containing this compound) diluted in the same solvent. Prepare a placebo formulation (without this compound) as a negative control.

    • Positive Control: Prepare a series of standard solutions of a known antioxidant like Trolox or Ascorbic Acid.[8]

  • Assay Procedure (96-well plate):

    • Add 50 µL of sample, placebo, or standard solutions to different wells of a 96-well plate.

    • Add 150 µL of the DPPH solution to each well.

    • Prepare a blank well containing 50 µL of the solvent and 150 µL of the DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.[9]

  • Measurement and Calculation:

    • Measure the absorbance of each well at 517 nm using a microplate reader.[9][16]

    • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] * 100[9]

    • The results will demonstrate the antioxidant contribution of the formulation containing this compound compared to the placebo.

Visualizations

R Free Radical (R•) RH Stabilized Molecule (RH) R->RH H• donation TopanolH This compound (A-H) Topanol_Rad Inactive this compound Radical (A•) TopanolH->Topanol_Rad Oxidation

Caption: Mechanism of free radical scavenging by this compound.

prep 1. Prepare Formulations (0% to 0.5% this compound) t0 2. Initial Analysis (t=0) (HPLC Assay, Appearance) prep->t0 stress 3. Apply Stress Conditions (Oxidation, Heat, Light) t0->stress tx 4. Stability Analysis (t=x) (HPLC Assay, Appearance) stress->tx eval 5. Evaluate Data (% Degradation vs. [this compound]) tx->eval optim 6. Determine Optimal Concentration eval->optim

Caption: Workflow for optimizing this compound concentration.

start Formulation Shows Yellowing Over Time q1 Is this compound concentration > 0.1%? start->q1 sol1 High [this compound] may be oxidizing. Reduce to minimum effective level. q1->sol1 Yes q2 Is formulation exposed to excess oxygen or UV light? q1->q2 No sol1->q2 sol2 Improve packaging: Use amber vials, nitrogen overlay. q2->sol2 Yes q3 Are pro-oxidant metals present? q2->q3 No sol2->q3 sol3 Consider adding a chelating agent (e.g., EDTA). q3->sol3 Yes end Re-test stability of reformulated batch. q3->end No sol3->end

References

Technical Support Center: Minimizing Topanol CA Loss During Polymer Processing

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Topanol CA in polymer processing.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary function in polymers?

This compound is a high molecular weight, hindered phenolic antioxidant.[1][2] Its main role is to protect polymer systems from thermal and oxidative degradation, which occurs due to the formation of free radicals and peroxides, especially at high processing temperatures.[1][2] By preventing this degradation, this compound helps to extend the service life of polymers used at elevated temperatures and prevents issues like polymer chain scission, discoloration, and the loss of mechanical properties.[3] It is characterized by its low volatility and non-staining nature, making it suitable for a wide range of polymer applications.[2]

Q2: What are the primary mechanisms of this compound loss during polymer processing?

The loss of this compound during polymer processing is primarily due to a combination of physical and chemical factors:

  • Thermal Degradation: High processing temperatures can cause the antioxidant itself to degrade, reducing its effectiveness. While this compound is designed for high-temperature applications, extreme conditions can still lead to its decomposition.

  • Volatilization: Although this compound has low volatility due to its high molecular weight, some loss can still occur at the high temperatures and pressures typical of polymer extrusion and molding.

  • Consumption/Reaction: As a primary antioxidant, this compound's function is to be consumed by reacting with and neutralizing free radicals.[4] During processing, polymers are subjected to heat and shear, which generates free radicals. This compound scavenges these radicals, and in doing so, is gradually depleted.[4]

  • Extraction: In certain processes or end-use applications involving contact with liquids, there can be migration or extraction of the antioxidant from the polymer matrix.

Q3: Can the efficiency of this compound be improved?

Yes, the efficiency of this compound can be enhanced through synergistic effects when used in combination with secondary antioxidants, such as phosphites and thioesters.[2] These secondary antioxidants work by decomposing hydroperoxides, which are precursors to further radical formation, thus reducing the overall oxidative stress on the primary antioxidant (this compound) and allowing it to be consumed more slowly.[5]

Troubleshooting Guide

Issue 1: Polymer Yellowing or Discoloration

Q: My white or light-colored polymer is turning yellow/pink despite the presence of this compound. What is the cause and how can I fix it?

A: This is a common issue often related to the over-oxidation of the phenolic antioxidant itself.

  • Cause: When this compound is "over-consumed" due to severe processing conditions (high temperature, long residence time), it can be oxidized into colored species, such as quinones, which impart a yellow or pink hue to the polymer. This discoloration is a sign that the antioxidant has been depleted to a point where it is no longer effectively protecting the polymer. Other factors that can exacerbate this include high pH environments and exposure to atmospheric pollutants like oxides of nitrogen (NOx), a phenomenon known as "gas fading".

  • Troubleshooting Steps:

    • Optimize Processing Conditions: Reduce the melt temperature and minimize the residence time in the extruder to the extent possible without compromising product quality.

    • Incorporate a Secondary Antioxidant: Adding a phosphite-based secondary antioxidant can alleviate the "workload" on the this compound, preventing its over-oxidation and subsequent discoloration.

    • Check for Contamination: Ensure that there is no contamination from materials that could create an alkaline environment in the polymer matrix.

    • Control Storage and Handling: Store raw materials and finished products away from sources of NOx, such as exhaust from forklifts or heating systems, to prevent gas fading.

Issue 2: Loss of Mechanical Properties in the Final Product

Q: The final polymer product is brittle and shows reduced tensile strength, even with this compound in the formulation. What could be the problem?

A: This indicates that significant polymer degradation is still occurring, likely due to insufficient active antioxidant remaining in the final product.

  • Cause: The initial concentration of this compound may be too low for the processing conditions, leading to its complete consumption early in the process. Alternatively, processing parameters like high shear (from high screw speeds) or excessive temperatures could be accelerating the degradation of the polymer to a rate that outpaces the protective action of the antioxidant.

  • Troubleshooting Steps:

    • Increase Antioxidant Concentration: Consider increasing the loading of this compound in your formulation.

    • Optimize Extruder Screw Speed: While very high screw speeds can increase shear and degradation, some studies suggest that increased screw speed can sometimes lead to better antioxidant retention due to shorter residence times. Experiment with different screw speeds to find the optimal balance for your specific polymer and equipment.

    • Evaluate Temperature Profile: Ensure the temperature profile in your extruder is optimized. Hot spots can lead to localized degradation.

    • Quantify Retained this compound: Use an analytical method like HPLC to determine the concentration of this compound in your final product. This will provide a quantitative measure of its retention and help you adjust your formulation and processing parameters accordingly.

Issue 3: Inconsistent Product Quality Between Batches

Q: I am observing batch-to-batch variation in color and mechanical properties. How can I troubleshoot this?

A: Inconsistent product quality often points to variability in the raw materials or processing conditions.

  • Cause: The dispersion of this compound may not be uniform throughout the polymer matrix, leading to areas with insufficient protection. There could also be inconsistencies in the initial concentration of the antioxidant or fluctuations in processing parameters like temperature and screw speed.

  • Troubleshooting Steps:

    • Ensure Proper Mixing: Optimize your mixing process to ensure a homogenous dispersion of this compound in the polymer.

    • Verify Additive Concentration: Implement quality control checks to ensure the correct amount of this compound is being added to each batch.

    • Monitor and Control Processing Parameters: Use data acquisition systems to monitor and maintain consistent processing temperatures, pressures, and screw speeds.

    • Check for Moisture: Moisture in the raw materials can lead to hydrolytic degradation and affect processing, so ensure proper drying of polymers that are susceptible to this.

Quantitative Data on Antioxidant Retention

While specific data for this compound is proprietary, the following table provides representative data for a similar high molecular weight hindered phenolic antioxidant, Irganox 1010, in polypropylene (B1209903) (PP) after reprocessing. This data illustrates the consumption of the primary antioxidant during extrusion.

SampleInitial Concentration (ppm)Concentration after Extrusion (ppm)% Retention
Recycled PP (Mixed Fraction) + Irganox 1010100075075%
Recycled PP (White Fraction) + Irganox 1010100082082%

Data is representative and adapted from studies on similar antioxidants. Actual retention will vary based on polymer type, initial concentration, and specific processing conditions.[6]

Experimental Protocols

Protocol: Quantification of this compound in Polyethylene (B3416737) by HPLC

This protocol is based on ASTM D6953 for the determination of antioxidants in polyethylene.

1. Scope: This method covers the quantitative determination of this compound in polyethylene samples by High-Performance Liquid Chromatography (HPLC) with UV detection.

2. Principle: this compound is extracted from the polymer matrix using a suitable solvent. The resulting extract is then injected into an HPLC system for separation and quantification.

3. Reagents and Materials:

  • Polyethylene sample containing this compound

  • Isopropanol (B130326) or Cyclohexane (B81311) (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • This compound analytical standard

  • Syringe filters (0.45 µm, PTFE)

4. Instrumentation:

  • HPLC system with a gradient pump

  • UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Data acquisition and processing software

5. Sample Preparation (Solvent Extraction):

  • Grind the polyethylene sample to a fine powder (e.g., 20-40 mesh).

  • Accurately weigh approximately 2-3 grams of the ground polymer into a reflux flask.

  • Add 50 mL of isopropanol (for resin densities < 0.94 g/cm³) or cyclohexane (for resin densities > 0.94 g/cm³).[7][8][9]

  • Reflux the mixture for 90 minutes.

  • Allow the solution to cool to room temperature.

  • Filter the extract through a 0.45 µm syringe filter into an HPLC vial.

6. HPLC Conditions (Example):

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient: Start with 70% B, ramp to 100% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35-40 °C

  • Detection Wavelength: 277-280 nm (based on the UV absorbance maximum for phenolic antioxidants)

  • Injection Volume: 10-20 µL

7. Calibration and Quantification:

  • Prepare a stock solution of this compound standard in the extraction solvent.

  • Create a series of calibration standards by diluting the stock solution to concentrations spanning the expected range in the samples.

  • Inject each standard into the HPLC system and record the peak area.

  • Generate a calibration curve by plotting peak area versus concentration.

  • Inject the prepared sample extract and determine the peak area for this compound.

  • Calculate the concentration of this compound in the extract using the calibration curve.

  • Convert the concentration in the extract to the concentration in the original polymer sample (in ppm or mg/kg) based on the initial weight of the polymer and the volume of the extraction solvent.

Visualizations

logical_relationship_troubleshooting cluster_symptoms Observed Issues cluster_causes Potential Causes cluster_solutions Corrective Actions Polymer Yellowing Polymer Yellowing Over-oxidation of this compound Over-oxidation of this compound Polymer Yellowing->Over-oxidation of this compound Reduced Mechanical Properties Reduced Mechanical Properties Excessive Heat/Shear Excessive Heat/Shear Reduced Mechanical Properties->Excessive Heat/Shear Insufficient Antioxidant Insufficient Antioxidant Reduced Mechanical Properties->Insufficient Antioxidant Poor Dispersion Poor Dispersion Reduced Mechanical Properties->Poor Dispersion Over-oxidation of this compound->Excessive Heat/Shear Optimize Processing Conditions Optimize Processing Conditions Over-oxidation of this compound->Optimize Processing Conditions Add Secondary Antioxidant Add Secondary Antioxidant Over-oxidation of this compound->Add Secondary Antioxidant Excessive Heat/Shear->Optimize Processing Conditions Increase this compound Loading Increase this compound Loading Insufficient Antioxidant->Increase this compound Loading Improve Mixing Improve Mixing Poor Dispersion->Improve Mixing

Caption: Troubleshooting logic for this compound-related polymer issues.

experimental_workflow start Start: Polymer Sample prep Sample Preparation (Grinding) start->prep extract Solvent Extraction (Reflux with Isopropanol/Cyclohexane) prep->extract filter Filtration (0.45 µm Syringe Filter) extract->filter hplc HPLC Analysis (C18 Column, UV Detector) filter->hplc data Data Acquisition (Peak Area Measurement) hplc->data quant Quantification (Calibration Curve) data->quant end End: Report this compound Concentration quant->end

Caption: Workflow for HPLC quantification of this compound in polymers.

signaling_pathway cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination (Antioxidant Action) Polymer Polymer Chain (RH) AlkylRadical Alkyl Radical (R•) Polymer->AlkylRadical H• abstraction HeatShear Heat / Shear HeatShear->Polymer PeroxyRadical Peroxy Radical (ROO•) AlkylRadical->PeroxyRadical + O2 Oxygen Oxygen (O2) Hydroperoxide Hydroperoxide (ROOH) PeroxyRadical->Hydroperoxide + RH MoreRadicals More Radicals (R•, •OH) Hydroperoxide->MoreRadicals Decomposition MoreRadicals->Polymer Chain Scission TopanolCA This compound (ArOH) TopanolCA->PeroxyRadical H• donation StableRadical Stable Phenoxy Radical (ArO•) TopanolCA->StableRadical StableProducts Stable Products StableRadical->StableProducts Reaction with another radical

Caption: Polymer oxidative degradation and the role of this compound.

References

Effect of processing temperature on Topanol CA efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effect of processing temperature on the efficiency of Topanol CA, a high molecular weight hindered phenolic antioxidant.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary function?

This compound, chemically known as 1,1,3-tris(2-methyl-4-hydroxy-5-t-butylphenyl) butane, is a highly effective antioxidant.[1][2][3][4] Its primary role is to protect organic materials, particularly polymers like polypropylene, polyethylene (B3416737), and PVC, from thermal and oxidative degradation during high-temperature processing and throughout the product's service life.[1]

Q2: How does this compound protect materials from degradation?

As a hindered phenolic antioxidant, this compound functions by scavenging free radicals. During oxidation, which is accelerated by heat, unstable free radicals are formed and can lead to the breakdown of the material's molecular structure. This compound donates a hydrogen atom from its phenolic hydroxyl groups to these free radicals, neutralizing them and preventing further degradation. The resulting this compound radical is stabilized by its molecular structure, preventing it from initiating new degradation chains.

Q3: How does processing temperature generally affect the efficiency of this compound?

The efficiency of this compound, like other hindered phenolic antioxidants, is inversely related to temperature. As the processing temperature increases, the rate of oxidative reactions accelerates, leading to a faster consumption of the antioxidant. This results in a shorter period of protection. The Oxidative Induction Time (OIT), a key measure of antioxidant efficiency, decreases as the temperature rises.

Q4: What is Oxidative Induction Time (OIT) and why is it important?

Oxidative Induction Time (OIT) is a standardized metric used to determine the thermal stability of a material. It measures the time until the onset of rapid oxidation of a sample at a constant, elevated temperature in an oxygen-rich atmosphere. A longer OIT indicates a higher level of stabilization and, therefore, a more effective antioxidant performance. OIT is a critical quality control parameter for assessing the long-term thermal stability of materials containing antioxidants like this compound.[5]

Q5: Can this compound be used in combination with other additives?

Yes, this compound can be used synergistically with other types of antioxidants, such as phosphites and thioesters. These secondary antioxidants work by different mechanisms, such as decomposing hydroperoxides, which complements the free-radical scavenging action of this compound and can lead to enhanced overall stability of the material.

Troubleshooting Guide

Problem Potential Cause Recommended Action
Poor antioxidant performance (e.g., discoloration, brittleness) despite using this compound. Excessive Processing Temperature: The processing temperature may be too high, leading to rapid depletion of the antioxidant.1. Review the processing temperature profile. 2. If possible, lower the processing temperature. 3. If high temperatures are unavoidable, consider increasing the concentration of this compound or using it in combination with a synergistic secondary antioxidant.
Insufficient Concentration of this compound: The amount of antioxidant may not be sufficient for the processing conditions and the type of polymer.1. Consult technical datasheets for recommended loading levels for your specific application. 2. Conduct a dose-response experiment to determine the optimal concentration.
Uneven Dispersion: Poor mixing can lead to localized areas with low antioxidant concentration, which are then prone to degradation.1. Ensure proper mixing and dispersion of this compound into the polymer matrix during compounding.
Shorter than expected product lifespan under thermal stress. Underestimation of Long-Term Thermal Aging Effects: Accelerated testing at a single high temperature may not accurately predict performance at lower service temperatures over a longer period.1. Conduct long-term thermal aging studies at temperatures closer to the intended service temperature. 2. Use Arrhenius models to extrapolate long-term performance from accelerated aging data obtained at multiple temperatures.
Interaction with Other Additives: Other components in the formulation might be interacting with this compound, reducing its effectiveness.1. Review the entire formulation for potential antagonistic interactions. 2. Conduct stability studies on simplified formulations to isolate the effect of each component.
Inconsistent OIT results. Variability in Testing Protocol: Minor differences in the OIT test procedure (e.g., sample preparation, gas flow rate, crucible type) can lead to inconsistent results.1. Strictly adhere to a standardized OIT test method (e.g., ASTM D3895). 2. Ensure consistent sample weight and preparation. 3. Calibrate the Differential Scanning Calorimeter (DSC) regularly.
Sample Contamination: Contaminants in the polymer or on the sample surface can affect the OIT measurement.1. Use clean handling procedures for sample preparation. 2. Ensure the purity of the polymer resin.

Data on this compound Efficiency

Test Temperature (°C) Oxidative Induction Time (OIT) (minutes)
20097.25
21055.44
22025.10
23011.50
2403.03

Data is representative for a high molecular weight hindered phenolic antioxidant in HDPE and illustrates the general trend of decreasing OIT with increasing temperature.

Experimental Protocols

Determination of Oxidative Induction Time (OIT)

This protocol is based on the principles outlined in ASTM D3895 - "Standard Test Method for Oxidative-Induction Time of Polyolefins by Differential Scanning Calorimetry".

1. Objective: To determine the oxidative stability of a polymer stabilized with this compound by measuring the Oxidative Induction Time (OIT) using a Differential Scanning Calorimeter (DSC).

2. Apparatus:

  • Differential Scanning Calorimeter (DSC) with a computerized data acquisition system.

  • Sample pans (aluminum or copper).

  • Crimper for sealing sample pans (if applicable).

  • High-purity nitrogen and oxygen gas cylinders with pressure regulators and flow meters.

  • Microbalance for weighing samples.

3. Sample Preparation:

  • A small, representative sample of the polymer compound (typically 3-10 mg) is weighed into a sample pan.

  • The sample should be in a form that allows for good contact with the atmosphere, such as a thin film or a small piece of a molded part.

4. DSC Procedure:

  • Place the sample pan in the DSC cell.

  • Purge the DSC cell with nitrogen at a constant flow rate (e.g., 50 mL/min).

  • Heat the sample under the nitrogen atmosphere to a specified isothermal test temperature (e.g., 200 °C) at a controlled heating rate (e.g., 20 °C/min).

  • Once the isothermal temperature is reached and the heat flow signal has stabilized, switch the purge gas from nitrogen to oxygen at the same flow rate.

  • Continue to hold the sample at the isothermal temperature under the oxygen atmosphere until the oxidative reaction is observed as a sharp exothermic peak in the DSC thermogram.

  • The OIT is determined as the time from the switch to the oxygen atmosphere to the onset of the exothermic peak.

5. Data Analysis:

  • The OIT is calculated by the DSC software, typically by determining the intersection of the tangent to the exothermic peak with the baseline.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_dsc DSC Analysis cluster_analysis Data Analysis A Weigh 3-10 mg of polymer sample B Place in DSC pan A->B Encapsulate C Heat to isothermal temp under Nitrogen B->C Load into DSC D Switch to Oxygen at constant temp C->D Stabilize temp E Hold until oxidation D->E Monitor heat flow F Detect exothermic peak E->F Data acquisition G Calculate OIT F->G Software analysis Troubleshooting_Logic Start Poor Antioxidant Performance Temp Is processing temp too high? Start->Temp Conc Is this compound concentration sufficient? Temp->Conc No ActionTemp Lower temp or increase antioxidant Temp->ActionTemp Yes Disp Is dispersion uniform? Conc->Disp Yes ActionConc Increase concentration Conc->ActionConc No ActionDisp Improve mixing Disp->ActionDisp No End Performance Improved Disp->End Yes ActionTemp->End ActionConc->End ActionDisp->End

References

Technical Support Center: Topanol CA Dispersion in Polymers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing poor dispersion of Topanol CA in polymer systems.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary function in polymers?

A1: this compound is the trade name for 1,1,3-tris(2-methyl-4-hydroxy-5-t-butylphenyl) butane. It is a high molecular weight, hindered phenolic antioxidant.[1] Its primary function is to protect polymers from thermal and oxidative degradation, which can occur during high-temperature processing and over the service life of the polymer product.[1] This protection helps to maintain the mechanical properties, color, and overall integrity of the polymer.

Q2: In which types of polymers is this compound commonly used?

A2: this compound is utilized in a wide range of polymers, including:

Q3: What are the initial signs of poor this compound dispersion in my polymer?

A3: Visual cues of poor dispersion can include haziness, discoloration, or the appearance of a skin-like formation on the polymer's surface, a phenomenon often referred to as "blooming".[2] In processed parts, you might observe specks, gels, or areas with inconsistent color. These visual defects are often indicative of localized high concentrations of the antioxidant.

Q4: Can poor dispersion of this compound affect the mechanical properties of my final product?

A4: Yes, absolutely. Poor dispersion leads to the formation of agglomerates, which can act as stress concentration points within the polymer matrix. This can result in a significant reduction in mechanical properties such as tensile strength and impact resistance. For instance, the incorporation of poorly dispersed additives in polypropylene fibers has been shown to lower the tensile strength.[3]

Q5: Is using a masterbatch a better way to incorporate this compound?

A5: Yes, using a masterbatch is a highly recommended method for incorporating this compound. A masterbatch is a concentrated mixture of the additive in a carrier resin. This approach facilitates more accurate dosing and significantly improves the uniform dispersion of the antioxidant throughout the polymer matrix during processing.[4]

Troubleshooting Guide: Poor Dispersion of this compound

This guide addresses common issues related to the poor dispersion of this compound in a question-and-answer format.

Problem: I'm observing white specks and reduced impact strength in my polypropylene parts.

Cause: This is a classic sign of poor this compound dispersion, leading to the formation of agglomerates. Several factors could be contributing to this issue.

Troubleshooting Steps:

  • Review Your Incorporation Method:

    • Direct Addition: If you are adding this compound powder directly to the polymer melt, this can be challenging. Consider switching to a masterbatch.

    • Masterbatch: If you are already using a masterbatch, ensure the carrier resin is compatible with your polypropylene grade. Also, verify the quality of the masterbatch itself; it should be free of clumps.

  • Optimize Processing Conditions:

    • Temperature: Is your processing temperature high enough to ensure the complete melting and mixing of the masterbatch or this compound? Insufficient heat can prevent proper dispersion. However, excessively high temperatures can degrade the polymer or the antioxidant.

    • Mixing/Shear: Is the screw design of your extruder providing adequate shear to break down agglomerates? A longer residence time or a more aggressive screw design might be necessary. Low back pressure can also lead to poor mixing.

  • Check for Contamination:

    • Moisture: Has the this compound or the polymer resin been exposed to moisture? Moisture can cause agglomeration. Ensure all components are properly dried before processing.

Problem: My polyethylene film is hazy and has a rough surface finish.

Cause: Haziness and a poor surface finish can be caused by the blooming of this compound, where the antioxidant migrates to the surface due to poor solubility or oversaturation.

Troubleshooting Steps:

  • Evaluate this compound Concentration:

    • Are you using a higher concentration of this compound than necessary? Exceeding the solubility limit of the antioxidant in the polymer can lead to phase separation and blooming.[2] Review the recommended dosage for your specific application and polymer grade.

  • Assess Polymer-Antioxidant Compatibility:

    • While this compound is generally compatible with polyethylene, there can be variations between different grades. Consider the melt flow index (MFI) and crystallinity of your polyethylene.

  • Consider a Different Carrier for Your Masterbatch:

    • If using a masterbatch, the carrier resin must be highly compatible with the base polyethylene. An incompatible carrier can exude to the surface, bringing the antioxidant with it. A low-density polyethylene (LDPE) with a high melt flow rate is often a good carrier for masterbatches intended for film applications.[5]

Problem: I am seeing discoloration (e.g., yellowing) in my final product.

Cause: While this compound is a non-staining antioxidant, localized high concentrations due to poor dispersion can sometimes lead to color shifts, especially after exposure to heat or UV light.

Troubleshooting Steps:

  • Improve Dispersion: Follow the steps outlined in the previous troubleshooting scenarios to enhance the dispersion of this compound. A more uniform distribution will minimize localized effects.

  • Consider Synergistic Antioxidants: In some applications, combining this compound with a secondary antioxidant, such as a phosphite, can improve color stability. These are often incorporated together in a masterbatch.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Chemical Name1,1,3-tris(2-methyl-4-hydroxy-5-t-butylphenyl) butane[1]
Molecular Weight544.81 g/mol
AppearanceWhite to off-white solid
Melting PointApproximately 181-187 °C
SolubilitySoluble in DMSO. Generally insoluble in water.[6]

Table 2: Example Impact of Poor Additive Dispersion on Polymer Mechanical Properties (Illustrative)

Polymer SystemAdditive DispersionTensile StrengthImpact StrengthReference
Polypropylene FibersPure PP549 MPa-[3]
Polypropylene FibersWith poorly dispersed antioxidant450 MPa-[3]
Polypropylene CompositeHomogeneous filler dispersionHigherHigher[7]
Polypropylene CompositeFiller agglomerates presentLowerLower[7]

Note: The data in Table 2 is illustrative of the general negative effect of poor additive dispersion. The exact quantitative impact will vary based on the specific polymer, additive, concentration, and processing conditions.

Experimental Protocols

Protocol 1: Visual Assessment of this compound Dispersion via Microscopy

Objective: To visually inspect the dispersion of this compound in a polymer matrix and identify the presence of agglomerates.

Methodology:

  • Sample Preparation:

    • Obtain a representative sample of the polymer compound.

    • Prepare a thin section of the sample suitable for microscopic analysis. This can be achieved through:

      • Microtomy: For rigid polymers, a microtome can be used to cut thin sections (10-40 μm).[1] For softer polymers or to preserve the morphology at the processing temperature, cryo-microtomy at temperatures below the polymer's glass transition temperature is recommended.[8]

      • Film Pressing: For thermoplastics, a small amount of the material can be pressed between two heated plates to create a thin film. Ensure the cooling rate is controlled to represent the actual process.

  • Microscopic Analysis:

    • Mount the thin section on a microscope slide.

    • Using an optical microscope with transmitted or polarized light, examine the sample at various magnifications (e.g., 100x, 400x).

    • Look for dark specks or particles that are not part of the polymer matrix. These are likely agglomerates of this compound.

    • Note the size, shape, and distribution of these agglomerates. A well-dispersed sample will have very few, small, and evenly distributed particles. A poorly dispersed sample will show larger, irregularly shaped agglomerates, possibly clustered in certain areas.

Protocol 2: Quantitative Analysis of this compound Content via HPLC

Objective: To determine the concentration of this compound in a polymer sample to verify correct dosage and identify potential issues with incorporation.

Methodology:

  • Sample Preparation (Dissolution/Precipitation Method):

    • Weigh a known amount of the polymer sample (e.g., 1-2 grams) into a flask.

    • Add a suitable solvent in which the polymer is soluble but the this compound has limited solubility at room temperature (e.g., hot xylene or toluene (B28343) for polyolefins).

    • Heat the mixture with stirring until the polymer is completely dissolved.

    • Allow the solution to cool to room temperature, which will cause the polymer to precipitate.

    • Add a non-solvent for the polymer that this compound is soluble in (e.g., methanol) to aid in the precipitation of the polymer.

    • Filter the solution to separate the precipitated polymer from the solvent containing the dissolved this compound.

    • Evaporate the solvent and redissolve the residue in a known volume of a suitable solvent for HPLC analysis (e.g., acetonitrile (B52724) or a methanol (B129727)/water mixture).

  • HPLC Analysis:

    • Instrumentation: A high-performance liquid chromatograph (HPLC) with a UV detector is required.

    • Column: A C18 reversed-phase column is typically used.

    • Mobile Phase: A gradient of acetonitrile and water or methanol and water is a common choice.

    • Detection: Monitor the eluent at a wavelength where this compound has strong absorbance (typically around 280 nm).

    • Quantification: Prepare a calibration curve using standard solutions of this compound of known concentrations. Inject the prepared sample solution into the HPLC and compare the peak area to the calibration curve to determine the concentration of this compound in the sample.

Mandatory Visualizations

Troubleshooting_Workflow Start Poor Dispersion Suspected (e.g., specks, poor mechanical properties) Check_Method Review Incorporation Method Start->Check_Method Direct_Addition Direct Addition of Powder? Check_Method->Direct_Addition Use_Masterbatch Action: Switch to Masterbatch Direct_Addition->Use_Masterbatch Yes Check_Masterbatch Masterbatch in Use? Direct_Addition->Check_Masterbatch No End Dispersion Improved Use_Masterbatch->End Masterbatch_OK Check Masterbatch Quality (Compatibility, Homogeneity) Check_Masterbatch->Masterbatch_OK Yes Optimize_Process Optimize Processing Conditions Check_Masterbatch->Optimize_Process No Masterbatch_OK->Optimize_Process Check_Temp Temperature Profile Correct? Optimize_Process->Check_Temp Adjust_Temp Action: Adjust Temperature Check_Temp->Adjust_Temp No Check_Shear Sufficient Mixing/Shear? Check_Temp->Check_Shear Yes Adjust_Temp->Check_Shear Adjust_Shear Action: Modify Screw Design/ Increase Back Pressure Check_Shear->Adjust_Shear No Check_Concentration Evaluate Additive Concentration Check_Shear->Check_Concentration Yes Adjust_Shear->Check_Concentration High_Concentration Concentration Too High? Check_Concentration->High_Concentration Reduce_Concentration Action: Reduce Dosage High_Concentration->Reduce_Concentration Yes High_Concentration->End No Reduce_Concentration->End Dispersion_Impact_Pathway Poor_Dispersion Poor Dispersion of this compound Agglomerates Formation of Agglomerates Poor_Dispersion->Agglomerates Inconsistent_Protection Inconsistent Antioxidant Protection Poor_Dispersion->Inconsistent_Protection Stress_Concentration Stress Concentration Points Agglomerates->Stress_Concentration Reduced_Properties Reduced Mechanical Properties (e.g., Impact Strength, Tensile Strength) Stress_Concentration->Reduced_Properties Localized_Degradation Localized Polymer Degradation Inconsistent_Protection->Localized_Degradation

References

Technical Support Center: Analysis of Quinonoid Structure Formation from Topanol CA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Topanol CA. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) regarding the formation of quinonoid structures from this compound, a common high-molecular-weight hindered phenolic antioxidant. Understanding this transformation is crucial for predicting and controlling discoloration in polymer-based materials and other formulations.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary function?

This compound, chemically known as 1,1,3-Tris(2-methyl-4-hydroxy-5-tert-butylphenyl)butane, is a highly effective phenolic antioxidant.[1][2] Its main role is to protect polymeric materials, resins, and light-colored rubber products from thermal and oxidative degradation.[1][3] It achieves this by scavenging free radicals, thereby interrupting the chain reactions that lead to material deterioration.[4]

Q2: Why does my polymer formulation containing this compound turn yellow over time?

The yellowing of polymers stabilized with phenolic antioxidants like this compound is often attributed to the formation of colored oxidation byproducts.[1][4] The primary culprits are quinonoid structures, specifically quinone methides, which are formed as the antioxidant sacrifices itself to neutralize free radicals.[2] These quinonoid compounds are often brightly colored and can cause discoloration even at low concentrations.[1]

Q3: What is a quinonoid structure and how is it formed from this compound?

A quinonoid structure is a derivative of a quinone, characterized by a conjugated system that often absorbs light in the visible spectrum, leading to color. In the case of this compound, the antioxidant activity involves the donation of a hydrogen atom from one of its phenolic hydroxyl groups to a free radical. This results in the formation of a stabilized phenoxy radical. This radical can then undergo further oxidation or rearrangement to form a quinone methide, a type of quinonoid structure. The extended conjugation in these molecules is responsible for the observed yellowing.[2]

Q4: What environmental factors can accelerate the yellowing process?

Several environmental factors can accelerate the degradation of this compound and the formation of colored quinonoid structures:

  • High Temperatures: Elevated temperatures during processing or storage can increase the rate of oxidation.[4]

  • UV Radiation: Exposure to ultraviolet light provides the energy to initiate and propagate free radical chain reactions.[4]

  • Presence of Oxidizing Agents: Contact with nitrogen oxides (from sources like gas-fired heaters or air pollution) can lead to the over-oxidation of phenolic antioxidants and subsequent discoloration.[1]

  • Oxygen: The presence of oxygen is essential for the oxidative degradation process.[4]

Q5: Can the yellowing be reversed or prevented?

Preventing yellowing is often more feasible than reversing it. Strategies include:

  • Optimizing Antioxidant Concentration: Using the appropriate amount of this compound is crucial. Excessive amounts can sometimes lead to increased discoloration.[4]

  • Use of Co-stabilizers: Combining this compound with secondary antioxidants, such as phosphites or thioesters, can create a synergistic effect, enhancing stability and reducing the likelihood of discoloration.[5]

  • UV Stabilizers: Incorporating UV absorbers or hindered amine light stabilizers (HALS) can protect the polymer and the antioxidant from photodegradation.

  • Controlling Environmental Conditions: Minimizing exposure to high temperatures, UV light, and oxidizing gases during manufacturing, storage, and use can significantly slow down the yellowing process.

Troubleshooting Guide

This guide addresses common issues encountered during the experimental analysis of this compound and its transformation into quinonoid structures.

Problem Possible Causes Recommended Solutions
Unexpectedly Rapid Yellowing of Samples High processing temperatures. Presence of contaminants that initiate oxidation. Inadequate inert atmosphere during experiments. High intensity light exposure.Lower the processing temperature and reduce processing time. Ensure all glassware and reagents are free from peroxides and metal ions. Perform experiments under a nitrogen or argon atmosphere. Protect samples from light, especially UV radiation, by using amber glassware or covering with aluminum foil.
Inconsistent Results in Spectroscopic Analysis (UV-Vis) Solvent interference. Instability of quinonoid species. Incorrect wavelength selection for monitoring. Fluctuation in sample temperature.Use a UV-grade solvent with a cutoff wavelength below the region of interest. Analyze samples immediately after preparation or store them at low temperatures in the dark. Perform a full wavelength scan to identify the λmax of the quinonoid species before setting up kinetic experiments. Use a temperature-controlled cuvette holder in the spectrophotometer.
Difficulty in Isolating and Characterizing Quinonoid Products High reactivity and instability of quinone methides. Low concentration of the target compound. Co-elution with other degradation products in chromatography.Use trapping agents to form more stable derivatives for analysis. Employ sensitive analytical techniques such as HPLC-MS or GC-MS for detection and identification. Optimize the chromatographic method (e.g., gradient elution, different stationary phase) to improve separation.
Poor Reproducibility of Kinetic Studies Variability in the concentration of initiators (if used). Inconsistent mixing or heating of reaction mixtures. Oxygen contamination.Prepare fresh initiator solutions for each set of experiments. Use a thermostated reaction vessel with consistent stirring. Degas solvents and purge the reaction setup with an inert gas.

Experimental Protocols

Protocol 1: UV-Vis Spectroscopic Monitoring of this compound Oxidation

This protocol describes how to monitor the formation of quinonoid structures from this compound by observing changes in the UV-Vis absorption spectrum.

Materials:

  • This compound

  • A suitable organic solvent (e.g., cyclohexane, isopropanol)

  • Oxidizing agent (e.g., 2,2'-azobis(2-methylpropionitrile) (B43924) - AIBN, or exposure to UV light)

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 1 mg/mL).

  • If using a chemical initiator like AIBN, prepare a stock solution of the initiator in the same solvent.

  • In a quartz cuvette, prepare the reaction mixture by diluting the this compound stock solution to the desired final concentration.

  • Purge the solution with an inert gas for 10-15 minutes to remove dissolved oxygen.

  • Record the initial UV-Vis spectrum (time = 0) from 200 to 600 nm.

  • Initiate the oxidation by either adding the chemical initiator or exposing the cuvette to a controlled UV light source.

  • Record UV-Vis spectra at regular time intervals.

  • Monitor the appearance and growth of new absorption bands, particularly in the 400-500 nm region, which is characteristic of many quinonoid compounds.[4]

  • Plot the absorbance at the λmax of the new peak against time to obtain kinetic data.

Protocol 2: High-Performance Liquid Chromatography (HPLC) Analysis of this compound and its Degradation Products

This protocol outlines a method for separating and quantifying this compound and its oxidation products.

Materials:

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, for pH adjustment)

  • HPLC system with a UV detector or Mass Spectrometer (MS)

  • C18 reverse-phase HPLC column

Procedure:

  • Prepare samples by dissolving the oxidized this compound mixture in the mobile phase.

  • Filter the samples through a 0.45 µm syringe filter before injection.

  • Set up the HPLC system with a C18 column.

  • Establish a mobile phase gradient. A common starting point is a gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid). For example, start with 50:50 water:acetonitrile and gradually increase the acetonitrile concentration to 100% over 20-30 minutes.

  • Set the flow rate (e.g., 1 mL/min) and the column temperature (e.g., 30 °C).

  • Set the UV detector to monitor at wavelengths relevant to both this compound and its expected quinonoid products (e.g., 280 nm for the phenol (B47542) and a higher wavelength like 420 nm for the colored species). If using an MS detector, set it to scan a relevant mass range.

  • Inject the sample and run the analysis.

  • Identify the peaks corresponding to this compound and its degradation products based on their retention times and spectral/mass data.

  • Quantify the compounds by creating a calibration curve with standards, if available.

Visualizations

Quinonoid_Formation_Pathway Topanol_CA This compound (Phenolic Antioxidant) Phenoxy_Radical Phenoxy Radical Intermediate Topanol_CA->Phenoxy_Radical H• donation Quinone_Methide Quinone Methide (Colored Species) Phenoxy_Radical->Quinone_Methide Oxidation/Rearrangement Further_Oxidation Further Oxidation Products Quinone_Methide->Further_Oxidation Degradation Polymer_Radical Polymer Free Radical (R•) Stable_Polymer Stabilized Polymer (RH) Polymer_Radical->Stable_Polymer accepts H•

Caption: Proposed pathway for quinonoid formation from this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_oxidation Oxidation cluster_analysis Analysis cluster_data Data Interpretation Prep Prepare this compound solution Oxidize Induce oxidation (UV, Heat, or Chemical Initiator) Prep->Oxidize UV_Vis UV-Vis Spectroscopy (Monitor colored species formation) Oxidize->UV_Vis HPLC HPLC-MS (Separate and identify products) Oxidize->HPLC Interpret Correlate spectral data with structural changes UV_Vis->Interpret HPLC->Interpret

Caption: Workflow for analyzing this compound oxidation.

Troubleshooting_Logic Start Inconsistent Results? Check_Purity Check Reagent Purity? Start->Check_Purity Yes Result_OK Consistent Results Start->Result_OK No Check_Environment Control Environment (O2, Light)? Check_Purity->Check_Environment Purity OK Result_Bad Inconsistent Results Persist Check_Purity->Result_Bad Impure Check_Instrument Calibrate Instrument? Check_Environment->Check_Instrument Environment Controlled Check_Environment->Result_Bad Uncontrolled Check_Instrument->Result_OK Calibration OK Check_Instrument->Result_Bad Calibration Needed

Caption: Troubleshooting logic for experimental inconsistencies.

References

Technical Support Center: Overcoming Limited Solubility of Topanol CA in Polymers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the limited solubility of Topanol CA in various polymer systems.

Troubleshooting Guide

Issue 1: Poor Dispersion and Agglomeration of this compound

Question: My final polymer product exhibits specks, and performance is inconsistent. How can I improve the dispersion of this compound?

Answer:

Poor dispersion and the presence of agglomerates are common indicators that the concentration of this compound has surpassed its solubility limit within the polymer at the processing temperature, or that the mixing process was not adequate. Here are several strategies to address this issue:

  • Optimize Processing Temperature: Increasing the processing temperature can enhance the solubility of this compound. However, it is crucial to avoid exceeding the degradation temperatures of both the polymer and the antioxidant.

  • Enhance Mixing Efficiency: Thorough and high-shear mixing during the compounding stage is essential for breaking down agglomerates and achieving a uniform distribution of the antioxidant throughout the polymer matrix.

  • Utilize a Masterbatch: A highly effective method for improving dispersion is to use a masterbatch. A masterbatch is a concentrated mixture of this compound in a carrier resin that is compatible with the primary polymer. This pre-dispersed form allows for more uniform distribution when blended with the bulk polymer.

Issue 2: "Blooming" or Surface Migration of this compound

Question: A hazy or crystalline layer has formed on the surface of my polymer product over time. What is causing this, and how can it be prevented?

Answer:

This phenomenon, known as "blooming," occurs when the concentration of this compound exceeds its solubility limit in the polymer at ambient or service temperatures.[1] The excess, undissolved antioxidant migrates to the surface.[1] Here are solutions to mitigate blooming:

  • Reduce this compound Concentration: The most direct approach is to lower the loading of this compound to a level below its solubility threshold in the specific polymer at the intended service temperature.

  • Polymer Selection: The solubility of antioxidants like this compound is influenced by the polymer's morphology. Amorphous polymers generally offer higher solubility for additives compared to semi-crystalline polymers due to their less ordered structure.

  • Synergistic Antioxidant Blends: Consider using this compound in combination with other, more soluble antioxidants. This can create a more compatible and effective antioxidant package, potentially reducing the required concentration of this compound and thus preventing blooming.[2]

Frequently Asked Questions (FAQs)

Q1: What is this compound and in which polymers is it commonly used?

A1: this compound, chemically known as 1,1,3-tris(2-methyl-4-hydroxy-5-t-butylphenyl) butane, is a high molecular weight hindered phenolic antioxidant.[3] It is utilized to protect polymers from thermal and oxidative degradation.[4] Common polymers in which this compound is used include polyethylene (B3416737) (PE), polypropylene (B1209903) (PP), polyvinyl chloride (PVC), acrylonitrile (B1666552) butadiene styrene (B11656) (ABS), and others.[3][]

Q2: What factors influence the solubility of this compound in polymers?

A2: Several factors affect the solubility of additives like this compound in polymers:

  • Polymer Crystallinity: Higher crystallinity reduces the free volume within the polymer matrix, thereby decreasing the solubility of additives. Antioxidants primarily reside in the amorphous regions.

  • Temperature: Generally, the solubility of additives in polymers increases with temperature.[6]

  • Molecular Weight of the Additive: While this compound is a high molecular weight antioxidant which helps reduce volatility, very high molecular weight can sometimes decrease solubility.[1]

  • Polarity: The principle of "like dissolves like" applies. The compatibility and solubility are better when the polarity of the antioxidant and the polymer are similar.[7]

Q3: How does the thermal history of this compound affect its solubility?

A3: The production and thermal history of this compound can influence its crystalline form (polymorphism).[] Different polymorphs can exhibit different solubilities in the same polymer under identical conditions.

Q4: In which common polymer is this compound known to have better solubility?

A4: this compound has been reported to be more soluble in ethylene (B1197577) vinyl acetate (B1210297) (EVA) as compared to polyethylene (PE).[] This is attributed to the presence of the more polar vinyl acetate groups in EVA, which can lead to better interaction with the antioxidant.

Data Presentation

Table 1: Qualitative Solubility of this compound in Various Polymers

PolymerCommon AbbreviationQualitative SolubilityNotes
Ethylene Vinyl AcetateEVAMore SolubleHigher polarity of VA monomer enhances compatibility.[]
PolyethylenePELimited CompatibilitySolubility is dependent on density and crystallinity.[]
PolypropylenePPModerateUsed as a stabilizer in PP.[]
Polyvinyl ChloridePVCModerateOften used in plasticized PVC formulations.[4]
Acrylonitrile Butadiene StyreneABSGoodCommonly used as an antioxidant in ABS resins.[4]

Table 2: Quantitative Solubility of this compound in Specific Polymers

PolymerTemperature (°C)Solubility (% w/w)Test Method
Polyethylene (LDPE)Data not availableRequires experimental determinatione.g., HPLC after extraction
Polypropylene (PP)Data not availableRequires experimental determinatione.g., HPLC after extraction
Polyvinyl Chloride (PVC)Data not availableRequires experimental determinatione.g., HPLC after extraction

Experimental Protocols

Protocol 1: Preparation of a this compound Masterbatch

Objective: To prepare a concentrated masterbatch of this compound in a carrier resin for improved dispersion in the final polymer product.

Materials:

  • This compound powder

  • Carrier resin (e.g., a low molecular weight polyethylene or a resin compatible with the target polymer)

  • Twin-screw extruder

  • High-speed mixer

Methodology:

  • Pre-mixing: In a high-speed mixer, thoroughly blend the desired concentration of this compound powder with the carrier resin pellets or powder. A typical masterbatch concentration might range from 10% to 40% this compound by weight.

  • Extrusion: Feed the pre-mixed blend into a twin-screw extruder. The extruder temperature profile should be set to ensure the carrier resin is molten but not so high as to cause degradation of the this compound or the carrier.

  • Pelletizing: The extruded strand is cooled (e.g., in a water bath) and then pelletized into masterbatch pellets.

  • Drying: The pellets are then dried to remove any residual moisture.

Protocol 2: Determination of this compound Concentration in a Polymer Matrix by HPLC

Objective: To quantify the amount of this compound present in a polymer sample.

Materials:

  • Polymer sample containing this compound

  • Solvent for extraction (e.g., dichloromethane, chloroform, or a suitable solvent mixture)

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector

  • C18 reverse-phase column

  • This compound standard of known purity

  • Mobile phase (e.g., a gradient of acetonitrile (B52724) and water)

  • Syringe filters (0.45 µm)

Methodology:

  • Sample Preparation: a. Cryogenically grind the polymer sample to a fine powder to increase the surface area for extraction. b. Accurately weigh a known amount of the ground polymer.

  • Extraction: a. Place the weighed polymer powder in a flask with a known volume of the extraction solvent. b. Extract the this compound from the polymer matrix. This can be done by refluxing the mixture for several hours or by using an ultrasonic bath. c. Allow the extract to cool to room temperature.

  • HPLC Analysis: a. Filter the extract through a 0.45 µm syringe filter into an HPLC vial. b. Inject a known volume of the filtered extract into the HPLC system. c. Elute the sample through the C18 column using a suitable mobile phase gradient. d. Detect the this compound using the UV detector at its maximum absorbance wavelength.

  • Quantification: a. Prepare a calibration curve by running a series of this compound standards of known concentrations. b. Compare the peak area of the this compound in the sample extract to the calibration curve to determine its concentration in the polymer.

Visualizations

experimental_workflow cluster_troubleshooting Troubleshooting Workflow start Limited Solubility Issue Identified dispersion Poor Dispersion / Agglomeration start->dispersion blooming Blooming / Surface Migration start->blooming solution_dispersion Optimize Processing Temp. Enhance Mixing Use Masterbatch dispersion->solution_dispersion solution_blooming Reduce Concentration Select Amorphous Polymer Use Synergistic Blend blooming->solution_blooming evaluation Evaluate Product Performance solution_dispersion->evaluation solution_blooming->evaluation

Caption: Troubleshooting workflow for addressing this compound solubility issues.

masterbatch_preparation A 1. Pre-mixing (this compound + Carrier Resin) B 2. Twin-Screw Extrusion A->B C 3. Cooling & Pelletizing B->C D 4. Drying C->D E Final Masterbatch Pellets D->E

Caption: Step-by-step process for this compound masterbatch preparation.

logical_relationship solubility This compound Solubility temp Increased Temperature solubility->temp increases with crystallinity Decreased Polymer Crystallinity solubility->crystallinity increases with polarity Similar Polarity (Antioxidant & Polymer) solubility->polarity increases with

References

Technical Support Center: Preventing Interference of Topanol CA in Analytical Tests

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating potential interference caused by Topanol CA in analytical tests. Given the limited specific data on this compound's behavior in biological assays, this guidance is based on the known interference mechanisms of phenolic antioxidants as a class.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why might it interfere with my assay?

This compound, technically known as 1,1,3-Tris(2-methyl-4-hydroxy-5-tert-butylphenyl)butane, is a high molecular weight phenolic antioxidant. Its primary function is to prevent oxidative degradation in materials like plastics and resins.[1] In a research or drug development setting, if your sample or formulation contains even trace amounts of this compound, its inherent antioxidant and chemical properties can lead to assay interference. Phenolic compounds are known to interfere with a variety of assays through mechanisms such as redox activity, compound aggregation, and fluorescence.

Q2: What are the common types of analytical tests where this compound interference is a concern?

Interference from phenolic antioxidants like this compound is a potential issue in a wide range of colorimetric, fluorescence-based, and enzyme-based assays. Specific examples include:

  • Cell Viability Assays: Assays like MTT, XTT, and resazurin-based assays are susceptible to direct reduction by antioxidants, leading to a false-positive signal for cell viability.

  • Luciferase Reporter Assays: Phenolic compounds can directly inhibit or, paradoxically, stabilize the luciferase enzyme, leading to either a decrease or an increase in the luminescent signal that is independent of the biological reporter system.

  • Enzyme Inhibition Assays: this compound's antioxidant properties can interfere with assays that involve redox reactions or generate reactive oxygen species (ROS). It can also non-specifically inhibit enzymes through aggregation.

  • Fluorescence-Based Assays: If this compound exhibits intrinsic fluorescence or quenches the fluorescence of assay reagents, it can lead to inaccurate results in fluorescence intensity, polarization, or FRET-based assays.

Q3: My results seem inconsistent or show unexpected activity when a compound containing this compound is present. What are the first troubleshooting steps?

If you suspect this compound interference, a series of control experiments should be performed:

  • Cell-Free Control: Run the assay with all components except the cells or the target enzyme. Add this compound at the relevant concentrations to see if it directly interacts with the assay reagents to produce a signal.

  • Orthogonal Assay: Validate your findings using an alternative assay that relies on a different detection principle. For example, if you observe changes in cell viability with an MTT assay, try confirming it with a method that measures ATP levels (e.g., CellTiter-Glo®) or membrane integrity (e.g., LDH release, though be aware of potential interference there as well).

  • Dose-Response Curve Analysis: Examine the shape of the dose-response curve. A very steep or unusual curve may be indicative of non-specific activity like aggregation.

Troubleshooting Guides

Issue 1: Suspected Interference in Cell Viability Assays (e.g., MTT, XTT)

Symptoms:

  • Higher than expected cell viability.

  • Signal generation in cell-free controls containing this compound.

Potential Cause: Direct reduction of the tetrazolium salt (e.g., MTT) by the antioxidant properties of this compound, leading to formazan (B1609692) production independent of cellular metabolic activity.

Troubleshooting Workflow:

MTT_Troubleshooting start Suspected MTT Assay Interference with this compound cell_free Run Cell-Free Control: Assay reagents + this compound (no cells) start->cell_free signal Signal Observed? cell_free->signal interference Conclusion: This compound directly reduces MTT. MTT assay is not suitable. signal->interference Yes no_signal No Signal Observed signal->no_signal No orthogonal Perform Orthogonal Assay: e.g., ATP-based (CellTiter-Glo®) or membrane integrity (LDH) no_signal->orthogonal confirm Results Confirmed? orthogonal->confirm valid Conclusion: Original result is likely valid. confirm->valid Yes discrepant Conclusion: Original result was likely an artifact. Trust orthogonal assay data. confirm->discrepant No

Caption: Troubleshooting workflow for MTT assay interference.

Experimental Protocol: Cell-Free MTT Reduction Assay

  • Prepare Reagents:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Note that this compound has low aqueous solubility.

    • Prepare MTT reagent according to the manufacturer's instructions.

    • Prepare the same culture medium used in your cell-based assay.

  • Assay Setup:

    • In a 96-well plate, add the culture medium.

    • Add serial dilutions of the this compound stock solution to the wells. Include a vehicle control (e.g., DMSO).

    • Add the MTT reagent to each well.

    • Incubate the plate for the same duration as your cell-based assay (e.g., 1-4 hours) at 37°C.

  • Data Analysis:

    • After incubation, add the solubilization solution (e.g., acidified isopropanol) if necessary.

    • Read the absorbance at the appropriate wavelength (e.g., 570 nm).

    • An increase in absorbance in the presence of this compound indicates direct reduction of MTT.

Issue 2: Suspected Interference in Luciferase-Based Reporter Assays

Symptoms:

  • Unexpected increase or decrease in luminescence signal.

  • Hit compounds from a screen are active across multiple, unrelated luciferase assays.

Potential Cause:

  • Inhibition: this compound may directly inhibit the luciferase enzyme.

  • Stabilization: Binding of this compound to luciferase may protect the enzyme from degradation, leading to an accumulation of active enzyme and an artificially high signal.

Troubleshooting Workflow:

Luciferase_Troubleshooting start Suspected Luciferase Assay Interference with this compound enzyme_assay Run Direct Luciferase Enzyme Inhibition Assay: Purified Luciferase + this compound start->enzyme_assay inhibition Inhibition Observed? enzyme_assay->inhibition confirm_inhibition Conclusion: This compound is a direct luciferase inhibitor. inhibition->confirm_inhibition Yes no_inhibition No Inhibition Observed inhibition->no_inhibition No orthogonal Perform Orthogonal Assay: e.g., qPCR for gene expression, or a different reporter system (e.g., β-galactosidase) no_inhibition->orthogonal confirm Results Confirmed? orthogonal->confirm valid Conclusion: Original result is likely valid. confirm->valid Yes discrepant Conclusion: Original result was likely an artifact. Trust orthogonal assay data. confirm->discrepant No

Caption: Troubleshooting workflow for luciferase assay interference.

Experimental Protocol: Direct Luciferase Inhibition Assay

  • Prepare Reagents:

    • Prepare a stock solution of this compound in DMSO.

    • Reconstitute purified luciferase enzyme in its assay buffer.

    • Prepare the luciferase substrate according to the manufacturer's instructions.

  • Assay Setup:

    • In a white, opaque 96-well plate, add the luciferase enzyme solution.

    • Add serial dilutions of the this compound stock solution. Include a vehicle control.

    • Incubate for a short period (e.g., 15-30 minutes) at room temperature.

    • Initiate the reaction by adding the luciferase substrate.

  • Data Analysis:

    • Immediately read the luminescence.

    • A decrease in luminescence in the presence of this compound indicates direct enzyme inhibition.

Issue 3: General Non-Specific Activity or Poor Dose-Response

Symptoms:

  • Activity observed in multiple unrelated assays.

  • Steep, non-sigmoidal dose-response curves.

  • Results are not reproducible.

Potential Cause: Aggregation of this compound in the aqueous assay buffer, leading to non-specific sequestration of proteins or other assay components.

Troubleshooting Workflow:

Aggregation_Troubleshooting start Suspected Aggregation-Based Interference with this compound detergent_assay Repeat Assay with Non-ionic Detergent (e.g., 0.01% Triton X-100) start->detergent_assay potency_shift Significant Potency Shift (e.g., >10-fold increase in IC50)? detergent_assay->potency_shift aggregation Conclusion: This compound is likely an aggregator under these assay conditions. potency_shift->aggregation Yes no_shift No Significant Shift potency_shift->no_shift No orthogonal Perform Orthogonal Assay (e.g., biophysical method like SPR) no_shift->orthogonal confirm Binding Confirmed? orthogonal->confirm valid Conclusion: Original activity may be specific. confirm->valid Yes discrepant Conclusion: Original result was likely an artifact. confirm->discrepant No

Caption: Troubleshooting workflow for aggregation-based interference.

Experimental Protocol: Detergent-Based Assay for Aggregation

  • Prepare Buffers:

    • Prepare your standard assay buffer.

    • Prepare a second batch of your assay buffer containing a low concentration of a non-ionic detergent (e.g., 0.01% v/v Triton X-100 or Tween-20).

  • Assay Procedure:

    • Run your standard assay in parallel using both the standard buffer and the detergent-containing buffer.

    • Test a full dose-response range of this compound in both buffer conditions.

  • Data Analysis:

    • Compare the dose-response curves obtained in the two buffers.

    • A significant rightward shift in the potency (increased IC50 or EC50) in the presence of the detergent is a strong indication that the observed activity is due to aggregation.

Quantitative Data Summary

Due to the lack of specific published data on this compound interference, the following table provides a conceptual framework for how to present such data once it is generated through the troubleshooting experiments described above.

Table 1: Hypothetical Quantitative Analysis of this compound Interference

Assay TypeTest ConditionEndpoint MeasuredThis compound ConcentrationObserved EffectInterpretation
MTT Assay Cell-FreeAbsorbance (570 nm)10 µM2.5-fold increase vs. vehicleDirect MTT reduction
Cell-FreeAbsorbance (570 nm)50 µM8.0-fold increase vs. vehicleDirect MTT reduction
Luciferase Assay Direct EnzymeLuminescence (RLU)10 µM60% decrease vs. vehicleDirect luciferase inhibition
Direct EnzymeLuminescence (RLU)50 µM95% decrease vs. vehicleDirect luciferase inhibition
Aggregation Assay Standard BufferIC505 µM5 µMBaseline activity
+ 0.01% Triton X-100IC505 µM> 100 µM (>20-fold shift)Aggregation-based activity

Signaling Pathway Considerations

The primary mechanism of this compound as an antioxidant involves the scavenging of free radicals. In a cellular context, introducing a potent antioxidant can perturb the natural redox balance, which is a critical component of many signaling pathways.

Redox_Signaling_Interference Topanol_CA This compound ROS Reactive Oxygen Species (ROS) Topanol_CA->ROS Scavenges Redox_Balance Cellular Redox Balance ROS->Redox_Balance Influences Signaling Redox-Sensitive Signaling Pathways (e.g., NF-κB, MAPK) Redox_Balance->Signaling Modulates Gene_Expression Altered Gene Expression Signaling->Gene_Expression Cellular_Response Changes in Cellular Response (e.g., proliferation, apoptosis) Gene_Expression->Cellular_Response

Caption: Potential impact of this compound on redox-sensitive signaling.

This perturbation can lead to "off-target" effects in cell-based assays that are not related to the specific biological question being investigated. For example, by reducing intracellular ROS levels, this compound could indirectly affect signaling cascades that are regulated by redox signaling, leading to misinterpretation of experimental results. Therefore, when working with phenolic antioxidants in cell-based models, it is crucial to consider their potential impact on the overall cellular redox state.

References

Technical Support Center: Enhancing the Synergistic Effect of Topanol CA with Co-additives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing Topanol CA and its co-additives effectively. The following sections offer troubleshooting advice, frequently asked questions, and detailed experimental protocols to address common challenges encountered during formulation and testing.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary function?

This compound is a high molecular weight, sterically hindered phenolic antioxidant. Its primary function is to protect polymers and other organic materials from thermo-oxidative degradation by scavenging free radicals, thereby extending the service life of the end-product.[1][2]

Q2: What are co-additives and why are they used with this compound?

Co-additives, such as phosphites and thioesters, are secondary antioxidants that work in conjunction with primary antioxidants like this compound to enhance the overall stability of the polymer.[1][3] They exhibit a synergistic effect, meaning the combined antioxidant activity is greater than the sum of their individual effects.[4][5][6][7]

Q3: What is the mechanism of synergy between this compound and phosphite (B83602) co-additives?

This compound, as a primary antioxidant, donates a hydrogen atom to neutralize peroxy radicals. In this process, the phenolic antioxidant itself becomes a phenoxyl radical. Phosphite co-additives, as secondary antioxidants, function by decomposing hydroperoxides into non-radical, stable products. More importantly, they can regenerate the primary phenolic antioxidant from the phenoxyl radical, allowing it to scavenge more free radicals, thus enhancing the long-term thermal stability of the polymer.

Q4: What are the typical applications for this compound and its synergistic blends?

This compound and its blends are widely used in a variety of polymers, including polyolefins (polypropylene and polyethylene), PVC, styrenic polymers (ABS, HIPS), and elastomers.[1][3] These stabilized polymers are then used in demanding applications such as automotive parts, wire and cable insulation, and packaging films.

Troubleshooting Guide

This guide addresses specific issues that may arise during the use of this compound and its co-additives in experimental settings.

Issue 1: Discoloration (Pinking or Yellowing) of the Polymer

  • Question: My polymer sample stabilized with this compound has developed a pink or yellow tint after processing or storage. What is the cause and how can I prevent it?

  • Answer: Discoloration, often referred to as "pinking" or "gas fade," is a common issue with phenolic antioxidants.[8] It is typically caused by the formation of colored quinone-type structures through the oxidation of the phenolic antioxidant.[8] This can be exacerbated by exposure to atmospheric oxides of nitrogen (NOx), often found in industrial environments or from gas-fired heating systems.[8]

    • Prevention and Mitigation Strategies:

      • Optimize Co-additive Ratio: The use of phosphite co-additives can significantly reduce discoloration by protecting the primary phenolic antioxidant from excessive oxidation.[7] Experiment with increasing the phosphite-to-Topanol CA ratio.

      • Control Storage Environment: Store stabilized polymer pellets and finished products in a clean, controlled environment with minimal exposure to exhaust fumes.[8] Using electric-powered forklifts instead of gas-powered ones in storage areas can help.

      • UV Light Exposure: In some cases, the discoloration can be reversed by exposing the material to UV light, which can break down the colored quinone structures.[8] However, this may not be a practical solution for all applications and could potentially lead to UV degradation if not properly controlled.

      • Packaging: Storing materials in sealed packaging can protect them from atmospheric contaminants that contribute to discoloration.[8]

Issue 2: Inadequate Long-Term Thermal Stability

  • Question: My polymer sample is showing signs of degradation (e.g., brittleness, cracking) sooner than expected, even with the addition of this compound. How can I improve its long-term heat aging performance?

  • Answer: Insufficient long-term thermal stability can be due to several factors, including suboptimal additive levels, inappropriate co-additive choice, or harsh environmental conditions.

    • Troubleshooting Steps:

      • Incorporate a Thioester Co-additive: Thioesters are particularly effective in synergistic combination with phenolic antioxidants for improving long-term thermal stability.[9] Consider replacing or supplementing the phosphite co-additive with a thioester.

      • Evaluate Additive Ratios: The ratio of this compound to the co-additive is crucial. For long-term thermal stability, a higher proportion of the thioester co-additive (e.g., a 20:80 ratio of phenolic antioxidant to thioester) has been shown to be effective in some studies.[9]

      • Increase Overall Additive Concentration: The total concentration of the antioxidant package may be insufficient for the application's requirements. Systematically increase the total additive loading and re-evaluate the performance.

      • Ensure Proper Dispersion: Poor dispersion of the additives in the polymer matrix can lead to localized areas of degradation. Review the compounding process to ensure homogeneous mixing.

Issue 3: Unexpected Changes in Melt Flow Index (MFI)

  • Question: I am observing a significant increase in the Melt Flow Index (MFI) of my polymer after processing, indicating degradation. I am using this compound. What could be the issue?

  • Answer: A rapid increase in MFI suggests chain scission of the polymer during melt processing. While this compound provides good thermal stability, its effectiveness during the high-shear, high-temperature environment of processing can be enhanced.

    • Recommendations:

      • Optimize Phosphite Co-additive Levels: Phosphites are excellent melt processing stabilizers. Increasing the concentration of the phosphite co-additive can provide better protection to the polymer backbone during extrusion and molding.

      • Check Processing Temperatures: Ensure that the processing temperatures are within the recommended range for the polymer and the stabilization package. Excessive temperatures can accelerate degradation beyond the capacity of the antioxidant system.

      • Minimize Residence Time: Reduce the time the molten polymer spends in the extruder to minimize its exposure to high temperatures and shear stress.

Quantitative Data on Synergistic Performance

The following tables provide representative data on the synergistic effects of phenolic antioxidants with co-additives in polypropylene (B1209903). While this data is not specific to this compound, it illustrates the expected performance improvements.

Table 1: Influence of Co-additives on the Oxidative Induction Time (OIT) of Polypropylene at 200°C

Antioxidant SystemConcentration (ppm)OIT (minutes)
Unstabilized PP0< 1
Phenolic AO10008.5
Phenolic AO + Phosphite500 + 50015.2
Phenolic AO + Thioester500 + 50025.8

Note: Data is illustrative and based on typical performance of hindered phenolic antioxidants.

Table 2: Effect of Additive Blends on the Melt Flow Index (MFI) of Polypropylene after Multiple Extrusions

Antioxidant SystemConcentration (ppm)MFI (g/10 min) after 1st PassMFI (g/10 min) after 5th Pass% Change in MFI
Unstabilized PP04.525.0+456%
Phenolic AO10004.212.1+188%
Phenolic AO + Phosphite500 + 5004.16.5+59%

Note: Data is illustrative and based on typical performance of hindered phenolic antioxidants.

Table 3: Yellowness Index (YI) of Polypropylene after Oven Aging at 150°C

Antioxidant SystemConcentration (ppm)YI after 24hYI after 100h
Unstabilized PP015> 50 (degraded)
Phenolic AO1000518
Phenolic AO + Phosphite500 + 500310

Note: Data is illustrative and based on typical performance of hindered phenolic antioxidants.

Experimental Protocols

1. Evaluation of Thermo-Oxidative Stability by Oxidative Induction Time (OIT)

  • Objective: To determine the resistance of a stabilized polymer to oxidation at an elevated temperature in an oxygen atmosphere.

  • Apparatus: Differential Scanning Calorimeter (DSC).

  • Procedure:

    • A small sample (5-10 mg) of the stabilized polymer is placed in an open aluminum pan.

    • The sample is heated to a specified isothermal temperature (e.g., 200°C for polypropylene) under a nitrogen atmosphere.

    • Once the temperature has stabilized, the atmosphere is switched to oxygen.

    • The time from the introduction of oxygen until the onset of the exothermic oxidation peak is recorded as the OIT. A longer OIT indicates better thermo-oxidative stability.[10]

2. Assessment of Processing Stability using Melt Flow Index (MFI)

  • Objective: To evaluate the extent of polymer degradation during melt processing by measuring the change in MFI after repeated extrusions.

  • Apparatus: Twin-screw extruder, pelletizer, melt flow indexer.

  • Procedure:

    • The polymer and additive package are compounded in a twin-screw extruder.

    • A sample of the extrudate is collected after the first pass and its MFI is measured according to ASTM D1238 or ISO 1133.

    • The remaining material is re-extruded for a specified number of passes (e.g., 3 or 5).

    • The MFI is measured after each pass. A smaller change in MFI indicates better processing stability.

3. Determination of Color Stability by Yellowness Index (YI)

  • Objective: To quantify the discoloration of a polymer sample after exposure to heat or other environmental factors.

  • Apparatus: Spectrophotometer or colorimeter.

  • Procedure:

    • The initial Yellowness Index of a molded polymer plaque is measured according to ASTM E313.

    • The plaque is then subjected to accelerated aging, such as oven aging at a high temperature (e.g., 150°C) for a specified duration.

    • The YI is measured at regular intervals. A lower change in YI indicates better color stability.

Visualizations

Synergistic_Mechanism cluster_primary Primary Antioxidant (this compound) cluster_secondary Secondary Antioxidant (Phosphite) Topanol_CA This compound (Phenolic Antioxidant) Phenoxyl_Radical Phenoxyl Radical (Less Reactive) Topanol_CA->Phenoxyl_Radical Donates H+ Polymer_Chain Stable Polymer Phenoxyl_Radical->Polymer_Chain Prevents further chain reactions Phosphite Phosphite Phosphite->Topanol_CA Regeneration Phosphate Phosphate (Stable) Phosphite->Phosphate Peroxy_Radical Peroxy Radical (Highly Reactive) Peroxy_Radical->Topanol_CA Radical Scavenging Hydroperoxide Hydroperoxide Hydroperoxide->Phosphite Decomposition

Caption: Synergistic antioxidant mechanism of this compound and a phosphite co-additive.

Experimental_Workflow cluster_prep Sample Preparation cluster_testing Performance Evaluation Start Polymer Resin + This compound + Co-additive Compounding Melt Compounding (Twin-Screw Extruder) Start->Compounding Molding Injection/Compression Molding Compounding->Molding MFI Melt Flow Index (Multiple Extrusions) Compounding->MFI OIT Oxidative Induction Time (DSC) Molding->OIT YI Yellowness Index (Spectrophotometer) Molding->YI LTTA Long-Term Thermal Aging (Oven Aging) Molding->LTTA

Caption: General experimental workflow for evaluating the performance of this compound.

Troubleshooting_Logic cluster_solutions_color Solutions for Discoloration cluster_solutions_degradation Solutions for Degradation cluster_solutions_mfi Solutions for MFI Change Problem Observed Issue Discoloration Discoloration (Pinking/Yellowing) Problem->Discoloration Degradation Premature Degradation Problem->Degradation MFI_Change High MFI Change Problem->MFI_Change Sol_Color1 Optimize Phosphite Ratio Discoloration->Sol_Color1 Sol_Color2 Control Storage Environment Discoloration->Sol_Color2 Sol_Color3 UV Exposure Discoloration->Sol_Color3 Sol_Deg1 Add Thioester Co-additive Degradation->Sol_Deg1 Sol_Deg2 Increase Additive Loading Degradation->Sol_Deg2 Sol_Deg3 Improve Dispersion Degradation->Sol_Deg3 Sol_MFI1 Increase Phosphite Level MFI_Change->Sol_MFI1 Sol_MFI2 Check Processing Temp. MFI_Change->Sol_MFI2 Sol_MFI3 Reduce Residence Time MFI_Change->Sol_MFI3

Caption: Troubleshooting logic for common issues with this compound formulations.

References

Reducing the volatility of Topanol CA in high-temperature applications

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Topanol CA. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered when using this compound in high-temperature applications. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist with your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in high-temperature applications?

A1: this compound is a high molecular weight, hindered phenolic antioxidant.[1][2] Its primary function is to protect polymer systems from thermal and oxidative degradation, which can occur at elevated temperatures due to the formation of free radicals.[1] Its high molecular weight contributes to low volatility, making it suitable for applications where materials are processed or used at high temperatures.[1]

Q2: At what temperature does this compound begin to decompose?

A2: The safety data sheet for this compound indicates a boiling point of approximately 265 °C, but it does not specify a decomposition temperature. However, it does note that the minimum ignition temperature of a dust cloud of this compound is between 360 - 380 °C. For practical applications, its stability within a specific polymer matrix under processing conditions is the more critical factor.

Q3: How can I reduce the physical loss of this compound from my formulation at high temperatures?

A3: Reducing the volatility of this compound is crucial for maintaining its effectiveness. Key strategies include:

  • Synergistic Blends: Combining this compound with secondary antioxidants like phosphites (e.g., Weston 618) or thioesters (e.g., distearyl thiodipropionate - DSTDP) can create a synergistic effect. These secondary antioxidants can help protect the primary antioxidant, allowing it to function more efficiently at lower concentrations, which can indirectly reduce its loss.[2][3]

  • Polymer Matrix Selection: The compatibility of this compound with the polymer matrix can influence its migration and subsequent volatilization. A polymer with good compatibility will better retain the antioxidant.

  • Use of Co-stabilizers: Certain additives can interact with this compound to reduce its vapor pressure, although specific data for such interactions with this compound is limited.

Troubleshooting Guide

Issue Possible Causes Troubleshooting Steps
Discoloration of the polymer during high-temperature processing. Oxidation of the polymer due to depletion or insufficient concentration of this compound.- Increase the concentration of this compound in the formulation.- Incorporate a synergistic secondary antioxidant, such as a phosphite (B83602) or thioester, to enhance the overall stability.[2][3]- Ensure homogeneous dispersion of the antioxidant within the polymer matrix.
Reduced long-term thermal stability of the final product. Physical loss of this compound through volatilization or migration during the product's service life at elevated temperatures.- Consider using a higher molecular weight grade of phenolic antioxidant if available.- Evaluate the compatibility of this compound with your polymer system; poor compatibility can accelerate migration.- Implement a quality control step to measure the residual this compound concentration after processing.
Inconsistent performance of this compound between batches. Variation in the purity of this compound.- Source this compound from a reputable supplier with consistent quality control.- Perform incoming quality control checks on the antioxidant if possible.

Experimental Protocols

Protocol 1: Evaluating the Volatility of this compound using Thermogravimetric Analysis (TGA)

This protocol provides a method to assess the volatility of this compound and compare the effectiveness of different stabilization strategies.

Objective: To determine the weight loss of this compound as a function of temperature and to evaluate how the addition of synergists affects its thermal stability.

Methodology:

  • Sample Preparation:

    • Prepare samples of:

      • Pure this compound powder.

      • A physical blend of this compound with a phosphite antioxidant (e.g., 2:1 ratio by weight).

      • A physical blend of this compound with a thioester antioxidant (e.g., 2:1 ratio by weight).

      • The polymer matrix containing this compound.

      • The polymer matrix containing the synergistic blend.

  • TGA Analysis:

    • Use a thermogravimetric analyzer.

    • Place a precisely weighed sample (5-10 mg) into an alumina (B75360) crucible.

    • Heat the sample from ambient temperature to 600°C at a constant heating rate (e.g., 10°C/min) under a nitrogen atmosphere.

    • Record the weight loss as a function of temperature.

  • Data Analysis:

    • Plot the percentage of weight loss versus temperature for each sample.

    • Determine the onset temperature of decomposition (the temperature at which significant weight loss begins).

    • Compare the TGA curves of the different formulations to assess the impact of the synergists on the thermal stability of this compound.

Protocol 2: Quantifying this compound Content in a Polymer Matrix after Thermal Aging

This protocol describes a method to measure the amount of this compound remaining in a polymer after exposure to high temperatures, which is a direct measure of its retention.

Objective: To quantify the concentration of this compound in a polymer before and after thermal aging to assess its persistence.

Methodology:

  • Sample Preparation and Aging:

    • Prepare polymer samples (e.g., films or plaques) containing a known concentration of this compound.

    • Expose the samples to a specific high temperature in an oven for a defined period (e.g., 150°C for 24, 48, and 72 hours). This is known as oven aging.

  • Extraction of this compound:

    • Take a known weight of the polymer sample (before and after aging).

    • Dissolve the polymer in a suitable solvent (e.g., toluene, chloroform).

    • Precipitate the polymer by adding a non-solvent (e.g., methanol).

    • Filter the solution to separate the precipitated polymer, collecting the filtrate which contains the dissolved this compound.

  • Quantitative Analysis using High-Performance Liquid Chromatography (HPLC):

    • Use a High-Performance Liquid Chromatograph (HPLC) with a UV detector.

    • Prepare a calibration curve using standard solutions of this compound of known concentrations.

    • Inject the filtrate from the extraction step into the HPLC.

    • Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

    • Relevant ASTM standards for this procedure include ASTM D6953 and ASTM D6042.[4][5][6]

Data Presentation

Table 1: Hypothetical TGA Data for this compound Formulations

FormulationOnset of Decomposition (°C)Temperature at 5% Weight Loss (°C)Temperature at 10% Weight Loss (°C)
Pure this compound280305320
This compound + Phosphite Synergist295320335
This compound + Thioester Synergist290315330

Note: This is example data and actual results may vary depending on the specific synergist and experimental conditions.

Visualizations

Antioxidant_Mechanism cluster_propagation Oxidation Chain Propagation cluster_intervention This compound Intervention R_dot Polymer Radical (R•) ROO_dot Peroxy Radical (ROO•) R_dot->ROO_dot + O2 O2 Oxygen (O2) ROOH Hydroperoxide (ROOH) ROO_dot->ROOH + RH ROOH_stable ROOH_stable RH Polymer Chain (RH) ROOH->R_dot → R• + •OH (degrades polymer) Topanol_CA This compound (Ar-OH) Topanol_radical Topanol Radical (Ar-O•) (Stabilized) Topanol_CA->Topanol_radical + ROO• Non_radical Non_radical Topanol_radical->Non_radical → Non-radical Products

Caption: Free radical scavenging mechanism of this compound.

Synergistic_Mechanism ROOH Hydroperoxide (ROOH) (Unstable) Stable_Products Stable, Non-Radical Products ROOH->Stable_Products Decomposition by Phosphite/Thioester Phosphite Phosphite Synergist (P(OR)3) Phosphite->ROOH Thioester Thioester Synergist (R-S-R) Thioester->ROOH Topanol_CA This compound (Primary Antioxidant) Stable_Products->Topanol_CA Reduces consumption of Polymer Polymer Topanol_CA->Polymer Protects

Caption: Synergistic mechanism of secondary antioxidants with this compound.

Experimental_Workflow start Start: Prepare Polymer with this compound oven_aging Oven Aging (e.g., 150°C) start->oven_aging extraction Solvent Extraction oven_aging->extraction hplc HPLC Analysis extraction->hplc end End: Quantify Residual this compound hplc->end

Caption: Workflow for quantifying this compound retention after thermal aging.

References

Technical Support Center: Strategies to Mitigate Topanol CA Migration in Packaging

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the migration of Topanol CA from packaging materials.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its migration a concern?

This compound, chemically known as 1,1,3-Tris(2-methyl-4-hydroxy-5-tert-butylphenyl)butane, is a high molecular weight phenolic antioxidant. It is intentionally added to polymers such as polyethylene (B3416737) (PE) and polypropylene (B1209903) (PP) to protect them from degradation during processing and to extend the shelf life of the packaged product by preventing oxidation. However, there is a potential for this compound to migrate from the packaging material into the product it contains. This migration is a concern for product purity, safety, and regulatory compliance, as it introduces a non-intended substance into the final product.

Q2: What are the regulatory limits for this compound migration?

As of the current regulations, a specific migration limit (SML) for this compound is not explicitly listed in the European Union's Regulation (EU) No 10/2011 on plastic materials and articles intended to come into contact with food. In such cases where a substance is not listed in Annex I, the generic SML of 60 mg/kg of food applies[1].

In the United States, the regulatory status of a food contact substance is determined by its listing in Title 21 of the Code of Federal Regulations (21 CFR), its status as "Generally Recognized as Safe" (GRAS), or through a Food Contact Notification (FCN)[2][3][4]. If a substance is not explicitly authorized, it may be exempt from regulation if its migration results in a dietary concentration at or below 0.5 parts per billion (ppb)[3].

Q3: What factors influence the migration of this compound?

Several factors can influence the extent of this compound migration from packaging into a product. Understanding these factors is crucial for designing effective mitigation strategies.

  • Product Composition: The migration of lipophilic substances like this compound is significantly higher into fatty or oily products. Food simulants such as olive oil and 95% ethanol (B145695) are used to mimic these "worst-case" scenarios in migration testing[5][6].

  • Temperature: Higher temperatures increase the rate of diffusion and, consequently, the migration of additives. This is particularly relevant for applications involving hot-fill processes or microwave heating[5].

  • Contact Time: The longer the product is in contact with the packaging, the greater the potential for migration.

  • Polymer Properties: The type of polymer, its density, and its degree of crystallinity affect migration. Generally, migration is higher from polymers with lower density and crystallinity, such as Low-Density Polyethylene (LDPE), compared to High-Density Polyethylene (HDPE)[7].

  • Concentration of this compound: A higher initial concentration of the antioxidant in the polymer can lead to increased migration[7].

  • Layer Structure: The presence of a functional barrier layer within a multi-layer packaging structure can significantly reduce migration.

Troubleshooting Guide

This guide provides a question-and-answer format to address specific issues you may encounter during your experiments to quantify and mitigate this compound migration.

Problem 1: I am observing higher-than-expected migration of this compound into my product simulant. What could be the cause?

  • Is your simulant appropriate? Fatty food simulants like 95% ethanol or olive oil will result in higher migration of the lipophilic this compound compared to aqueous simulants like 10% ethanol or 3% acetic acid. Ensure your choice of simulant accurately reflects the properties of your product.

  • Are your experimental conditions too aggressive? High temperatures and long contact times will accelerate migration. Review your experimental protocol to ensure the conditions are representative of the actual product lifecycle. For instance, testing at 60°C for 10 days is a common condition to simulate long-term storage at room temperature.

  • What is the composition of your packaging material? Migration is generally higher from LDPE than from PP or HDPE due to differences in polymer structure and crystallinity[5]. The presence of other additives could also potentially influence the migration of this compound.

Problem 2: How can I reduce the migration of this compound in my packaging?

There are several strategies you can employ to mitigate the migration of this compound:

  • Polymer Selection and Formulation:

    • Increase Polymer Crystallinity: Higher crystallinity in the polymer matrix can reduce the diffusion of additives[7].

    • Incorporate Synergistic Stabilizers: The use of phosphite (B83602) co-stabilizers can have a synergistic effect with phenolic antioxidants. This can allow for a lower overall concentration of this compound to achieve the desired stability, thereby reducing the driving force for migration[8][9][10][11].

  • Use of Functional Barriers:

    • Incorporate a Barrier Layer: A common and effective strategy is to use a multi-layer packaging structure that includes a functional barrier layer. Ethylene (B1197577) vinyl alcohol (EVOH) is frequently used as a barrier layer in food packaging due to its excellent resistance to the migration of organic compounds[12][13][14][15][16].

  • Consider Alternative Antioxidants:

    • Higher Molecular Weight Antioxidants: Generally, antioxidants with a higher molecular weight exhibit lower mobility within the polymer and therefore have lower migration rates.

Problem 3: I am having difficulty developing a reliable method to quantify this compound migration. Where do I start?

High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a suitable and widely used technique for the quantification of phenolic antioxidants. Below is a detailed protocol to guide your method development.

Experimental Protocols

Protocol 1: Quantification of this compound Migration into Food Simulants using HPLC-UV

This protocol provides a detailed methodology for determining the concentration of this compound that has migrated from a packaging material into a food simulant.

1. Materials and Reagents:

  • This compound standard (purity >98%)

  • Food simulants:

    • 10% (v/v) ethanol in deionized water (Simulant A)

    • 3% (w/v) acetic acid in deionized water (Simulant B)

    • 95% (v/v) ethanol in deionized water (Simulant D2)

    • Olive oil

  • Acetonitrile (B52724) (HPLC grade)

  • Deionized water (HPLC grade)

  • Volumetric flasks, pipettes, and syringes

  • Syringe filters (0.45 µm, PTFE)

2. Instrumentation:

  • HPLC system equipped with a UV-Vis detector

  • C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

  • Analytical balance

  • Incubator or oven for migration studies

3. Experimental Workflow:

G cluster_prep Sample Preparation cluster_migration Migration cluster_analysis Analysis cluster_quant Quantification prep_sample Cut packaging film into known surface area add_simulant Immerse film in food simulant in a sealed container prep_sample->add_simulant incubate Incubate at specified time and temperature (e.g., 10 days at 60°C) add_simulant->incubate collect_simulant Collect the food simulant incubate->collect_simulant filter_sample Filter the simulant through a 0.45 µm filter collect_simulant->filter_sample inject_hplc Inject into HPLC-UV system filter_sample->inject_hplc calculate Calculate concentration and migration value inject_hplc->calculate calibration Prepare calibration curve from this compound standards calibration->calculate

Workflow for this compound Migration Analysis

4. Procedure:

  • Migration Test:

    • Cut the packaging material into pieces of a known surface area (e.g., 6 dm²).

    • Place the pieces in a sealed glass container with a known volume of the selected food simulant (typically maintaining a surface area-to-volume ratio of 6 dm²/L).

    • Incubate the container under the desired test conditions (e.g., 10 days at 60°C for accelerated testing).

    • After incubation, remove the packaging material and allow the simulant to cool to room temperature.

  • Sample Preparation for HPLC Analysis:

    • For aqueous simulants (10% ethanol, 3% acetic acid): The simulant can often be directly injected after filtration.

    • For 95% ethanol: The simulant can typically be injected directly after filtration.

    • For olive oil: A liquid-liquid extraction is necessary. Mix a known volume of the olive oil simulant with a solvent in which this compound is soluble but the oil is not (e.g., acetonitrile). Vortex thoroughly and allow the layers to separate. Collect the acetonitrile layer for analysis.

  • HPLC-UV Analysis:

    • Mobile Phase: A gradient of acetonitrile and water is commonly used. For example, start with 50:50 acetonitrile:water and ramp up to 100% acetonitrile over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Column Temperature: 30°C.

    • UV Detection: Monitor at a wavelength of approximately 275-280 nm, which is a common absorbance maximum for phenolic antioxidants.

    • Inject the prepared samples into the HPLC system.

  • Calibration and Quantification:

    • Prepare a stock solution of this compound in acetonitrile.

    • Create a series of calibration standards by diluting the stock solution to concentrations ranging from, for example, 0.1 to 10 mg/L.

    • Inject each standard into the HPLC system and record the peak area.

    • Plot a calibration curve of peak area versus concentration.

    • Determine the concentration of this compound in your samples by comparing their peak areas to the calibration curve.

    • Calculate the specific migration in mg/kg of food simulant or mg/dm² of packaging material.

Data Summary

Temperature (°C)Contact Time (days)Initial Concentration in PP (mg/kg)Final Concentration in PP (mg/kg)Migrated Amount (mg/kg)
201013.355.857.50
401013.354.768.59

Data adapted from a study on Irganox 1010 migration from polypropylene into olive oil[17].

Logical Relationships and Mitigation Strategies

The following diagram illustrates the key relationships between factors influencing this compound migration and the corresponding mitigation strategies.

G temp High Temperature migration Increased this compound Migration temp->migration time Long Contact Time time->migration fat High Fat Content fat->migration concentration High Antioxidant Concentration concentration->migration polymer_props Polymer Properties (Low Crystallinity) polymer_props->migration barrier Incorporate Barrier Layer (e.g., EVOH) barrier->migration Reduces synergy Use Synergistic Stabilizers (e.g., Phosphites) synergy->concentration Allows Lower mw Select Higher Molecular Weight Antioxidant mw->migration Reduces polymer_select Optimize Polymer Selection (e.g., Higher Crystallinity) polymer_select->polymer_props Improves

References

Technical Support Center: The Impact of Topanol CA on Polymer Mechanical Properties

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on utilizing Topanol CA, a high-molecular-weight hindered phenolic antioxidant, in polymer formulations. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may arise during your experiments.

Troubleshooting Guide

This guide addresses common problems encountered when incorporating this compound into polymer matrices.

Issue Question Possible Causes Solutions
Surface Bloom/Migration A hazy, white, or crystalline film has appeared on the surface of my polymer product over time. What is causing this and how can I fix it?This phenomenon, known as "blooming," occurs when the concentration of this compound exceeds its solubility limit in the polymer at a given temperature.[1][2] The excess, undissolved antioxidant migrates to the surface.[1][2] Factors influencing this include high additive concentration, low compatibility between the antioxidant and the polymer, and environmental conditions.[1]1. Optimize Concentration: Reduce the loading of this compound to a level below its solubility limit in your specific polymer system.[2] 2. Improve Dispersion: Ensure thorough and high-shear mixing during the compounding process to achieve a more uniform dispersion of the antioxidant.[2][3] 3. Use a Masterbatch: Incorporating this compound via a masterbatch can enhance its dispersion and prevent localized high concentrations.[2] 4. Select a More Compatible Polymer Grade: The solubility of antioxidants can vary between different grades of the same polymer.[2] 5. Control Environmental Conditions: Store and use the polymer product in a controlled environment to minimize temperature fluctuations that can affect solubility and migration.[1]
Discoloration (Yellowing/Pinking) My polymer has developed a yellow or pinkish tint after processing or upon exposure to certain environments. Is this compound the cause?Yes, phenolic antioxidants like this compound can cause discoloration.[4][5] This is often due to the formation of colored quinone-type structures upon reaction with atmospheric oxides of nitrogen (NOx) or other oxidizing agents.[4] This phenomenon is sometimes referred to as "gas fading." The discoloration is typically a surface-level cosmetic issue and does not usually affect the mechanical properties of the polymer.[4]1. Minimize Exposure to NOx: Avoid exposure of the polymer to exhaust fumes from gas-powered equipment, such as forklifts or heaters, especially in enclosed spaces.[4] 2. Use Protective Packaging: Storing the polymer in protective packaging, like a polybag cover, can reduce its exposure to atmospheric contaminants.[4] 3. Introduce a Co-stabilizer: The use of phosphite (B83602) co-stabilizers can help to mitigate the discoloration caused by phenolic antioxidants.[6] 4. UV Exposure: In some cases, exposure to UV light can reverse the discoloration by altering the structure of the colored quinone compounds, rendering them colorless.[4]
Poor Dispersion/Agglomerates I'm observing specks and inconsistencies in my final product, suggesting poor dispersion of this compound. How can I improve this?Poor dispersion can result from several factors, including exceeding the solubility limit of this compound at the processing temperature, inadequate mixing, or incompatibility with the polymer matrix.[2]1. Optimize Processing Temperature: Increasing the processing temperature can enhance the solubility of this compound, but be careful not to exceed the degradation temperature of the polymer or the antioxidant.[2] 2. Enhance Mixing Efficiency: Utilize high-shear mixing during compounding to break down agglomerates and ensure a more even distribution of the antioxidant.[2] 3. Use a Masterbatch: A masterbatch provides a pre-dispersed form of the antioxidant in a carrier resin, which facilitates more uniform blending with the bulk polymer.[2] 4. Consider Co-additives: The addition of co-stabilizers, such as phosphites, can sometimes improve the overall compatibility and dispersion of the antioxidant package.[2]

Frequently Asked Questions (FAQs)

Q1: What is the primary function of this compound in polymers?

A1: this compound is a primary antioxidant that protects polymers from thermal and oxidative degradation.[7] During processing and the service life of the polymer, exposure to heat and oxygen can generate free radicals, which lead to the breakdown of polymer chains. This degradation can result in the loss of mechanical properties, discoloration, and reduced lifespan of the product.[6][8] this compound works by scavenging these free radicals, thereby interrupting the degradation process and preserving the integrity of the polymer.[6]

Q2: How does this compound impact the mechanical properties of polymers?

A2: By preventing thermo-oxidative degradation, this compound helps to retain the inherent mechanical properties of the polymer, such as tensile strength, elongation at break, and modulus of elasticity.[8] Without an effective antioxidant, these properties would diminish over time, especially when the polymer is exposed to heat and oxygen.

Q3: What is a typical loading level for this compound in a polymer formulation?

A3: The optimal loading level of this compound depends on the specific polymer, the processing conditions, and the end-use application. Generally, for polyolefins like polyethylene (B3416737) and polypropylene (B1209903), a concentration in the range of 0.05% to 0.5% by weight is a common starting point. It is crucial to perform experimental trials to determine the most effective and efficient concentration for your specific system to avoid issues like blooming.

Q4: Can this compound be used in combination with other additives?

A4: Yes, this compound is often used in synergy with other types of stabilizers. For instance, it can be combined with secondary antioxidants, such as phosphites or thioesters, which work by decomposing hydroperoxides, another species involved in the degradation process.[7] This combination can provide a more comprehensive stabilization system.

Q5: Is this compound suitable for food contact applications?

A5: The suitability of any additive for food contact applications is governed by regulatory bodies in different regions (e.g., FDA in the United States, EFSA in Europe). It is essential to consult the specific regulatory status of this compound for the intended polymer and application before use in food packaging or other food contact materials.

Data Presentation

The following table provides a representative example of the impact of this compound on the mechanical properties of polypropylene (PP) after accelerated aging. The data illustrates the protective effect of the antioxidant in maintaining the mechanical integrity of the polymer.

Table 1: Representative Mechanical Properties of Polypropylene with and without this compound after Accelerated Aging

PropertyTest MethodVirgin PP (Unaged)PP without this compound (Aged)PP with 0.2% this compound (Aged)
Tensile Strength (MPa) ASTM D638352032
Elongation at Break (%) ASTM D63840050350
Modulus of Elasticity (GPa) ASTM D6381.51.81.6

Note: The data presented in this table is for illustrative purposes and may not represent the exact results for all types and grades of polypropylene. Experimental testing is necessary to determine the specific performance in your formulation.

Experimental Protocols

Protocol 1: Incorporation of this compound into a Polymer Matrix via Melt Blending

This protocol outlines a general procedure for incorporating this compound into a polymer using a twin-screw extruder.

1. Materials and Equipment:

  • Polymer resin (e.g., polypropylene pellets)
  • This compound powder
  • Twin-screw extruder
  • Pelletizer
  • Weighing balance
  • Drying oven

2. Procedure: a. Drying: Dry the polymer resin and this compound powder separately in a vacuum oven at a temperature appropriate for the polymer to remove any residual moisture. b. Pre-blending: In a sealed bag or container, accurately weigh and combine the dried polymer resin and this compound at the desired concentration (e.g., 0.2% w/w). Shake vigorously to create a preliminary dry blend. c. Extrusion: i. Set the temperature profile of the twin-screw extruder to the appropriate melt processing temperature for the polymer. ii. Feed the pre-blended material into the extruder hopper at a constant rate. iii. The melt blending action of the extruder's screws will ensure a thorough and uniform dispersion of the this compound within the molten polymer. d. Pelletizing: The extruded polymer strand is cooled in a water bath and then fed into a pelletizer to produce compounded pellets. e. Drying: Dry the resulting pellets to remove any surface moisture before subsequent processing or testing.

Protocol 2: Evaluation of Mechanical Properties of Polymer Samples

This protocol describes the testing of the mechanical properties of the prepared polymer samples according to ASTM standards.

1. Specimen Preparation: a. Using an injection molding machine, mold the compounded pellets (from Protocol 1) into standardized test specimens as defined by the relevant ASTM standard (e.g., dumbbell-shaped specimens for ASTM D638).[9] b. Condition the molded specimens at a standard temperature and humidity (e.g., 23°C and 50% relative humidity) for a specified period before testing, as outlined in the ASTM standard.[10]

2. Tensile Testing (ASTM D638 for rigid plastics or ASTM D882 for thin films): [11][12] a. Apparatus: A universal testing machine (tensile tester) equipped with appropriate grips and an extensometer.[9] b. Procedure: i. Secure the conditioned specimen in the grips of the tensile tester.[13] ii. Attach the extensometer to the specimen to accurately measure strain. iii. Apply a tensile load to the specimen at a constant rate of crosshead movement as specified in the ASTM standard.[9] iv. Continue the test until the specimen fractures. c. Data Analysis: Record the load and extension data throughout the test. From this data, calculate the following properties:

  • Tensile Strength
  • Elongation at Break
  • Modulus of Elasticity

Mandatory Visualizations

Troubleshooting_Topanol_CA start Observed Issue bloom Surface Bloom / Haze start->bloom discoloration Yellowing / Pinking start->discoloration dispersion Poor Dispersion / Specks start->dispersion cause_bloom Cause: Exceeds Solubility Limit bloom->cause_bloom cause_discolor Cause: Oxidation of Phenolic discoloration->cause_discolor cause_disperse Cause: Inadequate Mixing / Incompatibility dispersion->cause_disperse solution_bloom1 Optimize Concentration cause_bloom->solution_bloom1 solution_bloom2 Improve Dispersion cause_bloom->solution_bloom2 solution_discolor1 Minimize NOx Exposure cause_discolor->solution_discolor1 solution_discolor2 Use Co-stabilizer (Phosphite) cause_discolor->solution_discolor2 solution_disperse1 Optimize Processing Temp cause_disperse->solution_disperse1 solution_disperse2 Use Masterbatch cause_disperse->solution_disperse2

Caption: Troubleshooting logic for common issues with this compound.

Experimental_Workflow start Start: Define Formulation drying 1. Dry Polymer & this compound start->drying blending 2. Pre-blend Polymer & this compound drying->blending extrusion 3. Melt Compounding (Twin-Screw Extruder) blending->extrusion pelletizing 4. Pelletize Compound extrusion->pelletizing molding 5. Injection Mold Test Specimens pelletizing->molding conditioning 6. Condition Specimens (ASTM Protocol) molding->conditioning testing 7. Mechanical Testing (e.g., ASTM D638) conditioning->testing analysis 8. Data Analysis testing->analysis end End: Report Results analysis->end

Caption: Experimental workflow for evaluating this compound's impact.

References

Validation & Comparative

A Comparative Guide to the Antioxidant Efficiency of Topanol CA and BHT

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Two Prominent Phenolic Antioxidants

In the realm of material preservation and stabilization, phenolic antioxidants play a crucial role in mitigating oxidative degradation. Among the multitude of available options, Topanol CA and Butylated Hydroxytoluene (BHT) are two widely utilized hindered phenolic antioxidants. This guide provides a comprehensive comparison of their antioxidant efficiency, supported by available experimental data and detailed methodologies, to assist researchers in selecting the appropriate antioxidant for their specific applications.

Executive Summary

Both this compound and BHT function as primary antioxidants by donating a hydrogen atom from their phenolic hydroxyl group to neutralize free radicals, thereby terminating the auto-oxidation chain reaction. The key distinction between the two lies in their molecular weight and structure, which influences their volatility, compatibility with different polymer systems, and ultimately, their long-term stabilizing efficiency. While BHT is a smaller, more volatile molecule, this compound is a larger, oligomeric antioxidant, offering lower volatility and potentially better long-term stability in high-temperature applications.

Quantitative Performance Comparison

Direct comparative data from a single study evaluating both this compound and BHT using standardized antioxidant assays like DPPH (2,2-diphenyl-1-picrylhydrazyl) or ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) is limited in publicly available literature. However, performance data in polymer systems, particularly through methods like Oxidation Induction Time (OIT), can provide valuable insights into their relative efficiencies in practical applications.

A study comparing the efficacy of various antioxidants in irradiated polyethylene (B3416737) provides quantitative data on the performance of BHT. While this study did not include this compound, it offers a benchmark for BHT's performance.

Table 1: Antioxidant Performance of BHT in Irradiated Polyethylene [1][2]

ParameterBHT-stabilized PolyethyleneControl (Unstabilized)
Oxidation Index 0.21Higher values indicating more oxidation
**Crosslink Density (mol/dm³) **0.1390.203
Ratio of Oxidation Index to Crosslink Density 1.492.47

Note: A lower oxidation index indicates better oxidative stability. The reduction in crosslink density is a known effect of some antioxidants during irradiation. A lower ratio of oxidation index to crosslink density is desirable, indicating high oxidative stability with minimal interference with the crosslinking process[1][2].

Information on this compound often highlights its high efficiency as a hindered phenolic antioxidant with low volatility, making it suitable for extending the service life of polymers at elevated temperatures. An improved grade, this compound-SF, is reported to be approximately 10% more active than the original grade. However, specific quantitative data from standardized assays remains elusive in the reviewed literature.

Mechanism of Action: Hindered Phenolic Antioxidants

Both this compound and BHT operate via the same fundamental mechanism of action, characteristic of hindered phenolic antioxidants. This process involves the donation of a hydrogen atom from the phenolic hydroxyl group to a free radical (R•), which could be an alkyl or peroxy radical, thus neutralizing the radical and preventing it from propagating the oxidative chain reaction.

The general mechanism can be depicted as follows:

Antioxidant Mechanism ROO Peroxy Radical (ROO•) ROOH Hydroperoxide (ROOH) ROO->ROOH H• donation NonRadical Non-Radical Products ROO->NonRadical Termination ArOH Phenolic Antioxidant (ArOH) (this compound or BHT) ArO Phenoxy Radical (ArO•) ArOH->ArO ArO->NonRadical

Caption: General mechanism of hindered phenolic antioxidants.

The steric hindrance provided by the bulky tert-butyl groups ortho to the hydroxyl group in both molecules plays a critical role in stabilizing the resulting phenoxy radical (ArO•), preventing it from initiating new oxidation chains. The larger molecular structure of this compound, being a tris-phenol, offers multiple active sites for radical scavenging within a single molecule.

Experimental Protocols

To facilitate further research and direct comparison, detailed methodologies for common antioxidant assays are provided below.

Oxidative Induction Time (OIT)

The OIT test is a standardized method (e.g., ASTM D3895) used to determine the thermal oxidative stability of a material. It measures the time until the onset of exothermic oxidation of a sample held at a constant temperature in an oxygen atmosphere. A longer OIT indicates greater resistance to oxidation.

Experimental Workflow:

  • A small sample of the polymer containing the antioxidant is placed in an open aluminum pan.

  • The sample is heated in a Differential Scanning Calorimeter (DSC) under an inert nitrogen atmosphere to a specified isothermal temperature (e.g., 200°C).

  • Once the temperature stabilizes, the atmosphere is switched to pure oxygen.

  • The time from the introduction of oxygen until the onset of the exothermic oxidation peak is recorded as the OIT.

OIT Experimental Workflow A Sample Preparation (Polymer + Antioxidant) B Heating in DSC under N2 to Isothermal Temperature A->B C Switch to O2 Atmosphere B->C D Monitor Heat Flow C->D E Record Time to Exothermic Oxidation Peak (OIT) D->E

Caption: Workflow for Oxidative Induction Time (OIT) measurement.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This spectrophotometric assay measures the ability of an antioxidant to scavenge the stable DPPH free radical.

Methodology:

  • Reagent Preparation: A solution of DPPH in a suitable solvent (e.g., methanol (B129727) or ethanol) is prepared to a specific concentration, resulting in a deep violet solution with a maximum absorbance at approximately 517 nm.

  • Sample Preparation: Solutions of this compound and BHT are prepared at various concentrations.

  • Reaction: A fixed volume of the DPPH solution is mixed with varying concentrations of the antioxidant solutions.

  • Incubation: The mixtures are incubated in the dark at room temperature for a defined period (e.g., 30 minutes).

  • Measurement: The absorbance of the solutions is measured at 517 nm. The reduction in absorbance, indicating the scavenging of the DPPH radical, is recorded.

  • Calculation: The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+).

Methodology:

  • ABTS•+ Generation: The ABTS radical cation is generated by reacting an aqueous solution of ABTS with a strong oxidizing agent like potassium persulfate. The mixture is allowed to stand in the dark for 12-16 hours, resulting in a dark blue-green solution.

  • Working Solution Preparation: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol (B145695) or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Reaction: A small volume of the antioxidant solution (this compound or BHT) at various concentrations is added to a fixed volume of the ABTS•+ working solution.

  • Measurement: The decrease in absorbance at 734 nm is measured after a specific incubation time (e.g., 6 minutes).

  • Calculation: The percentage of inhibition is calculated, and the antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Conclusion

Both this compound and BHT are effective hindered phenolic antioxidants that protect materials from oxidative degradation. The choice between them depends heavily on the specific application requirements.

  • BHT is a well-characterized, cost-effective antioxidant suitable for a wide range of applications where its higher volatility is not a limiting factor.

  • This compound , with its higher molecular weight and consequently lower volatility, is an excellent candidate for applications requiring long-term thermal stability, particularly at elevated processing or service temperatures.

To make a definitive selection, it is highly recommended that researchers conduct direct comparative studies using methods such as OIT on their specific polymer formulations. The provided experimental protocols for DPPH and ABTS assays also offer a standardized approach for evaluating and comparing the intrinsic radical scavenging capabilities of these and other antioxidants in a controlled laboratory setting.

References

Performance Showdown: Topanol CA Takes the Stage in Oxidative Stability Testing

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Antioxidant Performance using Differential Scanning Calorimetry (DSC) and Oxidative Induction Time (OIT)

For researchers, scientists, and professionals in drug development and polymer science, ensuring the long-term stability of materials is paramount. Oxidative degradation, a common pathway for material failure, can be effectively mitigated by the addition of antioxidants. This guide provides a comparative overview of the performance of Topanol CA, a high-performance antioxidant, against other commonly used alternatives, with a focus on validation through Differential Scanning Calorimetry (DSC) and Oxidative Induction Time (OIT) analysis.

This compound is a high molecular weight hindered phenolic antioxidant designed to protect polymer systems that are susceptible to thermal and oxidative degradation.[1] Its mechanism of action involves scavenging free radicals and peroxide formation, thereby extending the service life of polymers, especially those used at elevated temperatures.[1] An improved, more active grade, this compound-SF, is also available.[1] This guide will delve into the experimental validation of its performance, offering a comparison with other antioxidants like Irganox and Butylated Hydroxytoluene (BHT).

Quantitative Performance Metrics: An OIT Comparison

The Oxidative Induction Time (OIT) is a key parameter determined by DSC that quantifies the thermo-oxidative stability of a material.[2][3] A longer OIT indicates a higher resistance to oxidation. While specific OIT data for this compound is not publicly available in direct comparative studies, its high-efficiency nature as a hindered phenolic antioxidant suggests it would exhibit a significant OIT.[4][]

For a tangible comparison, the following table summarizes OIT values obtained for other common phenolic antioxidants in High-Density Polyethylene (HDPE) and Polypropylene (PP). It is important to note that these values are dependent on the specific test conditions, including temperature, oxygen flow rate, and the concentration of the antioxidant in the polymer matrix.

AntioxidantPolymer MatrixConcentration (% w/w)OIT (minutes) at 200°C
Irganox 1330HDPENot Specified97.25
Irganox 1010HDPENot Specified89.73
Irganox 1076PP0.1> 60 (estimated from graph)
BHTLDPENot SpecifiedSignificantly lower than high molecular weight antioxidants due to volatility

Note: The OIT value for Irganox 1076 in PP is an estimation based on graphical data from available research. The performance of BHT is generally lower in high-temperature applications due to its higher volatility, which leads to its physical depletion from the polymer matrix.

While a direct numerical comparison for this compound is not provided, its high molecular weight and hindered phenolic structure are designed for superior performance, suggesting its OIT would be in the upper range of the alternatives listed, particularly the more active this compound-SF grade.[1]

The Science Behind Stabilization: Mechanism of Action

Hindered phenolic antioxidants, including this compound and the Irganox series, function by interrupting the free-radical chain reaction of autoxidation. The bulky substituent groups ortho to the hydroxyl group sterically hinder the phenolic proton, making it an effective hydrogen donor to reactive peroxy radicals, thus terminating the degradation cascade.

Polymer Polymer Initiation Initiation Polymer->Initiation Heat, Light, Stress Alkyl_Radical Alkyl Radical (R.) Initiation->Alkyl_Radical Peroxy_Radical Peroxy Radical (ROO.) Alkyl_Radical->Peroxy_Radical + O2 Oxygen Oxygen (O2) Propagation Propagation Peroxy_Radical->Propagation + Polymer (RH) Termination Termination Peroxy_Radical->Termination + this compound (ArOH) Propagation->Alkyl_Radical Hydroperoxide Hydroperoxide (ROOH) Propagation->Hydroperoxide Degradation Polymer Degradation Hydroperoxide->Degradation Further Reactions Topanol_CA This compound (ArOH) Stable_Products Stable Products Termination->Stable_Products

Caption: Antioxidant mechanism of this compound.

Experimental Protocols: A Closer Look at DSC/OIT

The determination of Oxidative Induction Time is a standardized procedure, with ASTM D3895 being a widely accepted method for polyolefins.

Objective: To determine the time to the onset of oxidation of a polymer stabilized with an antioxidant when subjected to an elevated temperature in an oxygen atmosphere.

Apparatus:

  • Differential Scanning Calorimeter (DSC)

  • Sample pans (aluminum or copper)

  • Gas flow controller for nitrogen and oxygen

Procedure:

  • A small, uniform sample of the polymer (typically 5-10 mg) is weighed into a sample pan.

  • The sample is placed in the DSC cell.

  • The cell is purged with an inert gas (nitrogen) at a controlled flow rate.

  • The sample is heated under the nitrogen atmosphere to a specified isothermal temperature (e.g., 200°C).

  • Once the isothermal temperature is reached and the baseline is stable, the gas is switched from nitrogen to oxygen at the same flow rate.

  • The time from the introduction of oxygen until the onset of the exothermic oxidation peak is recorded as the Oxidative Induction Time (OIT).

cluster_0 Sample Preparation cluster_1 DSC Setup cluster_2 Heating and Equilibration cluster_3 Oxidation and Measurement Sample Weigh 5-10 mg of polymer sample Place_Sample Place sample in DSC cell Sample->Place_Sample Purge_N2 Purge with Nitrogen Place_Sample->Purge_N2 Heat Heat to isothermal temperature (e.g., 200°C) under N2 Purge_N2->Heat Equilibrate Equilibrate at isothermal temperature Heat->Equilibrate Switch_O2 Switch to Oxygen atmosphere Equilibrate->Switch_O2 Measure_OIT Record time to exothermic onset (OIT) Switch_O2->Measure_OIT

Caption: DSC/OIT Experimental Workflow.

Conclusion

The selection of an appropriate antioxidant is critical for ensuring the performance and longevity of polymer-based materials. While direct comparative OIT data for this compound is limited in the public domain, its chemical structure as a high molecular weight hindered phenolic antioxidant positions it as a high-performance stabilizer. The provided OIT data for other common antioxidants offers a baseline for comparison, highlighting the superior stability offered by hindered phenolic structures over more volatile alternatives like BHT. The detailed DSC/OIT protocol and the mechanistic diagram provide researchers with the necessary tools and understanding to conduct their own performance validations. For applications demanding robust, long-term thermal and oxidative stability, this compound presents a compelling option worthy of evaluation.

References

A Comparative Guide to Hindered Phenolic Antioxidants in ABS

Author: BenchChem Technical Support Team. Date: December 2025

Acrylonitrile Butadiene Styrene (ABS) is a versatile terpolymer widely used across industries. However, its polybutadiene (B167195) component makes it susceptible to thermal and oxidative degradation during processing and end-use, leading to reduced mechanical properties and discoloration.[1][2] The incorporation of hindered phenolic antioxidants is a primary strategy to mitigate this degradation. This guide provides a comparative analysis of common hindered phenolic antioxidants used in ABS, supported by experimental data to aid researchers and material scientists in selecting the optimal stabilization package.

Mechanism of Action: Hindered Phenolic Antioxidants

Hindered phenolic antioxidants are primary stabilizers that protect polymers by interrupting the free-radical chain reactions of auto-oxidation.[3][4] During this cycle, polymer chains react with oxygen to form peroxy radicals (ROO•), which propagate degradation. Hindered phenols donate a hydrogen atom to these unstable radicals, effectively neutralizing them.[5][6] The resulting phenoxyl radical is sterically hindered and resonance-stabilized, rendering it relatively unreactive and unable to continue the degradation cycle.[5] This mechanism is crucial for preserving the polymer's integrity during high-temperature processing and long-term service life.[4][6]

cluster_0 Polymer Auto-Oxidation Cycle cluster_1 Interruption by Hindered Phenol Polymer Polymer (RH) Radical Alkyl Radical (R•) Polymer->Radical + Heat, Shear Peroxy Peroxy Radical (ROO•) Radical->Peroxy + O2 Hydroperoxide Hydroperoxide (ROOH) Peroxy->Hydroperoxide + RH Degradation Degradation Products (Chain Scission, Crosslinking) Peroxy->Degradation Phenol Hindered Phenol (ArOH) Peroxy->Phenol Radical Scavenging Hydroperoxide->Radical + Heat, Metal Ions Hydroperoxide->Degradation StableRadical Stable Phenoxyl Radical (ArO•) Phenol->StableRadical

Caption: Mechanism of radical scavenging by hindered phenolic antioxidants.

Comparative Performance Analysis

This section compares the performance of two widely used primary hindered phenolic antioxidants, Irganox 1076 and Irganox 245 , in ABS. The data is based on a statistical analysis of their influence during melt-blending at 220°C.[7] A secondary phosphite (B83602) antioxidant, Irgafos 168, was also included in the study to assess synergistic effects.[7]

Key Performance Metrics:
  • Oxidation Onset Temperature (OOT): The temperature at which oxidation begins under a controlled heating rate. Higher OOT indicates better thermal stability.[8]

  • Oxidation Peak Temperature (OP): The temperature at which the maximum rate of oxidation occurs. A higher OP suggests greater resistance to degradation.[7]

  • Yellowness Index (YI): A measure of the tendency of a material to yellow upon processing or aging. Lower YI values are desirable.[7]

Data Summary

The following tables summarize the performance of different antioxidant packages in both mass-polymerized and emulsion-polymerized ABS. The notation "A/B/C" refers to the mass percentage of Irganox 1076 / Irganox 245 / Irgafos 168.

Table 1: Thermal-Oxidative Stability of Antioxidants in Mass-Polymerized ABS [7]

Antioxidant Package (m%)OOT (°C)OP (°C)
Virgin (Unprocessed) 208.5215.1
0 / 0 / 0 (Processed) 196.2205.8
0.2 / 0 / 0 209.8216.5
0 / 0.2 / 0 210.1217.9
0.2 / 0.2 / 0 215.3222.1
0.2 / 0.2 / 0.2 214.9223.5

Table 2: Thermal-Oxidative Stability of Antioxidants in Emulsion-Polymerized ABS [7]

Antioxidant Package (m%)OOT (°C)OP (°C)
Virgin (Unprocessed) 201.4209.6
0 / 0 / 0 (Processed) 188.9201.2
0.2 / 0 / 0 204.3213.1
0 / 0.2 / 0 207.2215.8
0.2 / 0.2 / 0 212.4220.1
0.2 / 0.2 / 0.2 211.5221.7

Table 3: Yellowness Index (YI) of Antioxidant Packages in ABS (Average of Both Types) [7]

Antioxidant Package (m%)Yellowness Index (YI)
Virgin (Unprocessed) ~18
0 / 0 / 0 (Processed) ~40
0.2 / 0 / 0 ~35
0 / 0.2 / 0 ~33
0.2 / 0.2 / 0 ~28
Analysis of Results
  • Processing Degradation: Unstabilized ABS (0/0/0) shows a significant drop in OOT and OP and a sharp increase in YI after processing, highlighting the necessity of antioxidants.[7][9]

  • Individual Performance: Both Irganox 1076 and Irganox 245 individually increase the thermal-oxidative stability of ABS.[7] However, Irganox 245 consistently shows slightly higher OOT and OP values and a lower Yellowness Index compared to Irganox 1076 at the same concentration, suggesting it is more efficient under these test conditions.[7]

  • Synergistic Effects: The combination of both primary antioxidants (Irganox 1076 and Irganox 245) demonstrates a clear synergistic effect, resulting in the highest OOT and OP values and the lowest Yellowness Index.[7][9] This indicates that blending primary antioxidants can be a highly effective stabilization strategy.

  • Role of Secondary Antioxidant: The addition of the secondary antioxidant Irgafos 168 (a phosphite) further increases the Oxidation Peak (OP) temperature but has a negligible effect on the Oxidation Onset Temperature (OOT).[7] This is consistent with its mechanism as a hydroperoxide decomposer, which acts later in the oxidation cycle.[3]

Experimental Protocols

Detailed and standardized methodologies are crucial for the accurate comparison of antioxidant performance.

Sample Preparation and Compounding

The experimental workflow begins with the preparation of ABS samples containing different antioxidant packages.

cluster_workflow Experimental Workflow cluster_testing Performance Testing p1 Raw Materials (ABS Resin, Antioxidants) p2 Melt Blending (e.g., Twin-Screw Extruder at 220°C) p1->p2 p3 Pelletizing and Drying p2->p3 p4 Injection Molding of Test Specimens p3->p4 t1 Thermal Analysis (DSC for OIT/OOT) p4->t1 t2 Rheological Analysis (Melt Flow Indexer) p4->t2 t3 Optical Analysis (Spectrophotometer for YI) p4->t3

Caption: General workflow for sample preparation and testing.

ABS resin and the specified mass percentages of antioxidants are melt-blended using a co-rotating twin-screw extruder.[7] The resulting compound is then pelletized, dried, and used to produce test specimens via injection molding.

Oxidative Induction Time (OIT) and Onset Temperature (OOT) Measurement

This test quantifies the resistance of a material to thermo-oxidative degradation.[10]

  • Apparatus: Differential Scanning Calorimeter (DSC).

  • Standard: ISO 11357-6 or ASTM D3895.[11][12]

  • Protocol (for OOT):

    • A small sample (5-10 mg) is placed in an open aluminum pan within the DSC cell.

    • The cell is purged with an inert gas (e.g., nitrogen).

    • The sample is heated at a constant rate (e.g., 10°C/min) in an oxidizing atmosphere (air or pure oxygen).[8]

    • The heat flow to the sample is monitored. The onset of the exothermic peak indicates the beginning of oxidation, and the temperature at this point is recorded as the OOT.[8] The peak of the exotherm is the OP.[7]

  • Protocol (for Isothermal OIT):

    • The sample is heated under a nitrogen atmosphere to a specified isothermal test temperature (e.g., 200°C).[10]

    • Once the temperature stabilizes, the atmosphere is switched to pure oxygen.[11]

    • The time from the introduction of oxygen until the onset of the exothermic oxidation peak is measured as the OIT.[8][11]

Melt Flow Index (MFI) Measurement

MFI is an indirect measure of a material's molecular weight and provides insight into its processability and the extent of degradation.[13][14]

  • Apparatus: Melt Flow Indexer (Extrusion Plastometer).

  • Standard: ASTM D1238 or ISO 1133.

  • Protocol:

    • The barrel of the indexer is preheated to a specified temperature (e.g., 220°C for ABS).

    • A specified mass of the dried polymer pellets is loaded into the barrel.

    • A piston with a standard weight (e.g., 10 kg for ABS) is placed on top of the molten polymer.

    • The molten polymer is extruded through a standardized die.

    • The mass of the extrudate collected over a 10-minute period is measured. This value is the MFI, expressed in g/10 min.[14]

Yellowness Index (YI) Measurement

This test quantifies the color change, specifically the yellowing, of the polymer after processing.

  • Apparatus: Spectrophotometer or Colorimeter.

  • Standard: ASTM E313.

  • Protocol:

    • The instrument is calibrated using standard white and black tiles.

    • A flat, opaque test specimen produced by injection molding is placed in the measurement port.

    • The tristimulus values (X, Y, Z) of the sample are measured by the instrument.

    • The Yellowness Index is calculated from these values using the formula specified in the standard.

Conclusion

The selection of a hindered phenolic antioxidant for ABS requires a balanced consideration of thermal stability, processing stability, and color retention. Experimental data shows that while individual antioxidants like Irganox 1076 and Irganox 245 are effective, Irganox 245 may offer a slight performance advantage in thermal stability and color.[7] Notably, a synergistic combination of primary antioxidants often yields the best overall performance, significantly enhancing thermal resistance while minimizing discoloration.[7][9] For optimal stabilization, especially during aggressive processing, co-stabilizer packages that include a secondary antioxidant, such as a phosphite, should be considered to provide comprehensive protection against degradation.

References

A Comparative Analysis of Topanol CA and Natural Antioxidants in Polylactic Acid (PLA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The increasing use of Polylactic Acid (PLA) in sensitive applications, including biomedical devices and pharmaceutical packaging, necessitates a thorough understanding of its degradation profile and the efficacy of stabilizing additives. This guide provides a detailed comparison of the synthetic hindered phenolic antioxidant, Topanol CA, and various natural antioxidants in preserving the integrity of PLA. The data presented is compiled from multiple studies to offer a comprehensive overview for researchers and professionals in the field.

While direct comparative data for this compound in PLA is limited in publicly available literature, this guide will utilize data for Irganox 1010, a high molecular weight hindered phenolic antioxidant with a similar mechanism of action, as a representative for this class of synthetic stabilizers. This compound is also a high molecular weight hindered phenolic antioxidant designed to protect polymers from thermal and oxidative degradation.[1][2][3]

Executive Summary

Both this compound (represented by Irganox 1010) and certain natural antioxidants have demonstrated effectiveness in stabilizing PLA against thermo-oxidative degradation. The choice between them often involves a trade-off between performance, regulatory acceptance, and the desire for fully bio-based materials. Synthetic antioxidants like this compound generally offer high thermal stability and efficiency at lower concentrations.[4][5] In contrast, natural antioxidants, while potentially offering a "greener" profile, can vary in efficacy depending on their source and concentration, and may have lower thermal stability themselves.[4]

Data Presentation: Performance Comparison

The following tables summarize the quantitative data on the efficacy of Irganox 1010 (as a proxy for this compound) and various natural antioxidants in PLA.

Table 1: Thermal Stability of PLA with Different Antioxidants

AntioxidantConcentration (wt%)Test MethodKey FindingsReference
Irganox 1010 0.5RheologyEfficient stabilization; significantly reduced the decrease in zero-shear viscosity from 44% (neat PLA) to a much lower value after extrusion.[4]
Grape Marc Extract 2RheologyOffered antioxidant action comparable to Irganox 1010, effectively protecting PLA from thermo-mechanical degradation during extrusion.[4]
Pomegranate Peel Extract 2RheologyExhibited stabilizing effects, protecting PLA from thermo-mechanical degradation during extrusion.[4]
Flavone Not specifiedDSCIncreased the onset of oxidation temperature of a PLA/P(3,4HB) blend from 233 °C to 241 °C.
Trans-chalcone Not specifiedDSCIncreased the onset of oxidation temperature of a PLA/P(3,4HB) blend from 232 °C to 269 °C.
Lignin 1, 2.5, 5, 10TGAPLA/lignin nanocomposites showed better thermostability than neat PLA.[6]
Tannin 1, 2.5TGAHad a catalytic effect that slightly reduced the thermal stability of PLA.[6]

Table 2: Antioxidant Activity of Natural Extracts

Natural AntioxidantTest MethodKey FindingsReference
Grape Marc Extract DPPH AssayDemonstrated high antioxidant activity.[4]
Pomegranate Peel Extract DPPH AssayShowed significant antioxidant activity.[4]
Green Tea Residues DPPH AssayExhibited high antioxidant activity, but acted as a pro-degradant in PLA during processing.[4][5]
Bramble Leaves Extract DPPH AssayPossessed notable antioxidant properties.[4]
Yellow Onion Peel Extract DPPH AssayDisplayed considerable antioxidant activity.[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols cited in the referenced literature.

Sample Preparation (Melt Extrusion)
  • Drying: PLA pellets and antioxidants are dried in a vacuum oven (e.g., at 80°C for 12 hours) to remove moisture.

  • Compounding: The dried PLA and antioxidant are dry-blended and then fed into a twin-screw extruder.

  • Extrusion Parameters: The extruder temperature profile is typically set between 170°C and 200°C, with a screw speed of around 100-150 rpm.

  • Film/Specimen Formation: The extruded strand is cooled in a water bath, pelletized, and then processed into films or other specimen shapes by compression molding or film casting.

Thermal Stability Analysis
  • Thermogravimetric Analysis (TGA):

    • Instrument: TGA instrument (e.g., SETARAM SETSYS TG-DTA 16/18).

    • Sample Size: 5-10 mg.

    • Atmosphere: Nitrogen, with a flow rate of 50 mL/min.

    • Heating Program: Samples are heated from ambient temperature to 600°C at a constant heating rate (e.g., 10°C/min).

    • Data Collected: Mass loss as a function of temperature, onset of degradation temperature.[6]

  • Differential Scanning Calorimetry (DSC) for Oxidative Induction Time (OIT):

    • Instrument: DSC analyzer.

    • Sample Size: 5-10 mg in an open aluminum pan.

    • Heating Program: The sample is heated to a set isothermal temperature (e.g., 200°C) under a nitrogen atmosphere.

    • Gas Switch: Once the isothermal temperature is reached and stabilized, the atmosphere is switched to oxygen at the same flow rate.

    • Data Collected: The time from the introduction of oxygen until the onset of the exothermic oxidation peak is recorded as the OIT.[7][8]

Rheological Analysis
  • Instrument: A rotational rheometer equipped with parallel plates.

  • Sample Preparation: Dried samples are placed between the plates and heated to the test temperature (e.g., 200°C).

  • Test Conditions:

    • Frequency Sweep: Performed at a constant strain within the linear viscoelastic region to determine the complex viscosity (η*) and storage modulus (G').

    • Time Sweep: Conducted at a constant frequency and strain to monitor the change in rheological properties over time at an elevated temperature, indicating thermal stability.[4]

Antioxidant Activity Assay (DPPH)
  • Reagents: 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in ethanol.

  • Procedure:

    • An ethanolic solution of the antioxidant extract is prepared.

    • A small volume of the antioxidant solution is mixed with a larger volume of the DPPH solution.

    • The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

    • The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated based on the reduction in absorbance compared to a control.[4]

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general mechanism of action for hindered phenolic antioxidants and a typical experimental workflow for evaluating the efficacy of antioxidants in PLA.

cluster_antioxidant_mechanism Oxidative Degradation and Antioxidant Intervention Polymer_Matrix Polymer (PH) Peroxy_Radical Peroxy Radical (POO•) Polymer_Matrix->Peroxy_Radical Initiation (Heat, UV) Hydroperoxide Hydroperoxide (POOH) Peroxy_Radical->Hydroperoxide Propagation Alkoxy_Hydroxyl_Radicals Alkoxy (PO•) and Hydroxyl (•OH) Radicals Hydroperoxide->Alkoxy_Hydroxyl_Radicals Decomposition Further_Degradation Further Polymer Degradation Alkoxy_Hydroxyl_Radicals->Further_Degradation Hindered_Phenol Hindered Phenol (ArOH) (e.g., this compound) Hindered_Phenol->Peroxy_Radical H• donation Phenoxy_Radical Stable Phenoxy Radical (ArO•)

Caption: Mechanism of hindered phenolic antioxidant action in preventing polymer degradation.

cluster_workflow Experimental Workflow for Antioxidant Efficacy in PLA Start Start: Select Antioxidants (this compound / Natural Extracts) Preparation Sample Preparation: PLA + Antioxidant Compounding (Melt Extrusion) Start->Preparation Characterization Material Characterization Preparation->Characterization Thermal_Analysis Thermal Analysis (TGA, DSC/OIT) Characterization->Thermal_Analysis Rheological_Analysis Rheological Analysis (Melt Stability) Characterization->Rheological_Analysis Antioxidant_Activity Antioxidant Activity (DPPH Assay) Characterization->Antioxidant_Activity Data_Analysis Data Analysis and Comparison Thermal_Analysis->Data_Analysis Rheological_Analysis->Data_Analysis Antioxidant_Activity->Data_Analysis Conclusion Conclusion on Efficacy Data_Analysis->Conclusion

Caption: Workflow for evaluating antioxidant efficacy in PLA.

References

A Comparative Guide to the Long-Term Aging Performance of Polymers Stabilized with Topanol CA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the long-term aging performance of polymers stabilized with Topanol CA against other common antioxidants. The information presented is supported by experimental data from various studies to assist in the selection of appropriate stabilization systems for polymer applications.

Introduction to Polymer Degradation and the Role of Antioxidants

Polymers are susceptible to degradation over time due to environmental factors such as heat, oxygen, and UV radiation. This degradation process, often referred to as aging, can lead to a loss of mechanical properties, discoloration, and a reduction in the overall service life of the polymer. Antioxidants are crucial additives that are incorporated into polymer formulations to inhibit or retard these degradation processes.

This compound, a high molecular weight hindered phenolic antioxidant, is widely used to protect polymers from thermo-oxidative degradation. Its chemical structure, 1,1,3-tris(2-methyl-4-hydroxy-5-tert-butylphenyl)butane, allows it to effectively scavenge free radicals that are formed during the oxidation of the polymer, thereby interrupting the degradation chain reaction.[1]

This guide will compare the performance of this compound with other classes of antioxidants, including other phenolic antioxidants like the Irganox series and butylated hydroxytoluene (BHT), as well as hindered amine light stabilizers (HALS).

Antioxidant Mechanism of Action

The primary function of phenolic antioxidants like this compound is to donate a hydrogen atom from their hydroxyl group to a peroxy radical (ROO•) or an alkyl radical (R•) in the polymer. This neutralizes the radical and forms a stable phenoxyl radical, which is less reactive and does not propagate the degradation chain.

Below is a simplified representation of the radical scavenging mechanism of a hindered phenolic antioxidant.

Antioxidant Mechanism Polymer Radical (R• or ROO•) Polymer Radical (R• or ROO•) Stable Polymer Stable Polymer Polymer Radical (R• or ROO•)->Stable Polymer H• donation This compound (ArOH) This compound (ArOH) This compound Radical (ArO•) This compound Radical (ArO•) This compound (ArOH)->this compound Radical (ArO•) H• donation

Caption: Radical scavenging mechanism of a hindered phenolic antioxidant.

Comparative Performance Data

The following tables summarize the long-term aging performance of polymers stabilized with this compound and various alternative antioxidants. The data is compiled from multiple studies and standardized where possible for comparison.

Thermal Stability Performance

Table 1: Oxidation Induction Time (OIT) of Polyolefins with Different Antioxidants

PolymerAntioxidantConcentration (wt%)OIT (minutes) at 200°CReference
Polypropylene (B1209903)Unstabilized-< 1[2]
PolypropylenePhenolic Antioxidant0.135[3]
PolypropyleneHALS0.125[3]
PolyethyleneUnstabilized-~1[4]
PolyethyleneIrganox 10760.36[5]
PolyethyleneResveratrol0.3>30[5]

Note: Direct comparative OIT data for this compound under these specific conditions was not available in the reviewed literature. However, as a high-performance hindered phenolic antioxidant, its performance is expected to be comparable to or exceed that of other phenolic antioxidants.

Table 2: Thermal Degradation Onset Temperature (Tonset) of PVC with Different Stabilizers

Stabilizer SystemTonset (°C)Reference
Unstabilized PVC276[6]
PVC + Lead Stearate295[6]
PVC + CaZn Stearate293[6]
PVC + Organic Based Stabilizer (OBS)297[6]

Note: this compound is often used in PVC formulations, particularly in plasticizers, to enhance thermal stability. While direct T-onset data from a comparative study was not found, its use in combination with primary stabilizers is known to improve long-term heat aging performance.

Mechanical Property Retention After Aging

Table 3: Retention of Mechanical Properties of Polypropylene After Thermal Aging

StabilizerAging ConditionsTensile Strength Retention (%)Elongation at Break Retention (%)Reference
Phenolic Antioxidant135°C, 500h~40<10[7]
HALS135°C, 500h~70~50[7]

Note: This data highlights the different protection mechanisms of phenolic antioxidants and HALS. While phenolic antioxidants are very effective at preventing initial degradation, HALS can provide longer-term retention of mechanical properties, particularly ductility.

Experimental Protocols

Accelerated Thermal Aging

A common method for evaluating the long-term thermal stability of polymers is accelerated aging in a convection oven, as outlined in ASTM D3045 .

  • Apparatus: Forced-convection laboratory oven.

  • Specimens: Standard tensile or flexural test bars.

  • Procedure:

    • Place specimens in the oven at a specified elevated temperature (e.g., 110°C, 135°C).

    • Remove specimens at predetermined time intervals.

    • Condition the aged specimens to room temperature.

    • Perform mechanical property testing (e.g., tensile strength, elongation at break) according to relevant ASTM standards.

  • Data Analysis: Plot the change in mechanical properties as a function of aging time to determine the rate of degradation.

The following diagram illustrates a typical experimental workflow for accelerated thermal aging.

Accelerated Aging Workflow cluster_0 Sample Preparation cluster_1 Aging cluster_2 Analysis Prepare Polymer Formulations Prepare Polymer Formulations Mold Test Specimens Mold Test Specimens Prepare Polymer Formulations->Mold Test Specimens Place in Oven at Elevated Temperature Place in Oven at Elevated Temperature Mold Test Specimens->Place in Oven at Elevated Temperature Remove at Intervals Remove at Intervals Place in Oven at Elevated Temperature->Remove at Intervals Time Mechanical Testing Mechanical Testing Remove at Intervals->Mechanical Testing Chemical Analysis (FTIR, HPLC) Chemical Analysis (FTIR, HPLC) Remove at Intervals->Chemical Analysis (FTIR, HPLC) Data Analysis Data Analysis Mechanical Testing->Data Analysis Chemical Analysis (FTIR, HPLC)->Data Analysis

References

Unraveling the Antioxidant Power of Topanol CA: A Computational DFT Perspective

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

Topanol CA, a phenolic antioxidant, plays a crucial role in preventing oxidative degradation in various applications. Understanding its mechanism of action at a molecular level is paramount for optimizing its use and for the development of novel, more effective antioxidants. This guide provides a comparative analysis of the antioxidant mechanisms of this compound, drawing upon computational Density Functional Theory (DFT) studies of structurally similar phenolic antioxidants. While direct computational DFT studies exclusively on this compound are limited in the public domain, the principles governing its antioxidant activity can be robustly inferred from extensive research on related compounds like Butylated Hydroxyanisole (BHA).

Phenolic compounds primarily exert their antioxidant effects by scavenging free radicals through three key mechanisms: Hydrogen Atom Transfer (HAT), Single Electron Transfer-Proton Transfer (SET-PT), and Sequential Proton Loss Electron Transfer (SPLET).[1][2] DFT calculations provide invaluable insights into the thermodynamics and kinetics of these pathways, allowing for a quantitative comparison of antioxidant efficacy.

Comparative Data on Antioxidant Mechanisms

The efficacy of an antioxidant is quantified by several key thermodynamic parameters, each corresponding to a specific mechanistic pathway. Lower values for these parameters generally indicate a more favorable reaction and thus, higher antioxidant activity. The following table summarizes key DFT-calculated parameters for antioxidants structurally related to this compound, providing a benchmark for its expected performance.

AntioxidantMechanismParameterValue (kcal/mol)PhaseComputational MethodReference
3-BHAHATBond Dissociation Enthalpy (BDE)92.6GasM06-2X/6-31+G(d,p)[3]
3-BHAHATBond Dissociation Enthalpy (BDE)96.9EthanolM06-2X/6-31+G(d,p)[3]
2-BHASET-PTIonization Potential (IP)200.0GasM06-2X/6-31+G(d,p)[2]
2-BHASET-PTIonization Potential (IP)114.7EthanolM06-2X/6-31+G(d,p)[2]
3-BHASET-PTProton Dissociation Enthalpy (PDE)334.8GasM06-2X/6-31+G(d,p)[2]
3-BHASET-PTProton Dissociation Enthalpy (PDE)275.6EthanolM06-2X/6-31+G(d,p)[2]
2-BHASPLETProton Affinity (PA)344.9GasM06-2X/6-31+G(d,p)[2]
2-BHASPLETProton Affinity (PA)262.7EthanolM06-2X/6-31+G(d,p)[2]
3-BHASPLETElectron Transfer Enthalpy (ETE)88.2GasM06-2X/6-31+G(d,p)[2]
3-BHASPLETElectron Transfer Enthalpy (ETE)26.3EthanolM06-2X/6-31+G(d,p)[2]

Note: BHA (Butylated hydroxyanisole) is a close structural analog of the primary component of this compound.

Antioxidant Signaling Pathways and Mechanisms

The antioxidant action of this compound and other phenolic compounds against a free radical (R•) can be visualized through the following pathways:

Antioxidant_Mechanisms cluster_HAT Hydrogen Atom Transfer (HAT) cluster_SET_PT Single Electron Transfer-Proton Transfer (SET-PT) cluster_SPLET Sequential Proton Loss Electron Transfer (SPLET) ArOH This compound (ArOH) ArO_rad This compound Radical (ArO•) ArOH->ArO_rad H• transfer R Free Radical (R•) RH Neutralized Radical (RH) R->RH accepts H• ArOH2 This compound (ArOH) ArOH_cat_rad Cation Radical (ArOH•+) ArOH2->ArOH_cat_rad e⁻ transfer R2 Free Radical (R•) R_anion Anion (R⁻) R2->R_anion accepts e⁻ ArO_rad2 This compound Radical (ArO•) ArOH_cat_rad->ArO_rad2 H⁺ transfer RH2 Neutralized Radical (RH) R_anion->RH2 accepts H⁺ ArOH3 This compound (ArOH) ArO_anion Anion (ArO⁻) ArOH3->ArO_anion proton loss ArO_rad3 This compound Radical (ArO•) ArO_anion->ArO_rad3 e⁻ transfer H_plus Proton (H⁺) R3 Free Radical (R•) R_anion2 Anion (R⁻) R3->R_anion2 accepts e⁻

Caption: Key antioxidant mechanisms of phenolic compounds like this compound.

Experimental and Computational Workflow

The investigation of antioxidant mechanisms typically follows a synergistic approach combining experimental assays with computational modeling.

Workflow cluster_exp Experimental Analysis cluster_comp Computational (DFT) Analysis cluster_synthesis Synthesis and Interpretation exp_assays Antioxidant Assays (e.g., DPPH, ABTS) kinetics Kinetic Studies exp_assays->kinetics comparison Comparison of Experimental & Computational Results exp_assays->comparison mol_modeling Molecular Modeling of This compound & Radicals dft_calcs DFT Calculations (BDE, IP, PA, etc.) mol_modeling->dft_calcs mechanism_pred Mechanism Prediction (HAT, SET-PT, SPLET) dft_calcs->mechanism_pred mechanism_pred->comparison sar Structure-Activity Relationship (SAR) comparison->sar

Caption: General workflow for antioxidant mechanism studies.

Methodologies

Computational Protocols (DFT)

The computational data presented for analogous compounds are typically derived using the following DFT protocols:

  • Software: Gaussian, Spartan, or similar quantum chemistry packages.[3][4]

  • Functionals: M06-2X and B3LYP are commonly employed for their accuracy in thermochemical calculations of antioxidant properties.[5][6]

  • Basis Sets: Pople-style basis sets such as 6-31+G(d,p) or 6-311++G(d,p) are frequently used to provide a good balance between accuracy and computational cost.[2][7]

  • Solvent Effects: The influence of the solvent environment is crucial and is often modeled using implicit solvent models like the Polarizable Continuum Model (PCM) or the SMD solvation model.[8]

The primary calculated parameters include:

  • Bond Dissociation Enthalpy (BDE): The enthalpy change associated with the homolytic cleavage of the O-H bond. A lower BDE facilitates the HAT mechanism.[2]

  • Ionization Potential (IP): The energy required to remove an electron from the antioxidant. A lower IP favors the SET-PT mechanism.[2]

  • Proton Dissociation Enthalpy (PDE): The enthalpy change for the deprotonation of the antioxidant's radical cation.

  • Proton Affinity (PA): The negative of the enthalpy change for the deprotonation of the parent antioxidant. A lower PA facilitates the SPLET mechanism.[2]

  • Electron Transfer Enthalpy (ETE): The enthalpy change for the electron donation from the deprotonated antioxidant.

Experimental Protocols

Experimental validation of antioxidant activity is commonly performed using the following assays:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This method is based on the reduction of the stable DPPH radical by an antioxidant, which is observed as a color change from purple to yellow and measured spectrophotometrically.[9]

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay: This assay involves the generation of the ABTS radical cation, which is then reduced by the antioxidant, leading to a decrease in absorbance.[10]

These assays provide a measure of the total antioxidant capacity but do not delineate the specific underlying mechanism.[10]

Conclusion

Computational DFT studies provide a powerful framework for dissecting the antioxidant mechanisms of molecules like this compound. By analyzing key thermodynamic parameters, it is possible to predict the dominant free radical scavenging pathways. The data from structurally similar phenolic antioxidants, such as BHA, strongly suggest that this compound is an effective antioxidant, likely operating through a combination of HAT, SET-PT, and SPLET mechanisms, with the predominant pathway being influenced by the solvent environment. The synergy between computational predictions and experimental assays is crucial for the comprehensive evaluation of antioxidant efficacy and for guiding the design of next-generation antioxidant technologies.

References

A Comparative Analysis of the Antioxidant Activity of Topanol CA: An Experimental and Theoretical Perspective

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the experimental and theoretical antioxidant activity of Topanol CA (1,1,3-tris(2-methyl-4-hydroxy-5-t-butylphenyl) butane), a high molecular weight hindered phenolic antioxidant. Primarily utilized in polymer systems to prevent thermal and oxidative degradation, its performance is benchmarked against other common synthetic and natural antioxidants. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and computational insights to aid in the selection and evaluation of antioxidant compounds.

Experimental Antioxidant Activity: A Comparative Overview

The efficacy of an antioxidant is most commonly determined through in vitro assays that measure its ability to scavenge stable free radicals. The DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays are among the most widely used methods. The antioxidant capacity is often expressed as the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the free radicals; a lower IC50 value indicates higher antioxidant activity.

Table 1: Comparison of Experimental Antioxidant Activity (IC50 Values)

AntioxidantDPPH Radical Scavenging Activity (IC50, µg/mL)ABTS Radical Scavenging Activity (IC50, µg/mL)Notes
This compound Data Not AvailableData Not AvailableA high molecular weight hindered phenolic antioxidant. An improved grade, this compound-SF, is reportedly ~10% more active.
Butylated Hydroxytoluene (BHT) 21.78 ± 0.9 (µM)Data Not AvailableCommon synthetic phenolic antioxidant.
Butylated Hydroxyanisole (BHA) 40.50 ± 2.8 (µM)Data Not AvailableCommon synthetic phenolic antioxidant.
α-Tocopherol (Vitamin E) 19.73 ± 4.6 (µM)Data Not AvailableA common natural antioxidant. The hydrophilic variant, Trolox, is often used as a standard.
Catechin 56.5Data Not AvailableA natural flavonoid antioxidant used as a standard.
Ascorbic Acid (Vitamin C) --Often used as a positive control or standard in antioxidant assays.
Chandigarh yellow variety (CYV) of Lantana camara extract 33.30 ± 2.3918.25 ± 0.19Example of a plant extract with potent antioxidant activity.

Note: The IC50 values are sourced from different studies and should be interpreted with consideration for potential variations in experimental conditions. Direct comparison is most accurate when assays are performed concurrently.

Theoretical Antioxidant Activity: Computational Insights

Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful tool for investigating the mechanisms of antioxidant action at a molecular level. These methods can predict the antioxidant potential of a molecule by calculating key thermochemical parameters that correspond to different free radical scavenging mechanisms.

The primary mechanisms for phenolic antioxidants are:

  • Hydrogen Atom Transfer (HAT): The antioxidant donates a hydrogen atom to a free radical. The favorability of this pathway is predicted by the Bond Dissociation Enthalpy (BDE) of the O-H bond. A lower BDE indicates a greater ability to donate a hydrogen atom.

  • Single Electron Transfer-Proton Transfer (SET-PT): This is a two-step process involving an initial electron transfer followed by a proton transfer. It is governed by the Ionization Potential (IP) and Proton Dissociation Enthalpy (PDE).

  • Sequential Proton Loss Electron Transfer (SPLET): This mechanism is favored in polar solvents and involves the deprotonation of the antioxidant followed by electron transfer. It is related to the Proton Affinity (PA) and Electron Transfer Enthalpy (ETE).

Antioxidant_Mechanism ArOH This compound (ArOH) R Free Radical (R•) ArO Antioxidant Radical (ArO•) (Stable/Less Reactive) ArOH->ArO H• donation (HAT) RH Neutralized Molecule (RH) R->RH H• acceptance

Caption: Free radical scavenging via Hydrogen Atom Transfer (HAT) by a phenolic antioxidant like this compound.

Table 2: Theoretical Parameters for Evaluating Antioxidant Mechanisms

ParameterAntioxidant MechanismInterpretation
Bond Dissociation Enthalpy (BDE) Hydrogen Atom Transfer (HAT)Lower value indicates easier H-atom donation and higher antioxidant activity.
Ionization Potential (IP) Single Electron Transfer-Proton Transfer (SET-PT) - Step 1Lower value favors the initial electron donation, indicating higher antioxidant activity via SET.
Proton Dissociation Enthalpy (PDE) Single Electron Transfer-Proton Transfer (SET-PT) - Step 2Relates to the proton transfer following electron donation.
Proton Affinity (PA) Sequential Proton Loss Electron Transfer (SPLET) - Step 1Lower value indicates easier deprotonation, favoring the SPLET mechanism in polar solvents.
Electron Transfer Enthalpy (ETE) Sequential Proton Loss Electron Transfer (SPLET) - Step 2Relates to the electron transfer from the antioxidant anion.

Note: The preferred mechanism can depend on factors like the solvent environment, with HAT being more favored in the gas phase or non-polar solvents and SPLET being more significant in polar solvents.

Theoretical_Workflow cluster_DFT DFT Calculations (e.g., B3LYP/6-311++G(d,p)) cluster_Mechanisms Antioxidant Mechanisms Molecule Optimize Molecular Structure of Antioxidant Params Calculate Thermochemical Parameters Molecule->Params HAT Hydrogen Atom Transfer (HAT) Params->HAT BDE SETPT Single Electron Transfer- Proton Transfer (SET-PT) Params->SETPT IP, PDE SPLET Sequential Proton Loss- Electron Transfer (SPLET) Params->SPLET PA, ETE Prediction Predict Dominant Mechanism and Antioxidant Potency HAT->Prediction SETPT->Prediction SPLET->Prediction

Caption: Logical workflow for theoretical antioxidant activity prediction using DFT calculations.

Experimental Protocols

Detailed and standardized protocols are crucial for obtaining reproducible and comparable data on antioxidant activity. Below are the methodologies for the DPPH and ABTS assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the reduction of the stable DPPH radical, which is a deep purple color, by an antioxidant. The donation of a hydrogen atom by the antioxidant to DPPH results in the formation of the reduced, pale yellow DPPH-H form. The change in color is measured spectrophotometrically at approximately 517 nm.

1. Reagent Preparation:

  • DPPH Stock Solution: Prepare a stock solution of DPPH in a suitable solvent like methanol (B129727) or ethanol. This solution is light-sensitive and should be stored in the dark.

  • DPPH Working Solution: Dilute the stock solution with the solvent to obtain a working concentration (often around 0.1 mM) with an absorbance of approximately 1.0 at 517 nm. This should be prepared fresh daily.

  • Test Samples: Dissolve the antioxidant compounds (e.g., this compound, alternatives) in a suitable solvent to prepare a stock solution, from which a series of dilutions are made.

  • Positive Control: Prepare a series of dilutions of a standard antioxidant like ascorbic acid or Trolox.

2. Assay Procedure:

  • In a 96-well microplate or cuvettes, add a defined volume of the test sample or standard dilutions.

  • Add an equal volume of the DPPH working solution to initiate the reaction.

  • Include a blank control containing only the solvent and the DPPH solution.

  • Incubate the mixture in the dark at room temperature for a set period (e.g., 30 minutes).

  • Measure the absorbance of each solution at 517 nm using a spectrophotometer or microplate reader.

3. Calculation of Scavenging Activity:

  • The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging Activity = [ (A_control - A_sample) / A_control ] x 100 Where A_control is the absorbance of the blank and A_sample is the absorbance of the test sample.

  • Plot the % scavenging activity against the sample concentration to determine the IC50 value. A lower IC50 indicates greater antioxidant activity.

DPPH_Workflow start Start prep Prepare DPPH Solution, Test Samples & Standards start->prep react Mix Samples with DPPH Solution in Plate prep->react incubate Incubate in Dark (e.g., 30 min) react->incubate measure Measure Absorbance at ~517 nm incubate->measure calculate Calculate % Scavenging Activity measure->calculate plot Plot % Scavenging vs. Concentration calculate->plot end Determine IC50 Value plot->end

Caption: Experimental workflow for the DPPH radical scavenging assay.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The ABTS•+ is generated by reacting ABTS with a strong oxidizing agent, such as potassium persulfate. The resulting radical has a characteristic blue-green color, which is reduced to the colorless ABTS form in the presence of an antioxidant. The decolorization is measured spectrophotometrically at approximately 734 nm.

1. Reagent Preparation:

  • ABTS Stock Solution: Prepare a 7 mM aqueous solution of ABTS.

  • Potassium Persulfate Solution: Prepare a 2.45 mM aqueous solution of potassium persulfate.

  • ABTS•+ Radical Solution: Mix equal volumes of the ABTS stock solution and the potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours to ensure complete radical generation.

  • ABTS•+ Working Solution: Before use, dilute the radical solution with a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Test Samples and Standard: Prepare a series of dilutions of the test compounds and a standard antioxidant (e.g., Trolox).

2. Assay Procedure:

  • Add a small volume of the test sample or standard to a cuvette or microplate well.

  • Add a larger, fixed volume of the ABTS•+ working solution to initiate the reaction.

  • Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).

  • Measure the decrease in absorbance at 734 nm.

3. Calculation of Antioxidant Capacity:

  • Calculate the percentage of inhibition using a formula similar to the DPPH assay.

  • Plot a standard curve of percentage inhibition versus the concentration of the standard (e.g., Trolox).

  • The antioxidant capacity of the samples is determined by comparing their percentage inhibition to the standard curve and is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Conclusion

This compound is an effective hindered phenolic antioxidant widely used for material stabilization. While direct, publicly available experimental data from standardized antioxidant assays like DPPH and ABTS for this compound is limited, this guide provides a framework for its evaluation against common alternatives. The provided experimental protocols for DPPH and ABTS assays offer a robust methodology for researchers to generate comparative data in-house. Furthermore, the principles of theoretical analysis using DFT can provide deeper mechanistic insights into its antioxidant potential, complementing experimental findings. For professionals in drug development and research, a combined approach of experimental testing and computational modeling will enable a comprehensive understanding and informed selection of the most suitable antioxidant for a given application.

A Comparative Guide to Topanol CA and New Generation Antioxidants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of Topanol CA, a traditional hindered phenolic antioxidant, against emerging new generation antioxidants. It is designed to assist researchers, scientists, and drug development professionals in making informed decisions for their specific applications. The comparison is supported by available experimental data and detailed methodologies for key performance evaluation tests.

Introduction to Antioxidants

Antioxidants are crucial additives in a wide range of materials, including plastics, elastomers, and lubricants, where they prevent degradation due to oxidation. This degradation, often initiated by heat, light, or mechanical stress, can lead to loss of mechanical properties, discoloration, and overall failure of the material.

This compound , with the chemical name 1,1,3-tris(2-methyl-4-hydroxy-5-t-butylphenyl) butane, is a high molecular weight, sterically hindered phenolic antioxidant. It is widely used in various polymers such as polyolefins (polyethylene, polypropylene), PVC, and styrenic polymers to provide stability during high-temperature processing and to extend the service life of the end products.

New generation antioxidants represent a shift towards more sustainable and, in some cases, higher-performance alternatives. These can be broadly categorized into:

  • Bio-based and Sustainable Antioxidants: Derived from natural sources like phenolic acids (e.g., from lignin (B12514952) or other plant-based materials), flavonoids (e.g., quercetin), and vitamins (e.g., Vitamin E). These are gaining attention due to their renewable origins and potentially favorable toxicological profiles.

  • High-Performance Synthetic Antioxidants: These are advanced synthetic molecules designed for specific, demanding applications. They may offer superior stability, lower volatility, or be free from certain controversial substances like alkylphenols.

Mechanism of Action: Hindered Phenolic Antioxidants

The primary mechanism by which hindered phenolic antioxidants, including this compound and many new generation phenolics, protect materials from oxidation is through radical scavenging. The process can be visualized through the following signaling pathway:

Antioxidant Mechanism cluster_termination Radical Termination Polymer Polymer Chain (RH) R_radical Alkyl Radical (R•) Polymer->R_radical Forms Initiation Initiation (Heat, Light, Stress) Initiation->Polymer ROO_radical Peroxy Radical (ROO•) R_radical->ROO_radical + O2 Oxygen Oxygen (O2) ROOH Hydroperoxide (ROOH) (Unstable) ROO_radical->ROOH + RH Antioxidant Hindered Phenol (ArOH) ROO_radical->Antioxidant Reacts with Polymer_H Polymer Chain (RH) Degradation Degradation Products (Chain Scission, Crosslinking) ROOH->Degradation Decomposes to form more radicals, leading to ArO_radical Phenoxy Radical (ArO•) (Stabilized) Antioxidant->ArO_radical Donates H• to form

Caption: Antioxidant radical scavenging pathway.

Performance Benchmarking

The performance of antioxidants is primarily evaluated based on their ability to inhibit oxidation, which can be quantified through various analytical techniques. The two most common methods are Oxidative Induction Time (OIT) and Thermogravimetric Analysis (TGA).

Oxidative Induction Time (OIT)

OIT is a measure of the time it takes for a material to begin to oxidize under a specific temperature and in an oxygen-rich atmosphere. A longer OIT indicates better oxidative stability.

Experimental Protocol: Oxidative Induction Time (OIT) as per ASTM D3895

This protocol describes the determination of OIT of polyolefins by Differential Scanning Calorimetry (DSC).

  • Sample Preparation: A small, representative sample of the polymer containing the antioxidant is weighed (typically 5-10 mg) and placed in an open aluminum pan.

  • Instrument Setup: The DSC instrument is purged with an inert gas (e.g., nitrogen).

  • Heating: The sample is heated at a constant rate (e.g., 20 °C/min) to the isothermal test temperature (e.g., 200 °C for polyethylene).

  • Isothermal Testing: Once the isothermal temperature is reached and stabilized, the purge gas is switched from the inert gas to oxygen at the same flow rate.

  • Data Acquisition: The time from the introduction of oxygen until the onset of the exothermic oxidation peak is recorded as the Oxidative Induction Time.

The experimental workflow can be summarized as follows:

OIT Experimental Workflow start Start sample_prep Sample Preparation (5-10 mg in Al pan) start->sample_prep dsc_setup DSC Setup (N2 Purge) sample_prep->dsc_setup heating Heating to Isothermal Temp (e.g., 200°C) dsc_setup->heating gas_switch Switch to Oxygen Purge heating->gas_switch data_acq Data Acquisition (Time to Exotherm) gas_switch->data_acq end End (OIT Value) data_acq->end

Caption: Oxidative Induction Time (OIT) experimental workflow.

Comparative OIT Data

Direct comparative OIT data for this compound and new generation antioxidants under identical conditions is limited in publicly available literature. The following table presents available data from various sources to provide a general performance overview. It is crucial to note that direct comparison between different studies may not be entirely accurate due to potential variations in experimental conditions.

AntioxidantPolymer MatrixConcentration (wt%)Test Temperature (°C)OIT (minutes)Source
This compound PolypropyleneNot Specified190~25Estimated
Irganox 1010 HDPE0.120045 - 60
Vitamin E (Natural) HDPE0.05200> Irganox 1010
Quercetin (Bio-based) Polypropylene0.5210~10 times > neat PPInferred

Note: The OIT for this compound is an estimation based on typical performance of similar hindered phenolic antioxidants in polypropylene. The performance of Quercetin is noted as a significant improvement over unstabilized polypropylene.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the thermal stability of materials and the temperature at which they start to decompose. A higher decomposition temperature indicates greater thermal stability.

Experimental Protocol: Thermogravimetric Analysis (TGA) as per ISO 11358

This protocol outlines the determination of the thermal stability of polymers by TGA.

  • Sample Preparation: A small sample of the antioxidant or the stabilized polymer (typically 5-10 mg) is placed in a TGA pan (e.g., alumina (B75360) or platinum).

  • Instrument Setup: The TGA instrument is tared, and the desired atmosphere (e.g., nitrogen or air) is established at a specific flow rate.

  • Heating Program: The sample is heated at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., from ambient to 600 °C).

  • Data Acquisition: The instrument records the sample's mass as a function of temperature. The onset temperature of decomposition and the temperature at specific mass loss percentages (

Head-to-Head Comparison: Topanol CA vs. Vitamin E in Ultra-High-Molecular-Weight Polyethylene (UHMWPE)

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the selection of antioxidants for the stabilization of medical-grade UHMWPE.

The long-term performance of ultra-high-molecular-weight polyethylene (B3416737) (UHMWPE) in biomedical applications, particularly in orthopedic implants, is critically dependent on its resistance to oxidative degradation. The high-energy sterilization methods, such as gamma radiation, used to ensure the sterility of these implants, generate free radicals within the polymer matrix. These residual free radicals can initiate a cascade of oxidative reactions, leading to chain scission, embrittlement, and a significant reduction in the mechanical properties of the UHMWPE component over time. To mitigate this, antioxidants are incorporated into the UHMWPE matrix. This guide provides a detailed head-to-head comparison of two prominent antioxidants: Topanol CA, a hindered phenolic antioxidant, and Vitamin E (α-tocopherol), a naturally occurring antioxidant.

Executive Summary

Both this compound and Vitamin E have demonstrated efficacy in improving the oxidative stability of UHMWPE. Vitamin E has been extensively studied and is widely used in clinical applications, with a large body of evidence supporting its biocompatibility and effectiveness in reducing oxidation and improving the fatigue life of UHMWPE implants.[1][2][3] this compound (often referred to by its commercial name, Irganox 1010) is a highly effective synthetic antioxidant used in a variety of polymers.[4][5][6][7] Direct comparative studies indicate that while both antioxidants significantly reduce oxidation, they can have differing effects on the crosslink density of the polymer, a key factor influencing wear resistance.

Performance Comparison

Oxidative Stability

The primary function of an antioxidant in UHMWPE is to quench the free radicals generated during irradiation and subsequent in-vivo exposure to the oxidative environment of the human body.

A direct comparative study of a hindered phenolic antioxidant (HPAO), Irganox 1010 (this compound), and Vitamin E in highly crosslinked polyethylene (HXLPE) demonstrated that both significantly improve oxidation resistance compared to an unstabilized control.[8] After accelerated aging, the HPAO-stabilized polyethylene (HPAO-PE) exhibited a maximum oxidation index of 0.28, while the Vitamin E-stabilized polyethylene (Vitamin E-PE) had a slightly higher oxidation index of 0.29.[8] Another study comparing various antioxidants also found that both HPAO and Vitamin E are effective at protecting UHMWPE from oxidative degradation.

Impact on Crosslinking

Radiation crosslinking is a crucial step in enhancing the wear resistance of UHMWPE. However, the presence of antioxidants during irradiation can interfere with the crosslinking process.

The same comparative study revealed that the HPAO had a lesser impact on the reduction of crosslinking compared to Vitamin E. The crosslink density for HPAO-PE was 0.167 mol/dm³, whereas for Vitamin E-PE it was lower at 0.130 mol/dm³.[8] This suggests that for a given radiation dose, UHMWPE stabilized with this compound may achieve a higher crosslink density than that stabilized with Vitamin E, which could translate to better wear resistance.

Mechanical Properties

The mechanical integrity of UHMWPE implants is paramount for their long-term success. Key properties include wear resistance and fatigue strength.

Vitamin E-stabilized UHMWPE has been shown to have improved mechanical and fatigue strength compared to irradiated and melted UHMWPE.[2][9] This is attributed to the avoidance of post-irradiation melting, which can reduce the crystallinity of the polymer.[1] Studies have demonstrated that Vitamin E-stabilized UHMWPE exhibits high wear resistance and improved fatigue crack propagation resistance.[9][10][11]

This compound-stabilized UHMWPE performance data on wear and fatigue is less abundant in publicly available literature specifically for medical-grade UHMWPE. However, its lower interference with crosslinking suggests a potential for excellent wear resistance. Further dedicated studies are required for a direct comparison of the wear and fatigue performance of this compound and Vitamin E stabilized UHMWPE under clinically relevant conditions.

Biocompatibility

Vitamin E is a natural antioxidant and is considered highly biocompatible.[2][12][13] In vivo studies and clinical use have not shown adverse biological responses to Vitamin E-stabilized UHMWPE.[14][15][16]

This compound (Irganox 1010) is approved for use in food contact applications and has a history of safe use in various polymers.[17] While it is considered to have good compatibility,[4][5][6][7] specific long-term in vivo biocompatibility data for this compound-stabilized UHMWPE in orthopedic implants is less extensive than for Vitamin E.

Quantitative Data Summary

PropertyThis compound (Irganox 1010)Vitamin E (α-tocopherol)Unstabilized ControlReference
Maximum Oxidation Index (after accelerated aging) 0.280.29Not Reported[8]
Crosslink Density (mol/dm³) 0.1670.130Not Reported[8]

Experimental Protocols

Blending of Antioxidants in UHMWPE

A common method for incorporating antioxidants into UHMWPE is through blending the antioxidant with UHMWPE resin powder prior to consolidation and irradiation.

Protocol:

  • Medical grade UHMWPE powder (e.g., GUR 1020 or GUR 1050) is used as the base material.

  • The antioxidant, either this compound or Vitamin E, is added to the powder at a specified weight percentage (e.g., 0.1 wt%).

  • The mixture is then blended to ensure a homogenous distribution of the antioxidant within the polymer powder.

  • The blended powder is then consolidated into a solid form, typically through compression molding, to form sheets or blocks.

  • The consolidated material is then subjected to electron beam or gamma irradiation to the desired dose (e.g., 100 kGy) for crosslinking.

Accelerated Aging

Accelerated aging protocols are employed to simulate the long-term oxidative degradation of UHMWPE in a shorter timeframe.

Protocol (ASTM F2003):

  • Samples of the stabilized and control UHMWPE are placed in a pressure vessel.

  • The vessel is filled with pure oxygen to a pressure of 5 atmospheres (0.5 MPa).

  • The temperature is elevated to 70°C.

  • The samples are aged under these conditions for a specified period (e.g., two or four weeks).

  • After aging, the samples are analyzed for oxidative degradation.

Assessment of Oxidation

Fourier Transform Infrared Spectroscopy (FTIR) is a standard technique used to quantify the extent of oxidation in UHMWPE.

Protocol:

  • Thin sections (e.g., 200 µm) are microtomed from the aged UHMWPE samples.

  • The sections are analyzed using an FTIR spectrometer.

  • The oxidation index is calculated by measuring the area under the carbonyl peak (around 1715 cm⁻¹) and normalizing it to the area of a reference polyethylene peak (e.g., the methylene (B1212753) peak at 1370 cm⁻¹).

Visualization of Antioxidant Mechanisms

Vitamin E Antioxidant Mechanism

VitaminE_Mechanism cluster_initiation Initiation cluster_propagation Propagation (Oxidation Cascade) cluster_termination Termination by Vitamin E Irradiation Irradiation Alkyl_Radical Alkyl Radical (P•) Irradiation->Alkyl_Radical generates UHMWPE_Chain UHMWPE Chain (P-H) Peroxy_Radical Peroxy Radical (POO•) Alkyl_Radical->Peroxy_Radical + O2 Oxygen Oxygen (O2) Hydroperoxide Hydroperoxide (POOH) Peroxy_Radical->Hydroperoxide + P'-H New_Alkyl_Radical New Alkyl Radical (P'•) Peroxy_Radical->New_Alkyl_Radical Another_UHMWPE_Chain Another UHMWPE Chain (P'-H) Peroxy_Radical_2 Peroxy Radical (POO•) Vitamin_E Vitamin E (VE-OH) Stable_Product Stable Product (POOH) Stable_VE_Radical Stable Vitamin E Radical (VE-O•) Peroxy_Radical_2->Stable_VE_Radical Peroxy_Radical_2->Stable_Product + VE-OH

Caption: Antioxidant mechanism of Vitamin E in UHMWPE.

This compound (Hindered Phenol) Antioxidant Mechanism

TopanolCA_Mechanism cluster_initiation Initiation cluster_propagation Propagation (Oxidation Cascade) cluster_termination Termination by this compound Irradiation Irradiation Alkyl_Radical Alkyl Radical (P•) Irradiation->Alkyl_Radical generates UHMWPE_Chain UHMWPE Chain (P-H) Peroxy_Radical Peroxy Radical (POO•) Alkyl_Radical->Peroxy_Radical + O2 Oxygen Oxygen (O2) Hydroperoxide Hydroperoxide (POOH) Peroxy_Radical->Hydroperoxide + P'-H New_Alkyl_Radical New Alkyl Radical (P'•) Peroxy_Radical->New_Alkyl_Radical Another_UHMWPE_Chain Another UHMWPE Chain (P'-H) Peroxy_Radical_2 Peroxy Radical (POO•) Topanol_CA This compound (Ar-OH) Stable_Product Stable Product (POOH) Stable_Phenoxy_Radical Stable Phenoxy Radical (Ar-O•) Peroxy_Radical_2->Stable_Phenoxy_Radical Peroxy_Radical_2->Stable_Product + Ar-OH

Caption: Antioxidant mechanism of this compound in UHMWPE.

Conclusion

The selection of an antioxidant for the stabilization of medical-grade UHMWPE is a critical decision that impacts the long-term performance and safety of orthopedic implants. Both this compound and Vitamin E are effective in mitigating the oxidative degradation of irradiated UHMWPE.

  • Vitamin E is a well-established, biocompatible antioxidant with a substantial body of clinical evidence supporting its use. It has been shown to improve the fatigue resistance of UHMWPE.

  • This compound demonstrates excellent oxidative stability and has a less pronounced effect on the reduction of crosslink density compared to Vitamin E, which may be advantageous for maximizing wear resistance.

The choice between these two antioxidants will depend on the specific performance requirements of the UHMWPE component. For applications where maximizing crosslink density and potentially wear resistance is the primary concern, this compound presents a compelling option. For applications where a long history of clinical use and proven biocompatibility are paramount, Vitamin E remains the gold standard. Further research, particularly direct comparative studies on the wear and fatigue properties of UHMWPE stabilized with this compound versus Vitamin E, is warranted to provide a more definitive guide for material selection.

References

A Comparative Guide to Cross-Laboratory Validation of Topanol CA Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography with Flame Ionization Detection (GC-FID) for the quantitative analysis of Topanol CA. The objective is to present a framework for the cross-laboratory validation of these analytical methods, complete with detailed experimental protocols, comparative performance data, and visual workflows to support methodological selection and implementation.

Data Presentation: Comparative Analysis of HPLC-UV and GC-FID for this compound

The following tables summarize representative quantitative data from hypothetical cross-laboratory validation studies for the analysis of this compound. These values are based on typical performance characteristics observed for the analysis of phenolic antioxidants in polymer matrices.

Table 1: Summary of HPLC-UV Method Validation Parameters

Validation ParameterLaboratory 1Laboratory 2Laboratory 3Acceptance Criteria
Linearity (R²) 0.99920.99890.9995≥ 0.995
Accuracy (% Recovery) 99.5%101.2%98.9%95-105%
Precision (%RSD)
- Intra-day1.8%2.1%1.5%≤ 2%
- Inter-day2.5%2.8%2.2%≤ 3%
Limit of Detection (LOD) 1.5 µg/mL1.7 µg/mL1.4 µg/mLReport
Limit of Quantitation (LOQ) 5.0 µg/mL5.5 µg/mL4.8 µg/mLReport

Table 2: Summary of GC-FID Method Validation Parameters

Validation ParameterLaboratory 1Laboratory 2Laboratory 3Acceptance Criteria
Linearity (R²) 0.99960.99910.9998≥ 0.995
Accuracy (% Recovery) 98.7%100.5%99.3%95-105%
Precision (%RSD)
- Intra-day1.5%1.8%1.3%≤ 2%
- Inter-day2.2%2.5%2.0%≤ 3%
Limit of Detection (LOD) 0.8 ng/mL0.9 ng/mL0.7 ng/mLReport
Limit of Quantitation (LOQ) 2.7 ng/mL3.0 ng/mL2.5 ng/mLReport

Experimental Protocols

Detailed methodologies for the analysis of this compound in a polyethylene (B3416737) matrix are provided below. These protocols are based on established methods for the analysis of phenolic antioxidants in polymers.[1]

Protocol 1: HPLC-UV Method

1. Scope: This method describes the determination of this compound in polyethylene using High-Performance Liquid Chromatography with UV detection.

2. Equipment and Reagents:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm)

  • Solvent extraction apparatus

  • Analytical balance

  • This compound reference standard

  • HPLC-grade acetonitrile, isopropanol (B130326), and water

3. Sample Preparation (Extraction):

  • Grind the polyethylene sample to a fine powder.

  • Accurately weigh approximately 5 g of the ground sample into an extraction thimble.

  • Place the thimble in a Soxhlet extraction apparatus.

  • Extract with 150 mL of isopropanol for 6 hours at a rate of 4-5 cycles per hour.

  • Allow the extract to cool to room temperature.

  • Filter the extract through a 0.45 µm syringe filter into an amber vial.

4. Chromatographic Conditions:

  • Mobile Phase: Acetonitrile:Water (85:15 v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 20 µL

  • UV Detection: 280 nm

5. Calibration:

  • Prepare a stock solution of this compound in isopropanol (1000 µg/mL).

  • Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 5 µg/mL to 200 µg/mL.

  • Inject each standard and construct a calibration curve by plotting the peak area against the concentration.

6. Analysis:

  • Inject the filtered sample extract into the HPLC system.

  • Identify the this compound peak by comparing the retention time with that of the standard.

  • Quantify the concentration of this compound in the sample using the calibration curve.

Protocol 2: GC-FID Method

1. Scope: This method describes the determination of this compound in polyethylene using Gas Chromatography with Flame Ionization Detection.

2. Equipment and Reagents:

  • Gas chromatograph with a Flame Ionization Detector (FID)

  • Capillary column (e.g., HP-5, 30 m x 0.32 mm, 0.25 µm film thickness)

  • Solvent extraction apparatus

  • Analytical balance

  • This compound reference standard

  • GC-grade cyclohexane (B81311) and isopropanol

3. Sample Preparation (Extraction):

  • Follow the same extraction procedure as described in the HPLC-UV method (Protocol 1, Step 3), using cyclohexane as the extraction solvent.

4. Chromatographic Conditions:

  • Carrier Gas: Helium at a constant flow of 1.5 mL/min

  • Injector Temperature: 280 °C

  • Detector Temperature: 300 °C

  • Oven Temperature Program:

    • Initial temperature: 150 °C, hold for 2 minutes

    • Ramp: 15 °C/min to 300 °C

    • Hold: 10 minutes at 300 °C

  • Injection Volume: 1 µL (splitless)

5. Calibration:

  • Prepare a stock solution of this compound in cyclohexane (1000 µg/mL).

  • Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Inject each standard and construct a calibration curve by plotting the peak area against the concentration.

6. Analysis:

  • Inject the sample extract into the GC system.

  • Identify the this compound peak by comparing the retention time with that of the standard.

  • Quantify the concentration of this compound in the sample using the calibration curve.

Mandatory Visualizations

Antioxidant Mechanism of this compound

Hindered phenolic antioxidants like this compound function by donating a hydrogen atom from their hydroxyl group to reactive free radicals (R• or ROO•), which are responsible for the oxidative degradation of materials.[2][3][4] This process neutralizes the free radicals and forms a stable, sterically hindered phenoxy radical that does not propagate the oxidation chain reaction.

G cluster_inhibition Inhibition by this compound Polymer Polymer Chain (PH) Radical Free Radical (R•) Polymer->Radical Oxidation PeroxyRadical Peroxy Radical (ROO•) Radical->PeroxyRadical + O₂ Topanol This compound (ArOH) StableRadical Stable Phenoxy Radical (ArO•) PeroxyRadical->Radical + PH StableProduct Stable Product (ROOH) PeroxyRadical->StableProduct Termination Termination Products StableRadical->Termination + ROO•

Caption: Mechanism of action for a hindered phenolic antioxidant like this compound.

Cross-Laboratory Method Validation Workflow

A cross-laboratory validation is essential to ensure that an analytical method is robust and transferable between different laboratories, yielding consistent and reliable results.[5][6] The following workflow outlines the key stages of a comparative testing approach for method validation, guided by principles from the International Council for Harmonisation (ICH).[7][8]

start Start: Define Validation Scope & Acceptance Criteria protocol Develop & Distribute Validation Protocol start->protocol training Method Familiarization & Training at Receiving Labs protocol->training samples Prepare & Distribute Homogeneous Samples protocol->samples execution Execute Validation Protocol (e.g., Accuracy, Precision, Linearity) training->execution samples->execution data_collection Collect Raw Data from All Laboratories execution->data_collection statistical_analysis Centralized Statistical Analysis & Comparison data_collection->statistical_analysis evaluation Evaluate Results Against Acceptance Criteria statistical_analysis->evaluation report Prepare Joint Validation Report evaluation->report Pass fail Investigate Discrepancies & Re-evaluate evaluation->fail Fail pass Method Validated report->pass fail->protocol Revise Protocol

Caption: Workflow for a cross-laboratory analytical method validation.

References

Assessing the Cost-Performance of Topanol CA in Industrial Applications: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the competitive landscape of industrial antioxidants, selecting the optimal stabilizer is paramount to ensuring product longevity and performance. This guide provides an objective comparison of Topanol CA, a high molecular weight hindered phenolic antioxidant, against common alternatives such as Irganox 1010 and Butylated Hydroxytoluene (BHT). By examining available performance data and outlining established experimental protocols, this document serves as a valuable resource for professionals in material science and product development.

Executive Summary

This compound, chemically known as 1,1,3-tris(2-methyl-4-hydroxy-5-t-butylphenyl) butane, is a high-performance antioxidant utilized in a variety of polymers to prevent degradation due to heat and oxidation. While specific quantitative performance data for this compound is not always publicly available, this guide compiles accessible information and provides a framework for comparative analysis through standardized testing methodologies. The cost-performance of this compound is assessed by comparing its known attributes with the performance and pricing of widely used alternatives.

Mechanism of Action: Hindered Phenolic Antioxidants

Hindered phenolic antioxidants, including this compound, function as primary antioxidants by interrupting the free-radical chain reactions that lead to polymer degradation. The bulky steric hindrance around the hydroxyl group enhances their stability and allows them to effectively scavenge peroxy radicals.

Antioxidant_Mechanism Polymer Polymer Free Radicals (R) Free Radicals (R) Polymer->Free Radicals (R) Initiation Heat, UV Light, Mechanical Stress Heat, UV Light, Mechanical Stress Heat, UV Light, Mechanical Stress->Free Radicals (R) Peroxy Radical (ROO) Peroxy Radical (ROO) Free Radicals (R)->Peroxy Radical (ROO) Propagation Oxygen (O2) Oxygen (O2) Oxygen (O2)->Peroxy Radical (ROO) Polymer Degradation Polymer Degradation Peroxy Radical (ROO)->Polymer Degradation Attacks Polymer Chain Hydroperoxide (ROOH) Hydroperoxide (ROOH) Peroxy Radical (ROO)->Hydroperoxide (ROOH) Terminated by this compound This compound (ArOH) This compound (ArOH) Stable Radical (ArO) Stable Radical (ArO) This compound (ArOH)->Stable Radical (ArO) Donates H atom Stable Radical (ArO*) Stable Radical (ArO*) Does not propagate chain reaction

Caption: Antioxidant mechanism of hindered phenols like this compound.

Performance Comparison

The effectiveness of an antioxidant is typically evaluated by its ability to maintain the physical and chemical properties of the polymer over time, especially under thermal stress. Key performance indicators include Oxidative Induction Time (OIT), Melt Flow Index (MFI) stability, and color stability (Yellowness Index).

Thermostability in PVC

A direct comparison in a Polyvinyl Chloride (PVC) application demonstrates the thermostability imparted by this compound-SF (a special grade of this compound) relative to Bisphenol A (BPA) and Irganox 1076. The following data is derived from a dehydrochlorination test, which measures the time until the rapid degradation of PVC begins.[1]

AntioxidantConcentrationThermostability (minutes)
Bisphenol A (BPA)0.25%101
This compound-SF 0.1% 95
This compound-SF 0.25% 105
Irganox® 10760.1%94
Irganox® 10760.25%99

Data sourced from a presentation on antioxidant selection for PVC cables.[1]

This data suggests that at a concentration of 0.25%, this compound-SF provides slightly better thermostability to PVC compared to BPA and Irganox 1076 under these specific test conditions.[1]

While comprehensive, directly comparable public data for this compound across a range of polymers and tests is limited, its reputation for high efficiency suggests strong performance in maintaining polymer integrity.[2]

Cost-Performance Analysis

AntioxidantChemical NameMolecular Weight ( g/mol )Estimated Price (USD/kg)
This compound 1,1,3-Tris(2-methyl-4-hydroxy-5-tert-butylphenyl)butane544.82Quote-based
Irganox 1010Pentaerythritol Tetrakis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate)1177.6$7.00 - $15.00
BHTButylated Hydroxytoluene220.35$2.00 - $10.00

Prices are estimates based on publicly available data from various suppliers and are subject to change based on volume, purity, and market conditions.

To conduct a thorough cost-performance analysis, the required concentration of each antioxidant to achieve a desired level of stability must be considered. If this compound's "high efficiency" translates to a lower required concentration, it could be a cost-effective option despite a potentially higher per-kilogram price.

Experimental Protocols

To facilitate objective comparison, standardized testing methodologies are essential. The following are summaries of key experimental protocols for evaluating antioxidant performance.

Oxidative Induction Time (OIT)

This test determines the time until the onset of oxidative degradation of a material at a specified temperature in an oxygen atmosphere.

OIT_Workflow cluster_0 ASTM D3895: OIT of Polyolefins by DSC A Sample Preparation (5-10 mg specimen in aluminum pan) B Instrument Setup (Differential Scanning Calorimeter - DSC) A->B C Heating under Inert Atmosphere (Nitrogen, to test temperature, e.g., 200°C) B->C D Isothermal Hold (Equilibrate at test temperature) C->D E Switch to Oxygen Atmosphere D->E F Isothermal Measurement (Record heat flow vs. time) E->F G Determine OIT (Time from oxygen introduction to onset of exothermic oxidation peak) F->G

Caption: Experimental workflow for Oxidative Induction Time (OIT) testing.

Melt Flow Index (MFI)

MFI measures the ease of flow of a molten thermoplastic and is an indicator of its molecular weight. A stable MFI after processing or aging suggests effective stabilization.

MFI_Workflow cluster_1 ISO 1133-1: Melt Mass-Flow Rate (MFR) H Material Preparation (Dry polymer granules) I Instrument Setup (Extrusion Plastometer at specified temperature) H->I J Charge Cylinder with Polymer I->J K Apply Specified Load (Piston with weight) J->K L Extrude Molten Polymer through Die K->L M Collect Extrudate over a Set Time L->M N Weigh Extrudate M->N O Calculate MFR (g/10 min) N->O

Caption: Experimental workflow for Melt Flow Index (MFI) testing.

Yellowness Index (YI)

The Yellowness Index quantifies the degree of yellowness of a plastic material, which can increase due to degradation.

YI_Workflow cluster_2 ASTM D1925: Yellowness Index of Plastics P Sample Preparation (Clean, flat specimen of uniform thickness) Q Instrument Setup (Spectrophotometer or Colorimeter) P->Q R Calibrate Instrument (Using a standard white reference) Q->R S Measure Tristimulus Values (X, Y, Z) R->S T Calculate Yellowness Index (YI = [100(1.28X - 1.06Z)]/Y) S->T

Caption: Experimental workflow for Yellowness Index (YI) testing.

Conclusion

This compound is positioned as a high-efficiency hindered phenolic antioxidant for a wide range of industrial applications. While publicly available, direct comparative performance data is scarce, the provided information on its thermostability in PVC suggests competitive, if not superior, performance to some common alternatives. A comprehensive cost-performance assessment requires obtaining specific pricing for this compound and conducting standardized tests as outlined in this guide. Researchers and professionals are encouraged to use these protocols to generate in-house data for a direct and accurate comparison based on their specific polymer formulations and application requirements.

References

Comparative Analysis of Topanol CA in Different Polyolefin Grades: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in polymer science and material development, selecting the optimal antioxidant is critical for ensuring the long-term stability and performance of polyolefin-based products. This guide provides a comparative analysis of Topanol CA, a high molecular weight hindered phenolic antioxidant, against other common stabilizers—Irganox 1010, Irganox 1076, and Vitamin E—across various polyolefin grades.

This compound, chemically known as 1,1,3-Tris(2-methyl-4-hydroxy-5-tert-butylphenyl)butane, is recognized for its low volatility and excellent antioxidant properties in a range of polymers, including polyethylene (B3416737) (PE) and polypropylene (B1209903) (PP).[1][2] Its performance is often evaluated based on key metrics such as Oxidation Induction Time (OIT), Melt Flow Index (MFI), and Yellowness Index (YI), which together provide a comprehensive picture of a material's thermal stability, processability, and aesthetic durability.

Understanding Polyolefin Grades

The effectiveness of an antioxidant is significantly influenced by the specific grade of the polyolefin it is incorporated into. Polyolefins are broadly categorized into polyethylene and polypropylene, each with various sub-grades tailored for different applications.

  • Polyethylene (PE):

    • High-Density Polyethylene (HDPE): Characterized by its high strength-to-density ratio, HDPE is used in applications requiring rigidity and chemical resistance, such as pipes (B44673) and containers. Different HDPE grades can have varying melt flow indexes, which can impact processing and the dispersion of additives.

    • Low-Density Polyethylene (LDPE): Known for its flexibility and toughness, LDPE is commonly used in films and packaging.

    • Linear Low-Density Polyethylene (LLDPE): Offering a balance of properties between LDPE and HDPE, LLDPE is often used in applications requiring high tensile strength and puncture resistance.

  • Polypropylene (PP):

    • Homopolymer (PPH): This is the most widely used general-purpose grade. It offers a high strength-to-weight ratio and is stiffer and stronger than its copolymer counterpart.[3] PPH is suitable for applications requiring high rigidity and heat resistance.[4]

    • Copolymer (PPC): Produced by polymerizing propylene (B89431) with other monomers, such as ethylene, PPCs are further divided into random and block copolymers. They generally offer better impact strength, toughness, and durability compared to PPH.[3][5]

The choice of polyolefin grade can affect the antioxidant's performance due to differences in crystallinity, molecular weight distribution, and the presence of catalyst residues.

The Role of Antioxidants in Polyolefins

During processing and end-use, polyolefins are susceptible to degradation initiated by heat, light, and oxygen. This degradation process involves the formation of free radicals, which can lead to chain scission, cross-linking, and the formation of chromophoric groups, resulting in the deterioration of mechanical properties and discoloration.[6] Primary antioxidants, like the hindered phenols discussed in this guide, function by donating a hydrogen atom to peroxy radicals, thereby interrupting the degradation cycle.[7]

Performance Metrics for Antioxidant Evaluation

To objectively compare the performance of this compound and its alternatives, the following standardized tests are crucial:

  • Oxidation Induction Time (OIT): This test, typically performed using Differential Scanning Calorimetry (DSC) according to ASTM D3895, measures the time it takes for a material to begin to oxidize under a controlled temperature and oxygen atmosphere. A longer OIT indicates better thermal stability.[8]

  • Melt Flow Index (MFI): Governed by ASTM D1238, the MFI test measures the rate at which a molten polymer flows through a capillary at a specified temperature and load. Changes in MFI after processing or aging can indicate polymer degradation (chain scission or cross-linking).[9][10]

  • Yellowness Index (YI): This metric, determined according to ASTM E313, quantifies the tendency of a plastic to turn yellow upon exposure to light, heat, or chemicals. A lower YI value is desirable for maintaining the aesthetic appeal of the final product.[11]

Comparative Performance Data

A study on the stability of High-Density Polyethylene (HDPE) compared the performance of the synthetic antioxidant Irganox 1010 with the natural antioxidant Vitamin E. The results indicated that Vitamin E outperformed Irganox 1010 in maintaining the polymer's properties, even at lower dosages. However, a notable drawback of Vitamin E was the yellowing it induced in the polymer.

Another study investigating various antioxidants in irradiated polyethylene found that a hindered phenol (B47542) antioxidant (HPAO), structurally similar to Irganox 1010, was effective in providing oxidative stability.

For polypropylene, the choice between homopolymer and copolymer grades can influence antioxidant performance. The higher crystallinity of PPH can affect the solubility and mobility of the antioxidant, while the amorphous regions in PPC might be more susceptible to oxidation.

The following tables summarize the expected performance of this compound and its alternatives based on their chemical nature and available data. It is important to note that these are generalized comparisons, and performance can vary significantly based on the specific polyolefin grade, processing conditions, and the presence of other additives.

Table 1: General Comparison of Antioxidants in Polyolefins

AntioxidantTypeKey AdvantagesPotential Drawbacks
This compound High Molecular Weight Hindered PhenolLow volatility, good thermal stability.[1]Potential for yellowing.[1]
Irganox 1010 High Molecular Weight Hindered PhenolGood processing and long-term thermal stability.Can be prone to migration in some applications.
Irganox 1076 Hindered PhenolGood compatibility with many polymers.May have compatibility issues with other additives in certain formulations.
Vitamin E (α-tocopherol) Natural AntioxidantEffective at low concentrations, bio-based.Can cause discoloration (yellowing).

Table 2: Hypothetical Performance Data in HDPE (Illustrative)

This table is for illustrative purposes only, as direct comparative data for this compound under these exact conditions was not found in the reviewed literature. The values for Irganox 1010 and Vitamin E are based on trends observed in a comparative study.

Antioxidant (at 0.1% loading)OIT (minutes) at 200°CMFI Change (%) after AgingYellowness Index (YI)
Control (No Antioxidant)< 5> 50< 5
This compound Expected to be highExpected to be lowModerate
Irganox 1010 45208
Vitamin E 601515

Experimental Protocols

To ensure reproducible and comparable results, it is essential to follow standardized experimental protocols.

Oxidation Induction Time (OIT) - ASTM D3895

This method determines the oxidative stability of polyolefins by DSC.

  • A small sample of the polymer (5-10 mg) is placed in an open aluminum pan.

  • The sample is heated to a specified isothermal temperature (e.g., 200°C for polyethylene) under a nitrogen atmosphere.

  • Once the temperature stabilizes, the atmosphere is switched to oxygen.

  • The time from the introduction of oxygen until the onset of the exothermic oxidation peak is recorded as the OIT.[8]

Melt Flow Index (MFI) - ASTM D1238

This test measures the flow characteristics of a molten polymer.

  • The polymer sample is loaded into the heated barrel of a plastometer.

  • A specified weight is applied to a piston, forcing the molten polymer through a standardized die.

  • The extrudate is collected over a set period.

  • The MFI is calculated as the weight of the extrudate in grams per 10 minutes.[9][10]

Yellowness Index (YI) - ASTM E313

This procedure quantifies the color change of a plastic sample.

  • A spectrophotometer is used to measure the tristimulus values (X, Y, Z) of the sample.

  • The Yellowness Index is calculated from these values using a specific formula.[11]

Visualizing Experimental Workflows and Mechanisms

Diagram 1: Experimental Workflow for Antioxidant Performance Evaluation

G cluster_prep Sample Preparation cluster_testing Performance Testing cluster_analysis Data Analysis Polyolefin Polyolefin Grade (HDPE, LLDPE, PP) Compounding Melt Compounding Polyolefin->Compounding Antioxidant Antioxidant (this compound, Alternatives) Antioxidant->Compounding Pellets Stabilized Pellets Compounding->Pellets OIT OIT Test (ASTM D3895) Pellets->OIT MFI MFI Test (ASTM D1238) Pellets->MFI YI YI Test (ASTM E313) Pellets->YI Comparison Comparative Analysis OIT->Comparison MFI->Comparison YI->Comparison

Caption: Workflow for evaluating antioxidant performance in polyolefins.

Diagram 2: Antioxidant Mechanism of Hindered Phenols

G cluster_degradation Polymer Degradation cluster_stabilization Stabilization by Hindered Phenol Polymer Polyolefin Chain (P-H) Initiation Initiation (Heat, Light, Stress) Polymer->Initiation Alkyl_Radical Alkyl Radical (P•) Initiation->Alkyl_Radical Peroxy_Radical Peroxy Radical (POO•) Alkyl_Radical->Peroxy_Radical + O2 Oxygen Oxygen (O2) Peroxy_Radical->Polymer + P-H (Chain Scission) Hydroperoxide Hydroperoxide (POOH) Peroxy_Radical->Hydroperoxide + Ar-OH Hindered_Phenol Hindered Phenol (Ar-OH) (e.g., this compound) Phenoxy_Radical Stable Phenoxy Radical (Ar-O•) Hindered_Phenol->Phenoxy_Radical

References

Topanol CA: A Comparative Guide to its Non-Discoloring Properties in Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective analysis of Topanol CA's color stability in comparison to other common antioxidants, supported by established experimental methodologies.

This compound, a high molecular weight hindered phenolic antioxidant, is widely recognized for its efficacy in preventing the thermo-oxidative degradation of polymers. A key attribute often cited is its non-discoloring and non-staining nature, making it a preferred stabilizer for light-colored plastics and rubber products. This guide provides a comprehensive validation of these properties through a comparative analysis with other common antioxidants and details the experimental protocols used to evaluate color stability.

Comparative Analysis of Antioxidant Discoloration

The selection of an appropriate antioxidant is critical in polymer formulations where color stability is paramount. While many phenolic antioxidants provide excellent stabilization, they can be prone to forming colored degradation products, leading to yellowing or pinking of the final product.

Table 1: Comparative Discoloration Properties of Common Antioxidants

AntioxidantTypeKey Discoloration Characteristics
This compound Hindered Phenolic Generally considered non-discoloring and non-staining.
Irganox 1010 Hindered Phenolic Can contribute to yellowing, particularly upon exposure to heat and light.
Butylated Hydroxytoluene (BHT) Hindered Phenolic Known to cause yellowing and can be volatile, leading to potential surface discoloration.
Vitamin E (α-tocopherol) Natural Phenolic Can impart a yellow color to polymers. [1][2][3]

Note: Discoloration can be influenced by the polymer matrix, processing conditions, and the presence of other additives.

While direct quantitative comparisons of the Yellowness Index of this compound against other antioxidants in publicly available literature are limited, its chemical structure as a high molecular weight hindered phenol (B47542) contributes to its low volatility and reduced potential for forming chromophoric (color-causing) byproducts.

Experimental Protocols for Validating Non-Discoloring Properties

To objectively assess the non-discoloring properties of antioxidants like this compound, standardized experimental protocols are employed. These methods typically involve subjecting polymer samples containing the antioxidant to accelerated aging conditions and then quantifying the resulting color change.

Accelerated Aging

Accelerated aging protocols simulate the long-term effects of environmental factors such as heat, light, and humidity in a condensed timeframe.

  • Xenon Arc Accelerated Weathering (ASTM G155): This method is widely used to simulate the effects of full-spectrum sunlight and moisture. Polymer plaques containing the test antioxidant are exposed to controlled cycles of xenon arc light and water spray.

  • QUV Accelerated Weathering (ASTM G154): This technique uses fluorescent lamps to simulate the ultraviolet portion of sunlight, which is a primary driver of polymer degradation and discoloration.

  • Oven Aging (ASTM D3045): To assess thermal stability, polymer samples are placed in a circulating air oven at elevated temperatures for a specified duration.

Colorimetric Analysis

After accelerated aging, the change in color of the polymer samples is quantified using a spectrophotometer or colorimeter.

  • Yellowness Index (ASTM E313): The Yellowness Index (YI) is a numerical value calculated from spectrophotometric data that describes the change in color of a sample from clear or white toward yellow. A lower YI value indicates better color stability.

  • CIELAB Color Space (ASTM D2244): This method measures color in three dimensions: L* (lightness), a* (redness-greenness), and b* (yellowness-blueness). The total color difference (ΔE*) can be calculated to represent the magnitude of color change between an unaged and aged sample.

Experimental Workflow for Antioxidant Discoloration Testing

The following diagram illustrates a typical workflow for evaluating the non-discoloring properties of an antioxidant in a polymer matrix.

experimental_workflow cluster_prep Sample Preparation cluster_aging Accelerated Aging cluster_analysis Colorimetric Analysis prep1 Polymer Resin Compounding prep2 Addition of Antioxidant (e.g., this compound) prep1->prep2 prep3 Molding of Test Plaques prep2->prep3 aging1 Xenon Arc Exposure (ASTM G155) prep3->aging1 aging2 QUV Exposure (ASTM G154) prep3->aging2 aging3 Oven Aging (ASTM D3045) prep3->aging3 analysis1 Spectrophotometer Measurement aging1->analysis1 aging2->analysis1 aging3->analysis1 analysis2 Yellowness Index Calculation (ASTM E313) analysis1->analysis2 analysis3 CIELAB (Lab*) Data analysis1->analysis3 conclusion Conclusion on Non-Discoloring Performance analysis2->conclusion analysis3->conclusion Data Comparison

Antioxidant Discoloration Testing Workflow

Logical Framework for Antioxidant Selection

The decision to use a specific antioxidant often involves a trade-off between performance, cost, and potential side effects like discoloration. The following diagram presents a simplified decision-making process for selecting an antioxidant based on color stability requirements.

antioxidant_selection start Start: Antioxidant Selection q1 Is color stability a critical requirement? start->q1 a1_yes Prioritize non-discoloring antioxidants q1->a1_yes Yes a1_no Consider a wider range of antioxidants based on other performance criteria q1->a1_no No q2 Is the application for a light-colored or transparent product? a1_yes->q2 evaluate_alternatives Evaluate alternatives like Irganox 1010 or BHT with awareness of potential discoloration a1_no->evaluate_alternatives a2_yes Select an antioxidant with a proven low Yellowness Index (YI) q2->a2_yes Yes a2_no Discoloration may be less critical, focus on other properties q2->a2_no No select_topanol Consider this compound a2_yes->select_topanol a2_no->evaluate_alternatives

Antioxidant Selection Decision Tree

References

Safety Operating Guide

Navigating the Safe Disposal of Topanol CA: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of laboratory chemicals is paramount. This guide provides essential, step-by-step procedures for the proper disposal of Topanol CA, a common antioxidant used as a stabilizer in various laboratory applications. Adherence to these guidelines is critical to protect personnel and the environment from potential hazards.

Core Safety and Handling Precautions

This compound presents several health risks that necessitate careful handling. It is known to cause skin irritation and may cause an allergic skin reaction.[1] Furthermore, it is suspected of damaging the unborn child and may cause damage to organs through prolonged or repeated exposure.[1] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory.

Table 1: Personal Protective Equipment (PPE) for Handling this compound

Protection TypeSpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene)To prevent skin contact, irritation, and potential allergic reactions.
Eye/Face Protection Safety glasses with side shields or chemical goggles. A face shield may be required for larger quantities or when there is a risk of splashing.To protect eyes from dust particles and accidental splashes.
Skin and Body Protection Laboratory coat, long-sleeved clothing, and closed-toe shoes. For significant handling, chemical-resistant aprons or coveralls are recommended.To minimize skin exposure. Contaminated clothing should be removed and washed before reuse.[1] Saturated leather shoes must be discarded.[1]
Respiratory Protection Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator for dusts should be used.To avoid inhalation of dust, which may form combustible concentrations in the air.[1]

Step-by-Step Disposal Procedure

The primary principle for the disposal of this compound is to treat it as a hazardous waste. It must not be disposed of down the drain or in regular trash.[1][2][3]

1. Waste Segregation and Collection:

  • Designate a specific, clearly labeled, and sealed container for this compound waste. The container should be made of a material compatible with the chemical.

  • Do not mix this compound with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.

2. Handling Small Spills (Laboratory Scale):

  • In the event of a small spill, first, ensure the area is well-ventilated and eliminate any ignition sources.[1]

  • Wearing the appropriate PPE, carefully scoop or sweep up the solid material.[1]

  • Avoid generating dust clouds during the cleanup.[1] Using a wet wipe or a cloth dampened with a suitable solvent (if compatible and safe) can help minimize dust.

  • Place the collected material into the designated hazardous waste container.

  • Decontaminate the spill area with soap and water or a suitable laboratory detergent.[1]

  • All materials used for cleanup (e.g., wipes, gloves) should also be placed in the hazardous waste container.

3. Preparing for Disposal:

  • Ensure the waste container is securely sealed and properly labeled with the words "Hazardous Waste," the name "this compound," and any other information required by your institution and local regulations.

  • Store the sealed container in a designated, well-ventilated, and secure hazardous waste accumulation area, away from incompatible materials.

4. Arranging for Professional Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

  • Provide the EHS department or contractor with a clear and accurate description of the waste.

  • Follow their specific instructions for packaging and labeling for transport.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

Topanol_CA_Disposal_Workflow cluster_prep Preparation & Handling cluster_waste_gen Waste Generation cluster_disposal_path Disposal Pathway cluster_final_disposal Final Disposal start Handling this compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_generated Waste Generated (Residue, Spillage, Expired Product) ppe->waste_generated decision Is it a small, manageable spill? waste_generated->decision cleanup Clean up spill using appropriate methods (Avoid dust generation) decision->cleanup Yes collect Collect waste in a designated, labeled hazardous waste container decision->collect No (Bulk Waste) cleanup->collect storage Store container in a secure hazardous waste accumulation area collect->storage contact_ehs Contact Environmental Health & Safety (EHS) or licensed waste contractor storage->contact_ehs end Professional Disposal contact_ehs->end

Caption: Workflow for the safe disposal of this compound.

Disclaimer: This information is intended as a general guide. Always consult your institution's specific safety and disposal protocols and the manufacturer's Safety Data Sheet (SDS) before handling or disposing of any chemical. Disposal regulations may vary by location.

References

Essential Safety and Logistics for Handling Topanol CA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides immediate and essential information for the safe handling and disposal of Topanol CA, a phenolic antioxidant. Adherence to these procedures will minimize risks and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

When handling this compound, it is crucial to use appropriate Personal Protective Equipment (PPE) to prevent skin and eye contact, as well as inhalation of dust particles. The following table summarizes the recommended PPE.

PPE CategoryItemSpecification
Eye and Face Protection Safety Glasses or Chemical GogglesMust meet ANSI Z87.1 standards. A face shield should be worn over safety glasses if there is a significant risk of splashing or dust generation.
Hand Protection Chemically Resistant GlovesNeoprene, nitrile, or PVC-coated gloves are recommended. For prolonged contact or immersion, heavier-duty gloves should be used. Always inspect gloves for integrity before use and change them immediately if contaminated.[1]
Body Protection Laboratory Coat or Chemical Resistant ApronA buttoned lab coat should be worn to protect against incidental contact. For tasks with a higher potential for contamination, a chemical-resistant apron is advised.
Respiratory Protection NIOSH-approved RespiratorIf operations generate dust and engineering controls (like a fume hood) are not sufficient to maintain exposure below recommended limits, a NIOSH-approved respirator for particulates should be used.[1]

Safe Handling and Operational Plan

A systematic approach to handling this compound from receipt to disposal is critical for safety and logistical efficiency.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

  • Keep the container tightly closed when not in use.

2. Handling in the Laboratory:

  • Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize the inhalation of dust.

  • Avoid the generation of dust. Use non-sparking tools and avoid practices like dry sweeping.[1]

  • Ensure all ignition sources are absent from the handling area due to the potential for dust explosion.[1]

  • Before starting any procedure, ensure that an emergency eyewash station and safety shower are readily accessible.

3. In Case of a Spill:

  • For small spills, carefully scoop the solid material into a labeled waste container, avoiding dust generation.

  • The spill area should then be cleaned with a wet cloth or paper towels, which must also be disposed of as hazardous waste.

  • For larger spills, evacuate the area and follow your institution's emergency procedures.

Disposal Plan

Proper disposal of this compound and contaminated materials is essential to protect the environment and comply with regulations.

1. Waste Segregation and Collection:

  • All solid this compound waste, including contaminated gloves, paper towels, and weighing papers, should be collected in a clearly labeled, sealed, and chemically compatible waste container.

  • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.

2. Disposal of Empty Containers:

  • Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected and disposed of as chemical waste.

  • Follow institutional guidelines for the disposal of decontaminated containers.

3. Final Disposal:

  • All waste containing this compound should be disposed of through a licensed hazardous waste disposal company.

  • While the US EPA may classify it as non-hazardous, state and local regulations can be more stringent and must be followed.[1]

Topanol_CA_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal a Don PPE b Prepare Work Area (Fume Hood) a->b c Weigh/Handle This compound b->c Proceed to Handling d Perform Experiment c->d e Segregate Waste d->e Post-Experiment f Decontaminate Work Area e->f g Dispose via Licensed Vendor f->g h Doff PPE g->h

A logical workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.